molecular formula C23H30N6O3 B1530887 Desmethyl Carbodenafil CAS No. 147676-79-7

Desmethyl Carbodenafil

Cat. No.: B1530887
CAS No.: 147676-79-7
M. Wt: 438.5 g/mol
InChI Key: RIFGMSHSTNMHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Carbodenafil (CAS 147676-79-7, Molecular Formula: C23H30N6O3, Molecular Weight: 438.5 g/mol) is a synthetic analog of Sildenafil, a phosphodiesterase type-5 (PDE-5) inhibitor . It is important for researchers to note that this compound is not approved for therapeutic use by the FDA and has been identified as an adulterant in illicit products marketed as "all-natural" dietary supplements or herbal remedies, such as certain coffees and health supplements . Its presence in such products represents a significant public health concern. A key safety consideration for researchers is that this compound, like other PDE-5 inhibitors, can interact with nitrates found in some prescription drugs (e.g., nitroglycerin) and may lower blood pressure to dangerous levels . Furthermore, a fatal case of acute this compound toxicity has been documented in the scientific literature, underlining the serious risks associated with this unapproved compound . Consequently, the primary research applications for this compound are focused on analytical chemistry and forensic toxicology. It is used as a reference standard in the development of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) methods for the detection and quantification of PDE-5 inhibitor analogs in illegal or contaminated products . Research into this compound is vital for regulatory agencies and laboratories tasked with identifying and characterizing emerging adulterants in the supplement market . This product is intended for research use only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-5-7-17-19-20(28(4)26-17)22(30)25-21(24-19)16-14-15(8-9-18(16)32-6-2)23(31)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFGMSHSTNMHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147676-79-7
Record name Desmethyl Carbodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORCARBODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JB0I959JI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Unseen Player: A Technical Guide to the Mechanism of Action of Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl carbodenafil, a synthetic pyrazolopyrimidinone, has emerged not as a therapeutic agent, but as a clandestine adulterant in purported "natural" male enhancement supplements.[1][2] Structurally analogous to the well-characterized phosphodiesterase type 5 (PDE5) inhibitor sildenafil, its mechanism of action is predicated on the same biochemical principles that govern clinically approved erectile dysfunction therapies.[1][3] This guide provides an in-depth technical exploration of the molecular and cellular mechanisms by which this compound exerts its pharmacological effects. It is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and analytical chemistry, offering insights into the cGMP signaling cascade, the structural basis for PDE5 inhibition, and the experimental methodologies required for its characterization. While its unapproved status and the paucity of formal clinical data present challenges, an understanding of its mode of action is critical for public health, forensic analysis, and the broader study of PDE5 inhibitors.

Introduction: The Rise of a Clandestine Analog

This compound is a synthetic organic molecule that shares the core pyrazolopyrimidinone scaffold with sildenafil, the inaugural clinically approved oral therapy for erectile dysfunction.[4] Unlike its well-documented counterpart, this compound has not undergone the rigorous preclinical and clinical evaluation required for therapeutic approval by regulatory bodies such as the FDA.[2] Instead, it has gained notoriety as a frequently identified undeclared ingredient in over-the-counter male enhancement products, posing significant health risks to consumers.[1][2] These risks are compounded by the lack of quality control and dosage information, which has led to at least one documented fatality from acute toxicity.[2][5][6]

From a pharmacological perspective, this compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[1][3] Its primary mechanism of action is the targeted inhibition of the PDE5 enzyme, which plays a crucial role in the regulation of smooth muscle tone and blood flow.[7][8] This guide will dissect this mechanism, from the fundamental principles of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway to the specific molecular interactions that underpin the inhibitory activity of this compound.

The NO/cGMP Signaling Pathway: A Symphony of Vasodilation

The physiological process of penile erection is a hemodynamic event orchestrated by the relaxation of smooth muscle in the corpus cavernosum. This relaxation is predominantly mediated by the NO/cGMP signaling pathway, a critical second messenger system in vascular smooth muscle cells.[8][9]

2.1. Initiation: The Role of Nitric Oxide and Soluble Guanylate Cyclase

Upon sexual stimulation, neuronal and endothelial cells release nitric oxide (NO).[8] As a small, lipophilic molecule, NO readily diffuses into adjacent smooth muscle cells. Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), inducing a conformational change that activates the enzyme.[10] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10]

2.2. Downstream Effects of cGMP

The accumulation of intracellular cGMP triggers a cascade of events leading to smooth muscle relaxation:[3][5]

  • Activation of Protein Kinase G (PKG): cGMP primarily exerts its effects by activating cGMP-dependent protein kinase (PKG).[3][9]

  • Reduction of Intracellular Calcium: PKG phosphorylates several target proteins that collectively lead to a decrease in the cytosolic concentration of free calcium ions (Ca²⁺). This is achieved through:

    • Inhibition of Ca²⁺ influx through L-type calcium channels.

    • Enhanced sequestration of Ca²⁺ into the sarcoplasmic reticulum via activation of the Ca²⁺-ATPase pump.

    • Opening of Ca²⁺-activated potassium channels, leading to hyperpolarization and further closure of voltage-gated Ca²⁺ channels.

  • Desensitization of the Contractile Apparatus to Calcium: PKG can also phosphorylate and activate myosin light chain phosphatase (MLCP). MLCP dephosphorylates the myosin light chain, leading to a decrease in the sensitivity of the contractile machinery to Ca²⁺ and promoting relaxation.[8]

2.3. Termination of the Signal: The Role of Phosphodiesterase Type 5 (PDE5)

The cGMP signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides.[7] In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[11] By controlling the intracellular concentration of cGMP, PDE5 plays a critical role in regulating the duration and intensity of the relaxation signal.

Diagram: The cGMP Signaling Pathway in Smooth Muscle Relaxation

cGMP_Pathway cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Sexual Stimulation Sexual Stimulation nNOS_eNOS nNOS / eNOS Sexual Stimulation->nNOS_eNOS Activates sGC Soluble Guanylate Cyclase (sGC) nNOS_eNOS->sGC NO L-Arginine L-Arginine L-Arginine->nNOS_eNOS cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP (inactive) PDE5->5_GMP Hydrolyzes Ca_channels ↓ Ca²⁺ Influx PKG->Ca_channels MLCP ↑ Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Relaxation Smooth Muscle Relaxation Ca_channels->Relaxation MLCP->Relaxation Desmethyl_Carbodenafil This compound Desmethyl_Carbodenafil->PDE5 Inhibits

Caption: The NO/cGMP signaling cascade leading to smooth muscle relaxation and the inhibitory action of this compound on PDE5.

Mechanism of Action of this compound: Competitive Inhibition of PDE5

This compound, as a structural analog of sildenafil, functions as a potent and competitive inhibitor of the PDE5 enzyme.[1][4] Its molecular structure is designed to mimic that of cGMP, allowing it to bind to the active site of PDE5 and prevent the hydrolysis of the endogenous cGMP.[12]

3.1. The PDE5 Enzyme: Structure and Active Site

The PDE5 enzyme exists as a homodimer, with each monomer comprising a regulatory N-terminal domain and a catalytic C-terminal domain.[13] The catalytic domain contains a deep pocket that serves as the active site. Key features of the active site that are crucial for inhibitor binding include:

  • A Metal-Binding Site: The active site contains two divalent metal ions (typically Zn²⁺ and Mg²⁺) that are essential for the catalytic activity of the enzyme.

  • A Glutamine "Switch": An invariant glutamine residue (Gln817 in PDE5A) plays a critical role in orienting the substrate (cGMP) for hydrolysis.[11][14]

  • Hydrophobic Pockets: The active site is lined with hydrophobic residues that accommodate the purine ring and other hydrophobic moieties of cGMP and its analogs.[14]

3.2. Molecular Interactions of this compound with the PDE5 Active Site

While the precise crystal structure of this compound in complex with PDE5 is not available, its interactions can be inferred from the extensive structural data available for sildenafil and other analogs.[7][11][15] The pyrazolopyrimidinone core of this compound is expected to engage in key interactions within the active site:

  • Hydrogen Bonding: The pyrazolopyrimidinone ring system likely forms hydrogen bonds with the invariant glutamine residue (Gln817).[11][14]

  • π-π Stacking: The planar ring system is expected to engage in π-π stacking interactions with a key phenylalanine residue (Phe820) in the active site.

  • Hydrophobic Interactions: The ethoxyphenyl group and the propyl chain of this compound are predicted to occupy hydrophobic sub-pockets within the active site, contributing to its binding affinity.

By occupying the active site, this compound competitively blocks the access of cGMP, thereby preventing its degradation. This leads to an accumulation of intracellular cGMP, amplification of the PKG signaling cascade, and ultimately, enhanced and prolonged smooth muscle relaxation and vasodilation.[4]

Pharmacological Profile: Potency and Selectivity

4.1. Inhibitory Potency (IC₅₀)

Comparative IC₅₀ Values of Approved PDE5 Inhibitors

CompoundIC₅₀ for PDE5 (nM)
Sildenafil~3.7
Vardenafil~0.09
Tadalafil~1.8
(Note: IC₅₀ values can vary depending on the assay conditions. The values presented here are representative.)[14]

Given that this compound's potency is comparable to sildenafil, it is presumed to be a highly potent inhibitor of PDE5.

4.2. Selectivity Profile

The selectivity of a PDE inhibitor refers to its ability to inhibit a specific PDE isoenzyme over others. This is a critical determinant of a drug's side-effect profile. The human genome encodes for 11 families of PDEs, which are expressed in various tissues and regulate different physiological processes.

The selectivity of sildenafil and other approved PDE5 inhibitors has been extensively characterized. For instance, sildenafil is highly selective for PDE5 over most other PDE isoenzymes, with the notable exception of PDE6, which is found in the retina. Inhibition of PDE6 is responsible for the visual disturbances sometimes associated with sildenafil use.

While the specific selectivity profile of this compound has not been formally published, its structural similarity to sildenafil suggests that it likely exhibits a similar pattern of selectivity, with potent inhibition of PDE5 and potential cross-reactivity with PDE6. The lack of comprehensive selectivity data is a significant concern regarding the safety of this unapproved compound.

Experimental Protocols for Characterization

The characterization of a novel PDE5 inhibitor like this compound requires a suite of in vitro and cellular assays. The following protocols provide a framework for assessing its inhibitory activity and its effects on the cGMP signaling pathway.

5.1. In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common high-throughput screening method for determining the IC₅₀ of a PDE5 inhibitor.

  • Principle: This assay is based on the change in fluorescence polarization of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). In the presence of active PDE5, the substrate is hydrolyzed to FAM-GMP. A binding agent in the assay mix then binds to the smaller FAM-GMP, resulting in a larger complex that tumbles more slowly in solution, leading to an increase in fluorescence polarization. An inhibitor of PDE5 will prevent this hydrolysis, resulting in a low fluorescence polarization signal.

  • Materials:

    • Recombinant human PDE5A1

    • FAM-cGMP (fluorescent substrate)

    • PDE assay buffer

    • Binding agent

    • This compound (test compound)

    • Sildenafil (positive control)

    • DMSO

    • 384-well black microplates

    • Microplate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare serial dilutions of this compound and sildenafil in DMSO.

    • In a 384-well plate, add the diluted compounds to the appropriate wells. Include wells with DMSO only (no inhibitor control) and wells without enzyme (background control).

    • Add the PDE5 enzyme to all wells except the background control.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the FAM-cGMP substrate to all wells.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding the binding agent.

    • Read the fluorescence polarization on a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram: Workflow for In Vitro PDE5 Inhibition Assay

PDE5_Assay_Workflow start Start prep Prepare Serial Dilutions of This compound and Controls start->prep plate Add Compounds and Controls to 384-well Plate prep->plate add_enzyme Add PDE5 Enzyme plate->add_enzyme incubate1 Incubate (15 min, RT) for Inhibitor Binding add_enzyme->incubate1 add_substrate Add FAM-cGMP Substrate incubate1->add_substrate incubate2 Incubate (60 min, 37°C) for Enzymatic Reaction add_substrate->incubate2 stop_reaction Add Binding Agent to Stop Reaction incubate2->stop_reaction read_plate Read Fluorescence Polarization stop_reaction->read_plate analyze Calculate % Inhibition and Determine IC₅₀ read_plate->analyze end End analyze->end

Caption: A stepwise workflow for determining the IC₅₀ of a PDE5 inhibitor using a fluorescence polarization assay.

5.2. Measurement of cGMP Levels in Tissues (ELISA)

This protocol describes a method for quantifying the effect of this compound on cGMP levels in a relevant tissue, such as corpus cavernosum.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cGMP in tissue homogenates. In this assay, free cGMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding to a limited number of anti-cGMP antibody sites. The amount of HRP-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

  • Materials:

    • Corpus cavernosum tissue

    • This compound

    • Lysis buffer (e.g., 0.1 M HCl)

    • cGMP ELISA kit

    • Microplate reader

  • Procedure:

    • Excise corpus cavernosum tissue from an appropriate animal model and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue in lysis buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for cGMP analysis.

    • Perform the cGMP ELISA according to the manufacturer's instructions. This will typically involve:

      • Adding standards and samples to the antibody-coated plate.

      • Adding HRP-labeled cGMP.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate that is converted by HRP to a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Generate a standard curve and use it to determine the concentration of cGMP in the tissue samples.

Conclusion and Future Directions

This compound exemplifies a growing challenge in public health and regulatory science: the emergence of unapproved, structurally related analogs of established pharmaceuticals in the consumer market. Its mechanism of action, as a potent inhibitor of PDE5, is well-supported by its structural similarity to sildenafil and the foundational principles of cGMP signaling. However, the absence of a comprehensive pharmacological profile, including definitive IC₅₀ values and a full selectivity panel, underscores the significant risks associated with its use.

For the scientific community, the study of this compound and similar analogs offers several avenues for future research. Elucidating its precise binding kinetics and selectivity profile would provide valuable data for structure-activity relationship studies of PDE5 inhibitors. Furthermore, the development of rapid, sensitive, and specific analytical methods for its detection is crucial for forensic and regulatory purposes. A deeper understanding of the metabolism and potential toxicity of this compound is also essential for assessing its full impact on public health. Ultimately, while this compound's current role is that of a dangerous adulterant, its study can contribute to a more comprehensive understanding of PDE5 inhibition and aid in the development of safer and more effective therapies in the future.

References

An In-Depth Technical Guide to the In Vitro Bioactivity of Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Desmethyl Carbodenafil is a synthetic analog of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] It has been identified as an adulterant in unregulated "herbal" supplements for erectile dysfunction, raising significant public health and safety concerns.[1] A documented case of fatal toxicity underscores the urgent need for a comprehensive understanding of its pharmacological and toxicological profile.[2][3] Unlike its well-characterized relatives, detailed quantitative data on the in vitro bioactivity of this compound is not extensively available in peer-reviewed literature.[1] This guide, therefore, serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines the essential in vitro assays required to thoroughly characterize the bioactivity of this compound, from target engagement to cellular effects and metabolic fate. By providing detailed, field-proven protocols and the scientific rationale behind them, this document aims to equip researchers with the necessary tools to generate the critical data required for a complete risk assessment and to support forensic and toxicological investigations.

Introduction: The Scientific Imperative

This compound is structurally similar to approved PDE5 inhibitors, primarily synthesized through the demethylation of sildenafil or its derivatives.[1] Its clandestine inclusion in consumer products necessitates a rigorous scientific evaluation. The core of its mechanism of action is the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][4] By inhibiting PDE5, this compound presumably causes an accumulation of cGMP, leading to smooth muscle relaxation and vasodilation—the same pathway exploited by therapeutic agents like Sildenafil.[4][5] However, the lack of specific data on its potency, selectivity, and cellular effects represents a critical knowledge gap. This guide provides the experimental framework to bridge this gap.

Mechanism of Action: Unraveling the cGMP Signaling Pathway

The nitric oxide (NO)/cGMP pathway is central to the function of all PDE5 inhibitors.[5] Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP.[6] cGMP then acts as a second messenger, activating protein kinase G (PKG) to phosphorylate downstream targets, resulting in decreased intracellular calcium levels and smooth muscle relaxation.[7] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[4] this compound's primary bioactivity stems from its inhibition of this termination step.

cGMP Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO_receptor Soluble Guanylate Cyclase (sGC) cGMP cGMP NO_receptor->cGMP Converts GTP to cGMP NO Nitric Oxide (NO) NO->NO_receptor Activates GTP GTP GTP->NO_receptor PDE5 PDE5 cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP (Inactive) PDE5->5GMP Hydrolyzes to Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Desmethyl_Carbodenafil This compound Desmethyl_Carbodenafil->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Core Bioactivity Assessment: A Three-Pillar Approach

A thorough in vitro evaluation of this compound requires a multi-faceted approach. We propose a three-pillar framework focusing on direct target inhibition, cellular response, and safety/metabolic profiling.

Pillar 1: Target Engagement - PDE5 Inhibition Assay

The foundational experiment is to determine the potency of this compound against its primary target, PDE5. This is crucial for comparing its activity to known inhibitors like Sildenafil and for understanding the potential for physiological effects at different concentrations.

This protocol is adapted from commercially available kits designed for high-throughput screening.[7]

  • Reagent Preparation:

    • Reconstitute recombinant human PDE5A1 enzyme in assay buffer.

    • Prepare a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

    • Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) and a reference inhibitor (Sildenafil).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add PDE5 enzyme to each well.

    • Add the diluted this compound or Sildenafil to the respective wells. Include a no-inhibitor control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the FAM-cGMP substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and add a binding agent that selectively binds to the unhydrolyzed FAM-cGMP.

    • Measure the fluorescence polarization. High polarization indicates unhydrolyzed substrate (inhibition), while low polarization indicates substrate hydrolysis (no inhibition).

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

PDE5 Inhibition Workflow Start Start: Prepare Reagents Dispense_Enzyme Dispense PDE5 Enzyme into Microplate Start->Dispense_Enzyme Add_Inhibitor Add Serial Dilutions of This compound Dispense_Enzyme->Add_Inhibitor Incubate_1 Incubate (15 min) for Inhibitor Binding Add_Inhibitor->Incubate_1 Add_Substrate Add FAM-cGMP Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (60 min, 37°C) for Reaction Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction & Add Binding Agent Incubate_2->Stop_Reaction Measure_FP Measure Fluorescence Polarization Stop_Reaction->Measure_FP Analyze Analyze Data: Calculate IC50 Measure_FP->Analyze End End Analyze->End

Caption: Experimental workflow for determining the IC50 of this compound against PDE5.

The results should be summarized in a table comparing the potency of this compound to Sildenafil.

CompoundPDE5 IC50 (nM)
This compoundTo be determined
Sildenafil (Reference)~5.22
Pillar 2: Cellular Bioactivity - Intracellular cGMP Measurement

Demonstrating that this compound inhibits PDE5 in a purified system is the first step. The critical next step is to confirm that this activity translates into a functional outcome in a cellular context—specifically, an increase in intracellular cGMP levels.

This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA), a robust method for quantifying small molecules from cell lysates.[8]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a transfected cell line expressing sGC) in 24-well plates until confluent.

    • Pre-treat cells with a phosphodiesterase inhibitor-free medium for 1 hour.

    • Treat cells with a nitric oxide donor (e.g., Sodium Nitroprusside - SNP) to stimulate cGMP production, in the presence of varying concentrations of this compound (e.g., 0.1 µM to 50 µM).

    • Include positive (SNP + Sildenafil) and negative (vehicle) controls.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Sample Preparation:

    • Aspirate the medium and lyse the cells using an acidic lysis buffer to inactivate endogenous phosphodiesterases.[9]

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant for cGMP measurement.

  • ELISA Procedure:

    • Use a commercial cGMP ELISA kit.

    • Add standards and prepared samples to a 96-well plate pre-coated with an anti-cGMP antibody.

    • Add HRP-linked cGMP, which will compete with the sample cGMP for antibody binding.

    • Incubate, wash, and then add a TMB substrate to develop color. The color intensity will be inversely proportional to the amount of cGMP in the sample.[8]

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards.

    • Calculate the concentration of cGMP in each sample based on the standard curve.

    • Plot the fold-increase in cGMP versus the concentration of this compound.

The data will demonstrate the dose-dependent effect of this compound on intracellular cGMP accumulation.

Treatment ConditioncGMP Concentration (pmol/mL)Fold Change vs. Vehicle
Vehicle ControlTo be determined1.0
SNP (10 µM)To be determinedX
SNP + this compound (1 µM)To be determinedY
SNP + this compound (10 µM)To be determinedZ
SNP + Sildenafil (1 µM)To be determinedA
Pillar 3: Safety & Liability Profiling

Beyond efficacy, the safety profile of an unapproved compound is paramount. In vitro toxicology and metabolic stability studies are the first line of assessment.

Cytotoxicity assays measure the potential of a compound to cause cell death.[10][11] This is a critical early indicator of potential toxicity.

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[12]

  • Cell Plating and Treatment:

    • Plate a relevant cell line (e.g., HepG2 for liver toxicity, or HUVECs for endothelial effects) in a 96-well plate and allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) for 24 or 48 hours.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay Procedure:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log concentration of this compound to determine the CC50 (the concentration that causes 50% cytotoxicity).

Metabolic stability provides an estimate of how quickly a compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life and clearance.[13][14]

This assay measures the rate of disappearance of the parent compound when incubated with human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[2][3]

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes, this compound (at a low concentration, e.g., 1 µM), and an NADPH-regenerating system (to support CYP enzyme activity) in a phosphate buffer.

    • Incubate the mixture at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percent of parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.

Metabolic Stability Workflow Start Start: Prepare Microsome and Compound Mixture Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at Time Points (0-60 min) Incubate->Timepoints Quench Quench Reaction with Acetonitrile + Internal Std Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ and Intrinsic Clearance Analyze->Calculate End End Calculate->End

Caption: Workflow for assessing the metabolic stability of this compound in human liver microsomes.

A summary table will provide a clear overview of the compound's initial safety and metabolic profile.

AssayParameterResult
Cytotoxicity (HepG2, 48h)CC50 (µM)To be determined
Metabolic Stability (HLM)t½ (min)To be determined
Metabolic Stability (HLM)CLint (µL/min/mg)To be determined

Conclusion and Future Directions

The in vitro bioactivity of this compound remains a significant unknown. The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous approach to systematically characterize its pharmacological and toxicological properties. By determining its PDE5 inhibitory potency, confirming its action in a cellular context, and establishing its preliminary safety and metabolic profile, researchers can generate the foundational data necessary to inform public health agencies, guide forensic analysis, and understand the risks associated with this unapproved drug analog. Further studies should also investigate its selectivity against other phosphodiesterase isoforms (e.g., PDE6, PDE11) to predict potential off-target effects, such as visual disturbances, which are known for some less selective PDE inhibitors.

References

An In-Depth Technical Guide to Desmethyl Carbodenafil: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Carbodenafil is a potent synthetic compound recognized as a structural analogue of sildenafil, the active pharmaceutical ingredient in Viagra®.[1] Classified as a phosphodiesterase type 5 (PDE5) inhibitor, it is not approved for therapeutic use by major regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1] Despite its unapproved status, this compound has gained notoriety as a common adulterant in a variety of products marketed as "all-natural" or "herbal" remedies for erectile dysfunction, including certain coffees and dietary supplements.[1] The clandestine inclusion of this undeclared pharmacological agent in consumer products poses a significant public health risk, necessitating robust analytical methods for its detection and characterization. This guide provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, synthesis, and analytical protocols, to support research, forensic toxicology, and regulatory enforcement efforts.

Chemical Structure and Physicochemical Properties

The defining structural feature of this compound, when compared to its parent compound Carbodenafil, is the absence of a methyl group on the piperazine ring. This seemingly minor modification can alter the compound's pharmacokinetic and pharmacodynamic properties.

Chemical Identity
  • IUPAC Name: 5-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[2]

  • CAS Number: 147676-79-7[1]

  • Molecular Formula: C₂₃H₃₀N₆O₃[1]

  • Molecular Weight: 438.5 g/mol [1]

Physicochemical Data Summary
PropertyValue / Description
Physical State Typically supplied as a solid or crystalline powder for research and reference standard purposes.
Solubility While specific quantitative data is not widely published, based on the properties of its deuterated analogue, Desmethyl Thiosildenafil-d8, it is expected to be soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] Its solubility in aqueous solutions is likely pH-dependent, similar to sildenafil.[4]
Spectroscopic Features UV-Vis: Exhibits characteristic absorbance maxima, with λmax values around 214 nm and 294 nm, consistent with the pyrazolopyrimidinone chromophore present in sildenafil and its analogues.[5]

Diagram 1: Chemical Structure of this compound

G cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Promotes 5'-GMP (Inactive) 5'-GMP (Inactive) PDE5->5'-GMP (Inactive) Degrades This compound This compound This compound->PDE5 Inhibits G cluster_1 LC-MS/MS Analysis Sample (Dietary Supplement/Biological Fluid) Sample (Dietary Supplement/Biological Fluid) Sample Preparation (LLE) Sample Preparation (LLE) Sample (Dietary Supplement/Biological Fluid)->Sample Preparation (LLE) Step 1 LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (LLE)->LC-MS/MS Analysis Step 2 Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Step 3 Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification Step 4 Confirmation by NMR (if necessary) Confirmation by NMR (if necessary) Identification & Quantification->Confirmation by NMR (if necessary) Chromatographic Separation (C18 Column) Chromatographic Separation (C18 Column) Mass Spectrometry (ESI+) Mass Spectrometry (ESI+) Chromatographic Separation (C18 Column)->Mass Spectrometry (ESI+) MRM Detection MRM Detection Mass Spectrometry (ESI+)->MRM Detection Precursor Ion (m/z 439.4) Precursor Ion (m/z 439.4) MRM Detection->Precursor Ion (m/z 439.4) Product Ions (m/z 339.2, 311.1) Product Ions (m/z 339.2, 311.1) MRM Detection->Product Ions (m/z 339.2, 311.1)

References

synthesis pathway of Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Desmethyl Carbodenafil

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor, Carbodenafil. The synthesis is presented in two principal stages: the construction of the N-methylated precursor, Carbodenafil, followed by a selective N-demethylation to yield the target compound. The narrative emphasizes the chemical rationale behind procedural steps, offering insights into reaction mechanisms and methodological choices. This document is intended for researchers, chemists, and professionals in drug development and medicinal chemistry who require a detailed, scientifically grounded protocol for the synthesis of this and related compounds.

Introduction and Retrosynthetic Strategy

This compound (also known as Norcarbodenafil) is a significant analogue of sildenafil-related compounds, primarily used as a reference standard in analytical and quality control applications. Structurally, it is characterized by a pyrazolo[4,3-d]pyrimidin-7-one core, similar to sildenafil, but features a benzamide linkage to a piperazine moiety, distinguishing it from the sulfonamide linkage in sildenafil. The defining feature is the secondary amine on the piperazine ring, resulting from the demethylation of its precursor, Carbodenafil.

Our synthetic strategy is predicated on a logical retrosynthetic disconnection. The final N-demethylation step is identified as the key transformation, pointing to Carbodenafil as the immediate precursor. The synthesis of Carbodenafil itself is approached by dissecting it into three primary fragments: the pyrazole core, the 2-ethoxybenzoyl moiety, and the N-methylpiperazine side chain. This modular approach allows for a convergent and efficient synthesis.

Logical Flow of the Synthetic Pathway

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis This compound This compound Carbodenafil Carbodenafil This compound->Carbodenafil N-Methylation Key Intermediate A Key Intermediate A Carbodenafil->Key Intermediate A Amide Coupling Key Intermediate B Key Intermediate B Carbodenafil->Key Intermediate B Amide Coupling Starting Materials Starting Materials Key Intermediate A->Starting Materials Pyrazolopyrimidinone Formation Key Intermediate B->Starting Materials Functionalization Start Starting Materials Step1 Formation of Pyrazolopyrimidinone Core Start->Step1 Step2 Synthesis of Benzoic Acid Intermediate (A) Start->Step2 Step3 Amide Coupling to form Carbodenafil Step1->Step3 Step2->Step3 Step4 N-Demethylation Step3->Step4 Final This compound Step4->Final

Caption: Retrosynthetic and forward synthesis overview.

Synthesis of the Precursor: Carbodenafil

The synthesis of Carbodenafil is a multi-step process analogous to the well-established synthesis of sildenafil.[1][2] It involves the initial construction of a core heterocyclic system, which is then coupled to the functionalized side chain.

Step 1: Synthesis of the Pyrazolopyrimidinone Core

The synthesis begins with the construction of the 1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one ring system. This is a foundational sequence in the synthesis of many PDE5 inhibitors.

  • Pyrazole Formation: Reaction of ethyl 2,4-dioxoheptanoate with hydrazine hydrate forms the pyrazole ring.

  • N-Methylation: The pyrazole nitrogen is regioselectively methylated, typically using dimethyl sulfate.

  • Nitration and Amidation: The pyrazole is nitrated, followed by conversion of the ester to a primary amide.

  • Reduction: The nitro group is reduced to an amino group, yielding 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate.[1]

  • Cyclization: The aminopyrazole is cyclized with a 2-ethoxybenzoyl derivative to form the pyrazolopyrimidinone core.

Step 2: Synthesis of the Key Intermediate: 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid

This step involves coupling the pyrazolopyrimidinone core from Step 1 with a benzoic acid derivative.

  • The aminopyrazole carboxamide is reacted with 2-ethoxy-5-(chloroformyl)benzoic acid methyl ester. The resulting intermediate is then cyclized under basic conditions to form the pyrazolopyrimidinone fused system.

  • The methyl ester of the benzoic acid is then hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH in methanol/water), yielding the key carboxylic acid intermediate ready for coupling.

Step 3: Amide Coupling to form Carbodenafil

The final step in the precursor synthesis is the formation of the amide bond between the benzoic acid intermediate and N-methylpiperazine.

  • Acid Activation: The carboxylic acid is activated to facilitate nucleophilic attack by the amine. This is commonly achieved by converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[3]

  • Coupling Reaction: The activated acid is then reacted with N-methylpiperazine in an aprotic solvent (e.g., dichloromethane or DMF) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated. This reaction yields Carbodenafil.[4]

Key Transformation: N-Demethylation of Carbodenafil

The conversion of Carbodenafil to this compound is the pivotal step in this synthesis. The selective removal of the N-methyl group from the tertiary piperazine amine requires a robust and high-yield method that does not affect other functional groups in the molecule. The use of 1-chloroethyl chloroformate (ACE-Cl) is the modern method of choice for this transformation, superseding harsher classical methods like the von Braun reaction.[5][6]

Mechanism of ACE-Cl Demethylation

The reaction proceeds via a two-step mechanism:

  • Carbamate Formation: The tertiary nitrogen of the N-methylpiperazine ring acts as a nucleophile, attacking the ACE-Cl reagent. This results in the formation of an unstable quaternary ammonium intermediate, which rapidly eliminates methyl chloride (CH₃Cl) to form a stable 1-chloroethyl carbamate intermediate.[7]

  • Carbamate Cleavage (Solvolysis): The 1-chloroethyl carbamate is then cleaved by treatment with a protic solvent, typically methanol. The methanolysis reaction is facile and proceeds under mild heating, leading to the decomposition of the carbamate into the desired secondary amine (as its hydrochloride salt), carbon dioxide, and methyl 1-chloroethyl ether.[8][9] A final basic workup liberates the free secondary amine, this compound.

Mechanism of N-Demethylation using ACE-Cl

Caption: Reaction mechanism for ACE-Cl mediated N-demethylation.

Experimental Protocol for N-Demethylation

This protocol is adapted from established procedures for N-demethylation of complex tertiary amines and should be performed by qualified personnel in a controlled laboratory setting.[9]

Materials and Reagents:

  • Carbodenafil (1 equivalent)

  • 1-Chloroethyl chloroformate (ACE-Cl, ~1.5 equivalents)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Carbodenafil (1 eq.) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere.

  • Addition of ACE-Cl: Cool the solution to 0 °C using an ice bath. Slowly add 1-chloroethyl chloroformate (1.5 eq.) dropwise to the stirred solution.

  • Carbamate Formation: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 84 °C). Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 2-4 hours for complete consumption of the starting material.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent (DCE) under reduced pressure using a rotary evaporator.

  • Methanolysis (Carbamate Cleavage): To the resulting residue, add anhydrous methanol. Heat the methanolic solution to reflux and stir for 1-2 hours. This step cleaves the carbamate intermediate.

  • Workup and Isolation:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the HCl salt and remove any acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Purification and Characterization

The final product's purity and identity must be confirmed through rigorous analytical methods.

  • Purification: High-performance liquid chromatography (HPLC) is the primary technique for assessing the purity of the final compound and for preparative purification if necessary.

  • Characterization:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The disappearance of the N-methyl singlet (~2.3 ppm) in the ¹H NMR spectrum and the appearance of a broad N-H proton signal are key indicators of successful demethylation.

Data Summary

CompoundChemical FormulaMolecular Weight ( g/mol )Key Synthetic StepReagents
Carbodenafil C₂₄H₃₂N₆O₃468.55Amide CouplingActivated Benzoic Acid, N-Methylpiperazine
This compound C₂₃H₃₀N₆O₃454.53N-Demethylation1-Chloroethyl chloroformate, Methanol

Conclusion

The synthetic pathway detailed in this guide represents an efficient and reliable method for the preparation of this compound. The strategy relies on the robust and well-documented synthesis of the sildenafil-like core, followed by a highly selective and modern N-demethylation reaction using 1-chloroethyl chloroformate. This approach provides a clear and scalable route for obtaining high-purity material suitable for use as an analytical reference standard. The principles and protocols described herein are applicable to the synthesis of other N-dealkylated analogues in medicinal and pharmaceutical chemistry.

References

Desmethyl Carbodenafil: Deconstructing a Sildenafil Analog Often Mistaken for a Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide addresses the prevalent misconception of desmethyl carbodenafil as a direct metabolite of sildenafil. We clarify that the principal active metabolite of sildenafil is N-desmethyl sildenafil, produced via hepatic cytochrome P450 enzymatic action. In contrast, this compound is a distinct synthetic analog of sildenafil, not a product of its metabolism in the human body. This document provides a comprehensive analysis of sildenafil's metabolic pathways, the chemical identity and synthesis of this compound, and the critical analytical methodologies required for the detection and quantification of these compounds. We present detailed protocols, comparative data, and toxicological insights to equip researchers, clinicians, and drug development professionals with the necessary knowledge to navigate this complex landscape of approved drugs and their illicit analogs.

Introduction: Clarifying a Critical Distinction

Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation, vasodilation, and, in the context of sexual stimulation, penile erection.[1] Beyond its well-known application for erectile dysfunction, it is also used to treat pulmonary arterial hypertension.[1][2]

The metabolism of sildenafil is well-documented, occurring primarily in the liver.[1][3] This process yields several metabolites, the most significant of which is N-desmethyl sildenafil (also known as UK-103,320).[4][5][6] This metabolite retains significant pharmacological activity.[3][4]

A point of significant confusion, and the central topic of this guide, is This compound . Despite the similarity in name, it is not a metabolite of sildenafil. This compound is a synthetic structural analog of sildenafil.[7] It has been identified as an illegal adulterant in products marketed as "herbal" or "all-natural" dietary supplements for sexual enhancement.[7][8] Its presence poses a significant public health risk due to an unknown safety profile and the potential for dangerous drug interactions.[7] A fatal case of acute toxicity has been documented, underscoring the serious risks associated with this unapproved compound.[9]

This guide will first detail the established metabolic fate of sildenafil, then provide a thorough technical profile of this compound, and conclude with the analytical strategies essential for their differentiation and detection.

The True Metabolite: Sildenafil Pharmacokinetics and Metabolism

The biotransformation of sildenafil is a rapid process, contributing to its absolute bioavailability of approximately 41% due to significant first-pass metabolism.[10][11]

Enzymatic Pathways

Sildenafil is cleared predominantly by hepatic microsomal isoenzymes.[1][4]

  • Major Pathway: Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the N-demethylation of the piperazine moiety of sildenafil.[3][4]

  • Minor Pathway: Cytochrome P450 2C9 (CYP2C9) also contributes to a lesser extent.[1][4]

The primary metabolic transformation is the removal of the methyl group from the piperazine ring, yielding N-desmethyl sildenafil.[3][4] Further, less significant metabolic routes include pyrazole N-demethylation, oxidation of the piperazine ring, and aliphatic hydroxylation.[12]

Pharmacological Activity of N-desmethyl Sildenafil

N-desmethyl sildenafil is not an inert byproduct. It exhibits a PDE5 selectivity profile similar to the parent drug and possesses an in vitro potency for PDE5 that is approximately 50% that of sildenafil.[3][4] Plasma concentrations of this metabolite are about 40% of those seen for sildenafil, meaning it accounts for roughly 20% of sildenafil's total pharmacological effect.[1][3]

G cluster_0 Hepatic Biotransformation cluster_1 Pharmacological Effect Sildenafil Sildenafil Enzymes CYP3A4 (Major) CYP2C9 (Minor) Sildenafil->Enzymes N-demethylation Metabolite N-desmethyl Sildenafil (Active Metabolite, UK-103,320) PDE5 PDE5 Inhibition (~50% activity of Sildenafil) Metabolite->PDE5 Enzymes->Metabolite

Figure 1: Metabolic pathway of Sildenafil to its primary active metabolite, N-desmethyl sildenafil.

The Analog: A Technical Profile of this compound

This compound (also known as Norcarbodenafil) is a sildenafil analog designed with a similar pharmacophore to inhibit PDE5.[13] Its key distinction lies in the chemical structure.

Chemical Structure and Properties
PropertySildenafilN-desmethyl SildenafilThis compound
Molecular Formula C₂₂H₃₀N₆O₄S[2]C₂₁H₂₈N₆O₄S[6]C₂₃H₃₀N₆O₃[7][13]
Molecular Weight 474.58 g/mol 460.6 g/mol [6]438.5 g/mol [7]
Origin Pharmaceutical SynthesisSildenafil MetaboliteSynthetic Analog / Adulterant[7]
Legal Status Approved Prescription DrugN/A (Metabolite)Unapproved / Illicit Substance[7]
Key Structural Feature Methylpiperazinylsulfonyl Piperazinylsulfonyl Methylpiperazinylcarbonyl [13]

Table 1: Comparative properties of Sildenafil, its primary metabolite, and the synthetic analog this compound.

The critical difference is the linker between the phenyl ring and the piperazine moiety. Sildenafil and its metabolite have a sulfonyl group (-SO₂-), whereas this compound has a carbonyl group (-CO-). This modification makes it a distinct chemical entity.

Synthetic Pathways

While specific clandestine synthesis methods vary, the creation of this compound logically follows established principles of medicinal chemistry. The synthesis typically originates from parent compounds like carbodenafil and involves a key demethylation step.[7]

Conceptual Demethylation Protocol: The removal of an N-methyl group is a common transformation in organic synthesis.

  • Precursor Selection: Start with a suitable N-methylated precursor, such as carbodenafil.

  • Reagent Choice: Employ demethylating agents. A classic laboratory approach is the von Braun reaction, though modern methods may use chloroformates like α-chloroethyl chloroformate followed by hydrolysis. For piperazine rings specifically, strong bases or other specific agents can be used to selectively cleave the N-methyl group.[7][14]

  • Reaction Conditions: The reaction is typically performed in an appropriate aprotic solvent under controlled temperature to ensure selectivity and minimize side reactions.

  • Workup and Purification: Following the reaction, an aqueous workup is performed to remove reagents and byproducts. The final product, this compound, is then purified, typically using column chromatography or recrystallization, to achieve the desired purity for use as an analytical standard or, illicitly, as an adulterant.

Analytical Methodologies for Detection and Quantification

The co-existence of sildenafil, its metabolites, and a growing number of synthetic analogs in both clinical samples and seized materials necessitates robust and validated analytical methods. Liquid chromatography coupled with mass spectrometry is the gold standard.[7][15]

Core Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required to distinguish between structurally similar compounds and quantify them in complex matrices like plasma or supplement powders.[7][15]

Rationale for LC-MS/MS:

  • Chromatographic Separation (LC): The liquid chromatography step separates compounds based on their physicochemical properties (e.g., polarity, size) before they enter the mass spectrometer. This is crucial for resolving isomers and analogs that might have similar mass-to-charge ratios.

  • Mass-Selective Detection (MS/MS): The tandem mass spectrometer first selects the parent ion (precursor ion) of the target analyte based on its specific mass-to-charge ratio (m/z). This ion is then fragmented, and the resulting product ions are detected. This precursor-to-product ion transition is highly specific and forms the basis for confident identification and quantification, even at trace levels.

Protocol: Detection of this compound in a Supplement Matrix

This protocol outlines a self-validating system for the identification and quantification of this compound in a suspected counterfeit herbal supplement.

Step 1: Sample Preparation & Extraction

  • Objective: To efficiently extract the analyte from the complex matrix while minimizing interferences.

  • 1.1. Homogenize the sample (e.g., crush tablets, empty capsules) to ensure uniformity.[16]

  • 1.2. Accurately weigh 100 mg of the homogenized powder into a 15 mL centrifuge tube.

  • 1.3. Add 5.0 mL of an extraction solvent (e.g., 75:25 acetonitrile:ammonium formate buffer).[15] The organic component (acetonitrile) disrupts cell structures and solubilizes the moderately polar analyte, while the aqueous buffer maintains a stable pH.

  • 1.4. Fortify the sample with a known concentration of an appropriate internal standard (e.g., sildenafil-d8). The internal standard is critical for a self-validating workflow, as it corrects for variations in extraction efficiency and instrument response.

  • 1.5. Vortex for 1 minute, then sonicate for 20 minutes to ensure complete extraction.[16]

  • 1.6. Centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients.

  • 1.7. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. This step is crucial to protect the LC system from particulate matter.

Step 2: LC-MS/MS Instrumental Analysis

  • Objective: To achieve chromatographic separation and mass spectrometric detection of the analyte and internal standard.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

ParameterRecommended SettingRationale
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for moderately polar compounds like sildenafil analogs.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analytes from the C18 column.
Flow Rate 0.4 mL/minStandard flow rate for analytical scale columns, balancing speed and resolution.
Injection Volume 5 µLA small volume is sufficient for sensitive detection and prevents column overloading.
Ionization Mode Electrospray Ionization (ESI), PositiveSildenafil and its analogs contain multiple basic nitrogen atoms that are readily protonated.
MRM Transitions This compound: [Precursor > Product 1; Precursor > Product 2] Sildenafil-d8 (IS): [Precursor > Product]Monitor at least two transitions for the analyte for confident identification (qualifier/quantifier ions).

Table 2: Example LC-MS/MS instrumental parameters. Note: Specific m/z values for MRM transitions must be determined by infusing pure standards.

Step 3: Data Analysis & Validation

  • Objective: To confirm the presence and calculate the concentration of this compound.

  • 3.1. Identification: The presence of this compound is confirmed if a peak is detected at the expected retention time and both monitored MRM transitions are present with a consistent ion ratio compared to a pure reference standard.

  • 3.2. Quantification: Construct a calibration curve using known concentrations of this compound standard. The concentration in the unknown sample is calculated from this curve based on the peak area ratio of the analyte to the internal standard.

  • 3.3. System Suitability: The protocol's validity is confirmed by analyzing quality control (QC) samples at low, medium, and high concentrations, which must fall within a pre-defined accuracy and precision range (e.g., ±15%).

G cluster_workflow Analytical Workflow for Adulterant Screening Sample 1. Sample Homogenization (e.g., Crushed Tablet) Extraction 2. Solvent Extraction (with Internal Standard) Sample->Extraction Cleanup 3. Centrifugation & Filtration Extraction->Cleanup LC 4. HPLC Separation (Reverse-Phase C18) Cleanup->LC MS 5. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 6. Data Analysis (Retention Time & Ion Ratio) MS->Data Quant 7. Quantification (vs. Calibration Curve) Data->Quant

Figure 2: Experimental workflow for the detection of this compound in a supplement.

Conclusion and Field Perspective

It is imperative for the scientific and medical communities to understand that This compound is a synthetic adulterant, not a sildenafil metabolite . The primary active metabolite of sildenafil is N-desmethyl sildenafil. This distinction is not merely academic; it has profound public health implications. The presence of unapproved, unstudied analogs like this compound in the consumer market represents a significant danger due to the potential for overdose, adverse effects, and life-threatening drug interactions.[7][17]

Researchers developing analytical methods must remain vigilant, as clandestine manufacturers continually synthesize new structural analogs to evade detection.[8] Therefore, the development of broad screening methods using high-resolution mass spectrometry (HRMS) is a critical future direction, allowing for the detection of not only known analogs but also novel, unanticipated structures. Continued research into the pharmacology and toxicology of these compounds is essential for regulatory agencies and forensic laboratories to accurately assess the risks they pose.

References

Unveiling the Toxicological Profile of Desmethyl Carbodenafil: A Proposed Investigative Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: Desmethyl Carbodenafil is an unapproved drug substance. The information contained within this document is intended for research and informational purposes only and does not constitute an endorsement or recommendation for its use.

Introduction: The Uncharted Territory of a Sildenafil Analogue

This compound, a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has emerged as a compound of significant public health concern. It has been identified as an undeclared adulterant in a variety of consumer products, particularly those marketed as "natural" or "herbal" sexual enhancement supplements.[1] Unlike its approved counterparts, this compound has not undergone rigorous safety and efficacy evaluation by regulatory agencies. This lack of comprehensive toxicological data presents a serious risk to consumers, underscored by a documented case of fatal acute toxicity.[2][3][4]

This technical guide provides a proposed framework for elucidating the toxicological profile of this compound. As a Senior Application Scientist, the following sections are structured to not only outline a necessary battery of toxicological assays but to also provide the scientific rationale behind the proposed experimental designs. This document will serve as a comprehensive resource for researchers initiating a toxicological assessment of this and other novel, unapproved synthetic compounds.

Physicochemical Characterization and Analytical Methodology

A prerequisite to any toxicological evaluation is the thorough characterization of the test article.

1.1. Identity and Purity Assessment

The molecular formula of this compound is C₂₃H₃₀N₆O₃, with a molecular weight of approximately 438.5 g/mol .[1] High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is essential for confirming the identity and determining the purity of the test substance.[1]

Table 1: Physicochemical and Analytical Parameters

ParameterMethodExpected Outcome
Chemical Identity¹H NMR, ¹³C NMR, LC-HRMSConfirmation of the chemical structure of this compound.
PurityHPLC-UV, LC-MSDetermination of the percentage purity of the test article (ideally >98%).
SolubilityShake-flask method in various solvents (e.g., water, ethanol, DMSO)Quantitative solubility data to inform vehicle selection for in-vitro and in-vivo studies.
LogPCalculated or experimentally determinedIndication of lipophilicity and potential for membrane permeability.

1.2. Analytical Method for Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of this compound and its potential metabolites in biological matrices such as plasma, urine, and tissue homogenates.[2][3] This is crucial for toxicokinetic analysis.

Proposed In-Vitro Toxicological Assessment

In-vitro assays provide the initial screen for potential toxicity, offering mechanistic insights and guiding dose selection for subsequent in-vivo studies.

2.1. Cytotoxicity

Rationale: To determine the concentration at which this compound induces cell death and to establish a dose range for further in-vitro assays.

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Culture: Utilize a relevant human cell line, such as HepG2 (liver) or Caco-2 (intestinal), and culture to 80-90% confluency.

  • Compound Exposure: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, not exceeding 0.5% final concentration). Expose cells to a range of concentrations for 24 and 48 hours.

  • Neutral Red Staining: Following exposure, incubate cells with a medium containing neutral red dye, which is incorporated into the lysosomes of viable cells.

  • Extraction and Quantification: Extract the dye from the cells and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (IC50).

2.2. Genotoxicity

Rationale: To assess the potential of this compound to induce genetic mutations, which can be a predictor of carcinogenicity.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Bacterial Strains: Employ multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[5][6][7]

  • Metabolic Activation: Conduct the assay with and without the addition of a rat liver S9 fraction to mimic mammalian metabolism.[5]

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound using the plate incorporation or pre-incubation method.[8]

  • Scoring: After a 48-72 hour incubation period, count the number of revertant colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[6]

Experimental Protocol: In-Vitro Micronucleus Assay

  • Cell Line: Use a mammalian cell line such as CHO-K1 or human peripheral blood lymphocytes.

  • Treatment: Expose the cells to at least three concentrations of this compound, with and without S9 metabolic activation.[9] A positive and negative control must be included.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[9][10]

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

2.3. Cardiovascular Safety Pharmacology

Rationale: Given the vasodilatory effects of PDE5 inhibitors and the documented fatality likely involving cardiovascular collapse, assessing the potential for cardiac ion channel inhibition is critical.[2][3]

Experimental Protocol: hERG Potassium Channel Assay

  • Cell Line: Use a stable mammalian cell line expressing the human ether-à-go-go-related gene (hERG), such as HEK293-hERG.[11][12]

  • Electrophysiology: Employ automated patch-clamp electrophysiology to measure the hERG potassium current.[11][12]

  • Compound Application: Apply a range of concentrations of this compound to the cells and record the hERG current.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition. A low IC50 value raises concerns about the potential for QT interval prolongation and arrhythmias.[11]

Diagram: In-Vitro Toxicology Workflow

in_vitro_toxicology cluster_0 Initial Assessment cluster_1 Genotoxicity cluster_2 Safety Pharmacology Cytotoxicity Cytotoxicity Assay (e.g., Neutral Red Uptake) Ames Ames Test (Bacterial Reverse Mutation) Cytotoxicity->Ames Determine Dose Range Micronucleus In-Vitro Micronucleus Assay (Mammalian Cells) Cytotoxicity->Micronucleus Determine Dose Range hERG hERG Potassium Channel Assay (Cardiotoxicity) Cytotoxicity->hERG Determine Dose Range

Caption: Proposed workflow for the in-vitro toxicological assessment of this compound.

Proposed In-Vivo Toxicological Assessment

Following the in-vitro evaluation, in-vivo studies are necessary to understand the toxicological effects of this compound in a whole-organism context.

3.1. Acute Oral Toxicity

Rationale: To determine the short-term toxicity of a single oral dose and to classify the substance according to the Globally Harmonised System (GHS).

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use female rats, as they are often slightly more sensitive.[13]

  • Dosing: Administer this compound orally by gavage at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[13][14]

  • Stepwise Procedure: The study is conducted in a stepwise manner, with the outcome of each step determining the next dose level.[15]

  • Observations: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[16]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Classification: The results will allow for the classification of this compound based on its acute oral toxicity.

3.2. Toxicokinetics

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate systemic exposure with toxicological findings.[17][18][19]

Experimental Protocol: Single and Repeat-Dose Toxicokinetics in Rats

  • Study Design: Integrate toxicokinetic sampling into the acute and any subsequent repeat-dose toxicity studies.[20]

  • Dosing: Administer this compound at the same dose levels used in the main toxicity study.

  • Sample Collection: Collect blood samples at multiple time points after dosing to characterize the plasma concentration-time profile.

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method.

  • Parameter Calculation: Calculate key toxicokinetic parameters, including Cmax, Tmax, AUC, and half-life.[20]

3.3. Reproductive and Developmental Toxicity

Rationale: To assess the potential adverse effects of this compound on fertility, embryonic development, and pre- and postnatal development.

Experimental Protocol: Combined Fertility and Embryo-Fetal Development Study (ICH S5(R3))

  • Animal Model: Typically conducted in rats.

  • Treatment: Dose male and female rats with this compound for a specified period before mating, during mating, and for females, throughout gestation.

  • Endpoints:

    • Fertility: Evaluate mating performance, fertility indices, and sperm parameters in males.

    • Embryo-Fetal Development: Assess the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Examine fetuses for external, visceral, and skeletal malformations.

  • Dose Selection: The high dose should induce some level of maternal toxicity.[21]

Diagram: In-Vivo Toxicology Workflow

in_vivo_toxicology cluster_0 Acute Toxicity cluster_1 Systemic Exposure cluster_2 Reproductive Toxicity Acute_Oral Acute Oral Toxicity (OECD 423) Toxicokinetics Toxicokinetics (Integrated with Toxicity Studies) Acute_Oral->Toxicokinetics Inform Dose Selection Repro_Tox Reproductive and Developmental Toxicity (ICH S5(R3)) Acute_Oral->Repro_Tox Inform Dose Selection Toxicokinetics->Repro_Tox Correlate Exposure with Findings

Caption: Proposed workflow for the in-vivo toxicological assessment of this compound.

Mechanistic Insights and Potential Toxicological Pathways

This compound, as a PDE5 inhibitor, is expected to exert its primary pharmacological effect by increasing intracellular levels of cyclic guanosine monophosphate (cGMP). While this is the basis for the therapeutic effects of approved PDE5 inhibitors, exaggerated or off-target effects can lead to toxicity.

Potential Adverse Outcomes:

  • Cardiovascular: Excessive vasodilation can lead to severe hypotension, syncope, and, as seen in the fatal case, potentially lethal cardiovascular collapse.[2][3]

  • Visual Disturbances: Inhibition of PDE6 in the retina, an off-target effect of some PDE5 inhibitors, can lead to changes in color vision and blurred vision.

  • Priapism: A prolonged and painful erection is a known, albeit rare, adverse effect of PDE5 inhibitors.[22]

  • Drug-Drug Interactions: Co-administration with nitrates can lead to a precipitous and life-threatening drop in blood pressure.

Diagram: Postulated Signaling Pathway and Toxicological Endpoints

signaling_pathway cluster_0 Mechanism of Action cluster_1 Physiological and Toxicological Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation cGMP->Vasodilation Leads to GMP 5'-GMP PDE5->GMP Hydrolyzes Desmethyl_Carbodenafil This compound Desmethyl_Carbodenafil->PDE5 Inhibits Retinal_Effects Retinal Effects (PDE6) Desmethyl_Carbodenafil->Retinal_Effects Potential Off-Target Hypotension Severe Hypotension Vasodilation->Hypotension Exaggerated Effect Priapism Priapism Vasodilation->Priapism Exaggerated Effect

Caption: Postulated mechanism of action and potential toxicological outcomes of this compound.

Conclusion and Future Directions

The widespread availability of unapproved and untested substances like this compound in consumer products represents a significant and ongoing public health threat. A comprehensive toxicological evaluation, as outlined in this guide, is imperative to fully characterize the risks associated with this compound. The proposed framework, incorporating a battery of in-vitro and in-vivo assays, will provide the necessary data to inform regulatory action and protect public health. Further research should also focus on the identification and toxicological assessment of potential metabolites of this compound, as these may also contribute to its overall toxicity profile.

References

A Technical Guide to Desmethyl Carbodenafil: Nomenclature, Characterization, and Forensic Significance

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of Desmethyl Carbodenafil, a potent synthetic compound relevant to researchers, analytical chemists, and professionals in drug development and forensic toxicology. We will delve into its chemical identity, structural relationship to approved phosphodiesterase type 5 (PDE-5) inhibitors, analytical detection methodologies, and its significant emergence as an illicit adulterant in consumer products.

Introduction: The Rise of an Unapproved Sildenafil Analogue

This compound is a synthetic chemical compound structurally analogous to Sildenafil, the active pharmaceutical ingredient in Viagra®.[1][2] As a phosphodiesterase type 5 (PDE-5) inhibitor, it is presumed to share the mechanism of action of approved drugs in this class, which are primarily used for the treatment of erectile dysfunction.[3] However, it is crucial to note that this compound has not been approved for therapeutic use by the U.S. Food and Drug Administration (FDA) or any other major regulatory agency.[1][2]

Its primary significance in the scientific community stems from its frequent identification as an undeclared and illegal adulterant in a variety of consumer products, particularly those marketed as "natural" or "herbal" sexual enhancement supplements and coffees.[2][4][5][6] The presence of this potent, unapproved substance in over-the-counter products poses a significant and serious public health risk due to the lack of safety and efficacy data and the potential for dangerous drug interactions.[2][7] A fatal case of acute toxicity has been documented, underscoring the severe risks associated with this compound.[2][8] Consequently, its primary applications are in analytical chemistry and forensic toxicology, where it serves as a reference standard for the detection of adulterated products.[2][9]

Chemical Identity and Nomenclature

Precise identification of a compound is foundational to all scientific inquiry. This compound is identified by a specific CAS number and a systematic IUPAC name that describes its molecular structure.

IdentifierValueSource(s)
CAS Number 147676-79-7[2][3][10][11][12]
IUPAC Name 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[3][10]
Molecular Formula C23H30N6O3[2][3][10][12]
Molecular Weight 438.5 g/mol [2][3][10][12]
Synonyms Norcarbodenafil, Desmethylcarbodenafil, Desmethyl Fondenafil[10]

Structural Elucidation: Relationship to Carbodenafil and Sildenafil

This compound belongs to the pyrazolopyrimidinone class of compounds, similar to Sildenafil. The name "this compound" itself provides a clue to its structure. It is a derivative of Carbodenafil where a methyl group has been removed. Carbodenafil (also known as Fondenafil) is another unapproved sildenafil analogue which features an N-ethyl group on the piperazine ring.[13] In contrast, this compound has an N-methyl group on the piperazine ring, identical to Sildenafil. The "carbo" part of the name refers to the carbonyl group linking the phenyl ring to the piperazine moiety, distinguishing it from Sildenafil's sulfonyl group.

The structural relationship between these compounds is illustrated below.

G cluster_sildenafil Sildenafil Core cluster_carbodenafil_family Carbodenafil Family (Carbonyl Linker) sildenafil Sildenafil (Sulfonyl Linker, N-Methyl Piperazine) desmethyl_carbodenafil This compound (N-Methyl Piperazine) sildenafil->desmethyl_carbodenafil Linker Change: Sulfonyl -> Carbonyl carbodenafil Carbodenafil (N-Ethyl Piperazine) carbodenafil->desmethyl_carbodenafil Demethylation Analogue: N-Ethyl -> N-Methyl

Caption: Structural relationships between Sildenafil, Carbodenafil, and this compound.

Synthesis Pathways: From Parent Compounds

The synthesis of this compound is not widely published in peer-reviewed literature for legitimate therapeutic development, given its unapproved status. However, knowledge of its synthesis is crucial for forensic analysis and the production of reference standards. The primary route to this compound involves the chemical modification of related, more accessible parent compounds like Carbodenafil or Sildenafil.[2]

Key Synthetic Step: Demethylation

The defining transformation in creating this compound from a precursor like Carbodenafil (which has an N-ethyl group) would conceptually involve a de-ethylation followed by methylation. More practically, synthesis would likely parallel the final steps of Sildenafil or Carbodenafil synthesis, but utilizing 1-methylpiperazine instead of 1-ethylpiperazine.[2][14]

A plausible final step, analogous to Sildenafil synthesis, would be the coupling of the pyrazolopyrimidinone core with the appropriate phenyl-piperazine moiety.[14] The synthesis of the pyrazole-containing core typically involves cyclization reactions.[2] The key is the final coupling step with 1-methylpiperazine to form the final product.

Analytical Characterization and Detection

Due to its prevalence as an adulterant, robust analytical methods are essential for the detection and quantification of this compound in complex matrices like dietary supplements and biological fluids.

Chromatographic and Spectrometric Techniques

Liquid chromatography coupled with mass spectrometry is the gold standard for identifying and quantifying this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method validated for the quantification of this compound.[2][15] It is the preferred technique for analyzing biological samples, such as postmortem blood, due to its ability to detect low concentrations and differentiate the analyte from a complex matrix.[15] A validated LC-MS/MS method has been used to quantify the compound in a fatal toxicity case.[8][15]

  • Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS): This high-resolution mass spectrometry (HRMS) technique is invaluable for screening and identifying unknown compounds.[2] It provides highly accurate mass measurements, which can determine the elemental composition (C23H30N6O3) with a high degree of confidence.[2] LC-TOF-MS was instrumental in the initial identification of this compound and its metabolites in postmortem blood.[8]

  • High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: HPLC-PDA is a common technique for screening dietary supplements for the presence of sildenafil analogues.[6][16][17] While not as specific as mass spectrometry, it is a robust method for initial detection.

Sample Preparation Protocol for Dietary Supplements

The following is a generalized workflow for the extraction of this compound from a solid dietary supplement for LC-MS analysis.

G start Homogenize Sample (Tablet/Capsule Powder) extraction Weigh 0.1g into Centrifuge Tube start->extraction solvent Add 4.0 mL Acetonitrile:Water (1:1, v/v) extraction->solvent sonicate Sonicate for 30 minutes solvent->sonicate centrifuge Centrifuge to Pellet Excipients sonicate->centrifuge filter Filter Supernatant (e.g., 0.45 µm) centrifuge->filter analysis Inject into LC-MS System filter->analysis

Caption: General workflow for sample preparation of dietary supplements for LC-MS analysis.[7]

Toxicological Profile and Public Health Concerns

Unlike approved pharmaceuticals, this compound has not undergone rigorous toxicological testing and clinical trials. Its safety profile is largely unknown, which is a major public health concern.

  • Pharmacodynamic Interactions: As a PDE-5 inhibitor, this compound is expected to interact with nitrate medications (e.g., nitroglycerin), potentially causing a precipitous and life-threatening drop in blood pressure.[2] Consumers of adulterated products are unaware of this risk.[1]

  • Acute Toxicity: There is at least one documented case of fatal intoxication directly attributed to this compound.[7][8] In this case, the compound and its hydroxy metabolite were identified as the major components in postmortem blood.[2][8] The concentration in the decedent's blood was determined to be 0.92 ± 0.13 mg/L.[15]

  • Metabolism: Analysis in the fatal case also detected probable desmethyl and hydroxydesmethyl metabolites, indicating that the compound undergoes metabolic transformation in vivo.[2][8]

The clandestine inclusion of this compound in consumer products circumvents all regulatory safeguards designed to protect public health. The lack of dosage information, contraindication warnings, and manufacturing quality control presents an imminent danger to consumers.

Conclusion

This compound (CAS No. 147676-79-7) is a significant compound in the field of forensic chemistry and public health. While structurally related to approved PDE-5 inhibitors, its unapproved status and clandestine use as an adulterant in dietary supplements make it a serious health threat. Accurate identification through advanced analytical techniques like LC-MS/MS and LC-TOF-MS is critical for regulatory agencies and law enforcement to combat the distribution of these dangerous products. This guide has provided a foundational understanding of its nomenclature, structure, analysis, and toxicological significance to aid researchers and professionals in addressing this ongoing public health challenge.

References

The Analytical Scientist's Guide to Desmethyl Carbodenafil Solubility: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the intrinsic property of a molecule's solubility is a cornerstone of its therapeutic potential. For active pharmaceutical ingredients (APIs), poor aqueous solubility can be a significant impediment, impacting bioavailability and posing considerable formulation challenges.[1] This is particularly pertinent for novel or uncharacterized compounds such as Desmethyl Carbodenafil, a synthetic analog of the phosphodiesterase type-5 (PDE-5) inhibitor, Sildenafil.[1][2] This in-depth technical guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. While specific solubility data for this compound is not extensively published, this whitepaper will equip the reader with the theoretical underpinnings, practical experimental protocols, and data interpretation strategies necessary to conduct a thorough solubility investigation.

Understanding this compound: Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is paramount to designing and interpreting solubility studies.[3] this compound, as its name suggests, is a demethylated derivative of Carbodenafil and shares structural similarities with Sildenafil.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[4]
CAS Number 147676-79-7[2][4]
Molecular Formula C₂₃H₃₀N₆O₃[2][4]
Molecular Weight 438.5 g/mol [2][4]

The presence of multiple nitrogen atoms and carbonyl groups suggests potential for hydrogen bonding, while the larger carbon skeleton indicates a degree of lipophilicity. This structural duality makes its solubility in various solvents a subject of critical investigation.

The Theoretical Bedrock of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1] For pharmaceutical compounds, this equilibrium is dynamic and can be influenced by a multitude of factors. The principle of "like dissolves like" provides a foundational, albeit simplistic, starting point for solvent selection.[3] A more nuanced approach considers the interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and the solvent.

For ionizable molecules like this compound, which possesses basic nitrogen centers, the pH of the aqueous medium is a critical determinant of solubility.[1] The Henderson-Hasselbalch equation can be used to predict the ionization state of the molecule at a given pH, which in turn significantly impacts its solubility.

Strategic Solvent Selection for Solubility Profiling

A comprehensive solubility profile necessitates the evaluation of a diverse range of solvents, categorized by their polarity and proticity. This allows for a thorough understanding of the compound's dissolution behavior and informs potential formulation strategies.

Table 2: A Recommended Panel of Solvents for this compound Solubility Screening

Solvent ClassExample SolventsRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolCapable of hydrogen bonding; relevant to aqueous and co-solvent formulations.
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Can accept hydrogen bonds but do not donate; effective at dissolving a wide range of compounds.
Non-Polar Aprotic Hexane, Toluene, DichloromethanePrimarily interact through van der Waals forces; useful for assessing lipophilicity.
Biorelevant Media Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)Mimic physiological conditions to provide insights into potential in vivo dissolution.[5]

The selection should also consider the intended application and toxicological acceptability of the solvents, particularly for later-stage drug development.[6]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The equilibrium or thermodynamic solubility is a critical parameter, and the shake-flask method remains the gold standard for its determination due to its reliability.[7]

Rationale Behind the Shake-Flask Protocol

The core principle of this method is to establish an equilibrium between the undissolved solid and the saturated solution. By agitating an excess amount of the solid compound in the solvent for a prolonged period, we ensure that the solvent is fully saturated. Subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved compound.

Detailed Experimental Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" is key to ensuring a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take time-point samples (e.g., at 24, 48, and 72 hours) to confirm that the concentration has plateaued, signifying equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit sedimentation of the undissolved solid. For fine suspensions, centrifugation at a high speed is recommended to ensure complete separation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is best to sample from the top layer of the liquid. Immediately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Caption: Shake-Flask Solubility Determination Workflow.

Analytical Quantification Techniques

The accuracy of the solubility determination is heavily reliant on the precision of the analytical method used for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its high specificity and sensitivity. A validated reverse-phase HPLC method with UV detection is typically employed. The method should be able to separate this compound from any potential impurities or degradants. A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.

UV-Vis Spectroscopy

For high-throughput screening or when a less complex matrix is used, UV-Vis spectroscopy can be a rapid and effective tool. A wavelength of maximum absorbance (λmax) for this compound should be determined. A calibration curve based on Beer-Lambert's law is necessary for concentration determination. It is crucial to ensure that the solvent and any excipients do not interfere with the absorbance at the chosen wavelength.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water (pH 7.0)<0.01<10<2.28 x 10⁻⁵
Ethanol~5~5000~1.14 x 10⁻²
Acetonitrile~2~2000~4.56 x 10⁻³
DMSO>50>50000>1.14 x 10⁻¹
Hexane<0.001<1<2.28 x 10⁻⁶
SGF (pH 1.2)~0.5~500~1.14 x 10⁻³
SIF (pH 6.8)<0.01<10<2.28 x 10⁻⁵

Note: The data in this table is purely illustrative to demonstrate how results would be presented and is not based on experimental findings.

Interpretation of Hypothetical Data:

  • The very low solubility in water and hexane suggests that this compound is a poorly water-soluble and lipophilic compound, often referred to as a "brick dust" molecule.[8]

  • The increased solubility in SGF compared to neutral water and SIF indicates that it is likely a weak base, with higher solubility at lower pH due to protonation.

  • The high solubility in DMSO and moderate solubility in ethanol highlight the potential for using co-solvents in formulation development.

References

An In-depth Technical Guide to the Stability and Degradation of Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Desmethyl Carbodenafil

This compound is a potent synthetic compound recognized as an analogue of sildenafil, the active ingredient in several approved medications for erectile dysfunction.[1][2] Structurally, it is the N-desmethyl derivative of carbodenafil, meaning it lacks a methyl group on the piperazine ring.[3] Like its parent compounds, this compound functions as a phosphodiesterase type 5 (PDE5) inhibitor.[2] The inhibition of the PDE5 enzyme leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes smooth muscle relaxation and vasodilation.[4][5][6] This mechanism of action is central to its physiological effects.

Despite its pharmacological activity, this compound is not an approved pharmaceutical ingredient. It has been identified as an undeclared adulterant in a variety of consumer products, particularly those marketed as "natural" or "herbal" supplements for male enhancement.[1][2] The presence of this unapproved and uncharacterized substance in such products poses a significant public health risk. Therefore, a thorough understanding of its chemical stability and degradation profile is paramount for regulatory bodies, forensic laboratories, and researchers involved in the identification and safety assessment of such illicit products.

This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation products. Due to the limited availability of direct stability studies on this compound, this guide will draw upon established knowledge of the degradation pathways of its close structural analogue, sildenafil, to infer its stability profile.

Chemical Profile of this compound

A foundational understanding of the chemical structure of this compound is essential to predict its stability and degradation pathways.

PropertyValueSource
Chemical Name 5-[2-ethoxy-5-(piperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[3]
Molecular Formula C23H30N6O3[3]
Molecular Weight 438.5 g/mol [3]
Synonyms Norcarbodenafil, Desmethylcarbodenafil[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure and key functional groups of this compound.

Predicted Stability Profile and Degradation Pathways

The following sections outline the predicted degradation pathways of this compound based on the known degradation of sildenafil.

Hydrolytic Degradation (Acidic and Alkaline Conditions)

Sildenafil has been shown to be susceptible to degradation under both acidic and alkaline conditions, although to varying extents.[8][9] It is anticipated that this compound will exhibit similar behavior.

  • Acidic Hydrolysis: Under acidic conditions, the amide linkage is a potential site for hydrolysis. Cleavage of this bond would result in the formation of two primary degradation products: the pyrazolopyrimidinone core with a carboxylic acid group and piperazine.

  • Alkaline Hydrolysis: Alkaline conditions are also expected to promote the hydrolysis of the amide bond. Sildenafil demonstrates notable degradation under alkaline stress.[7] Therefore, it is plausible that this compound will also be significantly degraded under these conditions.

Hydrolysis_Pathway cluster_hydrolysis Predicted Hydrolytic Degradation Parent This compound Deg1 Pyrazolopyrimidinone-carboxylic acid derivative Parent->Deg1 Acid/Base Hydrolysis (Amide Cleavage) Deg2 Piperazine Parent->Deg2 Acid/Base Hydrolysis (Amide Cleavage)

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative stress is a common degradation pathway for many pharmaceutical compounds. Sildenafil is known to be particularly susceptible to oxidation, with the primary degradation product being sildenafil N-oxide.[9][11]

Given the presence of the piperazine ring, which contains a secondary amine, this compound is also expected to be highly susceptible to oxidation. The nitrogen atom in the piperazine ring is a likely site for oxidation, leading to the formation of an N-oxide derivative. Other potential sites of oxidation include the pyrazolopyrimidinone ring system.

Oxidation_Pathway cluster_oxidation Predicted Oxidative Degradation Parent This compound Deg_Oxide This compound N-oxide Parent->Deg_Oxide Oxidation (e.g., H₂O₂) Photodegradation_Pathway cluster_photodegradation Predicted Photodegradation Parent This compound Deg_Photo Piperazine Ring Cleavage Products Parent->Deg_Photo UV/Visible Light Stability_Study_Workflow cluster_workflow Forced Degradation Study Workflow Start Prepare this compound Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analysis Analyze by HPLC/LC-MS Stress->Analysis Data Identify and Quantify Degradation Products Analysis->Data End Establish Degradation Profile Data->End

References

The Virtual Lock and Key: A Technical Guide to the Computational Docking of Desmethyl Carbodenafil with PDE5

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive, step-by-step methodology for the computational docking of Desmethyl Carbodenafil, a sildenafil analogue, to its biological target, phosphodiesterase type 5 (PDE5). This document is intended for researchers, scientists, and drug development professionals engaged in the field of computational drug discovery. By elucidating the intricate molecular interactions between this potent inhibitor and the PDE5 active site, we aim to provide a robust framework for structure-based drug design and analysis. The guide emphasizes not only the "how" but also the "why" behind each experimental choice, ensuring a deep understanding of the underlying scientific principles. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative literature.

Introduction: The Significance of PDE5 Inhibition and the Rise of Sildenafil Analogues

Phosphodiesterase type 5 (PDE5) is a crucial enzyme in various physiological processes, most notably in the regulation of blood flow.[1] Its inhibition leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. This mechanism is the cornerstone of treatments for erectile dysfunction and pulmonary hypertension.[1] Sildenafil, the archetypal PDE5 inhibitor, has seen widespread clinical use.[1]

This compound is a synthetic analogue of sildenafil and is classified as a PDE5 inhibitor.[2] It has been identified as an adulterant in some over-the-counter male enhancement supplements, raising public health concerns.[2] Understanding the binding mechanism of such analogues at a molecular level is paramount for both regulatory oversight and the development of novel, more selective PDE5 inhibitors.

Computational docking has emerged as a powerful tool in drug discovery, offering a virtual representation of the ligand-receptor binding process. This in-silico approach allows for the prediction of binding conformations and the estimation of binding affinities, thereby accelerating the identification and optimization of lead compounds.[3] This guide will walk you through the complete workflow of docking this compound to the PDE5 active site, from initial protein and ligand preparation to the detailed analysis of the resulting interactions.

The Molecular Machinery: PDE5 and this compound

A successful docking study hinges on a thorough understanding of both the protein target and the ligand.

The Target: Phosphodiesterase Type 5 (PDE5)

The catalytic domain of human PDE5 is the region of interest for this study. Its three-dimensional structure has been extensively characterized through X-ray crystallography. For this guide, we will utilize the crystal structure of PDE5 in complex with sildenafil, available from the Protein Data Bank (PDB).

Parameter Value Source
PDB ID 2H42RCSB Protein Data Bank
Resolution 2.30 ÅRCSB Protein Data Bank
Organism Homo sapiensRCSB Protein Data Bank

The active site of PDE5 is a well-defined pocket containing key amino acid residues that are critical for inhibitor binding. Mutagenesis studies have identified several residues as major determinants of affinity for cGMP and inhibitors.[4] These include a conserved glutamine (Gln817) that forms a crucial hydrogen bond with many inhibitors.[5]

The Ligand: this compound

This compound, also known as Norcarbodenafil, is the small molecule of interest. Its chemical structure is highly similar to that of sildenafil. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is essential for generating its 3D structure for docking.

Parameter Value Source
PubChem CID 135430839PubChem
Molecular Formula C23H30N6O3PubChem[6]
Canonical SMILES CCC1=NC2=C(C(=O)N=C(N2C)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C)OCC)N1PubChem[6]

The Computational Workflow: A Step-by-Step Protocol

This section details the experimental protocol for docking this compound to PDE5 using AutoDock Vina, a widely used and validated open-source docking program. The workflow is visualized in the following diagram:

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Visualization PDB_prep 1. Protein Preparation (PDB: 2H42) Grid_gen 3. Grid Box Generation PDB_prep->Grid_gen Ligand_prep 2. Ligand Preparation (this compound) Docking_run 4. Running AutoDock Vina Ligand_prep->Docking_run Grid_gen->Docking_run Results_analysis 5. Results Analysis (Binding Energy) Docking_run->Results_analysis Visualization 6. Visualization (PyMOL) Results_analysis->Visualization

Caption: The computational docking workflow from preparation to analysis.

Step 1: Protein Preparation

The initial PDB structure requires processing to make it suitable for docking. This involves removing non-essential molecules and preparing the protein for the force field calculations.

Protocol:

  • Obtain the PDB file: Download the crystal structure of PDE5 in complex with sildenafil (PDB ID: 2H42) from the RCSB Protein Data Bank.

  • Remove Heteroatoms: Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all water molecules and the co-crystallized sildenafil ligand from the PDB file.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.

  • Assign Partial Charges: Compute and assign Gasteiger charges to the protein atoms. This is essential for calculating electrostatic interactions.

  • Save as PDBQT: The prepared protein structure should be saved in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

The 2D representation of this compound needs to be converted into a 3D structure and prepared for docking.

Protocol:

  • Obtain SMILES String: Use the canonical SMILES string for this compound from a reliable source like PubChem (CID 135430839).[6]

  • Generate 3D Structure: Utilize an online tool or a cheminformatics software like Open Babel to convert the SMILES string into a 3D structure (e.g., in SDF or MOL2 format).

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field, such as MMFF94s, to obtain a low-energy, stable conformation.[7]

  • Define Torsions: Identify and define the rotatable bonds in the ligand. This allows for flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

Step 3: Grid Box Generation

A grid box defines the three-dimensional space in the protein's active site where the docking algorithm will search for binding poses.

Protocol:

  • Identify the Binding Site: The binding site can be defined based on the location of the co-crystallized sildenafil in the original PDB file (2H42). Key interacting residues, such as Gln817, can also be used to center the grid box.[5]

  • Set Grid Box Dimensions: Using AutoDock Tools, define the center and dimensions (in x, y, and z) of the grid box. The box should be large enough to encompass the entire binding pocket and allow for the ligand to move freely. A typical size would be around 25 x 25 x 25 Å.

Step 4: Running the Docking Simulation with AutoDock Vina

With the prepared protein, ligand, and grid parameters, the docking simulation can now be executed.

Protocol:

  • Create a Configuration File: Prepare a text file specifying the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the name of the output file.

  • Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring different conformations of the ligand within the defined grid box and scoring them based on its scoring function.

Interpreting the Results: From Binding Energy to Molecular Interactions

Binding Energy Analysis

AutoDock Vina provides a binding affinity score in kcal/mol.[7] This score is an estimation of the binding free energy, with more negative values indicating a more favorable and stable interaction.[7][8] The output will typically present several binding modes (poses) ranked by their affinity scores. The top-ranked pose with the most negative binding energy is generally considered the most likely binding conformation.

Binding Mode Binding Affinity (kcal/mol) Interpretation
1-9.5Highest predicted binding affinity; most likely pose.
2-9.2A slightly less favorable, but still plausible, binding mode.
3-8.9Another possible binding conformation.
.........

Note: The values in this table are hypothetical and for illustrative purposes only.

Visualization of Binding Interactions

Visual inspection of the docked poses is crucial for understanding the specific molecular interactions that stabilize the ligand-protein complex. PyMOL is an excellent tool for this purpose.

interaction_diagram cluster_ligand This compound cluster_protein PDE5 Active Site Ligand This compound Gln817 Gln817 Ligand->Gln817 Hydrogen Bond Phe820 Phe820 Ligand->Phe820 Pi-Pi Stacking Tyr612 Tyr612 Ligand->Tyr612 Hydrophobic Interaction Val782 Val782 Ligand->Val782 Hydrophobic Interaction

References

An In-depth Technical Guide to the Theoretical Molecular Modeling of Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure-Based Drug Design and Analysis

Abstract

This guide provides a comprehensive technical overview of the theoretical molecular modeling of Desmethyl Carbodenafil, a sildenafil analogue and phosphodiesterase type 5 (PDE5) inhibitor.[1] Aimed at researchers, scientists, and drug development professionals, this document details the core computational methodologies employed to elucidate the inhibitor's binding mechanism, predict its affinity, and guide the design of novel, more selective therapeutic agents. The narrative structure is designed to offer not just procedural steps but also the scientific rationale behind each choice, ensuring a robust and validated computational workflow. We will delve into pharmacophore modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, all grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Significance of Modeling this compound

This compound is a synthetic analogue of Sildenafil, the active ingredient in Viagra®, and functions as an inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a crucial enzyme in the cGMP signaling pathway, and its inhibition leads to vasodilation, a mechanism exploited for the treatment of erectile dysfunction and pulmonary hypertension.[2] While this compound has been identified as an adulterant in some unregulated "herbal" supplements, its structural similarity to approved drugs makes it a compelling subject for molecular modeling studies.[1]

Theoretical molecular modeling provides a powerful, cost-effective, and time-efficient approach to:

  • Understand the molecular interactions between this compound and the PDE5 active site.

  • Predict the binding affinity and stability of the protein-ligand complex.

  • Elucidate the structural basis for its inhibitory activity.

  • Provide a framework for the rational design of novel PDE5 inhibitors with improved selectivity and pharmacokinetic profiles.[3][4][5]

This guide will walk through a complete in-silico workflow, from system preparation to advanced simulation and analysis, providing both the "how" and the "why" at each stage.

Foundational Workflow: System Preparation

A robust molecular modeling study begins with meticulous preparation of both the ligand (this compound) and the target protein (PDE5).

Ligand Preparation

The three-dimensional structure of this compound is the starting point.

  • Structure Acquisition: The chemical structure of this compound (C₂₃H₃₀N₆O₃) can be obtained from chemical databases such as PubChem (CID 135430839).[6]

  • 3D Conformation Generation: A 2D structure is converted into a 3D conformation using software like Avogadro or the builder tools within molecular modeling suites.

  • Energy Minimization: The initial 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical to remove any steric clashes or unfavorable geometries.

Protein Target Preparation

The crystal structure of human PDE5 is available in the Protein Data Bank (PDB).

  • Structure Selection: A high-resolution crystal structure of PDE5 in complex with a similar inhibitor (e.g., sildenafil) is ideal. PDB entries such as 2H42 or 1UDT are excellent starting points.[2][7]

  • Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These are typically removed to isolate the protein structure.

  • Handling Missing Residues and Atoms: Some crystal structures may have missing residues or side-chain atoms. These can be modeled in using tools like Modeller or the protein preparation wizards in Schrödinger or MOE.

  • Protonation and Charge Assignment: The protonation states of ionizable residues at a physiological pH (typically 7.4) are assigned. This is a crucial step as it dictates the hydrogen bonding network and electrostatic interactions.

  • Energy Minimization: The prepared protein structure is subjected to a constrained energy minimization to relieve any steric clashes introduced during the preparation steps, while keeping the backbone atoms close to the experimental crystal structure.

The Overall Molecular Modeling Workflow

The following diagram illustrates the logical flow of a comprehensive molecular modeling study for this compound.

G cluster_0 System Preparation cluster_1 Modeling & Simulation cluster_2 Analysis & Validation Ligand_Prep Ligand Preparation (this compound) Pharmacophore Pharmacophore Modeling Ligand_Prep->Pharmacophore Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation (PDE5 from PDB) Protein_Prep->Docking Pharmacophore->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Free Energy (MM/PBSA, MM/GBSA) MD_Sim->Binding_Energy Interaction_Analysis Interaction Analysis MD_Sim->Interaction_Analysis Experimental_Validation Experimental Validation (Future Work) Binding_Energy->Experimental_Validation Interaction_Analysis->Experimental_Validation

Caption: Overall workflow for the theoretical molecular modeling of this compound.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[8] For this compound, this helps in understanding the key interactions with PDE5 and can be used for virtual screening to find novel inhibitors.[3][4][5]

Step-by-Step Protocol for Pharmacophore Model Generation
  • Training Set Selection: A set of known potent PDE5 inhibitors with diverse chemical scaffolds (including sildenafil, vardenafil, and tadalafil) is selected.[9]

  • Conformational Analysis: Multiple low-energy conformers for each molecule in the training set are generated.

  • Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings are identified for each molecule.[10]

  • Pharmacophore Hypothesis Generation: Software like Phase, Catalyst, or LigandScout is used to align the training set molecules and generate pharmacophore hypotheses.

  • Model Validation: The best hypothesis is selected based on statistical parameters like survival score and its ability to distinguish active from inactive compounds.

G cluster_0 Input cluster_1 Process cluster_2 Output Training_Set Training Set of Known PDE5 Inhibitors Conformers Generate Conformers Training_Set->Conformers Features Identify Chemical Features Conformers->Features Hypothesis Generate Hypotheses Features->Hypothesis Validated_Model Validated Pharmacophore Model Hypothesis->Validated_Model

Caption: Workflow for generating a pharmacophore model for PDE5 inhibitors.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11][12] This is a cornerstone of structure-based drug design.

Step-by-Step Protocol for Molecular Docking
  • Software Selection: Widely used docking programs include AutoDock Vina, Glide, and GOLD.[13][14][15]

  • Binding Site Definition: The binding site is defined as a grid box encompassing the active site of PDE5, typically centered on the co-crystallized ligand from the PDB structure.[16]

  • Ligand Docking: The prepared this compound structure is docked into the defined binding site. The docking algorithm samples a large number of possible conformations and orientations of the ligand.

  • Scoring and Pose Selection: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected for favorable interactions.

G cluster_0 Input cluster_1 Docking Process cluster_2 Output Prepared_Ligand Prepared this compound Run_Docking Run Docking Algorithm Prepared_Ligand->Run_Docking Prepared_Protein Prepared PDE5 Define_Site Define Binding Site (Grid Box) Prepared_Protein->Define_Site Define_Site->Run_Docking Score_Poses Score and Rank Poses Run_Docking->Score_Poses Best_Pose Best Predicted Binding Pose Score_Poses->Best_Pose

Caption: Workflow for molecular docking of this compound into the PDE5 active site.

Analysis of Docking Results

The best docking pose is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues of PDE5. Visualization tools like PyMOL or Chimera are essential for this analysis.[17][18][19][20][21]

Interaction TypeKey PDE5 Residues (Example)
Hydrogen BondingGln817, Phe820
HydrophobicVal782, Leu785, Ala786
Pi-Pi StackingPhe820

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of the binding pose, MD simulations allow us to study the dynamic behavior of the protein-ligand complex over time.[22][23][24][25]

Step-by-Step Protocol for MD Simulation
  • System Setup: The docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentration.

  • Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic forces.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to ensure a stable starting point for the production simulation.[23]

  • Production Run: The production MD simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex and characterize the protein-ligand interactions.

G cluster_0 Input cluster_1 MD Simulation Process cluster_2 Output Docked_Complex Docked Protein-Ligand Complex Solvation Solvation and Ionization Docked_Complex->Solvation Equilibration Equilibration (NVT, NPT) Solvation->Equilibration Production Production Run Equilibration->Production MD_Trajectory MD Trajectory Production->MD_Trajectory

Caption: Workflow for molecular dynamics simulation of the PDE5-Desmethyl Carbodenafil complex.

Key MD Trajectory Analyses
  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from the initial structure, indicating the stability of the simulation.

  • Root Mean Square Fluctuation (RMSF): Identifies the flexible regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.

Binding Free Energy Calculations: Quantifying Affinity

MD simulations can be coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand.[26][27][28][29][30]

Principles of MM/PBSA and MM/GBSA

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy.[26][27][30] The binding free energy (ΔG_bind) is calculated as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each G term is the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.

Data Interpretation

The calculated binding free energy provides a quantitative estimate of the ligand's affinity for the protein. This can be used to rank different ligands or to understand the energetic contributions of different interactions.

Energy ComponentTypical Contribution to Binding
Van der WaalsFavorable
ElectrostaticFavorable
Polar SolvationUnfavorable
Nonpolar SolvationFavorable

Conclusion and Future Directions

The theoretical molecular modeling workflow described in this guide provides a powerful framework for investigating the interaction of this compound with PDE5. The insights gained from these computational studies can guide the design of novel PDE5 inhibitors with improved potency, selectivity, and safety profiles. Future work should focus on validating the computational predictions through in vitro and in vivo experiments.

References

Unveiling the Molecular quarry: A Technical Guide to the Potential Therapeutic Targets of Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential therapeutic targets of Desmethyl Carbodenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. As a structural analog of sildenafil, the active ingredient in Viagra, this compound's primary mechanism of action is understood to be the inhibition of PDE5.[1][2][3] However, a comprehensive understanding of its full pharmacological profile, including potential secondary and off-target effects, is crucial for both therapeutic development and risk assessment. This document will delve into the established and putative molecular targets of this compound, offering a scientific framework for future research and development.

The Primary Target: Phosphodiesterase Type 5 (PDE5)

The principal therapeutic target of this compound is unequivocally phosphodiesterase type 5 (PDE5), an enzyme that plays a critical role in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5][6]

Mechanism of Action: The cGMP Signaling Cascade

The canonical mechanism of PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cGMP pathway.[4][7] In response to various physiological stimuli, such as sexual stimulation in the corpus cavernosum or endothelial signaling in the pulmonary vasculature, nitric oxide is released.[4] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.[8]

PDE5's function is to hydrolyze and thus inactivate cGMP, terminating the signaling cascade.[5] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and a prolonged and enhanced physiological response.[4][7]

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Inactive_cGMP 5'-GMP (Inactive) PDE5->Inactive_cGMP Hydrolyzes Relaxation Smooth Muscle Relaxation & Vasodilation PKG->Relaxation Desmethyl_Carbodenafil This compound Desmethyl_Carbodenafil->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Therapeutic Implications of PDE5 Inhibition

The well-established therapeutic applications of PDE5 inhibitors provide a strong rationale for investigating this compound for similar indications:

  • Erectile Dysfunction (ED): The primary and most well-known application of PDE5 inhibitors is the treatment of ED.[4][9][10] By enhancing cGMP-mediated smooth muscle relaxation in the corpus cavernosum, these drugs facilitate penile erection in the presence of sexual stimulation.[5]

  • Pulmonary Arterial Hypertension (PAH): PDE5 is also highly expressed in the smooth muscle of the pulmonary vasculature.[5][6] Inhibition of PDE5 leads to vasodilation in the pulmonary arteries, reducing pulmonary arterial pressure and improving symptoms in patients with PAH.[6][9]

  • Benign Prostatic Hyperplasia (BPH): Some PDE5 inhibitors, like tadalafil, are approved for the treatment of lower urinary tract symptoms (LUTS) associated with BPH.[5][8] The mechanism is thought to involve relaxation of smooth muscle in the prostate and bladder neck.[5]

Potential Secondary and Off-Target Considerations

While PDE5 is the primary target, the therapeutic and toxicological profile of this compound may be influenced by its interaction with other phosphodiesterase isoenzymes and potentially other unforeseen targets. The selectivity profile of this compound is not well-characterized, but insights can be drawn from the broader class of PDE5 inhibitors.

Other Phosphodiesterase Isoenzymes

The human genome encodes for 11 families of phosphodiesterases (PDE1-PDE11), each with distinct substrate specificities and tissue distribution. Cross-reactivity of PDE5 inhibitors with other PDE isoenzymes can lead to both therapeutic effects and adverse events.

PDE IsoenzymePrimary Substrate(s)Key Tissue DistributionPotential Clinical Relevance of Inhibition
PDE1 Ca2+/calmodulin-stimulated cGMP/cAMPSmooth muscle, brain, heartVasodilation, neurological effects
PDE6 cGMPRod and cone photoreceptors in the retinaVisual disturbances (e.g., color vision changes)
PDE11 cGMP/cAMPSkeletal muscle, prostate, testis, heartMyalgia (muscle pain), back pain

Data synthesized from multiple sources.

Sildenafil, a close structural analog, is known to have some inhibitory activity against PDE6, which is responsible for the transient visual side effects reported by some users.[9] Tadalafil exhibits some inhibition of PDE11, which has been linked to back pain and myalgia.[9] Given the structural similarities, it is plausible that this compound could also interact with these and other PDE isoenzymes.

Uncharacterized Off-Target Effects

The discovery that this compound is often present as an undeclared ingredient in unregulated "herbal" supplements raises significant safety concerns.[2][3] A documented fatality has been attributed to "acute this compound toxicity," underscoring the potential for severe adverse effects, which could stem from exaggerated PDE5 inhibition or engagement with unknown off-targets.[2][11][12]

Methodologies for Target Identification and Validation

A rigorous and systematic approach is required to fully elucidate the therapeutic targets of this compound. The following experimental workflows are essential for characterizing its pharmacological profile.

Target Identification Workflow

cluster_0 In Silico & In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Target Validation A Computational Docking (vs. PDE family & other targets) B Biochemical Screening (Panel of recombinant PDEs) A->B C Affinity Chromatography (Identify binding partners in cell lysates) B->C D Functional Assays (e.g., cGMP/cAMP levels in cells) C->D E Phenotypic Screening (e.g., cell viability, migration) D->E F Genetic Approaches (e.g., siRNA/CRISPR knockdown of putative targets) E->F G In Vivo Models (e.g., animal models of ED or PAH) F->G

References

An In-Depth Technical Guide to Predicting the Off-Target Effects of Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl carbodenafil, a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has been identified as an undeclared adulterant in various consumer products, raising significant public health and safety concerns.[1][2] Unlike its rigorously tested counterpart, the broader pharmacological profile of this compound is largely uncharacterized, creating a critical need for robust methods to predict its potential off-target interactions. These unintended molecular interactions are a primary cause of adverse drug reactions (ADRs) and a major reason for compound attrition during drug development.[3][4] This guide provides a comprehensive, technically-grounded framework for predicting and validating the off-target effects of this compound. It integrates computational (in silico) prediction with experimental (in vitro) validation, offering a self-validating workflow designed to provide a high-confidence assessment of its safety liabilities.

Introduction: The Imperative of Off-Target Profiling

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®.[1][5] Its primary mechanism of action is presumed to be the inhibition of PDE5, an enzyme crucial for regulating blood flow.[5] However, its presence as an unapproved substance in supplements means it has not undergone the stringent safety and efficacy testing required of pharmaceutical agents.[1][2] A fatal case of toxicity linked to this compound underscores the serious risks associated with this uncharacterized compound.[1][6]

Off-target profiling is a cornerstone of modern drug discovery, aiming to identify unintended interactions between a drug candidate and other biological macromolecules.[3] Early identification of these liabilities is crucial for several reasons:

  • Mitigating Safety Risks: Unforeseen interactions with proteins like kinases, ion channels, or GPCRs can lead to severe ADRs, including cardiotoxicity or metabolic disruption.[7][8]

  • Improving Efficacy: Off-target effects can sometimes oppose the desired therapeutic action or lead to complex polypharmacology that complicates clinical development.

  • Reducing Attrition: Identifying problematic compounds early in the discovery pipeline saves significant time and resources by preventing the advancement of candidates destined to fail.[3][8]

This guide outlines a logical, multi-tiered strategy for systematically uncovering the off-target profile of this compound.

Tier 1: In Silico Prediction – A Hypothesis-Generating Engine

Computational, or in silico, methods provide the first line of inquiry. By leveraging the compound's chemical structure, these approaches scan vast biological databases to predict potential protein interactions based on principles of chemical similarity and structural complementarity.[4][9]

Scientific Principle: The "Guilt-by-Association" Paradigm

In silico tools operate on the principle that structurally similar molecules often exhibit similar biological activities.

  • Ligand-Based Methods: These tools compare the 2D or 3D structure of this compound against databases of known ligands with established biological targets. A high degree of similarity to a known kinase inhibitor, for example, suggests that this compound may also interact with that kinase.

  • Structure-Based Methods: When the 3D structure of a potential off-target protein is known, molecular docking simulations can be used to predict the binding affinity and pose of this compound within the protein's active site.

Recommended Workflow & Visualization

A streamlined in silico workflow allows for rapid hypothesis generation. Publicly accessible tools like SwissTargetPrediction and SuperPred can provide an initial, broad overview of potential target classes, which can then be refined and prioritized for experimental validation.

G cluster_insilico In Silico Prediction Workflow cluster_invitro In Vitro Validation A 1. Obtain Chemical Structure (this compound SMILES/SDF) B 2. Ligand-Based Screening (e.g., SwissTargetPrediction, ChEMBL) A->B Input Structure C 3. Analyze & Cluster Predicted Targets (Kinases, GPCRs, Ion Channels, etc.) B->C Generate Target List D 4. Prioritize High-Risk Targets (e.g., hERG, Kinases in critical pathways) C->D Risk Assessment E 5. Broad Panel Screening (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST) D->E Guide Assay Selection F 6. Dose-Response & IC50 Determination (For confirmed hits) E->F Primary Hits G 7. Functional & Cell-Based Assays (Confirm mechanism of action) F->G Validated Targets

Caption: Integrated workflow for off-target prediction.

Tier 2: In Vitro Validation – The Ground Truth

While in silico methods are powerful for generating hypotheses, experimental validation is non-negotiable. Broad in vitro safety screening panels provide the gold standard for identifying off-target interactions by physically testing the compound against a wide array of purified proteins or cell-based systems.[7][10][11]

Causality Behind Panel Selection

The choice of screening panels is driven by a deep understanding of common mechanisms of drug toxicity. For a sildenafil analog like this compound, the following panels are critical:

  • Phosphodiesterase (PDE) Selectivity Panel: The primary target is PDE5.[12] Assessing its activity against other PDE isoforms (e.g., PDE1, PDE3, PDE4, PDE6, PDE11) is essential. Inhibition of PDE6 is linked to the visual disturbances seen with sildenafil, while PDE3 inhibition can have cardiovascular effects.[13]

  • Kinase Profiling Panel: Kinases are one of the largest classes of drug targets and off-targets.[14][15][16] Promiscuous kinase inhibition can disrupt numerous signaling pathways, leading to a wide range of toxicities. Services from companies like Promega, Reaction Biology, or Pharmaron offer comprehensive kinome scans.[14][15][17]

  • General Safety Pharmacology Panel: These panels cover a broad range of targets known to be implicated in ADRs.[8][18] A standard panel, such as the SafetyScreen44 offered by Eurofins or WuXi AppTec, typically includes critical GPCRs, ion channels, transporters, and enzymes.[7][8]

  • hERG Channel Assay: Inhibition of the hERG potassium ion channel is a critical liability linked to drug-induced QT prolongation and a life-threatening arrhythmia called Torsades de Pointes.[19][20] This assay is a regulatory requirement for nearly all new chemical entities.

Data Presentation: Summarizing Screening Results

The output from these panels is typically presented as percent inhibition at a fixed concentration (e.g., 10 µM). Hits are then followed up with dose-response curves to determine potency (IC50).

Table 1: Hypothetical Off-Target Screening Results for this compound at 10 µM

Target ClassTargetSpeciesAssay Type% Inhibition at 10 µMPriority for Follow-up
Phosphodiesterase PDE5HumanBiochemical95%On-Target
PDE6HumanBiochemical45%High
PDE1HumanBiochemical38%Medium
Ion Channel hERG (KCNH2)HumanElectrophysiology62%Critical
Cav1.2 (Calcium)HumanRadioligand Binding15%Low
GPCR α1A AdrenergicHumanRadioligand Binding55%High
D2 DopamineHumanRadioligand Binding8%Low
Kinase SRCHumanBiochemical71%High
ABL1HumanBiochemical65%High
LCKHumanBiochemical58%Medium

This data is illustrative and does not represent actual experimental results.

Protocol Deep Dive: The hERG Manual Patch-Clamp Assay

To ensure trustworthiness and demonstrate a self-validating system, we provide a detailed protocol for the gold-standard manual whole-cell patch-clamp hERG assay. This method directly measures the function of the hERG channel in a live cell.[19][20][21]

Principle

This electrophysiological technique measures the ionic current flowing through hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells).[21][22] The effect of this compound is quantified by measuring the reduction in the hERG tail current, which is critical for cardiac repolarization.[19]

Step-by-Step Methodology
  • Cell Culture: Maintain CHO cells stably expressing the hERG K+ channel under standard conditions (37°C, 5% CO2). Passage cells every 2-3 days to ensure they are in a healthy, logarithmic growth phase.

  • Solution Preparation:

    • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute in the extracellular solution to final test concentrations (e.g., 0.1, 1, 10, 30 µM). The final DMSO concentration should not exceed 0.3%.[20]

  • Electrophysiological Recording:

    • Transfer cells to a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution at a physiological temperature (35-37°C).[19]

    • Using a micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette filled with intracellular solution and the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the "whole-cell" configuration.

  • Voltage Protocol & Data Acquisition:

    • Clamp the cell's membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

    • Apply a repolarizing pulse to -50 mV for 2 seconds. This step elicits the characteristic hERG "tail current" which is measured.[19]

    • Repeat this protocol at a steady frequency (e.g., every 15 seconds).

  • Compound Application & Controls:

    • Baseline: Record a stable baseline current for 3-5 minutes with vehicle (extracellular solution + DMSO) perfusion.

    • Test Compound: Sequentially perfuse the cell with increasing concentrations of this compound, allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).

    • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031 or Dofetilide) to confirm the sensitivity of the assay system and achieve maximal block.[19][20]

  • Data Analysis:

    • Measure the peak amplitude of the tail current at baseline and in the presence of each compound concentration.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Mechanism Deconvolution: From Off-Target Hit to Functional Impact

Identifying an off-target interaction is only the first step. Understanding the downstream functional consequences is paramount. If, for example, this compound is confirmed to inhibit the SRC kinase (as in our hypothetical data), the next logical step is to investigate its impact on SRC-mediated signaling pathways.

This can be achieved through cell-based assays, such as a Western blot to measure the phosphorylation of a known SRC substrate (e.g., FAK or STAT3) in a relevant cell line treated with this compound.

G cluster_pathway Hypothetical SRC Inhibition Pathway compound This compound src SRC Kinase compound->src Inhibition fak FAK src->fak Phosphorylates p_fak p-FAK pathway Downstream Signaling (Cell Proliferation, Migration) p_fak->pathway

Caption: Potential impact of SRC kinase off-target inhibition.

Conclusion: An Integrated Strategy for Risk Assessment

Predicting the off-target effects of an uncharacterized compound like this compound requires a disciplined, multi-faceted approach. This guide provides a framework that begins with broad, cost-effective in silico screening to cast a wide net for potential liabilities. These computational hypotheses are then systematically tested and validated using industry-standard in vitro assays, with a particular focus on targets historically linked to adverse drug reactions. By integrating computational chemistry, biochemistry, and electrophysiology, researchers can build a comprehensive safety profile of this compound, enabling informed risk assessment and contributing to public health protection.

References

Desmethyl Carbodenafil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of its History, Synthesis, Pharmacology, and Analytical Characterization

Introduction

Desmethyl carbodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor and a close structural analog of the well-known erectile dysfunction medication, sildenafil.[1] Unlike its famous relative, this compound is not an approved pharmaceutical agent and has primarily gained notoriety as an undeclared adulterant in so-called "natural" dietary supplements and herbal coffees marketed for male sexual enhancement.[1][2] Its clandestine inclusion in these products poses a significant public health risk due to the lack of quality control, unknown dosage, and potential for dangerous drug interactions.[3][4]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into the compound's history, details its chemical synthesis, explores its pharmacological properties and mechanism of action, and provides detailed protocols for its analytical detection.

History and Emergence

The history of this compound is intrinsically linked to the development and success of sildenafil (Viagra), which was first synthesized by Pfizer chemists in the late 1980s and approved for medical use in 1998.[5][6] The discovery of sildenafil's efficacy in treating erectile dysfunction spurred the illicit synthesis of numerous analogs by clandestine laboratories seeking to circumvent patent laws and regulations.

This compound emerged in the early 21st century as one such analog, frequently detected in adulterated consumer products.[3] Its name, "desmethyl," indicates the absence of a methyl group on the piperazine ring compared to its parent compound, carbodenafil. This seemingly minor structural modification can, however, impact the compound's pharmacokinetic and pharmacodynamic properties. The first known fatal case of acute this compound toxicity was reported in 2017, highlighting the serious dangers of this unapproved substance.[2][3]

Chemical Properties and Synthesis

This compound, with a molecular formula of C23H30N6O3 and a molecular weight of 438.5 g/mol , shares the same pyrazolopyrimidinone core structure as sildenafil.[1] The key structural difference lies in the piperazine moiety, where a hydrogen atom replaces the N-methyl group of carbodenafil.

Synthesis Pathway

The synthesis of this compound is not widely published in peer-reviewed literature, as it is primarily associated with illicit manufacturing. However, its structure suggests a synthetic route analogous to that of sildenafil, with a final N-demethylation step or the use of a desmethyl piperazine precursor. The most probable synthetic pathway involves the demethylation of carbodenafil or sildenafil.

Conceptual Synthesis Workflow:

Desmethyl_Carbodenafil_Synthesis Sildenafil Sildenafil or Carbodenafil Demethylation N-Demethylation Sildenafil->Demethylation Demethylating Agent (e.g., Proton Pump Inhibitors, Strong Bases) Desmethyl_Carbodenafil This compound Demethylation->Desmethyl_Carbodenafil

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: N-Demethylation of Sildenafil (Conceptual)

This protocol is a conceptual guide based on established N-demethylation procedures for piperazine-containing compounds and is intended for research purposes only.

Materials:

  • Sildenafil or Carbodenafil

  • Demethylating agent (e.g., 1-chloroethyl chloroformate followed by methanol, or a strong base like potassium tert-butoxide)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve sildenafil or carbodenafil in the chosen anhydrous solvent.

  • Addition of Demethylating Agent: Slowly add the demethylating agent to the reaction mixture at a controlled temperature (this may range from 0°C to reflux, depending on the chosen reagent).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a mild acid/base). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography to isolate this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacology and Mechanism of Action

Similar to sildenafil, this compound is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[7]

The cGMP Signaling Pathway

Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, which is mediated by nitric oxide (NO). NO activates the enzyme guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), resulting in the opening of potassium channels and the sequestration of calcium ions. This leads to smooth muscle relaxation, increased blood flow, and penile erection.

PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.[7]

Analytical_Workflow Sample Sample (Dietary Supplement or Biological Fluid) Extraction Extraction & Cleanup Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Confirmation) MS_Detection->Data_Analysis

References

Methodological & Application

Quantitative Determination of Desmethyl Carbodenafil in Human Plasma by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desmethyl Carbodenafil in human plasma. This compound, a sildenafil analogue, has been identified as an unapproved substance in dietary supplements, necessitating reliable analytical methods for its detection and quantification for both regulatory and research purposes[1]. This protocol details a comprehensive workflow, from sample preparation using protein precipitation to optimized chromatographic separation and mass spectrometric detection. The method is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[2][3].

Introduction: The Analytical Imperative for Sildenafil Analogues

Sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor, is the active ingredient in several FDA-approved medications for erectile dysfunction and pulmonary arterial hypertension[4]. The therapeutic success of sildenafil has unfortunately led to the emergence of numerous unapproved structural analogues, such as this compound, in illicit "herbal" or "natural" products[1][5]. These undeclared substances pose a significant public health risk due to their unknown pharmacological and toxicological profiles, and the potential for adverse drug interactions[5].

This compound (Molecular Formula: C23H30N6O3, Molecular Weight: 438.5 g/mol ) is structurally similar to sildenafil and is an active metabolite of Carbodenafil[1][6][7]. Its quantification in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and regulatory enforcement. LC-MS/MS has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and specificity[8]. This document provides a detailed protocol for researchers, scientists, and drug development professionals to accurately quantify this compound in human plasma.

Method Rationale and Experimental Design

The development of a reliable bioanalytical method hinges on a series of informed decisions that ensure accuracy, precision, and robustness. This section elucidates the scientific reasoning behind the key components of this protocol.

Analyte and Internal Standard

The primary analyte is this compound. The selection of an appropriate internal standard (IS) is paramount for correcting for variability during sample processing and analysis[5][9][10]. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties, ensuring it behaves similarly during extraction, chromatography, and ionization[6][9][10]. For this method, This compound-d8 is the recommended IS. The deuterium labeling provides a sufficient mass shift to prevent spectral crosstalk while maintaining co-elution with the analyte[11][12]. If a deuterated standard is not commercially available, a structurally similar compound with a close retention time, such as Sildenafil-d8 , can be considered as an alternative, though a SIL-IS for the analyte itself is always preferred[7][13]. In one reported case of fatal this compound toxicity, Diphenhydramine-D3 was successfully used as an internal standard due to its nearly identical retention time under the specified chromatographic conditions[14].

Sample Preparation: Efficiency and Cleanliness

The objective of sample preparation is to isolate the analyte from the complex plasma matrix, which contains proteins, salts, and other endogenous components that can interfere with the analysis. Protein precipitation is selected for this protocol due to its simplicity, speed, and effectiveness for this class of compounds[2][15][16]. This technique involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample to denature and precipitate the proteins[17].

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound-d8) plasma->is_add vortex1 Vortex Mix is_add->vortex1 precip Add Acetonitrile (300 µL) (Protein Precipitation) vortex1->precip vortex2 Vortex Mix (5 min) precip->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

Chromatographic Separation: Resolution and Speed

The liquid chromatography step separates this compound and its IS from any remaining matrix components before they enter the mass spectrometer. A reversed-phase C18 column is chosen for its proven utility in retaining and separating sildenafil and its analogues[2][13]. The mobile phase consists of an aqueous component with a pH-modifying additive (formic acid or ammonium formate) and an organic component (acetonitrile or methanol). The acidic additive aids in the protonation of the analytes, which is crucial for positive mode electrospray ionization (ESI)[1][2]. A gradient elution is employed to ensure sharp peak shapes and a short run time.

Mass Spectrometric Detection: Specificity and Sensitivity

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. In the first quadrupole (Q1), the protonated molecule of the analyte (precursor ion) is selected. This ion is then fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3)[18][19][20]. This process minimizes background noise and ensures that the detected signal is specific to the analyte of interest.

Detailed Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d8 internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2-EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d8 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d8 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.5 to 500 ng/mL.

  • Prepare quality control (QC) samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Medium QC (MQC): 150 ng/mL

    • High QC (HQC): 400 ng/mL

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution to all tubes except the blank.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to each tube.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B)

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table Below

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 461.3283.415035
This compound-d8 469.4283.415035

Note: The precursor-to-product ion transition for N-desmethyl sildenafil is reported as m/z 461.3 → 283.4[13] and 461.20 → 283.30[2], confirming the selected transition for the structurally analogous this compound.

Bioanalytical Method Validation

The method must be validated according to FDA and/or EMA guidelines to ensure its reliability for the intended application[2][3][21]. The validation should assess the following parameters:

G Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Linearity Linearity Validation->Linearity Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

References

Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The clandestine adulteration of herbal supplements and other consumer products with undeclared synthetic phosphodiesterase type-5 (PDE-5) inhibitors poses a significant public health risk.[1][2] Desmethyl Carbodenafil, a structural analogue of the approved drug Sildenafil, is one such compound that requires robust analytical methods for its detection and characterization.[2][3] This application note presents a detailed protocol for the identification of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The inherent capabilities of HRMS, specifically its high mass accuracy and resolution, enable the unambiguous determination of elemental composition and provide rich structural information through tandem mass spectrometry (MS/MS), making it an indispensable tool for regulatory laboratories, quality control, and drug development professionals.[4][5][6][7]

Introduction: The Challenge of Illicit Analogues

This compound (also known as Norcarbodenafil) is a synthetic compound structurally related to Sildenafil, the active ingredient in Viagra®.[3][8] It has been identified as an adulterant in products illicitly marketed as "all-natural" dietary supplements for male enhancement.[2] The consumption of such products is dangerous, as the dosage is uncontrolled and the pharmacological and toxicological profiles of these unapproved analogues are largely unknown, creating risks of adverse drug interactions and other side effects.[9]

The structural similarity to approved drugs makes these analogues challenging to detect with routine screening methods. High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF), offers a definitive solution. By providing mass measurements with errors of less than 5 parts-per-million (ppm), HRMS allows for the confident assignment of an elemental formula to an unknown compound.[4] When combined with MS/MS fragmentation, it provides a structural fingerprint that can be used to identify the molecule conclusively, even in the absence of a certified reference standard.[6][10] This guide details a field-proven workflow for this purpose.

Analyte Profile: this compound

A summary of the key chemical properties of this compound is provided below.

PropertyValue
IUPAC Name 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[8]
Synonyms Norcarbodenafil, Desmethylcarbodenafil[8]
CAS Number 147676-79-7[2][8][11]
Molecular Formula C₂₃H₃₀N₆O₃[2][3][8]
Average Molecular Weight ~438.5 g/mol [2][8]
Monoisotopic Exact Mass 438.237939 u

Experimental Protocol

This protocol is designed for maximum analyte recovery from complex matrices, such as herbal capsules or tablets, while minimizing instrument contamination and matrix effects.

Part A: Sample Preparation - Extraction and Cleanup

The causality behind this multi-step process is to first liberate the analyte from the bulk matrix and then selectively isolate it from interfering compounds. Botanical supplements are notoriously complex, and a thorough cleanup is critical for achieving low detection limits and reproducible results.[12]

  • Homogenization: Accurately weigh and grind a representative sample (e.g., 5-10 tablets or capsules) to a fine, homogeneous powder.[12][13] This ensures the portion taken for analysis is representative of the whole.

  • Solvent Extraction:

    • Transfer 100 mg of the homogenized powder to a 15 mL centrifuge tube.

    • Add 10 mL of 75:25 (v/v) methanol/water.[1][14] This solvent composition is effective for extracting moderately polar compounds like PDE-5 inhibitors.

    • Vortex for 1 minute, then sonicate for 20 minutes to ensure complete dissolution of the analyte.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup: A weak cation exchange (WCX) mechanism is highly effective for basic compounds like this compound, which will be protonated and retained under acidic conditions, while neutral and acidic interferences are washed away. Elution is achieved by neutralizing the analyte with a basic solvent.

    • SPE Cartridge: Agilent Bond Elut Plexa PCX (or equivalent).[12][13]

    • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibration: Equilibrate with 1 mL of 2% phosphoric acid in water.

    • Loading: Take the supernatant from the previous extraction step, dilute 1:1 with 2% phosphoric acid, and load 1 mL onto the cartridge.

    • Washing: Wash with 1 mL of 5% acetic acid in water to remove interferences.

    • Elution: Elute the target analyte with 2 x 0.5 mL aliquots of 5% ammonium hydroxide in 1:1 (v/v) acetonitrile/methanol.[12]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water/acetonitrile with 0.1% formic acid) for LC-HRMS analysis.

Part B: LC-HRMS Instrumentation and Conditions

The chromatographic separation is designed to resolve the analyte from any remaining matrix components before it enters the mass spectrometer, reducing ion suppression. The HRMS parameters are optimized for high sensitivity and mass accuracy.

ParameterRecommended SettingRationale
LC System UHPLC System (e.g., Thermo Vanquish, Agilent 1290)[7]Provides high resolution and fast analysis times.
Column Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[15]C18 is a robust reversed-phase chemistry suitable for this class of compounds.
Mobile Phase A 0.1% Formic Acid in Water[13][16]Acid modifier promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[16]Acetonitrile is a common organic solvent for reversed-phase LC.
Gradient 20% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 minA standard gradient to elute compounds of moderate polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µL
HRMS System Thermo Scientific Q Exactive™ or Orbitrap Exploris™ MS, Sciex ZenoTOF, or equivalent[4][5]Capable of high resolution and accurate mass measurements.
Ionization Mode Heated Electrospray Ionization (H-ESI), Positive ModeESI+ is highly efficient for nitrogen-containing basic compounds.[17]
Scan Mode Full Scan followed by Data-Dependent MS² (dd-MS²)[1][4]Full scan detects all ions; dd-MS² triggers fragmentation on the most intense ions for identification.
Full Scan Range m/z 100–1000Covers the mass range of the precursor ion and expected fragments.
Resolution > 70,000 FWHM (@ m/z 200)Necessary for achieving sub-5 ppm mass accuracy.
Collision Mode Higher-Energy C-trap Dissociation (HCD)Provides robust and reproducible fragmentation.
Stepped NCE 20, 30, 45Using multiple collision energies ensures a rich fragmentation spectrum is obtained.

Data Analysis Workflow and Self-Validation

The trustworthiness of this method is ensured by a multi-pillar validation approach built into the data analysis workflow. Each step provides an orthogonal piece of evidence that, when combined, leads to a self-validating and highly confident identification.

  • High-Accuracy Precursor Ion Screening: The primary screen involves extracting an ion chromatogram for the theoretical exact mass of the protonated this compound ([C₂₃H₃₁N₆O₃]⁺) at m/z 439.2452. A mass tolerance window of < 5 ppm is applied. This high mass accuracy is the first pillar of confidence, as it drastically reduces the number of possible elemental formulas.[4]

  • Isotopic Pattern Verification: The second pillar is the comparison of the observed isotopic pattern with the theoretical pattern for C₂₃H₃₀N₆O₃. The relative abundances of the A+1 and A+2 isotopes, primarily due to the natural abundance of ¹³C, must match the theoretical distribution, confirming the elemental composition.

  • High-Resolution Fragmentation Analysis: The third and most powerful pillar is the analysis of the dd-MS² spectrum. The fragmentation pattern serves as a structural fingerprint. The accurate masses of the fragment ions are used to determine their elemental compositions, allowing for the logical reconstruction of the molecule's structure and its fragmentation pathways.[18][19] This step is crucial for differentiating this compound from potential isomers.

  • Reference Standard Confirmation: For absolute legal and regulatory certainty, the final step involves comparing the retention time and the high-resolution MS/MS spectrum of the suspected peak against those of a certified reference material (CRM) of this compound analyzed under identical conditions.[11]

Data Analysis Workflow Diagram

HRMS_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Identification A1 LC-HRMS Analysis (Full Scan + dd-MS²) P1 Extract Ion Chromatogram (EIC for m/z 439.2452 ± 5 ppm) A1->P1 Raw Data P2 Confirm Isotopic Pattern (Compare to C₂₃H₃₀N₆O₃) P1->P2 Peak Detected P3 Analyze MS² Spectrum (High-Resolution Fragments) P2->P3 Formula Confirmed P4 Propose Structure & Fragmentation Pathway P3->P4 Fragments Identified P5 Confirm with Reference Standard (Retention Time & MS² Match) P4->P5 Tentative ID

Caption: Logical workflow for the identification of this compound.

Expected Results and Discussion

Accurate Mass Measurement

The primary result is the detection of a compound with a mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺. The mass error should be well below 5 ppm.

ParameterTheoretical ValueObserved Value (Example)Mass Error (ppm)
Molecular Formula C₂₃H₃₀N₆O₃--
[M+H]⁺ Ion C₂₃H₃₁N₆O₃⁺--
Exact Mass (m/z) 439.24521439.24485-0.82
MS/MS Fragmentation Pattern

The fragmentation of sildenafil analogues is well-characterized and typically involves cleavages around the central phenyl ring and within the piperazine moiety.[9][17][19] The high-resolution MS/MS spectrum of this compound is expected to show several diagnostic product ions.

Observed m/z (Example)Elemental CompositionProposed Structure / Origin
311.1510C₁₆H₁₉N₆O₂⁺Loss of the ethoxy-benzoyl group
283.1561C₁₄H₁₉N₆O⁺Further loss of CO from m/z 311
129.0920C₇H₁₃N₂O⁺Fragment from the 4-methylpiperazine-1-carbonyl moiety
99.0913C₅H₁₁N₂⁺Fragment from the N-methylpiperazine ring
Proposed Fragmentation Pathway

The following diagram illustrates the logical fragmentation cascade for the protonated this compound molecule, originating from the pyrazolopyrimidine core and the piperazine ring, consistent with published data on sildenafil analogues.[19]

Fragmentation_Pathway parent [M+H]⁺ m/z 439.2452 C₂₃H₃₁N₆O₃⁺ frag1 m/z 311.1510 C₁₆H₁₉N₆O₂⁺ parent->frag1 - C₇H₁₂O frag3 m/z 129.0920 C₇H₁₃N₂O⁺ parent->frag3 - C₁₆H₁₈N₄O₂ frag2 m/z 283.1561 C₁₄H₁₉N₆O⁺ frag1->frag2 - CO frag4 m/z 99.0913 C₅H₁₁N₂⁺ frag3->frag4 - CO

Caption: Proposed fragmentation pathway for protonated this compound.

Conclusion

The protocol detailed in this application note provides a comprehensive and robust framework for the high-confidence identification of this compound in complex matrices. By leveraging the power of high-resolution mass spectrometry, this method delivers multiple layers of analytical evidence—accurate mass, true isotopic pattern, and structurally diagnostic fragmentation—creating a self-validating system for unambiguous characterization. This LC-HRMS approach is an essential tool for regulatory agencies and quality control laboratories to combat the adulteration of consumer products and safeguard public health.[5][7]

References

Application Note: Preparation and Qualification of a Desmethyl Carbodenafil Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and rigorous characterization of a Desmethyl Carbodenafil analytical reference standard. This compound is a synthetic analog of Sildenafil, a phosphodiesterase type-5 (PDE-5) inhibitor, and has been identified as an undeclared adulterant in various consumer products, particularly those marketed as "natural" male sexual performance enhancers.[1][2] The availability of a high-purity, fully characterized analytical standard is paramount for regulatory bodies, quality control laboratories, and forensic toxicologists to accurately detect, identify, and quantify this compound in complex matrices.[1][3] This guide outlines a scientifically sound workflow, from chemical synthesis to final qualification, emphasizing the principles of analytical integrity and adherence to international guidelines such as those from the International Council for Harmonisation (ICH).[4][5]

Introduction: The Imperative for a Qualified Standard

This compound (CAS: 147676-79-7, Molecular Formula: C₂₃H₃₀N₆O₃, MW: 438.5 g/mol ) is structurally related to approved PDE-5 inhibitors but is not approved for therapeutic use.[1][6] Its clandestine inclusion in dietary supplements poses a significant public health risk due to the potential for adverse effects and dangerous interactions with other medications, such as nitrates.[1][2] A fatal case of acute toxicity has been documented, underscoring the serious risks associated with this unapproved compound.[1][7]

The development of robust analytical methods for the surveillance of this adulterant is critically dependent on a well-characterized reference standard.[1] An analytical standard serves as the benchmark for identity, purity, and concentration, ensuring that laboratory results are accurate, reproducible, and comparable across different testing facilities.[8] The preparation of such a standard is not merely a matter of synthesis; it is a meticulous process of purification and exhaustive characterization governed by the principles of Good Manufacturing Practice (GMP) and established validation protocols.[4][5]

Synthesis and Purification Strategy

Synthesis Rationale

The most direct synthetic route to this compound involves the selective N-demethylation of a suitable precursor, such as Carbodenafil.[1] The core pyrazolo[4,3-d]pyrimidin-7-one structure is typically assembled through a series of reactions, including cyclizations and nucleophilic substitutions.[1]

The critical transformation is the final demethylation step, which cleaves the N-methyl group from the piperazine ring.[1] This process requires carefully selected reagents to ensure selectivity and avoid unwanted side reactions. Throughout the synthesis, strict control over reaction parameters such as temperature, pressure, and reagent stoichiometry is essential to maximize yield and ensure the reproducibility of the final product's quality.[1]

cluster_synthesis General Synthesis Workflow Start Precursor (e.g., Carbodenafil) Demethylation Selective N-Demethylation Reaction Start->Demethylation Key Transformation Workup Reaction Quench & Crude Product Isolation Demethylation->Workup Crude Crude this compound Workup->Crude

Caption: High-level overview of the synthesis process.

Purification Protocol: Achieving Analytical Grade Purity

The objective of purification is to elevate the crude synthetic product to a purity level suitable for an analytical standard (typically ≥99.5%). This necessitates a multi-step approach to remove unreacted starting materials, reagents, side-products, and other impurities.[1]

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is the method of choice for achieving the highest purity. It separates components based on their differential partitioning between a stationary phase and a mobile phase.

  • Solubilization: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water or methanol) to prepare a concentrated sample solution.

  • Instrumentation Setup:

    • Column: A high-capacity reversed-phase column (e.g., C18, 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly effective for sildenafil analogs.

    • Flow Rate: Adjust based on column dimensions (e.g., 15-25 mL/min).

    • Detection: UV detector set to a wavelength of high absorbance for the compound (e.g., ~290 nm).

  • Fraction Collection: Inject the sample solution onto the column. Collect fractions corresponding to the main peak of this compound, avoiding the leading and tailing edges where impurities are more likely to elute.

  • Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method (see Section 3.2) to confirm their purity. Pool the high-purity fractions.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions via rotary evaporation or lyophilization to yield the purified solid material.

  • Drying: Dry the purified solid under a high vacuum at a controlled temperature (e.g., 40-50 °C) for several hours to remove residual solvents.

Comprehensive Characterization and Qualification

A substance can only be designated an analytical standard after its identity, purity, and potency have been unequivocally established through a battery of orthogonal analytical techniques.[1][3] This process must be conducted in accordance with established validation guidelines, such as USP General Chapter <1225>.[9][10][11]

cluster_characterization Qualification Workflow for Analytical Standard Purified Purified Solid Material Identity Identity Confirmation (MS, NMR, FTIR) Purified->Identity Purity Purity & Impurity Profile (HPLC-UV) Purified->Purity Potency Assay/Potency (qNMR / HPLC Mass Balance) Purified->Potency Other Other Tests (Water, Residual Solvents) Purified->Other CoA Certificate of Analysis (CoA) Generation Identity->CoA Purity->CoA Potency->CoA Other->CoA Standard Qualified Analytical Standard CoA->Standard

Caption: The logical flow for qualifying the purified material.

Structural Elucidation (Identity)
  • High-Resolution Mass Spectrometry (HRMS): This technique provides an accurate mass measurement, which is crucial for confirming the elemental composition.[1]

    • Method: Liquid Chromatography coupled to Time-of-Flight (LC-TOF-MS) or Orbitrap MS.

    • Expected Result: An observed mass corresponding to the molecular formula C₂₃H₃₀N₆O₃ (Monoisotopic Mass: 438.2379 Da).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[1][12]

    • Methods: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC).

    • Expected Result: The spectra must be consistent with the this compound structure. Critically, the ¹H NMR spectrum should show the absence of the N-methyl singlet signal characteristic of the parent compound and the presence of signals corresponding to the piperazine ring protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups.

    • Expected Result: Characteristic absorption bands for C=O (amide and pyrimidinone), C-N, C-O, and aromatic C-H bonds.

Purity and Potency Determination

The purity and potency assignment is the cornerstone of qualification. The final assigned value on the Certificate of Analysis (CoA) dictates the precise concentration when preparing standard solutions.

Parameter Method Purpose & Rationale Typical Acceptance Criteria
Chromatographic Purity HPLC-UVTo separate and quantify all detectable impurities. A validated, stability-indicating method is required.Purity ≥ 99.5% area
Assay (Potency) Mass Balance Approach or qNMRTo assign a precise content value. Mass Balance = 100% - (% Water + % Residual Solvents + % Non-combustible Impurities).98.0% - 102.0% (anhydrous, solvent-free basis)
Water Content Karl Fischer TitrationWater can affect the true concentration and stability of the standard.≤ 0.5% w/w
Residual Solvents Headspace GC-FIDTo quantify any organic solvents remaining from the synthesis and purification processes.As per ICH Q3C limits
Inorganic Impurities Sulfated Ash / ICP-MSTo determine the content of non-combustible inorganic matter.≤ 0.1% w/w

Protocol: HPLC-UV Purity Method

  • Instrumentation: Standard HPLC system with a UV detector.[13]

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: Acetonitrile.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 290 nm.

  • Sample Preparation: Prepare a solution of the standard at approximately 0.5 mg/mL in the mobile phase.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak relative to the total peak area. This method must be validated for specificity, linearity, accuracy, and precision as per USP <1225>.[9][10]

Preparation of Standard Solutions

Accurate preparation of stock and working solutions is critical for their intended use in quantitative analysis.[14]

  • Equilibration: Allow the sealed container of the analytical standard to equilibrate to room temperature before opening to prevent moisture condensation.[15]

  • Weighing: Use a calibrated 5-place analytical balance to accurately weigh the required amount of standard (e.g., 10.00 mg).

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 10.0 mL). Add a portion of the desired solvent (e.g., methanol or acetonitrile), sonicate briefly to dissolve, and then dilute to the mark with the solvent.

  • Mixing: Invert the flask 15-20 times to ensure a homogenous solution. This is the Stock Solution .

  • Working Solutions: Prepare working solutions by making serial dilutions from the stock solution using Class A volumetric pipettes and flasks.[14]

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, preparation date, and expiration date.

Storage and Stability

The long-term integrity of an analytical standard is dependent on proper storage conditions.

  • Solid Standard: Store the solid material in a tightly sealed, airtight container, protected from light.[16] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is recommended to minimize degradation.[15]

  • Standard Solutions: Stock solutions should be stored under refrigeration and protected from light. Their stability should be evaluated; typically, they should be prepared fresh or used within a validated period (e.g., 1-2 months).[16] Working solutions should be prepared fresh daily.

  • Re-evaluation: The standard should be re-qualified at periodic intervals (e.g., every 2 years) to ensure its purity and potency remain within specification.[16]

Safety Considerations

  • This compound is an active pharmacological ingredient that is not approved for human use.[1][17]

  • As a PDE-5 inhibitor, it can cause a dangerous drop in blood pressure, especially when combined with nitrate medications.[2]

  • All handling should be performed in a well-ventilated laboratory by trained personnel using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This product is intended for research and forensic use only.[1]

References

Application Note & Protocol: In Vitro Determination of Desmethyl Carbodenafil Potency using a PDE5 Fluorescence Polarization Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro inhibitory activity of Desmethyl Carbodenafil against Phosphodiesterase 5 (PDE5). This compound, a structural analog of Sildenafil, is a potent inhibitor of PDE5, an enzyme critical to the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This guide details the principles of a fluorescence polarization (FP)-based assay, a robust and high-throughput method for quantifying enzyme inhibition. We provide a complete, step-by-step experimental protocol, instructions for data analysis to determine the half-maximal inhibitory concentration (IC₅₀), and key insights into experimental design and troubleshooting.

Scientific Principle: The Role of PDE5 and the Assay Mechanism

The cGMP Signaling Pathway

Phosphodiesterase 5 (PDE5) is a key enzyme that specifically hydrolyzes and degrades cyclic guanosine monophosphate (cGMP), an essential intracellular second messenger.[3][4] The nitric oxide (NO)/cGMP pathway is fundamental to numerous physiological processes, most notably the regulation of smooth muscle tone and vasodilation.[5][6]

The cascade begins with a physiological stimulus, such as neurotransmitter release during sexual stimulation, which activates nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS).[7] This leads to the production of NO, which diffuses into adjacent smooth muscle cells. Inside the cell, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) into cGMP.[7] Elevated cGMP levels activate Protein Kinase G (PKG), which phosphorylates downstream targets, resulting in decreased intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[2][3]

The signal is terminated by PDE5, which breaks down cGMP into the inactive 5'-GMP.[4] PDE5 inhibitors, such as Sildenafil and its analog this compound, exert their pharmacological effect by blocking the catalytic action of PDE5. This prevents cGMP degradation, leading to its accumulation and an enhancement of the downstream signaling cascade, prolonging vasodilation.[1][8]

cGMP_Pathway cluster_outside Extracellular Space cluster_cell Smooth Muscle Cell Stimulation Physiological Stimulation NO Nitric Oxide (NO) Stimulation->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converts sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 Enzyme cGMP->PDE5 hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to 5GMP 5'-GMP (Inactive) PDE5->5GMP to Inhibitor This compound (PDE5 Inhibitor) Inhibitor->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Principle of the Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a homogeneous technique used to monitor binding events in solution, making it ideal for high-throughput screening.[9] The principle relies on the rotational speed of a fluorescently labeled molecule.

  • Low Polarization State: The assay utilizes a small fluorescently labeled cGMP substrate (e.g., FAM-cGMP). When free in solution, this small molecule rotates rapidly. If excited with plane-polarized light, the emitted light is largely depolarized because the molecule has changed orientation during the fluorescence lifetime. This results in a low FP signal.[9][10]

  • High Polarization State: In the presence of active PDE5 enzyme, the FAM-cGMP is hydrolyzed to FAM-5'-GMP. A "binding agent," typically a large nanoparticle or antibody that specifically recognizes the phosphate group on the linearized monophosphate, is then added.[11][12] This agent binds to the FAM-5'-GMP, forming a large molecular complex. This large complex tumbles very slowly in solution. When excited with plane-polarized light, it emits light that remains highly polarized, resulting in a high FP signal.[10][13]

  • Inhibition: When a PDE5 inhibitor like this compound is present, it prevents the enzyme from hydrolyzing the FAM-cGMP substrate. The substrate remains small and rotates rapidly, leading to a low FP signal, similar to the "no enzyme" control.[14] The magnitude of the decrease in the FP signal is directly proportional to the inhibitory activity of the compound.

Quantitative Reference Data

To contextualize the potency of this compound, the IC₅₀ values of several well-characterized, clinically approved PDE5 inhibitors are provided below. These values represent the concentration of inhibitor required to reduce PDE5 activity by 50% in vitro. It is important to note that IC₅₀ values can vary based on specific assay conditions, such as substrate concentration.[15]

CompoundIC₅₀ (nM)Assay TypeReference(s)
Sildenafil 3.5 - 6.6Fluorescence Polarization / Various[16]
Tadalafil 1.8Not Specified
Vardenafil 0.7Not Specified[16]

Experimental Protocol: Fluorescence Polarization Assay

This protocol provides a detailed methodology for a 96-well plate format. All reagent volumes can be scaled for 384-well plates.

Materials and Reagents
  • Enzyme: Recombinant Human PDE5A1 (e.g., from BPS Bioscience)

  • Substrate: FAM-Cyclic-3′,5′-GMP (fluorescently labeled cGMP)

  • Test Compound: this compound

  • Positive Control: Sildenafil or Vardenafil

  • Solvent: Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT. Note: Buffer composition may vary; always consult the enzyme manufacturer's data sheet.[13]

  • Binding Agent: Phosphate-binding nanoparticles or specific antibody (often included in commercial assay kits).[11][12]

  • Hardware:

    • Black, low-binding 96-well microplates

    • Microplate reader capable of measuring fluorescence polarization with appropriate filters (Excitation ≈ 485 nm, Emission ≈ 530 nm).[13]

    • Calibrated single and multichannel pipettes

Experimental Workflow

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A1 Prepare Assay Buffer, Enzyme, and Substrate Solutions B1 Add Test Compound / Controls to Microplate Wells A1->B1 A2 Prepare Serial Dilutions of This compound & Controls A2->B1 B2 Add Diluted PDE5 Enzyme to Wells B1->B2 B3 Incubate (15 min, RT) (Inhibitor Binding) B2->B3 B4 Add FAM-cGMP Substrate (Initiate Reaction) B3->B4 B5 Incubate (30-60 min, 37°C) (Enzymatic Reaction) B4->B5 B6 Add Binding Agent (Stop Reaction) B5->B6 B7 Incubate (30 min, RT) (Signal Development) B6->B7 C1 Read Fluorescence Polarization (mP) on Microplate Reader B7->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve & Determine IC₅₀ Value C2->C3

Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.[13]

Detailed Procedure

Step 1: Reagent Preparation

  • Test Compound & Control Preparation: Prepare a 10 mM stock solution of this compound and Sildenafil (positive control) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Subsequently, create an intermediate dilution of this series in Assay Buffer to ensure the final DMSO concentration in the assay does not exceed 1%.[17]

  • Enzyme Preparation: Thaw the recombinant PDE5A1 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 10 pg/µL) in cold Assay Buffer.[11] Causality Note: The optimal enzyme concentration should be determined empirically. It needs to be high enough to produce a robust signal window but low enough that substrate depletion is not excessive (typically <20%) during the reaction.

  • Substrate Preparation: Dilute the FAM-Cyclic-3′,5′-GMP stock solution to its final working concentration (e.g., 200 nM) in Assay Buffer.[11] Causality Note: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme to ensure the assay is sensitive to competitive inhibitors.

Step 2: Assay Plate Setup (per well)

  • Plate Layout: Designate wells for:

    • Blank: No enzyme, no inhibitor (contains Assay Buffer only).

    • 100% Activity Control: Contains enzyme and DMSO vehicle (no inhibitor).

    • Positive Control: Contains enzyme and a known concentration of Sildenafil (e.g., 1 µM).

    • Test Compound: Contains enzyme and serial dilutions of this compound.

  • Inhibitor Addition: Add 25 µL of the diluted this compound, Sildenafil, or DMSO vehicle control to the appropriate wells of the 96-well black microplate.

  • Enzyme Addition: Add 25 µL of the diluted PDE5A1 enzyme solution to all wells except the "Blank" wells. Add 25 µL of Assay Buffer to the "Blank" wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[13]

Step 3: Enzymatic Reaction and Detection

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted FAM-cGMP substrate solution to all wells. The final reaction volume will be 100 µL.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.[13] The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Reaction Termination & Signal Development: Stop the reaction by adding 100 µL of the diluted Binding Agent to all wells.[11]

  • Final Incubation: Incubate the plate for 30 minutes at room temperature with gentle shaking to allow the binding agent to capture the hydrolyzed product.[11]

Data Analysis and Interpretation

Step 1: Measurement

  • Place the microplate into a reader capable of measuring fluorescence polarization.

  • Set the excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).

  • Record the fluorescence polarization values for each well, typically expressed in millipolarization units (mP).

Step 2: Calculation of Percent Inhibition

  • Calculate the percentage of PDE5 inhibition for each concentration of this compound using the following formula:[13]

    % Inhibition = 100 × (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

    • mP_sample: The mP value from a well containing the test compound.

    • mP_blank: The average mP value from the "Blank" (no enzyme) wells.

    • mP_control: The average mP value from the "100% Activity" (DMSO vehicle) wells.

Step 3: IC₅₀ Determination

  • Plot the calculated % Inhibition values against the corresponding logarithm of the this compound concentrations.

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

  • The IC₅₀ value is the concentration of this compound that produces 50% inhibition of PDE5 activity, as interpolated from the fitted curve.

Troubleshooting and Self-Validation

A robust assay protocol must be self-validating. The following controls and checks ensure the integrity of your results.

IssuePotential Cause(s)Recommended Action(s)
Low Signal Window (mP_control ≈ mP_blank)Inactive Enzyme: Improper storage (-80°C required), multiple freeze-thaw cycles.[18]Validate Enzyme: Run the positive control (Sildenafil). A lack of inhibition indicates an enzyme problem. Use a fresh aliquot of the enzyme.
Incorrect Reagent Concentration: Enzyme or substrate concentration is too low.Optimize Concentrations: Titrate the enzyme and substrate to find concentrations that yield a robust signal-to-background ratio.
High Background Signal (High mP_blank value)Autofluorescence: The test compound or plate material may be autofluorescent.Check Compound: Measure the fluorescence of the compound in buffer alone. If high, consider a different assay format. Use low-binding, black plates.
Contaminated Reagents: Buffer or other reagents may be contaminated.Use Fresh Reagents: Prepare all buffers and solutions fresh using high-purity water and reagents.
Inconsistent Results / High Variability Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes.Technique & Calibration: Use calibrated pipettes and proper technique. Prepare master mixes to minimize well-to-well variability.
Assay Conditions: Inconsistent incubation times or temperatures.Standardize Protocol: Ensure all plates are incubated for the same duration and at the same temperature.
IC₅₀ Value Higher than Expected High Substrate Concentration: Excess cGMP substrate is out-competing the inhibitor.[18]Reduce Substrate: Lower the FAM-cGMP concentration, ideally to a value at or below the enzyme's Km.
Compound Degradation: The this compound stock solution may have degraded.Prepare Fresh Stock: Prepare fresh dilutions from a properly stored stock solution for each experiment.[17]

References

Application Note: Cell-Based Assays for Quantifying Desmethyl Carbodenafil Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unregulated Sildenafil Analogs

Desmethyl Carbodenafil is a potent synthetic analog of Sildenafil, the active ingredient in several FDA-approved medications for erectile dysfunction.[1][2] Like Sildenafil, this compound functions as a competitive inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial for regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[1][3] The illicit inclusion of such unapproved analogs in over-the-counter supplements poses a significant public health risk due to the lack of regulatory oversight and potential for dangerous drug interactions.[1][2] Therefore, robust and reliable methods for quantifying the biological activity of these compounds are essential for both regulatory enforcement and toxicological research.

This application note provides detailed protocols for cell-based assays designed to determine the inhibitory activity of this compound on PDE5. We will focus on two primary methodologies: a direct measurement of intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) and an indirect assessment of cGMP signaling pathway activation through a luciferase-based reporter gene assay. These assays provide a quantitative measure of the compound's potency and efficacy in a biologically relevant context.

The NO/sGC/cGMP Signaling Pathway: The Molecular Target of this compound

The physiological effects of PDE5 inhibitors are intrinsically linked to the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway.[4] In this cascade, NO activates sGC, which in turn catalyzes the synthesis of cGMP from guanosine triphosphate (GTP).[5][6] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a series of downstream events that result in smooth muscle relaxation and vasodilation.[4][6] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[3][5] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and the potentiation of NO-mediated signaling.[4]

NO_sGC_cGMP_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm NO_source Nitric Oxide (NO) (e.g., from SNP) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC 5GMP 5'-GMP (Inactive) cGMP->5GMP Hydrolyzed by PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) Relaxation Smooth Muscle Relaxation PKG->Relaxation Desmethyl_Carbodenafil This compound Desmethyl_Carbodenafil->PDE5 Inhibits ELISA_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Pre-treatment 2. Pre-treat with This compound Cell_Seeding->Pre-treatment Stimulation 3. Stimulate with NO Donor (SNP) Pre-treatment->Stimulation Lysis 4. Lyse Cells (e.g., 0.1 M HCl) Stimulation->Lysis ELISA 5. Perform cGMP Competitive ELISA Lysis->ELISA Readout 6. Measure Absorbance (450 nm) ELISA->Readout Analysis 7. Calculate cGMP Concentration Readout->Analysis Reporter_Assay_Workflow Transfection 1. Transfect Cells with cGMP Reporter Construct Cell_Seeding 2. Seed Transfected Cells in 96-well plate Transfection->Cell_Seeding Treatment 3. Treat with Desmethyl Carbodenafil & SNP Cell_Seeding->Treatment Incubation 4. Incubate to allow Reporter Expression Treatment->Incubation Lysis 5. Lyse Cells Incubation->Lysis Luciferase_Assay 6. Add Luciferase Substrate Lysis->Luciferase_Assay Readout 7. Measure Luminescence Luciferase_Assay->Readout Analysis 8. Normalize and Plot Data Readout->Analysis

References

Application Note: A Practical Guide to the Pharmacokinetic Analysis of Desmethyl Carbodenafil in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically detailed guide for conducting preclinical pharmacokinetic (PK) studies of desmethyl carbodenafil in rodent models. This compound is a sildenafil analogue and phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for any potential therapeutic development.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step protocols, explanations of experimental choices, and robust data analysis methodologies grounded in regulatory standards.

Introduction: The "Why" of Pharmacokinetic Profiling

This compound is a structural analogue of sildenafil, the active ingredient in Viagra, and functions by inhibiting the PDE5 enzyme.[1][5] This inhibition increases levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. While it has been identified as an adulterant in some unregulated "herbal" supplements, its formal pharmacological and pharmacokinetic properties are not extensively documented in peer-reviewed literature.[2][5]

A pharmacokinetic study is essential to characterize how an organism's system processes the compound. It provides critical data on exposure (AUC), peak concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2).[6][7] This information is fundamental for:

  • Establishing Safety and Efficacy: Linking drug exposure levels to pharmacological effects and potential toxicity.[8][9]

  • Dose-Ranging and Regimen Design: Informing the selection of a safe starting dose and appropriate dosing intervals for future studies.[4]

  • Regulatory Submissions: Fulfilling preclinical data requirements for investigational new drug (IND) applications as mandated by bodies like the U.S. Food and Drug Administration (FDA).[10][11]

This guide will focus on the use of rodent models, which are standard in early-stage preclinical drug development due to their physiological similarities to humans, cost-effectiveness, and established historical use.[3][12]

Preclinical Study Design: The Blueprint for Success

A well-designed study is the foundation of reliable and reproducible results. The choices made at this stage directly impact data quality and ethical compliance.

Justification for Animal Model Selection

The Sprague-Dawley rat is a widely accepted and recommended model for initial PK studies.

  • Causality: This outbred strain is preferred for its larger size (facilitating serial blood sampling), well-characterized physiology and metabolic pathways, and extensive historical use in toxicology and pharmacology, which provides a robust baseline for comparison.[3] For studies focusing on specific human metabolic pathways, more advanced genetically engineered or humanized mouse models might be considered.[8][13]

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted with the highest ethical standards.

  • ARRIVE Guidelines: The protocols described herein are designed in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, which promote transparency and rigor in reporting animal research.[14][15][16][17]

  • IACUC Approval: Prior to initiation, the complete study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied. This includes using the minimum number of animals required for statistical significance (Reduction) and employing techniques that minimize pain and distress (Refinement).

Experimental Protocols: Step-by-Step Methodologies

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS) for bioanalysis (e.g., Sildenafil-d8 or another stable isotope-labeled analogue)

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water for oral; saline with 5% DMSO/5% Solutol for intravenous)

  • Anesthetics (e.g., isoflurane)

  • Anticoagulant (e.g., K2-EDTA)

  • All solvents and reagents should be of HPLC or analytical grade.

Dose Formulation and Preparation

The formulation must ensure the compound is solubilized or uniformly suspended for accurate dosing.

  • Oral (PO) Formulation (Suspension):

    • Weigh the required amount of this compound.

    • Create a paste by adding a small amount of 0.5% methylcellulose.

    • Gradually add the remaining vehicle volume while vortexing to create a homogenous suspension.

    • Prepare fresh on the day of dosing.

  • Intravenous (IV) Formulation (Solution):

    • Dissolve this compound in a minimal volume of DMSO.

    • Add Solutol HS 15 (or a similar solubilizing agent).

    • Bring to the final volume with sterile saline, ensuring the final DMSO concentration is ≤5%.

    • Filter sterilize using a 0.22 µm syringe filter.

Animal Handling and Dosing Protocol
  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimatization: Animals should be acclimated for at least 7 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum. Fasting normalizes gut motility and reduces variability in oral absorption.

  • Study Groups:

    • Group 1: IV administration (e.g., 1 mg/kg) - To determine absolute bioavailability and clearance.

    • Group 2: PO administration (e.g., 5 mg/kg) - To assess oral absorption.

  • Dosing Procedure:

    • IV Dosing: Administer the solution via a lateral tail vein bolus injection. The low dose is chosen to avoid non-linear, saturation kinetics.

    • PO Dosing: Administer the suspension via oral gavage using a suitable gavage needle.

Blood Sample Collection Protocol

Serial sampling from the same animal (where possible) reduces biological variability.

  • Sampling Time Points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Procedure:

    • Collect approximately 100-150 µL of whole blood from a tail vein or saphenous vein into K2-EDTA-coated microcentrifuge tubes.

    • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Place tubes immediately on ice.

Plasma Processing and Storage
  • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.

  • Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes.

  • Store plasma samples at -80°C until bioanalysis. The low temperature is crucial to prevent enzymatic degradation of the analyte.

Bioanalytical Method: LC-MS/MS Quantification

A validated bioanalytical method is the cornerstone of trustworthy pharmacokinetic data. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for cleaning up plasma samples.

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 10 ng/mL Sildenafil-d8).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[18][19][20][21] This ensures the data is reliable and reproducible.

Table 1: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria (Typical)Rationale
Specificity & Selectivity No significant interference at the retention time of the analyte and IS.Ensures the signal being measured is only from the compound of interest.
Linearity & Range Calibration curve with r² ≥ 0.99 using at least 6 non-zero standards.Defines the concentration range over which the assay is accurate and precise.
Accuracy & Precision Replicate Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations should have precision (%CV) ≤15% and accuracy (%RE) within ±15%. (±20% for LLOQ).[22]Confirms the method's ability to measure the true concentration reliably.
Matrix Effect The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.Assesses the suppressive or enhancing effect of plasma components on ionization.
Recovery Should be consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Stability Analyte should be stable under various conditions (freeze-thaw, bench-top, long-term storage).Ensures sample integrity from collection to analysis.

Pharmacokinetic Data Analysis

Non-Compartmental Analysis (NCA)

NCA is the standard method for preclinical and Phase 1 PK studies because it makes fewer assumptions about the drug's distribution and elimination compared to compartmental modeling.[6][23][24][25] The analysis relies on the application of the trapezoidal rule to calculate the Area Under the Curve (AUC).[24][25]

Key Pharmacokinetic Parameters

The following parameters are calculated from the plasma concentration-time data using specialized software (e.g., Phoenix® WinNonlin®).

Table 2: Essential Pharmacokinetic Parameters Derived from NCA

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.[7]
Tmax Time at which Cmax is observed.Provides information on the rate of absorption.[7]
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.Represents the total drug exposure over the measured time interval.[7][25]
AUC(0-inf) AUC extrapolated to infinity.Represents the total drug exposure after a single dose.[25]
t1/2 Elimination half-life (0.693 / λz).The time required for the plasma concentration to decrease by half.[6]
CL Systemic Clearance (Dose_IV / AUC_IV).The volume of plasma cleared of the drug per unit of time; indicates elimination efficiency.[6]
Vd Volume of Distribution (CL * MRT).The apparent volume into which the drug distributes in the body.
F% Absolute Bioavailability ([AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).The fraction of the orally administered dose that reaches systemic circulation.

Visualization & Workflows

Diagram: General Experimental Workflow

G cluster_prep Pre-Study Phase cluster_exp In-Life Phase cluster_analysis Analytical & Data Phase acclimatize Animal Acclimatization (≥ 7 days) formulate Dose Formulation (IV & PO) acclimatize->formulate dosing Animal Dosing (IV or PO) formulate->dosing sampling Serial Blood Sampling (Defined Time Points) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage bioanalysis LC-MS/MS Bioanalysis (Validated Method) storage->bioanalysis pk_calc PK Parameter Calculation (NCA) bioanalysis->pk_calc report Reporting & Interpretation pk_calc->report

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Diagram: Conceptual Non-Compartmental Model

G cluster_input cluster_body cluster_output Dose Dose (IV or PO) Body Body as a Single System (Plasma Concentration Measured) Dose->Body Absorption (Ka) (for PO) Elimination Elimination (Metabolism + Excretion) Body->Elimination Elimination (CL)

Caption: Conceptual model for Non-Compartmental Analysis (NCA).

Conclusion

This application note provides a robust framework for conducting a scientifically sound and ethically compliant pharmacokinetic study of this compound in a rodent model. By adhering to these detailed protocols—from study design and animal handling to validated bioanalytical methods and non-compartmental data analysis—researchers can generate high-quality, reliable data. This data is indispensable for understanding the ADME properties of the compound and making informed decisions in the drug development pipeline. The principles and methodologies outlined here are foundational for advancing novel compounds from preclinical discovery toward potential clinical applications.

References

Detection and Quantification of Desmethyl Carbodenafil in Complex Herbal Supplement Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

The illegal adulteration of herbal supplements with synthetic phosphodiesterase type-5 (PDE-5) inhibitors poses a significant public health risk.[1][2] Desmethyl carbodenafil, a synthetic analogue of sildenafil, is one such adulterant found in products marketed for male sexual enhancement.[3][4] Due to the chemical complexity of herbal matrices, robust and reliable analytical methods are required for its unambiguous detection and quantification. This document provides a detailed guide for the analysis of this compound, outlining two primary workflows: a rapid screening method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a confirmatory, quantitative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols cover sample preparation, instrumental analysis, method validation, and data interpretation, providing a comprehensive framework for regulatory compliance, quality control, and research applications.

Introduction: The Challenge of Adulterated Supplements

Herbal and dietary supplements are regulated differently than pharmaceutical drugs, often falling under food safety regulations which do not require pre-market approval for safety and efficacy.[1][5][6] This regulatory gap has been exploited by unscrupulous manufacturers who add unapproved and undeclared active pharmaceutical ingredients (APIs) to their products to enhance their effects.[7][8] PDE-5 inhibitors, such as sildenafil, tadalafil, and their analogues like this compound, are among the most common adulterants found in supplements marketed for sexual enhancement.[1][2][9]

The presence of these undeclared ingredients is dangerous because consumers are unaware of the substance they are ingesting, its dosage, or potential interactions with other medications. This can lead to serious adverse health effects.[2] this compound (Molecular Formula: C₂₃H₃₀N₆O₃, Molecular Weight: ~438.5 g/mol ) is structurally similar to sildenafil and is designed to inhibit the PDE-5 enzyme, but its pharmacological and toxicological profiles are not well-established, making its consumption particularly risky.[3][4][10][11]

Therefore, regulatory bodies and quality control laboratories require validated analytical methods to screen for and confirm the presence of these compounds in a variety of complex sample types, including capsules, tablets, powders, and liquids.

Analytical Strategy: A Two-Tiered Approach

A robust analytical strategy for detecting unknown adulterants involves a combination of screening and confirmation. This ensures both high throughput for routine testing and high confidence in positive findings.

  • Tier 1: Screening with HPLC-UV. This technique is cost-effective, widely available, and suitable for rapid screening of a large number of samples.[12][13][14] It separates compounds based on their physicochemical properties, and detection is based on the absorption of UV light. While effective for tentative identification and quantification at higher concentrations, it can lack the specificity needed for complex herbal matrices where co-eluting compounds may interfere.

  • Tier 2: Confirmation with LC-MS/MS. Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for confirmation and accurate quantification.[15][16][17] It combines the powerful separation of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can definitively identify and quantify target analytes even at trace levels in highly complex samples.[18][19]

G cluster_workflow Analytical Workflow Sample Herbal Supplement Sample (Tablet, Capsule, Powder, Liquid) Prep Sample Preparation (Extraction & Cleanup) Sample->Prep Screen Tier 1 Screening (HPLC-UV) Prep->Screen Confirm Tier 2 Confirmation (LC-MS/MS) Screen->Confirm Presumptive Positive Negative Report: Negative Screen->Negative Not Detected Confirm->Negative Not Confirmed Positive Report: Positive (Identity & Quantity) Confirm->Positive Confirmed

Caption: High-level workflow for detecting this compound.

Sample Preparation: Extracting the Analyte

The primary challenge in analyzing herbal supplements is the matrix itself, which contains a vast array of compounds (e.g., alkaloids, flavonoids, terpenes) that can interfere with the analysis. The goal of sample preparation is to efficiently extract the target analyte while removing as many interfering compounds as possible.

Protocol 1: General Solid-Liquid Extraction (SLE)

This is a fundamental and widely used method suitable for many solid dosage forms.

Rationale: This protocol uses methanol, a polar organic solvent, which is effective at dissolving PDE-5 inhibitors. Sonication provides energy to disrupt the sample matrix and enhance the extraction efficiency.[20][21]

Step-by-Step Protocol:

  • Homogenization: Accurately weigh a representative portion of the supplement. For tablets or capsules, grind at least 10 units to a fine, homogenous powder.

  • Extraction: Transfer 100 mg of the homogenized powder into a 15 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[21]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Protocol 2: QuEChERS-Based Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is exceptionally effective for complex matrices and provides a more thorough cleanup.[22][23]

Rationale: This method involves two main steps. First, an extraction and partitioning step using acetonitrile and salts (MgSO₄ and NaCl) separates the analyte into the organic layer. Acetonitrile is excellent for extracting a wide range of compounds and is immiscible with the salted-out aqueous layer. Magnesium sulfate facilitates the phase separation by removing water, while sodium chloride helps to drive the polar analytes into the acetonitrile.[24] The second step, dispersive solid-phase extraction (d-SPE), uses sorbents to remove specific interferences. PSA (Primary Secondary Amine) removes sugars and organic acids, while C18 removes non-polar interferences like fats and waxes.[25]

G cluster_quechers QuEChERS Protocol Start 1. Homogenized Sample + Water + Acetonitrile Step2 2. Add MgSO₄ + NaCl Salts (Partitioning) Start->Step2 Step3 3. Shake & Centrifuge Step2->Step3 Step4 4. Collect Acetonitrile Layer (Supernatant) Step3->Step4 Step5 5. d-SPE Cleanup (Add PSA + C18 Sorbents) Step4->Step5 Step6 6. Vortex & Centrifuge Step5->Step6 End 7. Filter Supernatant for LC Analysis Step6->End

Caption: Key steps of the QuEChERS sample preparation method.

Step-by-Step Protocol:

  • Homogenization: Prepare the sample as described in SLE Protocol, Step 1.

  • Initial Extraction: Weigh 1.0 g of homogenized powder into a 50 mL centrifuge tube. For liquid samples, use 1.0 mL. Add 10 mL of water and 10 mL of acetonitrile.

  • Partitioning: Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Cap tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes. Three layers should be visible: a solid layer at the bottom, an aqueous layer, and the top acetonitrile layer containing the analyte.

  • Dispersive SPE Cleanup: Transfer 6 mL of the top acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.

  • Final Cleanup: Vortex the d-SPE tube for 30 seconds, then centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Collect the cleaned extract and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Instrumental Analysis Protocols

Protocol 3: HPLC-UV Screening Method

This method is designed for rapid screening to identify samples that presumptively contain this compound. A validated HPLC-UV method for sildenafil can often be adapted, as the chromophores are similar.[12][13][14]

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 is a versatile stationary phase providing good retention and separation for moderately polar compounds like PDE-5 inhibitors.
Mobile Phase A 0.1% Formic Acid in WaterThe acid helps to protonate the analyte, leading to better peak shape and ionization efficiency if transferred to MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase LC with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to separate the target analyte from the numerous other compounds in the complex herbal extract.[26]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[14]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
UV Wavelength 293 nmPDE-5 inhibitors like sildenafil and its analogues typically have a strong UV absorbance maximum around 290-295 nm.[12][13]
Protocol 4: LC-MS/MS Confirmatory & Quantitative Method

This method provides definitive identification and accurate quantification. The parameters below are typical starting points and should be optimized for the specific instrument used.

ParameterConditionRationale
Column UPLC C18 (e.g., 2.1 x 100 mm, 1.8 µm)A UPLC column with smaller particles provides higher resolution and faster analysis times compared to standard HPLC.
Mobile Phase Same as HPLC-UV methodConsistency allows for easier method transfer. Formic acid also serves as a proton source for ESI.
Gradient 5% B to 95% B over 8 minutesA faster gradient is possible with UPLC, increasing throughput.
Flow Rate 0.3 mL/minA lower flow rate is optimal for 2.1 mm ID columns and improves ionization efficiency in the MS source.
Column Temp. 40 °CHigher temperature improves chromatography and reduces backpressure.
Ionization Mode Electrospray Ionization, Positive (ESI+)This compound contains multiple basic nitrogen atoms that are readily protonated in an acidic mobile phase.
MS Analysis Multiple Reaction Monitoring (MRM)MRM provides exceptional selectivity and sensitivity by monitoring specific ion transitions.
MRM Transitions Precursor Ion (Q1): m/z 439.2 Product Ion 1 (Quantifier): m/z 339.2 Product Ion 2 (Qualifier): m/z 311.1 The precursor is the protonated molecule [M+H]⁺. Product ions are characteristic fragments generated by collision-induced dissociation, providing structural confirmation.[4]
Collision Energy Optimize instrumentally (typically 20-40 eV)The energy required to generate the optimal abundance of product ions must be determined experimentally.

Method Validation

To ensure that the analytical results are reliable and trustworthy, the chosen method (especially the quantitative LC-MS/MS protocol) must be validated. Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of matrix components.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity Proportionality of instrument response to analyte concentration.Calibration curve with a correlation coefficient (r²) > 0.995 over the expected concentration range.
LOD & LOQ Lowest concentration that can be reliably detected (LOD) and quantified (LOQ).LOD: Signal-to-Noise ratio ≥ 3. LOQ: Signal-to-Noise ratio ≥ 10.
Accuracy Closeness of measured value to the true value.Recovery of 80-120% for spiked matrix samples at low, medium, and high concentrations.
Precision Closeness of repeated measurements (assessed as %RSD).Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 15%.
Matrix Effect Suppression or enhancement of ionization due to co-eluting matrix components.Calculated by comparing the response of the analyte in solvent versus post-extraction spiked matrix. Should be consistent and compensated for, often by using a stable isotope-labeled internal standard.

Conclusion

The protocols detailed in this application note provide a robust framework for the detection and quantification of this compound in herbal supplements. The two-tiered approach, combining rapid HPLC-UV screening with highly specific LC-MS/MS confirmation, ensures both efficiency and confidence in analytical outcomes. Proper sample preparation, particularly using methods like QuEChERS, is critical for mitigating the challenges posed by complex herbal matrices. By implementing these validated methods, laboratories can effectively identify adulterated products, contributing to consumer safety and regulatory enforcement.

References

Application Note: A Comprehensive Protocol for the Stability Testing of Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This guide provides a comprehensive, scientifically-grounded protocol for assessing the chemical stability of Desmethyl Carbodenafil, a synthetic analog of Sildenafil and a phosphodiesterase type-5 (PDE-5) inhibitor.[1][2][] Adherence to these protocols is critical for establishing a re-test period or shelf life, identifying potential degradation products, and ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). The methodologies detailed herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing.[4][5] The protocol is segmented into three core phases: forced degradation (stress testing), development and validation of a stability-indicating analytical method (SIM), and the execution of formal stability studies under long-term and accelerated conditions.

Introduction: The Scientific Imperative for Stability Testing

This compound is a pyrazolopyrimidinone derivative, structurally related to Sildenafil, that functions by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5).[6][7] This inhibition prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.[2][8] The chemical integrity of such a molecule is paramount to its therapeutic action and safety profile. Stability testing is the systematic process of providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4]

The primary objectives of this protocol are:

  • To determine the intrinsic stability of the this compound molecule.[9]

  • To identify likely degradation pathways and characterize the resulting degradation products.[10]

  • To develop and validate a robust, stability-indicating analytical method capable of separating and quantifying the intact API from its impurities and degradants.[11][12]

  • To generate data sufficient for establishing a re-test period for the drug substance and recommended storage conditions, in compliance with global regulatory standards.[13][14]

The following workflow provides a high-level overview of the entire stability testing program.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Study Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) ID_Deg Identify Degradation Pathways & Products Forced_Deg->ID_Deg Develop_SIM Develop Stability-Indicating Method (SIM) e.g., HPLC-UV ID_Deg->Develop_SIM Informs Method Specificity Validate_SIM Validate SIM per ICH Q2(R1) (Specificity, Linearity, etc.) Develop_SIM->Validate_SIM Setup_Study Place Batches on Formal Stability Study (Long-term & Accelerated Conditions) Validate_SIM->Setup_Study Enables Accurate Analysis Pull_Samples Pull Samples at Defined Timepoints Setup_Study->Pull_Samples Analyze_Samples Analyze Samples Using Validated SIM Pull_Samples->Analyze_Samples Data_Eval Evaluate Data, Calculate Mass Balance & Establish Re-Test Period Analyze_Samples->Data_Eval Generates Stability Data G cluster_conditions cluster_analysis API This compound Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, RT & 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, RT & 60°C API->Base Oxid Oxidation 3% H₂O₂, RT API->Oxid Therm Thermal (Solid State) 80°C Dry Heat API->Therm Photo Photolytic (Solid & Solution) ICH Q1B Light Source API->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. Oxid->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC-PDA/MS Dilute->Analyze Result Assess % Degradation & Peak Purity Analyze->Result

References

Topic: Desmethyl Carbodenafil: A Comprehensive Guide to Impurity Profiling and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Desmethyl Carbodenafil is a potent synthetic analogue of Sildenafil, the active pharmaceutical ingredient (API) in Viagra®.[1][2] Unlike its parent compound, this compound is not approved for therapeutic use and has been identified as a clandestine adulterant in various consumer products, such as herbal coffees and dietary supplements, posing a significant public health risk.[1][2] Its unmonitored presence necessitates robust analytical methodologies for its detection and the comprehensive profiling of its associated impurities. The presence of impurities can significantly impact the quality, safety, and efficacy of any active ingredient.[3] This application note provides an in-depth technical guide for researchers, quality control analysts, and drug development professionals on the systematic profiling and characterization of process-related and degradation-related impurities of this compound. We will detail a holistic approach combining forced degradation studies with advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All methodologies are presented within the framework of international regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) guidelines.[4][5]

Introduction: The Imperative for Impurity Profiling

Impurity profiling—the identification, quantification, and characterization of all potential and actual impurities in an API—is a cornerstone of modern pharmaceutical development and a stringent regulatory requirement.[4] For an unapproved and often illicit substance like this compound, this process is even more critical. Impurities can arise from various sources, including the synthetic route (starting materials, by-products, intermediates) or degradation of the API over time.[5][6]

The primary objectives of profiling this compound impurities are:

  • Safety Assurance: To identify and toxicologically assess any impurity that could pose a health risk. The ICH M7 guideline, for instance, provides a framework for evaluating mutagenic impurities.[5]

  • Quality Control: To establish a consistent impurity profile for reference standards and to detect adulterated products.

  • Stability Assessment: To understand the degradation pathways of the molecule, which informs storage and handling requirements.[7]

  • Regulatory Compliance: To adhere to the principles outlined in ICH Q3A/Q3B guidelines, which set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[8][9]

This guide provides the scientific rationale and step-by-step protocols to build a comprehensive impurity profile for this compound.

Strategic Approach to Impurity Identification and Generation

A robust impurity profile is built on two pillars: understanding the potential impurities from the synthesis pathway and intentionally generating degradation products to challenge the analytical method.

Analysis of Synthetic Pathways

The synthesis of this compound likely involves the demethylation of a precursor like Carbodenafil or follows a similar path to Sildenafil synthesis.[2][10] A thorough review of the potential synthetic route is essential to predict process-related impurities such as:

  • Unreacted starting materials and intermediates.

  • By-products from competing or incomplete reactions.

  • Residual reagents, ligands, or catalysts.[5]

Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate exposure of the API to conditions more severe than accelerated stability testing.[11][12] Its purpose is to generate potential degradation products and to demonstrate the specificity and stability-indicating nature of the analytical method.[7][13] The goal is to achieve modest degradation, typically in the range of 5-20%, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[11]

Key stress conditions include:

  • Acidic and Basic Hydrolysis: Evaluates susceptibility to pH-dependent degradation.

  • Oxidation: Assesses reactivity with oxidative agents.

  • Thermal Stress: Simulates the effect of high-temperature exposure.

  • Photostability: Determines sensitivity to light exposure, as guided by ICH Q1B.[11]

The workflow for impurity generation and identification is visualized below.

G cluster_0 Impurity Generation & Prediction cluster_1 Analysis & Characterization API This compound API Synthesis Synthesis Route Analysis (Predicts Process Impurities) API->Synthesis ForcedDeg Forced Degradation Studies (Generates Degradation Products) API->ForcedDeg Analysis Separation & Detection (HPLC-UV, LC-MS) Synthesis->Analysis ForcedDeg->Analysis ID Structural Elucidation (MS/MS, HRMS, NMR) Analysis->ID Quant Quantification & Reporting (Validated HPLC Method) ID->Quant

Caption: Overall workflow for this compound impurity profiling.

Core Analytical Methodologies

A multi-technique approach is essential for the comprehensive profiling and characterization of impurities.

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC is the primary technique for separating and quantifying the API from its impurities.[12] A reversed-phase (RP-HPLC) method is typically the most effective for Sildenafil and its analogues.[14][15]

  • Causality behind Choices:

    • Stationary Phase: A C18 column is the workhorse due to its hydrophobicity, which provides excellent retention and separation for the moderately polar structures of Sildenafil analogues.[14][16]

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate or formate) and an organic solvent (acetonitrile or methanol) is used. The acidic pH (typically ~3.0) ensures that the basic nitrogen atoms in the piperazine ring are protonated, leading to sharp, symmetrical peaks.[17]

    • Detection: UV detection is suitable as the chromophores in the molecule provide strong absorbance. Wavelengths between 225-245 nm are commonly employed for Sildenafil and its analogues.[14][16] A photodiode array (PDA) detector is highly recommended to assess peak purity.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for impurity identification.[18][19]

  • Functionality:

    • Molecular Weight Determination: High-resolution mass spectrometry (HRMS), using platforms like TOF or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[20][21]

    • Structural Fragmentation: Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to generate a characteristic pattern. This fragmentation data provides clues about the impurity's structure, often revealing how it differs from the parent API.[22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural elucidation of isolated impurities.[22][24] While requiring a larger quantity of pure impurity (obtained via preparative HPLC), it provides conclusive evidence of the molecular structure.

  • Key Experiments:

    • 1D NMR (¹H, ¹³C): Provides information on the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete assembly of the molecular structure.

The relationship between the API and its different impurity types is illustrated below.

G API This compound (API) Process Process-Related Impurities API->Process from Synthesis Degradation Degradation Products API->Degradation from Storage/ Instability StartingMat Starting Materials & Intermediates Process->StartingMat Byproducts By-products Process->Byproducts Stress Stress Conditions (Heat, pH, Light, O₂) Degradation->Stress

References

Application Note: The Use of Desmethyl Carbodenafil as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the proper use of Desmethyl Carbodenafil as a reference standard. This compound is a synthetic analog of Sildenafil, a potent phosphodiesterase type-5 (PDE-5) inhibitor.[1] It is not approved for therapeutic use and has been identified as an adulterant in products falsely marketed as "all-natural" dietary or herbal supplements for male enhancement.[1][2] The critical role of a well-characterized reference standard is paramount for the unambiguous identification and quantification of this substance by regulatory and quality control laboratories. This guide outlines detailed protocols for handling, solution preparation, and analysis using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), along with notes on structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Imperative for a Reference Standard

This compound's clandestine inclusion in consumer products poses a significant public health risk. Like other PDE-5 inhibitors, it can cause dangerous drops in blood pressure, especially when taken with nitrates, a common medication for heart conditions.[1][2] A fatal case of acute toxicity has been documented, underscoring the serious risks associated with this unapproved compound.[1][3][4] Consequently, its primary application in legitimate scientific work is in analytical chemistry and forensic toxicology.[1]

A reference standard is a highly purified and well-characterized substance used as a measurement benchmark.[5][6] In the context of this compound, the reference standard is indispensable for:

  • Unambiguous Identification: Confirming the presence of this compound in suspect samples by comparing analytical data (e.g., retention time, mass spectrum) against the certified standard.[3][4]

  • Accurate Quantification: Establishing calibration curves to determine the precise amount of the adulterant in a product, which is crucial for risk assessment.

  • Method Validation: Ensuring that analytical methods are accurate, precise, specific, and reliable for their intended purpose, in line with regulatory expectations from bodies like the FDA and ICH.[7][8][9]

This guide is structured to provide both the procedural steps and the scientific rationale, ensuring that laboratory professionals can implement these methods with confidence and integrity.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueSource
Chemical Name 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[10]
Molecular Formula C₂₃H₃₀N₆O₃[1][10]
Molecular Weight 438.5 g/mol [1][10]
CAS Number 147676-79-7[1][10]
Appearance Typically a pale-yellow solid[11]

Safety, Handling, and Storage

3.1. Safety Precautions this compound is an active pharmacological substance with unknown long-term toxicological effects.[3][4] All handling must be performed in a designated laboratory area, adhering to standard safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Engineering Controls: Handle the solid material in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

3.2. Storage and Stability Reference standards must be stored under conditions that preserve their purity and integrity.[12]

  • Storage Conditions: Store the solid reference standard in a tightly sealed, light-resistant container at controlled room temperature or as specified by the supplier.

  • Solution Stability: Stock and working solutions should be stored in a refrigerator (2-8°C) and protected from light. Stability studies should be performed to establish appropriate expiration dates for prepared solutions.[1][13] While specific data for this compound is limited, sildenafil and its analogues generally show good stability under these conditions.[14][15]

Protocol: Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is the foundation of quantitative analysis. This protocol describes the preparation of a primary stock solution and subsequent serial dilutions for creating calibration curves.

4.1. Materials and Equipment

  • This compound reference standard (certified purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • Ammonium formate

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator

4.2. Workflow for Standard Solution Preparation

G cluster_prep Standard Solution Preparation A Accurately weigh ~10 mg of This compound Reference Standard B Quantitatively transfer to a 10 mL volumetric flask A->B Transfer C Dissolve in methanol, sonicate briefly if necessary B->C Solubilize D Dilute to volume with methanol to create 1 mg/mL Stock Solution C->D Dilute E Perform serial dilutions from Stock Solution to create Working Calibration Standards (e.g., 1-1000 ng/mL) D->E Dilute F Store all solutions at 2-8°C, protected from light E->F Store

Caption: Workflow for preparing this compound standard solutions.

4.3. Step-by-Step Procedure

  • Prepare 1 mg/mL Stock Solution:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol and vortex or sonicate briefly to dissolve the material completely.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly by inverting the flask several times. This is your Stock Solution A (1 mg/mL) .[11][16]

  • Prepare Intermediate and Working Standards:

    • Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting 1 mL of Stock Solution A to 100 mL with the appropriate solvent (typically the mobile phase starting composition, e.g., 50:50 methanol:water).

    • From this intermediate solution, perform serial dilutions to create a set of working standards for the calibration curve. The concentration range should bracket the expected concentration of the analyte in the samples. A typical range for LC-MS/MS analysis is 1.0 ng/mL to 1000 ng/mL.[14]

Analytical Methodologies

The choice of analytical technique depends on the objective, whether it is for initial screening, confirmation, or precise quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust technique for initial screening and quantification in less complex matrices. The chromophore in the this compound structure allows for strong UV absorbance.

Rationale: This method separates this compound from other components in a sample matrix based on its affinity for the stationary phase. The UV detector measures the absorbance of the analyte as it elutes from the column, providing a signal proportional to its concentration.

Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax C18, 3.0 x 100 mm, 3.5 µm particle size).[3]

    • Mobile Phase A: 7 mM Ammonium Formate in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: A binary gradient is typically employed for effective separation. An example gradient is:

      • 0-1 min: 10% B

      • 1-3.5 min: Ramp from 10% B to 95% B

      • 3.5-6 min: Hold at 95% B

      • 6-6.1 min: Ramp from 95% B to 10% B

      • 6.1-10 min: Hold at 10% B for re-equilibration.[3]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the absorbance maxima, typically around 249, 284, and 357 nm.[11]

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared calibration standards from lowest to highest concentration.

    • Inject the sample preparations.

    • Inject a quality control (QC) standard periodically to verify system performance.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms by comparing its retention time to that of the reference standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for confirmation and quantification due to its superior sensitivity and specificity.[3]

Rationale: After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In tandem MS, a specific precursor ion (the molecular ion of this compound) is selected and fragmented. The resulting product ions are unique to the molecule's structure, providing a highly specific fingerprint for identification and quantification.

Caption: General workflow for LC-MS/MS analysis of this compound.

Protocol:

  • Instrumentation: An LC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an ESI source.[3][16]

  • LC Conditions: Similar to the HPLC-UV method described above.

  • MS/MS Conditions (Positive ESI Mode):

    • Precursor Ion: [M+H]⁺ = m/z 439.2.[3]

    • Product Ions: The fragmentation of sildenafil analogues typically yields common product ions. For example, a characteristic fragment for sildenafil is m/z 283.4, resulting from the cleavage of the molecule.[14] Specific product ions for this compound should be determined by infusing the reference standard.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode for quantification. Monitor at least two product ion transitions for confident identification.

  • Data Analysis: Quantify using the peak area ratio of the analyte to a suitable internal standard (if used). The presence of the correct precursor ion and the correct ratio of product ions confirms the identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than LC-based methods for sildenafil analogues due to their polarity and thermal lability, GC-MS can be used, often requiring derivatization.[17]

Rationale: GC separates compounds based on their volatility. Derivatization may be necessary to increase the volatility and thermal stability of this compound. The mass spectrometer then provides fragmentation patterns for identification.

Protocol:

  • Sample Preparation: A derivatization step, for example using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane), may be required to convert the analyte into a more volatile silyl derivative.[17]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature ramp from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 300°C) is used to elute the analyte.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for initial identification or Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis: Identify the compound by matching its retention time and mass spectrum to the derivatized reference standard.[18]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for the definitive structural elucidation of a reference standard.[1] While end-users typically rely on the Certificate of Analysis, understanding the basis of structural confirmation is crucial.

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of the molecular structure, confirming its identity and purity.[1][19] The ¹H NMR spectrum, for example, would show characteristic signals for the protons of the propyl group, the ethoxy group, the aromatic rings, and the piperazine moiety, confirming the "desmethyl" nature of the compound compared to its parent analogue.[1]

Method Validation Parameters

Any quantitative method employing the this compound reference standard must be validated to ensure its suitability.[8][20] Key parameters to assess include:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components.No interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 20%.[1]

Table adapted from ICH Q2(R1) and common laboratory practices.[9]

Conclusion

The this compound reference standard is an essential tool for public health protection, enabling regulatory bodies and quality control laboratories to detect and quantify this dangerous adulterant in consumer products. The proper application of this standard, guided by the robust analytical protocols detailed in this note, ensures the generation of reliable, accurate, and defensible data. Adherence to these methodologies, grounded in the principles of analytical chemistry and validated according to international standards, is critical for maintaining scientific integrity and safeguarding consumers from the risks of undeclared pharmaceutical ingredients.

References

Application Notes and Protocols for the In Vitro Metabolism of Desmethyl Carbodenafil Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Metabolic Fate of Desmethyl Carbodenafil

This compound is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally related to sildenafil. As with any xenobiotic, understanding its metabolic fate is a cornerstone of preclinical drug development, providing critical insights into its efficacy, pharmacokinetic profile, and potential for drug-drug interactions. The liver is the primary site of drug metabolism, where a superfamily of enzymes, predominantly the Cytochrome P450 (CYP) system, catalyzes the biotransformation of compounds.[1][2][3]

This application note provides a comprehensive guide to investigating the in vitro metabolism of this compound using liver microsomes. Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I metabolic enzymes, particularly CYPs.[1][4][5] They offer a robust, reproducible, and cost-effective model for studying metabolic stability and identifying major metabolic pathways.[6][7][8]

Based on the extensive data available for the structurally similar compound, sildenafil, the primary metabolic pathway for this compound is hypothesized to be N-demethylation, mediated predominantly by CYP3A4 and to a lesser extent by CYP2C9.[9][10][11][12] This process would likely lead to the formation of hydroxylated and N-desmethylated metabolites.[13][14] This guide will walk you through a detailed protocol to test this hypothesis and characterize the metabolic profile of this compound.

Principle of the Assay

The core of this protocol involves incubating this compound with pooled human liver microsomes in the presence of a necessary cofactor, NADPH. The reaction is initiated by an NADPH regenerating system to ensure a sustained supply of the cofactor for the duration of the incubation.[15][16][17][18][19] At specific time points, the enzymatic reaction is terminated, or "quenched," by the addition of an organic solvent, which also serves to precipitate the microsomal proteins.[20][21][22] Following centrifugation to remove the precipitated proteins, the supernatant containing the remaining parent compound and any formed metabolites is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][24][25] By monitoring the disappearance of the parent compound over time, the metabolic stability and intrinsic clearance can be determined.

PART 1: Materials and Reagents

Consistent and high-quality reagents are paramount for reproducible results.

Reagent Recommended Supplier Storage Conditions Notes
This compoundCommercially availableAs per supplierPrepare stock solution in DMSO
Pooled Human Liver Microsomes (HLM)Major life sciences suppliers-80°CAvoid repeated freeze-thaw cycles
NADPH Regenerating System (e.g., RapidStart™)Major life sciences suppliers-20°CContains NADP+, Glucose-6-Phosphate, and G6P Dehydrogenase[15][16]
Potassium Phosphate Buffer (100 mM, pH 7.4)In-house preparation or commercial4°CEnsure pH is accurately adjusted
Magnesium Chloride (MgCl₂)Sigma-Aldrich, etc.Room TemperaturePrepare a stock solution in ultrapure water
Acetonitrile (ACN), LC-MS GradeFisher Scientific, etc.Room TemperatureUsed for quenching and protein precipitation[20][21]
Methanol (MeOH), LC-MS GradeFisher Scientific, etc.Room TemperatureAlternative quenching solvent
Formic Acid, LC-MS GradeSigma-Aldrich, etc.Room TemperatureMobile phase additive for LC-MS
Ultrapure WaterIn-house (e.g., Milli-Q)Room Temperature
Internal Standard (IS)Structurally similar compound not present in the matrixAs per supplierFor LC-MS/MS quantification

PART 2: Experimental Protocols

This section details the step-by-step procedures for the microsomal stability assay.

Preparation of Reagents and Stock Solutions
  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO.

  • Working Solution (100 µM): Dilute the 10 mM stock solution in acetonitrile or methanol. This intermediate dilution in an organic solvent helps to minimize the final DMSO concentration in the incubation mixture.[26]

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions. Typically, this involves adding ultrapure water to a lyophilized powder to achieve the desired concentration.[15][19]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS in methanol or acetonitrile at a concentration of 1 mg/mL. The working IS solution, used for quenching, should be prepared at a concentration that yields a robust signal in the LC-MS/MS analysis.

Microsomal Incubation Assay

The following protocol is designed for a 96-well plate format to allow for high-throughput screening.

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Drug) pre_incubate Pre-incubate Microsomes & Drug at 37°C prep_reagents->pre_incubate prep_nadph Activate NADPH Regenerating System initiate_rxn Initiate Reaction with NADPH prep_nadph->initiate_rxn pre_incubate->initiate_rxn time_points Incubate at 37°C (0, 5, 15, 30, 60 min) initiate_rxn->time_points quench Quench Reaction with Cold ACN + IS time_points->quench precipitate Protein Precipitation quench->precipitate centrifuge Centrifuge at 4000g precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, Clint) lcms->data_analysis

Caption: Experimental workflow for the in vitro metabolism assay.

Step-by-Step Protocol:

  • Prepare the Incubation Mixture: In a 96-well plate, for each time point, prepare the following mixture (final volume of 200 µL):

ComponentStock ConcentrationVolume (µL)Final Concentration
Potassium Phosphate Buffer100 mM (pH 7.4)176~88 mM
Human Liver Microsomes20 mg/mL20.2 mg/mL
This compound100 µM21 µM
NADPH Regenerating SystemAs per manufacturer201X
  • Pre-incubation: Pre-incubate the plate containing the buffer, microsomes, and this compound at 37°C for 5 minutes in a shaking water bath or incubator. This step allows the components to reach thermal equilibrium.

  • Initiate the Reaction: Start the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system to each well. The t=0 time point is immediately quenched after the addition of NADPH.

  • Incubation Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), proceed to the quenching step.[6][26]

  • Quench the Reaction: Terminate the reaction by adding 400 µL (2 volumes) of ice-cold acetonitrile containing the internal standard to the respective wells. The cold temperature and the organic solvent will halt enzymatic activity and precipitate proteins.[6][22]

  • Protein Precipitation: Seal the plate and vortex for 2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantitative analysis of this compound and its potential metabolites is performed using a validated LC-MS/MS method.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor and product ion transitions for this compound and its expected metabolites need to be optimized. For this compound, a precursor ion of m/z 439.4 has been reported.[14]

PART 3: Data Analysis and Interpretation

Metabolic Stability

The metabolic stability of this compound is assessed by monitoring the decrease in its concentration over the incubation period.

  • Quantification: Determine the peak area ratio of this compound to the Internal Standard at each time point.

  • Data Plotting: Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

  • Half-Life (t½) Calculation: The slope of the linear regression of this plot represents the elimination rate constant (k). The half-life can be calculated using the following equation:

    t½ = 0.693 / k

  • Intrinsic Clearance (Clint): The in vitro intrinsic clearance can be calculated as:

    Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Metabolite Identification

Metabolite identification involves searching the LC-MS/MS data for predicted metabolites. The primary expected metabolic transformation is N-demethylation, along with potential hydroxylation.

Proposed Metabolic Pathway:

metabolic_pathway parent This compound metabolite1 N-demethylated Metabolite parent->metabolite1 CYP3A4 / CYP2C9 (N-demethylation) metabolite2 Hydroxylated Metabolite parent->metabolite2 CYP3A4 / CYP2C9 (Hydroxylation)

Caption: Proposed primary metabolic pathways for this compound.

By analyzing the mass spectra, metabolites can be tentatively identified by their characteristic mass shifts from the parent compound. For instance, hydroxylation would result in a +16 Da mass shift, while N-demethylation would result in a -14 Da shift. Further structural elucidation would require more advanced techniques like high-resolution mass spectrometry and NMR.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following controls should be included in the experimental design:

  • Negative Control (No NADPH): An incubation mixture without the NADPH regenerating system. This control accounts for any non-enzymatic degradation of the compound.

  • Positive Control: A compound with a known metabolic profile and clearance rate (e.g., testosterone or verapamil for CYP3A4) should be run in parallel to verify the activity of the liver microsomes.

  • No Microsome Control: An incubation with the compound and NADPH but without microsomes to check for chemical instability.

By incorporating these controls, the assay becomes a self-validating system, providing confidence in the generated data. The results from this in vitro study will provide a foundational understanding of the metabolic profile of this compound, guiding further preclinical and clinical development.

References

Application Note: A Methodological Framework for Investigating Desmethyl Carbodenafil in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases.[1][2][3][4] Phosphodiesterase-5 (PDE5) inhibitors have emerged as a promising therapeutic class, demonstrating neuroprotective and anti-inflammatory effects in various preclinical models.[1][5][6][7] Desmethyl carbodenafil, a structural analog of the well-known PDE5 inhibitor sildenafil, is hypothesized to share a similar mechanism of action, yet its specific effects on neuroinflammatory processes remain uncharacterized.[8][9][10] This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals to investigate the anti-neuroinflammatory potential of this compound. We present a logical, tiered approach, beginning with in vitro characterization in lipopolysaccharide (LPS)-stimulated microglial cells and progressing to an in vivo systemic inflammation model. The protocols herein are designed to be self-validating, providing a robust framework for assessing the compound's efficacy in suppressing key inflammatory mediators and pathways.

Mechanistic Rationale: Targeting the cGMP Pathway in Neuroinflammation

The primary mechanism by which PDE5 inhibitors are thought to exert their anti-inflammatory effects is through the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[5][11][12] In the central nervous system (CNS), NO acts as a neurotransmitter and vasodilator. It stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. cGMP, in turn, activates Protein Kinase G (PKG), which initiates a cascade of downstream effects, including the suppression of inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[5][11]

The enzyme PDE5 specifically hydrolyzes and degrades cGMP, thus terminating its signaling. By inhibiting PDE5, compounds like sildenafil—and putatively this compound—prevent cGMP breakdown, leading to its accumulation and enhanced PKG activity.[10][12] This amplified signaling can lead to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), thereby mitigating the neuroinflammatory response.[6][13]

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 NFkB NF-κB Activation PKG->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Transcription PDE5->cGMP Degrades DMC Desmethyl Carbodenafil DMC->PDE5 Inhibits

Figure 1: Hypothesized signaling pathway of this compound.

In Vitro Investigation: LPS-Stimulated Microglia Model

The initial and most fundamental step is to assess the compound's direct effects on the key immune cells of the CNS, the microglia. The murine BV-2 microglial cell line provides a reliable and reproducible model for these studies.[14][15][16] Inflammation is induced using Lipopolysaccharide (LPS), a potent activator of Toll-like receptor 4 (TLR4) signaling, which mimics bacterial infection and robustly triggers a pro-inflammatory response.[2][17]

Experimental Workflow: In Vitro Analysis

The workflow is designed to first establish a non-toxic concentration range for this compound, then evaluate its ability to suppress cytokine production and inflammatory gene expression in LPS-challenged BV-2 cells.

In_Vitro_Workflow A 1. Culture BV-2 Microglial Cells B 2. Determine Non-Toxic Dose Range of this compound (MTT Assay) A->B C 3. Pre-treat Cells with This compound B->C D 4. Stimulate with LPS (e.g., 0.5 µg/mL) C->D E 5. Collect Supernatant and Cell Lysate D->E F 6a. Quantify Cytokines (ELISA) E->F G 6b. Quantify Gene Expression (RT-qPCR) E->G

Figure 2: Workflow for in vitro screening of this compound.
Protocol 1: Preparation of this compound

Causality: A stock solution in a suitable solvent is required for accurate and reproducible dosing in cell culture. Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving hydrophobic compounds for in vitro use.

  • Weigh out this compound powder in a sterile microfuge tube.

  • Add pure, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Prepare single-use aliquots and store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.

  • Self-Validation: For all experiments, ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced toxicity or artifacts. A vehicle control (medium with 0.1% DMSO) must be included in all assays.

Protocol 2: Cell Culture and LPS Stimulation of BV-2 Microglia

Causality: Pre-treatment with the inhibitor before the inflammatory stimulus is crucial. This allows the compound to enter the cells and engage its target (PDE5) so that it is active when the cGMP-degrading process is initiated by the inflammatory cascade.

  • Cell Seeding: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells into appropriate plates (e.g., 96-well for viability/ELISA, 12-well for qPCR) and allow them to adhere overnight.[18]

  • Pre-treatment: The next day, replace the old medium with fresh, serum-free DMEM. Add varying concentrations of this compound (or vehicle) to the wells. Incubate for 1-2 hours.

  • Stimulation: Add LPS directly to the wells to a final concentration of 0.5-1.0 µg/mL.[18]

  • Incubation: Incubate the plate for the desired time period. For cytokine protein analysis (ELISA), a 18-24 hour incubation is typical.[18] For gene expression analysis (qPCR), a shorter incubation of 4-6 hours is often sufficient to capture peak mRNA transcription.[19]

  • Sample Collection:

    • ELISA: Centrifuge the plate to pellet any floating cells and carefully collect the supernatant for cytokine analysis. Store at -80°C.

    • qPCR: Aspirate the medium, wash cells with PBS, and lyse the cells directly in the well using an appropriate lysis buffer for RNA extraction.

Protocol 3: Quantification of Pro-Inflammatory Cytokines by ELISA

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of secreted proteins like TNF-α and IL-1β, providing a direct measure of the inflammatory response.[20][21]

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in a binding solution. Incubate overnight at 4°C.[22]

  • Washing & Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[22]

  • Sample Incubation: Wash the plate. Add prepared standards (recombinant cytokine) and experimental samples (cell supernatants) to the wells and incubate for 2 hours at room temperature.[23]

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody that recognizes a different epitope of the cytokine and incubate for 1 hour.[24]

  • Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 30 minutes.

  • Substrate Development: Wash the plate. Add a TMB substrate solution and incubate in the dark until a color gradient develops (15-20 minutes).[20]

  • Stop & Read: Stop the reaction by adding 2N H2SO4. Read the absorbance at 450 nm on a microplate reader.[20][23]

  • Analysis: Calculate cytokine concentrations in your samples by interpolating from the standard curve generated using a four-parameter logistic curve fit.[20]

Data Presentation: In Vitro Results

Quantitative data should be summarized to clearly demonstrate the dose-dependent effect of the compound.

Treatment GroupCell Viability (%) (vs. Vehicle)TNF-α (pg/mL)IL-1β (pg/mL)TNF-α mRNA (Fold Change)
Vehicle Control100 ± 525 ± 815 ± 51.0
LPS (1 µg/mL)98 ± 62540 ± 150850 ± 9055.2
LPS + DMC (1 µM)99 ± 41650 ± 120550 ± 7530.1
LPS + DMC (10 µM)97 ± 5820 ± 95210 ± 4012.5
LPS + DMC (50 µM)96 ± 7350 ± 6090 ± 204.3

Table 1: Example data from in vitro analysis of this compound (DMC) in LPS-stimulated BV-2 cells. Data are presented as mean ± SD.

In Vivo Assessment: LPS-Induced Systemic Inflammation Model

To determine if the in vitro effects translate to a complex biological system, an in vivo model is essential. A single intraperitoneal (i.p.) injection of LPS in mice is a well-established model that induces a systemic inflammatory response leading to neuroinflammation, characterized by microglial activation and cytokine production in the brain.[25][26][27]

Experimental Workflow: In Vivo Analysis

This workflow tests the ability of this compound to prevent or reduce neuroinflammation when administered prior to a systemic LPS challenge.

In_Vivo_Workflow A 1. Acclimatize Mice (e.g., C57BL/6) B 2. Administer this compound or Vehicle (e.g., i.p. or p.o.) A->B C 3. Administer LPS (e.g., 1 mg/kg, i.p.) B->C D 4. Euthanize at Peak Response (e.g., 6-24h) C->D E 5. Perfuse and Collect Brain Tissue D->E F 6a. Process for Histology (Immunofluorescence) E->F G 6b. Process for Biochemistry (Homogenate for ELISA/qPCR) E->G

Figure 3: Workflow for in vivo analysis in an LPS-induced neuroinflammation model.
Protocol 4: Immunofluorescence Staining for Microglial Activation

Causality: Immunofluorescence allows for the direct visualization and quantification of microglial activation. In a resting state, microglia have a ramified morphology with many fine processes. Upon activation, they retract their processes and adopt a more amoeboid shape.[28][29] Iba1 is a marker expressed by all microglia and is upregulated upon activation, making it ideal for this analysis.[28][30]

  • Tissue Preparation: Following euthanasia and transcardial perfusion with saline and then 4% paraformaldehyde (PFA), post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Sectioning: Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.

  • Permeabilization & Blocking: Wash sections in PBS. Permeabilize and block non-specific staining by incubating sections for 1-2 hours in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% Normal Goat Serum).

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against Iba1 (e.g., Rabbit anti-Iba1).

  • Secondary Antibody Incubation: Wash sections thoroughly. Incubate for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

  • Mounting & Imaging: Wash sections, mount onto slides with a DAPI-containing mounting medium, and coverslip.[29]

  • Analysis: Acquire images using a confocal or fluorescence microscope. Quantify microglial activation by counting the number of Iba1-positive cells and/or by performing morphological analysis (e.g., soma size, process length) using software like ImageJ.[29][31]

Conclusion and Future Directions

The methodologies outlined in this application note provide a robust and validated framework for the initial investigation of this compound's effects on neuroinflammation. Positive results from these studies—namely, a dose-dependent reduction in inflammatory markers in vitro and a corresponding attenuation of microglial activation in vivo—would provide a strong rationale for further development.

Future studies could expand upon this foundation by:

  • Investigating the effects on a wider array of inflammatory mediators, including anti-inflammatory cytokines like IL-10.

  • Utilizing more chronic models of neuroinflammation or specific neurodegenerative disease models (e.g., Alzheimer's or Parkinson's disease models).

  • Exploring downstream signaling pathways beyond NF-κB to fully elucidate the compound's mechanism of action.

By following this structured approach, researchers can effectively characterize the therapeutic potential of this compound and contribute valuable data to the field of neuropharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Desmethyl Carbodenafil Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the technical support center for the synthesis of Desmethyl Carbodenafil. As an analogue of the well-known phosphodiesterase-5 (PDE5) inhibitor, sildenafil, its synthesis shares a common chemical framework, specifically the pyrazolo[4,3-d]pyrimidine core. Due to the limited specific literature on this compound, this guide leverages the extensive body of research on sildenafil and its analogues to provide robust, field-tested advice for yield optimization and troubleshooting.[1][2]

Our approach is built on established, convergent synthetic strategies that prioritize safety, efficiency, and purity by addressing problematic steps early in the sequence.[3] This guide will walk you through the core chemistry, answer frequently asked questions, provide solutions to common experimental hurdles, and offer detailed protocols.

Section 1: Synthesis Strategy & Core Chemistry

The optimal synthesis of sildenafil analogues like this compound has evolved from inefficient linear routes to more robust convergent strategies.[3] A convergent approach involves preparing key molecular fragments separately before combining them in the final stages. This maximizes the preservation of yield from complex intermediates.

The core of the modern synthesis involves three key fragments:

  • The Pyrazole Core: A substituted pyrazole ring which forms one half of the final fused ring system.

  • The Phenyl Ring: A derivatized benzene ring that will be appended with the crucial sulfonyl group.

  • The Piperazine Moiety: For this compound, this is typically unsubstituted piperazine or a derivative lacking the N-methyl group of sildenafil.

The general workflow is designed to perform challenging reactions, such as chlorosulfonation, on simpler, lower molecular weight starting materials to minimize yield loss and simplify purification.[3][4]

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Diketone + Hydrazine A2 N-Alkylation A1->A2 A3 Saponification & Amidation A2->A3 A_out Pyrazolopyrimidine Precursor A3->A_out Final Final Cyclization / Condensation A_out->Final B1 2-Ethoxybenzoic Acid B2 Chlorosulfonation B1->B2 B3 Amidation with Piperazine B2->B3 B_out Substituted Phenylsulfonyl Piperazine B3->B_out B_out->Final Product This compound Final->Product caption Convergent Synthesis Workflow

Caption: High-level convergent synthesis workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most critical stage for maximizing the overall yield of this compound? A1: The chlorosulfonation of the 2-ethoxybenzoyl precursor and the subsequent cyclization to form the pyrazolo[4,3-d]pyrimidine core are the two most critical stages. The chlorosulfonation step is notoriously sensitive to moisture, which can cause hydrolysis of the highly reactive sulfonyl chloride intermediate back to the sulfonic acid, drastically reducing yield.[3] An improved method using a combination of chlorosulfonic acid and thionyl chloride helps to ensure the complete conversion to the desired sulfonyl chloride.[5][6] The final cyclization step dictates the yield of the active pharmaceutical ingredient (API), and incomplete reactions can lead to complex purification challenges.[4]

Q2: How does the synthesis of this compound fundamentally differ from that of Sildenafil? A2: The primary difference lies in the choice of the piperazine reagent. For sildenafil, N-methylpiperazine is used in the sulfonamide formation step.[5] For this compound, unsubstituted piperazine is typically used. This seems like a minor change, but it has significant implications:

  • Reactivity: Unsubstituted piperazine has two reactive secondary amine sites. This can lead to double-acylation or polymerization side products if reaction conditions are not carefully controlled.

  • Purification: The polarity of the resulting sulfonamide intermediate is different, which may require adjustments to extraction and crystallization protocols.

  • N-Demethylation Avoidance: Synthesizing the target molecule directly avoids a post-synthesis N-demethylation step, which is a challenging transformation often requiring toxic reagents and harsh conditions, such as the von Braun reaction.[7][8]

Step-Specific Questions

Q3: My pyrazole formation from diketone and hydrazine precursors is low-yielding. What are the common causes? A3: Low yields in this step typically stem from three issues: 1) Purity of the diketone starting material, as impurities can interfere with the condensation; 2) Incorrect stoichiometry or reaction temperature, which can favor side-product formation; and 3) Inefficient cyclization. The reaction of β-diketones with hydrazines is a widely used and generally robust method for pyrazole synthesis.[9][10] Ensure your hydrazine is fresh and handle it with appropriate care.

Q4: I am seeing significant loss of product during the aqueous workup of the chlorosulfonation reaction. Why? A4: This is a classic problem. The intermediate, 5-(chlorosulfonyl)-2-ethoxybenzoyl chloride, is highly reactive and susceptible to hydrolysis. Increased quench times during scale-up can exacerbate this issue.[3] The key is to perform the quench rapidly with ice-cold water and to keep the temperature low to precipitate the product quickly, minimizing its time in the aqueous phase. The addition of thionyl chloride to the reaction mixture helps drive the equilibrium towards the sulfonyl chloride, making the process more robust.[6][9]

Q5: During the sulfonamide formation with piperazine, I am getting a complex mixture of products. What is happening? A5: You are likely experiencing di-substitution. Since unsubstituted piperazine has two nucleophilic nitrogen atoms, it can react with two molecules of the sulfonyl chloride, leading to an undesired, high-molecular-weight impurity. To avoid this, use a large excess of piperazine relative to the sulfonyl chloride and add the sulfonyl chloride solution slowly to the piperazine solution at a controlled, low temperature. This ensures that the sulfonyl chloride is more likely to encounter a fresh piperazine molecule rather than one that has already reacted.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a cause-and-effect format.

G start Low Final Yield Observed check1 Analyze Purity of Intermediates (TLC, NMR, LC-MS) start->check1 path1 Intermediates Impure check1->path1 Impure path2 Intermediates Pure check1->path2 Pure action1 Re-purify Intermediates. Review Stoichiometry & Temp. Control in Previous Steps. path1->action1 check2 Analyze Final Cyclization Step. Incomplete Reaction? path2->check2 path3 Yes check2->path3 path4 No check2->path4 action2 Increase Reaction Time/Temp. Screen Alternative Bases (e.g., KOtBu). Ensure Anhydrous Conditions. path3->action2 check3 Review Final Purification. Product Loss During Crystallization/Chromatography? path4->check3 action3 Optimize Crystallization Solvent System. Adjust Chromatography Conditions (Stationary/Mobile Phase). check3->action3 caption Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for diagnosing the cause of low product yield.

Problem: My chlorosulfonation reaction consistently yields less than 70% of the desired sulfonyl chloride.

  • Potential Cause 1: Presence of Moisture. Atmospheric moisture or residual water in the starting material (2-ethoxybenzoic acid) or solvent will rapidly quench the chlorosulfonic acid and hydrolyze the product.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents. Dry the 2-ethoxybenzoic acid under vacuum before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 2: Incomplete Reaction. The intermediate sulfonic acid may not be fully converted to the sulfonyl chloride.

    • Solution: Implement the improved protocol using a mixture of chlorosulfonic acid and thionyl chloride.[5][6] The thionyl chloride efficiently converts the sulfonic acid to the more stable sulfonyl chloride, driving the reaction to completion.[9]

  • Potential Cause 3: Sub-optimal Reaction Temperature. The reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to side reactions and degradation.

    • Solution: Add the 2-ethoxybenzoic acid portion-wise to the chlorosulfonating agent in an ice bath, ensuring the internal temperature does not exceed 25°C.[9]

Problem: The final cyclization step is sluggish and gives a poor yield of this compound.

  • Potential Cause 1: Incorrect Base or Stoichiometry. The cyclization is a base-mediated intramolecular condensation. An insufficiently strong base or incorrect molar equivalents will result in an incomplete reaction.

    • Solution: Potassium tert-butoxide (KOtBu) is an effective base for this transformation.[4] Ensure you are using at least 1.2 equivalents and that the reagent is fresh (it is highly hygroscopic).

  • Potential Cause 2: Presence of Water. Water will neutralize the strong base and inhibit the reaction.

    • Solution: Use anhydrous solvents (e.g., dry t-butanol or toluene) and ensure the starting materials are thoroughly dried.

  • Potential Cause 3: Incorrect Reaction Temperature. While heat is required, excessive temperatures can cause decomposition.

    • Solution: The process is typically run at a high concentration and heated for several hours.[4] Monitor the reaction by TLC or LC-MS to determine the optimal heating time for your specific substrate without causing degradation.

Section 4: Key Experimental Protocols

The following protocols are generalized from established procedures for sildenafil synthesis and should be adapted and optimized for your specific laboratory conditions.[4][5][6]

Protocol 4.1: Improved Chlorosulfonation of 2-Ethoxybenzoic Acid

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add chlorosulfonic acid (5 equivalents). Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (1.5 equivalents) to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.

  • Substrate Addition: To this mixture, add molten 2-ethoxybenzoic acid (1 equivalent) dropwise via the dropping funnel over 1 hour. Critically, maintain the internal reaction temperature below 25°C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then dry the solid under high vacuum. The resulting sulfonyl chloride is typically used in the next step without further purification.

Protocol 4.2: Sulfonamide Formation with Piperazine

  • Preparation: In a separate flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C.

  • Addition: Dissolve the crude sulfonyl chloride from Protocol 4.1 in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cold, stirred piperazine solution over 1-2 hours.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC/LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product. This can be purified by column chromatography or recrystallization if necessary.

Section 5: Data Interpretation: Common Impurities

A robust analytical method, typically reversed-phase HPLC, is essential for monitoring reaction progress and final product purity.[11][12] Below is a table of common impurities and their probable origins.

Impurity Name/TypeLikely OriginMitigation Strategy
Unreacted Starting Materials Incomplete reaction in any step.Optimize reaction time, temperature, and stoichiometry. Monitor reactions to completion.
Sulfonic Acid Analogue Hydrolysis of the sulfonyl chloride intermediate.Strict anhydrous conditions during chlorosulfonation; rapid, cold workup.[3]
Di-substituted Piperazine Reaction of one piperazine molecule with two sulfonyl chloride molecules.Use a large excess of piperazine; slow, controlled addition of the sulfonyl chloride.
Oxidative Degradation Products Exposure of the final product to air/oxidants over time.Store final product under an inert atmosphere, protected from light.[12]
Isomeric Byproducts Lack of regioselectivity during pyrazole formation or cyclization.Careful control of reaction conditions; purification by chromatography or recrystallization.

Conclusion

Optimizing the synthesis of this compound hinges on a robust, convergent strategy and meticulous control over key reaction steps. By focusing on anhydrous conditions for the critical chlorosulfonation step, managing the stoichiometry to prevent side reactions with piperazine, and ensuring complete cyclization, researchers can significantly improve both yield and purity. This guide provides a framework based on proven chemical principles; however, empirical optimization for each specific substrate and laboratory setup remains essential for success.

References

Technical Support Center: Troubleshooting Desmethyl Carbodenafil HPLC Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Desmethyl Carbodenafil. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during method development and routine analysis. As a sildenafil analogue, this compound presents unique separation challenges that require a systematic and well-understood approach to achieve robust and reliable results.[1][2]

Understanding this compound

This compound is a synthetic compound structurally similar to Sildenafil, the active ingredient in Viagra.[1] It functions as a phosphodiesterase type-5 (PDE-5) inhibitor.[2] It is crucial to note that this compound is not approved for therapeutic use by regulatory bodies like the FDA and has been identified as an adulterant in some consumer products.[1][2] Its molecular formula is C₂₃H₃₀N₆O₃ and it has a molecular weight of approximately 438.5 g/mol .[2][3] Accurate and reliable analytical methods are therefore essential for its detection and quantification.

Troubleshooting Common HPLC Separation Issues

Effective troubleshooting begins with a logical approach to diagnosing the problem. The following table outlines common issues encountered during the HPLC separation of this compound and other sildenafil analogues, their probable causes, and recommended solutions.

Problem Potential Causes Solutions
Peak Tailing - Secondary Interactions: Interaction of the basic analyte with acidic residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[4] - Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms can exist, leading to peak distortion.[4] - Column Contamination or Degradation: Accumulation of sample matrix components or column aging can lead to poor peak shape.[4]- Use an End-Capped Column: Employ a high-quality, well-end-capped C18 column to minimize silanol interactions.[5] - Add an Acidic Modifier: Incorporate 0.1% formic acid or phosphoric acid into the mobile phase to suppress the ionization of silanol groups.[4] - Adjust Mobile Phase pH: Maintain the mobile phase pH at least two units below the analyte's pKa to ensure it is in a single, non-ionized form.[4] - Use a Guard Column and Flush the Column: A guard column can protect the analytical column from contaminants.[6] Regularly flushing the column with a strong solvent can also help.
Broad Peaks - Low Column Efficiency: May be due to an old or poorly packed column. - Suboptimal Flow Rate: The mobile phase linear velocity may not be optimal for the column.[5] - High Column Temperature: While sometimes beneficial, excessively high temperatures can decrease mobile phase viscosity too much.[4] - Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a solvent much stronger than the mobile phase can cause band broadening.[5]- Replace the Column: If the column has been used extensively, replacement may be necessary. - Optimize Flow Rate: Perform a flow rate study to determine the optimal linear velocity for your column dimensions and particle size.[5] - Adjust Column Temperature: Experiment with temperatures in the range of 30-40°C to improve peak sharpness.[4] - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[5]
Peak Fronting - Column Overload: Injecting too much sample mass onto the column.[4] - Sample Solvent Stronger than Mobile Phase: The sample solvent carries the analyte too quickly at the column head.[4] - Column Channeling or Inlet Frit Blockage: A void at the column inlet or a partially blocked frit can distort the peak shape.[4]- Reduce Sample Concentration or Injection Volume: Dilute the sample or inject a smaller volume.[4] - Prepare Sample in Mobile Phase: As with broad peaks, matching the sample solvent to the mobile phase is critical.[4] - Replace the Column: If a void or blockage is suspected, the column may need to be replaced.[4]
Inconsistent Retention Times - Mobile Phase Composition Drift: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent.[6] - Fluctuating Column Temperature: Lack of a column thermostat can lead to shifts in retention. - Pump Malfunction: Inconsistent flow rate due to leaks or faulty check valves.[7] - Column Equilibration Issues: Insufficient time for the column to equilibrate with the mobile phase.- Prepare Fresh Mobile Phase Daily: Ensure accurate measurements and keep reservoirs capped.[6] - Use a Column Oven: Maintain a constant and stable column temperature. - Perform Pump Maintenance: Check for leaks, salt buildup, and ensure check valves are functioning correctly.[7] - Equilibrate Thoroughly: Allow sufficient time (at least 10-15 column volumes) for the column to equilibrate before analysis.
Poor Resolution - Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio may not be ideal for separating this compound from impurities. - Inappropriate Stationary Phase: The column chemistry may not provide the necessary selectivity.[8][9] - Low Column Efficiency: Broad peaks will inherently have poor resolution.[5]- Optimize Mobile Phase: Systematically vary the percentage of the organic modifier (e.g., acetonitrile) to improve separation.[9] - Screen Different Columns: Try columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to alter selectivity.[8] - Address Peak Broadening: Implement the solutions for broad peaks mentioned above. Sharper peaks lead to better resolution.[5]

HPLC Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common HPLC separation issues for this compound.

HPLC_Troubleshooting_Workflow start Identify Chromatographic Problem peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention Time? peak_shape->retention No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes broad Broad peak_shape->broad Yes resolution Poor Resolution? retention->resolution No sol_retention Check Mobile Phase Prep Use Column Oven Service Pump Ensure Equilibration retention->sol_retention Yes sol_resolution Optimize Mobile Phase Screen Different Columns Improve Peak Shape resolution->sol_resolution Yes end Problem Resolved resolution->end No sol_tailing Check pH Add Modifier Use End-capped Column tailing->sol_tailing sol_fronting Reduce Concentration Match Sample Solvent Check Column Inlet fronting->sol_fronting sol_broad Optimize Flow Rate Adjust Temperature Match Sample Solvent broad->sol_broad sol_tailing->end sol_fronting->end sol_broad->end sol_retention->end sol_resolution->end

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for method development would be to adapt methods used for sildenafil and other PDE-5 inhibitors.[10][11] A typical reversed-phase method would look like this:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[12][13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate at pH 3.0) and an organic solvent like acetonitrile is often effective.[11][14]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[12][13]

  • Detection: UV detection at a wavelength around 230 nm or 290 nm should provide good sensitivity.[13][15]

  • Column Temperature: Maintaining the column at a constant temperature, for instance, 25°C or 30°C, can improve reproducibility.[12]

Q2: How can I improve the sensitivity of my assay for trace-level detection of this compound?

To enhance sensitivity, consider the following:

  • Optimize Wavelength: Perform a UV scan of this compound to determine its wavelength of maximum absorbance (λmax) and set your detector accordingly.

  • Increase Injection Volume: If peak shape allows, a larger injection volume can increase the signal. However, be mindful of potential band broadening.

  • Sample Concentration: Use solid-phase extraction (SPE) to clean up and concentrate the sample before injection.

  • Use a More Sensitive Detector: If available, a mass spectrometer (LC-MS) will offer significantly higher sensitivity and selectivity than a UV detector.[16][17]

Q3: My this compound peak is co-eluting with an impurity. How can I improve the separation?

Improving resolution between closely eluting peaks can be achieved by:

  • Adjusting Mobile Phase Selectivity:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. Different organic solvents can alter the elution order.

    • Modify the pH: Changing the pH of the aqueous portion of the mobile phase can alter the ionization state of this compound and some impurities, thus affecting their retention and improving separation.

  • Change the Stationary Phase: Switching to a column with a different chemistry, such as a Phenyl or a C8 column, can provide a different selectivity and resolve the co-elution.[8]

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

Q4: What are the best practices for sample and mobile phase preparation?

  • Use High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-purity water (e.g., Milli-Q or equivalent).

  • Filter and Degas: Filter all mobile phases and samples through a 0.45 µm or 0.22 µm filter to remove particulates that can clog the system.[13] Degas the mobile phase to prevent air bubbles from interfering with the pump and detector.

  • Accurate pH Adjustment: Use a calibrated pH meter for accurate adjustment of the mobile phase pH.

  • Fresh Preparations: Prepare mobile phases fresh daily and do not store buffered mobile phases for extended periods, as this can lead to microbial growth.

Detailed Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the HPLC analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (High-purity, 18.2 MΩ·cm)

  • Methanol (HPLC grade)

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (30% Acetonitrile in 0.1% formic acid) to achieve the desired concentration range for calibration.

  • Sample Preparation: The sample preparation will depend on the matrix. For dietary supplements, this may involve extraction with methanol followed by filtration through a 0.45 µm syringe filter.

4. System Suitability: Before running samples, perform a system suitability test by injecting a working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%. The peak tailing factor should be between 0.8 and 1.5.

References

Technical Support Center: Desmethyl Carbodenafil Analytical Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Common Challenges

Welcome to the technical support center for Desmethyl Carbodenafil analytical method validation. This compound is a potent analogue of Sildenafil (a PDE5 inhibitor), and its detection and quantification are critical for regulatory compliance, quality control in manufacturing, and forensic analysis of adulterated products. The structural similarity to its parent compounds presents unique challenges in developing a robust and reliable analytical method.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to address the specific, practical issues encountered in the lab, providing not just solutions but the scientific reasoning behind them. Our goal is to empower you to build self-validating, trustworthy analytical methods.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental problems with probable causes and step-by-step solutions.

Chromatography Issues

Question 1: I'm observing significant peak tailing for this compound on my C18 column. What's causing this and how can I fix it?

Answer:

This is a classic issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.

  • Probable Cause: The primary cause is secondary ionic interactions between the protonated amine groups on your analyte and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the column packing. This interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailing peak.

  • Step-by-Step Solution:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the residual silanols. Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid. At this low pH, the silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing the secondary interactions.[1]

    • Use of an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping treats the silica surface with a small silylating agent (e.g., trimethylchlorosilane) to block a majority of the residual silanols, but it's never 100% effective.

    • Competitive Additive: If pH adjustment is not sufficient or desired, consider adding a small amount of a basic "competitor" to the mobile phase, such as triethylamine (TEA). TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

    • Lower Analyte Concentration: High concentrations of the analyte can saturate the desirable reversed-phase binding sites, making interactions with residual silanols more probable. If you are operating at the high end of your calibration curve, try diluting the sample.[2]

Question 2: My this compound peak is co-eluting with an impurity or another analogue. How can I improve the resolution?

Answer:

Achieving specificity is a cornerstone of a validated method, and co-elution is a direct challenge to this.[3][4][5]

  • Probable Cause: The chromatographic conditions (mobile phase composition, column chemistry, temperature) do not provide sufficient selectivity to resolve the two compounds. Their physicochemical properties are likely very similar.

  • Step-by-Step Solution:

    • Optimize Mobile Phase Strength: If using a gradient, decrease the ramp rate (make the gradient shallower) around the elution time of the peaks of interest. This gives more time for the column to differentiate between the analytes. In an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention time and often improves resolution between closely eluting peaks.[6]

    • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and spacing of peaks.

    • Change Column Chemistry: If mobile phase optimization fails, the issue is likely a lack of selectivity from the stationary phase.

      • Switch to a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column. These phases offer different retention mechanisms (e.g., pi-pi interactions on a phenyl column) that can effectively resolve compounds that are inseparable on a C18.[7]

      • Consider a column with a different particle size (e.g., moving from 5 µm to 3 µm) for higher efficiency, which can improve resolution of closely eluting peaks.

    • Adjust Temperature: Increasing the column temperature can sometimes improve resolution, but it can also decrease it. Experiment with temperatures between 25°C and 40°C. Ensure the column temperature is controlled by a column oven for reproducibility.[6]

Bioanalytical & Matrix Issues

Question 3: I'm analyzing this compound in plasma and see significant ion suppression in my LC-MS/MS data. How do I address this matrix effect?

Answer:

Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous components from the biological matrix (like phospholipids) interfere with the ionization of the target analyte in the mass spectrometer source.[8][9] This can lead to inaccurate and unreliable quantification.

  • Probable Cause: The sample preparation method (e.g., protein precipitation) is not sufficiently cleaning up the sample, allowing matrix components to be injected into the LC-MS/MS system.

  • Step-by-Step Solution:

    • Improve Sample Preparation:

      • Protein Precipitation (PPT): While fast, PPT is the "dirtiest" method. If you are using it, ensure your precipitation solvent (e.g., acetonitrile) ratio is optimized.

      • Liquid-Liquid Extraction (LLE): Move to an LLE method. This involves extracting the analyte into an immiscible organic solvent, leaving many of the interfering matrix components behind in the aqueous layer. Experiment with different extraction solvents (e.g., methyl t-butyl ether, ethyl acetate) and pH conditions to maximize recovery.

      • Solid-Phase Extraction (SPE): This is the most effective method for removing matrix interferences. Develop an SPE protocol using a cartridge that retains your analyte while allowing matrix components to be washed away. This provides the cleanest extracts.

    • Chromatographic Separation: Improve the separation of this compound from the matrix components. A common strategy is to use a gradient that holds at a low organic percentage initially to wash away highly polar matrix components, then ramps up to elute the analyte.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for matrix effects is to use a SIL-IS (e.g., this compound-d3). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate quantification.

    • Matrix Effect Evaluation: Formally assess the matrix effect as per regulatory guidelines. This is typically done by comparing the analyte response in a post-extraction spiked matrix sample to the response in a clean solvent.[8][10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the essential validation parameters I need to assess for a this compound assay according to ICH Q2(R1) guidelines?

A1: According to the International Council for Harmonisation (ICH) Q2(R1) guideline, the core validation parameters for a quantitative impurity or assay method include the following.[3][4][5][11]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from diluents, excipients, impurities, or degradation products.Peak purity analysis (using a PDA detector), no co-elution at the analyte's retention time in spiked placebo samples.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For an assay: 80% to 120% of the test concentration. For an impurity: From the reporting level to 120% of the specification.
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% for an assay.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria when parameters like pH, flow rate, or column temperature are slightly varied.

Q2: How do I perform a forced degradation study for a stability-indicating method for this compound?

A2: A forced degradation study is crucial to demonstrate the specificity and stability-indicating nature of your method. The goal is to produce relevant degradation products to prove they can be resolved from the parent analyte.[7]

  • Protocol Overview:

    • Prepare Solutions: Prepare solutions of this compound in a suitable solvent.

    • Apply Stress Conditions: Expose the solutions to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: Store the solid drug substance at 105°C for 48 hours.

      • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method with a photodiode array (PDA) detector.

    • Evaluation:

      • Resolution: Ensure that all degradation product peaks are baseline-resolved from the main this compound peak. The peak purity or peak homogeneity of the parent peak should be confirmed.

      • Mass Balance: The total amount of drug detected (parent + degradants) should be close to 100% of the initial concentration, demonstrating that all degradants are being detected.

Part 3: Experimental Protocols & Visualizations

Protocol: Linearity Study for this compound by HPLC-UV

This protocol outlines the steps to establish the linearity of an analytical method.

  • Prepare Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This is your Stock Solution A.

  • Prepare Intermediate Stock Solution (100 µg/mL):

    • Pipette 5 mL of Stock Solution A into a 50 mL volumetric flask.

    • Dilute to volume with the diluent. This is your Stock Solution B.

  • Prepare Calibration Standards:

    • Prepare at least five concentration levels by diluting Stock Solution B. For a range of 1-20 µg/mL:

      • Level 1 (1 µg/mL): Pipette 0.1 mL of Stock B into a 10 mL flask, dilute to volume.

      • Level 2 (5 µg/mL): Pipette 0.5 mL of Stock B into a 10 mL flask, dilute to volume.

      • Level 3 (10 µg/mL): Pipette 1.0 mL of Stock B into a 10 mL flask, dilute to volume.

      • Level 4 (15 µg/mL): Pipette 1.5 mL of Stock B into a 10 mL flask, dilute to volume.

      • Level 5 (20 µg/mL): Pipette 2.0 mL of Stock B into a 10 mL flask, dilute to volume.

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate onto the HPLC system.

    • Record the peak area for each injection.

  • Data Analysis:

    • Calculate the mean peak area for each concentration level.

    • Plot a graph of mean peak area (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • The acceptance criterion is typically r² ≥ 0.999.

Visual Workflow: Troubleshooting HPLC Peak Tailing

G start Problem: Peak Tailing Observed check_ph Is mobile phase pH low enough (2.5-3.5) to protonate silanols? start->check_ph adjust_ph Action: Lower mobile phase pH using formic or phosphoric acid. check_ph->adjust_ph No check_column Is the column a high-quality, end-capped C18? check_ph->check_column Yes end_solution Solution: Peak shape improved. adjust_ph->end_solution replace_column Action: Switch to a modern, fully end-capped column. check_column->replace_column No check_overload Is the analyte concentration too high? check_column->check_overload Yes replace_column->end_solution dilute_sample Action: Dilute the sample and re-inject. check_overload->dilute_sample Yes consider_additive Action: Add a competitive base like Triethylamine (TEA) to the mobile phase. check_overload->consider_additive No dilute_sample->end_solution consider_additive->end_solution

Caption: Decision tree for troubleshooting peak tailing.

Visual Workflow: General Analytical Method Validation Process

G A Method Development & Optimization B Write Validation Protocol A->B C Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) B->C D Data Analysis & Review Against Protocol Criteria C->D E Does data meet acceptance criteria? D->E F Write Validation Report E->F Yes H Investigate Failure & Re-optimize Method E->H No G Method is Validated & Ready for Routine Use F->G H->A

Caption: High-level overview of the method validation lifecycle.

References

Technical Support Center: Strategies for Solubilizing Desmethyl Carbodenafil in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with Desmethyl Carbodenafil in in vitro experimental setups. As a structural analog of Sildenafil, this compound is inherently hydrophobic, often leading to precipitation in aqueous assay buffers and compromising experimental validity. This document offers a systematic approach to overcoming these issues, ensuring accurate and reproducible results.

Section 1: Foundational Knowledge - Why is this compound Difficult to Dissolve?

Q: What are the key chemical properties of this compound that affect its solubility?

A: this compound is a moderately sized organic molecule with several functional groups that dictate its behavior in aqueous solutions.[1] Like its parent compound, Sildenafil, it is classified as a Biopharmaceutical Classification System (BCS) Class II compound, meaning it has low solubility and high permeability.[2] Its significant hydrophobic surface area leads to poor water solubility, which is the primary hurdle in most in vitro assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-onePubChem[3]
CAS Number 147676-79-7BenchChem[1]
Molecular Formula C₂₃H₃₀N₆O₃PubChem[3]
Molecular Weight 438.5 g/mol PubChem, BenchChem[1][3]
Predicted LogP 1.8PubChem[3]
Aqueous Solubility Very low (inferred from Sildenafil base)Multiple Sources[2][4][5]

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A value of 1.8 indicates a preference for lipid environments over aqueous ones, explaining its poor water solubility.

Section 2: Primary Troubleshooting - The First Steps

Q: My this compound, dissolved in DMSO, precipitated immediately when I added it to my cell culture media. What should I do first?

A: This phenomenon, known as "crashing out," is the most common issue.[6] It occurs when a compound that is soluble in a concentrated organic stock solution is rapidly diluted into an aqueous buffer where it is insoluble. The immediate priority is to ensure your stock solution and dilution technique are optimized before moving to more complex formulations.

Below is a systematic workflow to troubleshoot this initial problem.

G cluster_0 Initial Troubleshooting Workflow cluster_1 Solutions start Precipitation Observed in Aqueous Buffer check_stock 1. Verify Stock Solution Is it clear? Stored correctly? start->check_stock check_dilution 2. Review Dilution Technique Was it added slowly with mixing? check_stock->check_dilution Stock is OK remake_stock Remake Stock Solution (See Protocol 2.1) check_stock->remake_stock Cloudy/Precipitated check_final_conc 3. Check Final Solvent % Is DMSO <0.5%? check_dilution->check_final_conc Technique is OK optimize_dilution Optimize Dilution (Vortex during addition) check_dilution->optimize_dilution Added too quickly lower_conc Lower Final Concentration or move to advanced methods check_final_conc->lower_conc Solvent % is OK

Caption: Initial troubleshooting workflow for precipitation.

Experimental Protocol 2.1: Preparing an Accurate DMSO Stock Solution

The foundation of any successful experiment is an accurately prepared stock solution.[7][8][9]

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound using a calibrated analytical balance. Record the exact weight.[7]

  • Solvent Addition: Add high-purity, anhydrous DMSO (Dimethyl sulfoxide) to the solid to achieve a high concentration (e.g., 10-50 mM). Use a volumetric flask for the highest accuracy.[7][8]

    • Causality: Using a high concentration minimizes the volume of organic solvent transferred to your aqueous assay buffer, reducing the risk of solvent-induced toxicity.[10][11][12]

  • Dissolution: Ensure complete dissolution by vortexing vigorously. Gentle warming (to 37°C) or brief sonication can aid dissolution, but be cautious of compound stability.[13] Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.

Section 3: Systematic Solvent & Excipient Selection

Q: I've optimized my DMSO stock and dilution, but the compound still precipitates at my desired assay concentration. What are my other options?

A: If DMSO alone is insufficient or causes cellular toxicity, a systematic approach to selecting alternative solvents and excipients is necessary. It is crucial to run vehicle controls for any new solvent system to ensure it doesn't interfere with the assay readout.[10][11][14]

Table 2: Comparison of Common Solvents for In Vitro Assays

SolventProsConsMax Recommended Final Conc. (Cell-Based)
DMSO Excellent solubilizing power for many compounds.Can be toxic to cells, even at low concentrations (<1%).[10][11][12] Can affect cell differentiation and enzyme activity.< 0.5% [6]
Ethanol Less toxic than DMSO for many cell lines. Biologically compatible.Less effective solubilizer for highly hydrophobic compounds. Can have biological effects.[10][12]< 0.5% - 1.0%
DMF Strong solubilizing power, similar to DMSO.Higher toxicity than DMSO.[15]< 0.1%
PEG 400 Good biocompatibility, often used in formulations.More viscous, can be difficult to work with.< 1.0%

Note: The maximum recommended concentration is a general guideline. You must determine the tolerance of your specific cell line or assay system with a solvent toxicity curve.[6]

pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[6][16] Sildenafil, the parent compound, is a weak base and its solubility is highly pH-dependent, increasing dramatically at lower pH.[2][5][17] It is likely this compound behaves similarly. If your assay can tolerate it, lowering the pH of your final buffer may keep the compound in solution.

Section 4: Advanced Solubilization Techniques

Q: My assay is highly sensitive to organic solvents. How can I increase aqueous solubility without them?

A: When organic solvents are not an option, solubilizing agents like cyclodextrins and surfactants are the preferred method. These excipients create micro-environments that shield the hydrophobic drug from the aqueous bulk solution.[18][19]

Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21][22] They can encapsulate a poorly soluble "guest" molecule, like this compound, forming a water-soluble inclusion complex.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[21]

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol 4.1: Formulation with HP-β-Cyclodextrin
  • Determine Optimal Ratio: Prepare a series of aqueous solutions with varying concentrations of HP-β-CD (e.g., 1-10% w/v).

  • Add Compound: Add an excess of solid this compound powder to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Select Formulation: Use the concentration of HP-β-CD that provides the desired solubility for your stock solution. This stock can then be diluted into your assay medium. Studies have shown that β-cyclodextrin generally does not interfere with cell-based assays at typical concentrations.[10][11][12]

Using Surfactants

Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[23][24] These micelles have a hydrophobic core that can solubilize poorly soluble drugs, increasing their apparent water solubility.[16][23][25][26]

For in vitro assays, non-ionic surfactants like Tween® 80 or Cremophor® EL are often preferred due to their lower toxicity compared to ionic surfactants.[23] However, it is critical to note that surfactants can be toxic to cells and disrupt membranes, so their use must be carefully controlled and validated.[13] They are generally more suitable for cell-free enzymatic assays than for live-cell assays.[13]

Section 5: Assay Compatibility & Best Practices

Q: How do I ensure my solubilization method isn't affecting my experimental results?

A: This is a critical consideration for data integrity. The chosen vehicle should be inert in your specific assay.

  • Always Run a Vehicle Control: This is the most important control. It consists of the assay system treated with the highest concentration of the solvent/excipient mixture used to deliver the drug, but without the drug itself.[11] This will reveal any baseline effects of the vehicle on your results.

  • Perform a Solvent Tolerance Test: Before starting a large experiment, test a range of vehicle concentrations on your cells or assay system to determine the highest non-interfering concentration.[6]

  • Use the Lowest Possible Vehicle Concentration: Always aim to prepare your stock solution at the highest possible concentration to minimize the final percentage of the vehicle in the assay well.[27]

  • Ensure Homogeneity: When diluting the stock into the final buffer, vortex or mix vigorously and immediately to prevent the formation of micro-precipitates, which can lead to inconsistent results.[6]

Section 6: Frequently Asked Questions (FAQ)

  • Q: Can I use sonication to dissolve my compound? A: Yes, brief sonication can help break up aggregates and speed dissolution. However, prolonged sonication can generate heat and potentially degrade the compound. Use short bursts in an ice bath if necessary.[13]

  • Q: Should I filter my stock solution after preparation? A: If you are certain the compound is fully dissolved, filtration is not strictly necessary. However, if you suspect any microparticulates, filtering through a 0.22 µm solvent-compatible (e.g., PTFE) syringe filter can ensure a clear, particulate-free stock.

  • Q: How should I store my final working solutions after diluting in aqueous buffer? A: Due to the risk of precipitation over time, it is best practice to prepare working solutions fresh for each experiment from a frozen stock.[6] Do not store dilute aqueous solutions of hydrophobic compounds for extended periods.

References

Technical Support Center: Minimizing Ion Suppression for Desmethyl Carbodenafil in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Desmethyl Carbodenafil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges, with a primary focus on mitigating ion suppression in LC-MS/MS workflows. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and reliability of your analytical data.

Understanding the Challenge: The Nature of this compound and Ion Suppression

This compound is a synthetic analogue of Sildenafil, a potent phosphodiesterase type-5 (PDE-5) inhibitor.[1] Its molecular formula is C₂₃H₃₀N₆O₃, with a molecular weight of approximately 438.5 g/mol .[1][2] As a polar and basic compound, its analysis in complex biological matrices like plasma, blood, or urine is highly susceptible to matrix effects, particularly ion suppression.

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte is reduced by co-eluting components from the sample matrix.[3][4] This can lead to decreased sensitivity, poor precision, and inaccurate quantification.[5] The primary culprits in biological samples are often phospholipids, salts, and endogenous metabolites that compete with the analyte for charge in the ion source.[3][6]

Troubleshooting Guide: A Proactive Approach to Minimizing Ion Suppression

This section provides a structured, question-and-answer-based guide to systematically identify and resolve ion suppression issues during the analysis of this compound.

FAQ 1: My this compound signal is low and inconsistent. How can I confirm if ion suppression is the cause?

Answer: The first step is to qualitatively and quantitatively assess the presence of matrix effects.

Qualitative Assessment: Post-Column Infusion

A post-column infusion experiment is a powerful tool to visualize regions of ion suppression in your chromatogram.[7]

  • Protocol:

    • Infuse a standard solution of this compound at a constant flow rate directly into the MS source, post-column.

    • Inject a blank, extracted matrix sample (e.g., plasma extract) onto the LC column.

    • Monitor the this compound signal. A stable baseline will be observed initially. Any dips in this baseline correspond to retention times where matrix components are eluting and causing ion suppression.

Quantitative Assessment: Post-Extraction Spike Analysis

This method quantifies the extent of ion suppression.

  • Protocol:

    • Prepare two sets of samples:

      • Set A: Blank matrix extract spiked with this compound at a known concentration.

      • Set B: Pure solvent spiked with this compound at the same concentration.

    • Analyze both sets and compare the peak areas.

    • Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100

      • An ME value significantly less than 100% indicates ion suppression.

      • An ME value greater than 100% suggests ion enhancement.

Diagram: Workflow for Diagnosing Ion Suppression

IonSuppressionDiagnosis cluster_Problem Initial Observation cluster_Diagnosis Diagnostic Experiments cluster_Interpretation Data Interpretation cluster_Conclusion Conclusion Problem Low & Inconsistent This compound Signal Qualitative Post-Column Infusion Problem->Qualitative  Qualitative Check Quantitative Post-Extraction Spike Problem->Quantitative  Quantitative Check Suppression_Zone Identify Suppression Zones (Dips in Baseline) Qualitative->Suppression_Zone Calculate_ME Calculate Matrix Effect (%) Quantitative->Calculate_ME Conclusion_Node Confirm & Quantify Ion Suppression Suppression_Zone->Conclusion_Node Calculate_ME->Conclusion_Node

Caption: Diagnostic workflow for identifying ion suppression.

FAQ 2: I've confirmed ion suppression. What are the most effective strategies to mitigate it for this compound analysis?

Answer: A multi-faceted approach involving sample preparation, chromatography, and MS source optimization is most effective.

1. Robust Sample Preparation: Your First Line of Defense

The goal of sample preparation is to remove interfering matrix components before analysis.[4]

  • Protein Precipitation (PPT): While quick and simple, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[8] If used, consider techniques that also target phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can be effective in separating this compound from highly polar matrix components like salts. Optimization of the extraction solvent and pH is crucial.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and is highly recommended.[1]

    • Recommended SPE Sorbents:

      • Mixed-Mode Cation Exchange: Ideal for basic compounds like this compound. It combines reversed-phase and ion-exchange mechanisms for superior cleanup.

      • Reversed-Phase (e.g., C18): Can be effective, but requires careful optimization of wash and elution steps to remove interferences.

Sample Preparation Technique Pros Cons Recommendation for this compound
Protein Precipitation (PPT) Fast, inexpensive, simpleProne to significant matrix effects (phospholipids)Not recommended as a standalone technique.
Liquid-Liquid Extraction (LLE) Good for removing salts and some lipidsCan be labor-intensive, potential for emulsionsA viable option with careful solvent and pH optimization.
Solid-Phase Extraction (SPE) Highly selective, excellent cleanup, amenable to automationHigher cost, requires method developmentHighly Recommended. Use a mixed-mode cation exchange sorbent.

2. Strategic Chromatographic Separation

The aim is to chromatographically separate this compound from the ion-suppressing matrix components identified in your post-column infusion experiment.

  • Column Chemistry:

    • Biphenyl Phases: These columns offer mixed-mode retention mechanisms (pi-pi interactions and reversed-phase) that can provide unique selectivity for aromatic compounds like this compound and separate them from phospholipids.[9]

    • C18 Phases: A standard choice, but may require longer gradients to achieve separation from co-eluting interferences.[9]

  • Mobile Phase Optimization:

    • pH: Since this compound is a basic compound, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) will ensure it is in its protonated form, aiding retention on reversed-phase columns and improving peak shape.

    • Organic Modifier: Acetonitrile generally provides better peak shape and higher efficiency for sildenafil analogues compared to methanol.[9]

  • Gradient Elution: Employ a gradient that effectively separates early-eluting salts and late-eluting phospholipids from your analyte.

3. Mass Spectrometer Source Optimization

Fine-tuning the electrospray ionization (ESI) source parameters can significantly enhance the this compound signal and reduce the impact of matrix components.

  • Key ESI Parameters to Optimize:

    • Capillary Voltage: A typical starting point for positive ion mode is 3-5 kV. Higher voltages can sometimes overcome suppression but may also lead to in-source fragmentation.

    • Gas Temperatures and Flow Rates (Nebulizer and Drying Gas): These parameters affect desolvation efficiency. Higher temperatures and flows can improve desolvation of the analyte but may also concentrate non-volatile matrix components on the droplet surface, exacerbating suppression.

    • Source Geometry: Adjusting the position of the ESI probe can sometimes minimize the introduction of non-volatile matrix components into the MS inlet.

Diagram: Mitigation Strategies for Ion Suppression

MitigationStrategies cluster_Problem Problem cluster_Solutions Mitigation Strategies cluster_SamplePrepDetails Sample Prep Details cluster_ChromoDetails Chromatography Details cluster_MSDetails MS Source Details IonSuppression Ion Suppression Confirmed SamplePrep 1. Sample Preparation IonSuppression->SamplePrep Chromatography 2. Chromatography IonSuppression->Chromatography MS_Source 3. MS Source Optimization IonSuppression->MS_Source SPE Solid-Phase Extraction (SPE) Mixed-Mode Cation Exchange SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) pH & Solvent Optimization SamplePrep->LLE Column Column Chemistry Biphenyl or C18 Chromatography->Column MobilePhase Mobile Phase Acidic pH, Acetonitrile Chromatography->MobilePhase ESI_Params ESI Parameters Capillary Voltage Gas Temp/Flow MS_Source->ESI_Params

Caption: A multi-pronged approach to mitigate ion suppression.

FAQ 3: What are the recommended starting LC-MS/MS parameters for this compound?

Answer: Based on published methods for this compound and related sildenafil analogues, the following parameters provide a robust starting point.

Parameter Recommendation Rationale
LC Column Biphenyl or C18, <3 µm particle size (e.g., 50 x 2.1 mm)Biphenyl offers unique selectivity; C18 is a reliable standard. Small particles enhance efficiency.[9]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the basic analyte for good peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better chromatographic performance than methanol for this class of compounds.[9]
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%)Separates polar interferences at the beginning and non-polar interferences (lipids) at the end.
Ionization Mode Electrospray Ionization (ESI), PositiveThis compound contains basic nitrogen atoms that are readily protonated.
MRM Transitions Precursor Ion: m/z 439.4; Product Ions: m/z 311.1, m/z 339.2These transitions have been successfully used for the quantification of this compound in biological samples. The most abundant product ion should be used for quantification and the other for qualification.
FAQ 4: Should I use an internal standard? If so, what kind?

Answer: Absolutely. The use of a suitable internal standard (IS) is critical to compensate for matrix effects and ensure accurate and precise quantification.

  • Ideal Choice: Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., this compound-d₃) is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression, leading to a consistent analyte-to-IS peak area ratio.[4]

  • Alternative: Structural Analogue: If a SIL-IS is unavailable, a close structural analogue that does not occur in the sample can be used. However, it may not perfectly mimic the ionization behavior of this compound, so thorough validation is necessary.

Concluding Remarks

Minimizing ion suppression in the LC-MS/MS analysis of this compound requires a systematic and proactive approach. By thoroughly diagnosing the issue and strategically optimizing sample preparation, chromatography, and mass spectrometry conditions, researchers can develop robust and reliable methods. The key to success lies in understanding the interplay between the analyte's properties, the sample matrix, and the analytical instrumentation. This guide provides the foundational knowledge and practical steps to achieve accurate and reproducible results in your drug development and research endeavors.

References

Technical Support Center: Desmethyl Carbodenafil Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Desmethyl Carbodenafil reference standard. This resource is designed for researchers, analytical scientists, and quality control professionals to address common questions and troubleshoot potential purity issues encountered during experimental work. As this compound is a critical reference material, primarily for the identification of adulterants in forensic and regulatory settings, ensuring its integrity is paramount for generating reliable and defensible data.[1]

This guide moves beyond simple procedural steps to explain the scientific rationale behind each recommendation, empowering you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic analog of Sildenafil, a well-known phosphodiesterase type-5 (PDE-5) inhibitor.[1] It is structurally similar to Carbodenafil but lacks a methyl group on the piperazine ring. It is not approved for therapeutic use and has been identified as an undeclared adulterant in counterfeit drugs and so-called "natural" dietary supplements.[1][2][3] Consequently, its primary and intended application is as a certified reference standard for analytical and forensic laboratories to develop and validate methods for detecting its presence in suspect products, most commonly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6]

Q2: How should I properly store and handle the this compound reference standard to ensure its stability?

Proper storage is critical to maintain the integrity and certified concentration of the reference standard.[7][8]

  • Storage Temperature: Always adhere to the storage conditions specified on the Certificate of Analysis (CoA). Typically, for solid (neat) materials, storage in a freezer (e.g., -20°C) is recommended to minimize degradation. For solutions, storage at 2-8°C or frozen is common, but check the CoA, as some less volatile compounds can precipitate out of solution when frozen.[9]

  • Light Protection: Like many complex organic molecules, sildenafil analogs can be susceptible to photodegradation.[10][11] Store the standard in its original amber vial or a light-blocking container.[9] When preparing solutions, using amber glassware or autosampler vials is a good laboratory practice.[7][9]

  • Atmospheric Control: For solid standards, particularly if they are hygroscopic, store them in a desiccator to protect from moisture.[12] After opening, minimize exposure to air. Consider flushing the vial with an inert gas like argon or nitrogen before resealing.

  • Handling Solutions: When using a standard prepared in a volatile solvent, do not allow the vial to warm to room temperature before opening, as this can cause evaporative loss of the solvent and concentrate the analyte.[7] If a standard has been frozen, allow it to equilibrate to room temperature before opening and sonicate for 10-15 minutes to ensure any precipitated analyte has fully redissolved.[9]

Q3: What are the most likely impurities I might encounter with a this compound standard?

Impurities can arise from the synthesis process, degradation, or contamination. Understanding their potential source is the first step in identification.

  • Synthesis-Related Impurities: The synthesis of this compound often involves the demethylation of a precursor molecule like Carbodenafil.[1] Therefore, residual amounts of the starting material or other related sildenafil analogs are plausible impurities.[13]

  • Degradation Products: Sildenafil and its analogs can degrade via several pathways. The most common are hydrolysis of the sulfonamide bond or N-oxidation of the piperazine ring. These degradants will have different retention times and mass-to-charge ratios (m/z).

  • Residual Solvents: Impurities from the final crystallization or purification steps of the standard's synthesis may be present. These are typically assessed by the manufacturer via Gas Chromatography (GC) and reported on the CoA.

Below is a table of potential impurities and their characteristics.

Impurity/Related CompoundLikely OriginExpected Mass Difference from this compound (m/z 439.23 [M+H]⁺)
CarbodenafilSynthesis Precursor+14 Da (addition of CH₂)
SildenafilRelated Substance+36 Da (addition of C₂H₄)
This compound N-OxideDegradation (Oxidation)+16 Da (addition of O)
Sulfonic Acid AnalogDegradation (Hydrolysis)-111 Da (loss of piperazine moiety)
Residual Synthesis PrecursorsSynthesisVaries

Part 2: Troubleshooting Experimental Issues

This section provides systematic guides to address specific problems you may encounter during the analysis of your this compound reference standard.

Guide 1: Investigating Unexpected Peaks in a Chromatogram

Problem: My chromatogram (HPLC-UV or LC-MS) shows extra peaks that are not on the Certificate of Analysis.

Causality: Unexpected or "ghost" peaks are one of the most common issues in chromatography.[14][15] They can originate from the analytical system itself, the mobile phase, sample carryover, or actual impurities in the standard. A systematic approach is required to isolate the source.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for extraneous peaks.

Step-by-Step Protocol:

  • Isolate the Source (System vs. Sample):

    • Action: Inject a blank solvent (typically your mobile phase).[16]

    • Rationale: If the peak appears in the blank injection, the source is not your reference standard but rather the HPLC system, solvents, or glassware.[15] Common causes include contaminated mobile phase, leaching from tubing, or buildup in the injector port.[16] If the peak is absent, the source is related to your sample (carryover or an actual impurity).

  • Address System/Solvent Contamination:

    • Action: Prepare a fresh mobile phase using high-purity, HPLC-grade solvents from a new or recently opened bottle.[14] Filter and degas the mobile phase properly.[17] Purge and flush the entire system, including the injector wash port, with the fresh mobile phase.

    • Rationale: Solvents can absorb contaminants from the air or leach them from storage containers over time. Flushing the system ensures that any residual contamination is removed.[15]

  • Address Sample Carryover:

    • Action: If the peak only appears after injecting the standard, it may be carryover from a previous injection. Program a stronger needle wash solution (e.g., one with a higher percentage of organic solvent) in your autosampler sequence.[17] Inject a blank after a high-concentration sample to confirm the carryover is eliminated.

    • Rationale: Highly active or poorly soluble compounds can adsorb to surfaces in the injector or column. A stronger wash solvent is needed to effectively clean these surfaces between injections.[14]

  • Investigate the Standard Itself:

    • Action: If the peak is not from contamination or carryover, it is likely a true impurity or degradant. Use LC-High Resolution Mass Spectrometry (LC-HRMS) to obtain an accurate mass and predict the elemental formula of the unknown peak. Compare this to potential structures (see impurity table above and degradation pathway diagram below).

    • Rationale: HRMS provides critical information for tentative identification of unknown compounds, which is a key step in impurity characterization as outlined in regulatory guidance.[18]

Guide 2: Confirming Standard Identity and Investigating Degradation

Problem: I suspect my reference standard may have degraded, leading to inaccurate quantification.

Causality: All reference materials have a finite shelf-life and are susceptible to degradation if handled or stored improperly.[8] A forced degradation study is a powerful tool to intentionally stress the molecule and generate its likely degradation products.[19][20][21] This helps confirm that your analytical method is "stability-indicating" and allows you to identify if any new peaks in your aged standard match the induced degradants.

Potential Degradation Pathways:

G main This compound Core n_oxide N-Oxidation (+16 Da) main->n_oxide Oxidative Stress (e.g., H₂O₂) hydrolysis Sulfonamide Hydrolysis (-111 Da) main->hydrolysis Hydrolytic Stress (Acid/Base) parent Residual Precursor (Carbodenafil, +14 Da) parent->main Synthesis other Other Related Substances

Caption: Potential impurities and degradation pathways.

Protocol: Abbreviated Forced Degradation Study

This protocol is intended to generate primary degradants for identification purposes. The industry-accepted range for degradation is 5-20%.[10][19]

Stress ConditionProtocolRationale
Acid Hydrolysis Prepare a 1 mg/mL solution of the standard in a 50:50 acetonitrile:water mix. Add HCl to a final concentration of 0.1 M. Heat at 60°C for 4-8 hours. Neutralize with NaOH before injection.Targets acid-labile groups. The sulfonamide linkage in sildenafil analogs can be susceptible to hydrolysis.[10]
Base Hydrolysis Prepare a 1 mg/mL solution. Add NaOH to a final concentration of 0.1 M. Heat at 60°C for 4-8 hours. Neutralize with HCl before injection.Targets base-labile groups, providing a different hydrolytic degradation profile.[10]
Oxidation Prepare a 1 mg/mL solution. Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Store at room temperature, protected from light, for 24 hours.Simulates oxidative stress. The nitrogen atoms in the piperazine ring are common sites for oxidation, forming N-oxides.[11]
Thermal Store the solid (neat) standard at 105°C for 24 hours. Dissolve and analyze.Assesses the intrinsic thermal stability of the molecule in its solid form.[21]
Photostability Expose a 1 mg/mL solution to a light source providing combined UV and visible light as per ICH Q1B guidelines. Analyze alongside a dark control.Assesses light sensitivity, a key parameter for determining proper storage and handling procedures.[10]

Analysis and Interpretation:

  • Analyze the stressed samples by a validated, stability-indicating HPLC method (typically with both UV and MS detection).[20]

  • Compare the chromatograms of the stressed samples to that of your potentially degraded reference standard.

  • If a peak in your standard has the same retention time and mass spectrum as a peak generated under a specific stress condition, it strongly suggests degradation has occurred.

  • This confirms that your analytical method can separate the degradant from the parent compound, a key requirement for method validation under USP <1225> and ICH Q2(R1) guidelines.[22][23][24]

By employing these systematic troubleshooting guides, you can confidently assess the purity of your this compound reference standard, ensuring the accuracy and integrity of your analytical results. If significant degradation or contamination is confirmed, it is essential to use a new, certified lot of the reference standard for all quantitative experiments.[8]

References

Technical Support Center: Troubleshooting PDE5 Inhibitor Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phosphodiesterase 5 (PDE5) inhibitor enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during their experimental workflows. Here, we move beyond simple protocol recitation to provide in-depth, evidence-based troubleshooting guidance rooted in the principles of enzymology and assay development.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions that arise when working with PDE5 inhibitor assays.

Q1: My signal window (Signal-to-Background) is very low. What are the first things I should check?

A low signal window is often one of the first hurdles in developing a robust PDE5 assay. The initial steps should focus on the core components of your assay. First, verify the activity of your recombinant PDE5 enzyme.[1][2] A positive control experiment using a well-characterized PDE5 inhibitor, such as sildenafil or tadalafil, at a concentration known to produce significant inhibition is crucial.[1] If this control fails, it strongly suggests an issue with the enzyme's activity. Ensure the enzyme has been stored correctly, typically at -80°C, and has not been subjected to multiple freeze-thaw cycles.[1] Secondly, confirm the integrity of your substrate (e.g., cGMP).[1]

Q2: What are the optimal concentrations of enzyme and substrate to use?

The optimal concentrations of the enzyme and substrate are interdependent and often require empirical determination for your specific assay conditions.[1] As a general principle for competitive inhibitor assays, the substrate concentration should be at or below its Michaelis-Menten constant (K_m_).[2] This increases the assay's sensitivity to competitive inhibitors. The PDE5 enzyme concentration should be titrated to achieve a robust signal without depleting more than 10-20% of the substrate during the course of the reaction, ensuring the reaction remains in the linear range.[2]

Q3: How do I choose the right assay format for my needs?

Several assay formats are available for screening PDE5 inhibitors, each with its own set of advantages and disadvantages. The choice depends on factors like required throughput, sensitivity, and available laboratory equipment.[2] Common formats include Fluorescence Polarization (FP), luminescence-based assays, and colorimetric methods.[2][3]

Assay Format Principle Advantages Disadvantages
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled cGMP substrate upon enzymatic cleavage.[3]Homogeneous (no-wash), suitable for high-throughput screening (HTS).[2]Susceptible to interference from fluorescent compounds.[3]
Luminescence-Based Measures the depletion of cGMP or generation of GMP through a coupled enzymatic reaction that produces light.[3]High sensitivity, low interference from fluorescent compounds.[3]Can be more expensive, susceptible to inhibitors of the coupling enzyme.[3]
Colorimetric (e.g., Malachite Green) Measures the inorganic phosphate (Pi) generated from the hydrolysis of cGMP to GMP and then to guanosine and Pi.[2]Simple, absorbance-based readout.Often multi-step, lower throughput, can have higher background.[2]

Q4: What are the common causes of false positives in high-throughput screening (HTS) for PDE5 inhibitors?

False positives are a significant concern in HTS campaigns. Key causes include:

  • Compound Interference: Test compounds may autofluoresce, quench the fluorescent signal, or inhibit a reporter enzyme in coupled assays.[3] To mitigate this, counter-screens should be performed in the absence of PDE5 to identify compounds that directly interfere with the detection system.[3]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[3] Including a non-ionic detergent like Triton X-100 in the assay buffer can help prevent this.[3]

  • Reactive Compounds: Chemically reactive compounds can covalently modify the enzyme, leading to irreversible inhibition.[3]

In-depth Troubleshooting Guides

This section provides a more detailed approach to specific issues you may encounter.

Problem 1: High Background Signal

A high background signal can mask the true signal from your enzyme activity, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water.

  • Autofluorescence of Test Compound or Plate: Measure the fluorescence of your test compound alone in the assay buffer at the assay's wavelengths.[2] If it is fluorescent, you may need to consider a different assay format (e.g., luminescence-based instead of fluorescence-based). Using black microplates for fluorescence assays can help reduce background from the plate itself.

  • Non-Enzymatic Substrate Degradation: Ensure your substrate is stable in the assay buffer for the duration of the experiment. Run a "no enzyme" control to check for substrate degradation.

Problem 2: Inconsistent Results (High Variability)

Possible Causes and Solutions:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of inhibitors.[1] Use calibrated pipettes and consider using automated liquid handlers for HTS.

  • Temperature Fluctuations: Maintain a consistent temperature during all incubation steps, as enzyme activity is highly temperature-dependent.[1]

  • Reagent Instability: Prepare fresh dilutions of enzymes and inhibitors for each experiment, as their stability in solution can vary.[1] Avoid repeated freeze-thaw cycles of the enzyme stock.[4]

  • Inconsistent Incubation Times: Use a timer to ensure consistent incubation periods for all samples.[1] For plate-based assays, be mindful of the time it takes to add reagents to all wells.

Experimental Protocols

Protocol 1: Standard PDE5 Enzyme Activity Assay (Luminescence-Based)

This protocol provides a general framework for measuring PDE5 activity.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of cGMP substrate.

    • Prepare a stock solution of a known PDE5 inhibitor (e.g., sildenafil) for a positive control.

    • Prepare a stock solution of the test inhibitor.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted test inhibitor, positive control, or vehicle (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.

    • Add 5 µL of diluted PDE5 enzyme solution to all wells except the "no enzyme" control. Add 5 µL of Assay Buffer to the "no enzyme" control wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

    • Initiate the reaction by adding 10 µL of the cGMP substrate solution to all wells.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the remaining cGMP or the produced GMP using a commercial luminescence-based detection kit (e.g., PDE-Glo™ Phosphodiesterase Assay) according to the manufacturer's instructions.[5]

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing Key Concepts

To better understand the underlying principles and workflows, the following diagrams have been generated.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor PDE5 Inhibitor Inhibitor->PDE5 Blocks

Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.

Troubleshooting_Workflow Start Poor Assay Performance (e.g., Low Signal, High Variability) Check_Reagents Verify Reagent Integrity - Active Enzyme? - Viable Substrate? - Correctly Prepared Inhibitor? Start->Check_Reagents Check_Conditions Review Assay Conditions - Optimal Concentrations? - Correct Incubation Time/Temp? - Appropriate Buffer? Check_Reagents->Check_Conditions Reagents OK Optimize Systematic Optimization (e.g., Titrate Enzyme/Substrate) Check_Reagents->Optimize Reagents Faulty Check_Detection Validate Detection System - Correct Instrument Settings? - Plate/Compound Interference? Check_Conditions->Check_Detection Conditions OK Check_Conditions->Optimize Conditions Suboptimal Check_Detection->Optimize Detection Issues Success Assay Performs to Specification Check_Detection->Success Detection OK Optimize->Start Re-evaluate

Caption: A systematic workflow for troubleshooting common PDE5 assay issues.

References

Technical Support Center: Optimizing Demethylation Reactions of Sildenafil Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of demethylation reactions involving sildenafil analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the synthesis of sildenafil metabolites or developing new analogs by modifying the methyl and ethyl groups on the molecule. Here, you will find practical, field-tested advice to troubleshoot common experimental challenges and answer frequently asked questions. Our goal is to provide you with the expertise to run these reactions efficiently and with high fidelity.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common and specific issues encountered during the demethylation of sildenafil analogs.

Q1: My O-demethylation of the ethoxy group on the phenyl ring using BBr₃ is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the O-demethylation of the ethoxyphenyl moiety of sildenafil analogs are a frequent challenge. The causes can be multifaceted, ranging from reagent stoichiometry to reaction conditions and work-up procedures.

  • Insufficient Reagent: The sildenafil scaffold contains multiple Lewis basic sites (e.g., the piperazine nitrogens and the pyrazolopyrimidinone core) that can complex with Boron Tribromide (BBr₃), a strong Lewis acid.[1] This non-productive consumption of the reagent can leave insufficient BBr₃ to effect the desired ether cleavage.

    • Solution: Instead of the standard 1:1 stoichiometry per ether group, a significant excess of BBr₃ is often required. Start with at least 3-4 equivalents of BBr₃ per equivalent of your sildenafil analog. It is advisable to perform a small-scale trial with varying equivalents to find the optimal amount.[2]

  • Reaction Temperature and Time: While BBr₃ is a powerful reagent, the reaction may be slow at very low temperatures. Conversely, high temperatures can lead to degradation and side products.

    • Solution: A common strategy is to add the BBr₃ solution at a low temperature (e.g., -78 °C or 0 °C) to control the initial exothermic reaction, and then allow the reaction to slowly warm to room temperature and stir overnight.[3] Monitoring the reaction by HPLC or LC-MS/MS is crucial to determine the optimal reaction time.[4]

  • Moisture Contamination: BBr₃ reacts violently with water, which will quench the reagent and significantly reduce your yield.[2]

    • Solution: Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as dichloromethane (DCM).

  • Work-up Issues: The work-up procedure is critical for isolating the phenolic product. The boron-containing intermediates must be properly hydrolyzed.

    • Solution: Quench the reaction by carefully and slowly adding it to a vigorously stirred mixture of ice and water.[3] Alternatively, a slow addition of methanol followed by water can be used. The resulting phenolic product will be more polar than the starting material; therefore, extraction protocols may need to be adjusted.

Q2: I am observing multiple unidentified byproducts in my N-demethylation reaction of the piperazine ring. What are these and how can I avoid them?

A2: N-demethylation of the N-methylpiperazine moiety can be challenging due to the potential for side reactions on the complex sildenafil scaffold. The choice of reagent is critical.

  • Von Braun Reaction (using CNBr): While a classic method, the use of cyanogen bromide (CNBr) can be harsh and lead to side reactions. The intermediate cyanamide requires a separate hydrolysis or reduction step, which can introduce further complications.[5]

    • Solution: If using the von Braun reaction, carefully control the reaction temperature and stoichiometry. For the hydrolysis of the cyanamide intermediate, milder conditions should be attempted first.

  • Chloroformate Reagents: Reagents like 1-chloroethyl chloroformate (ACE-Cl) are often a better choice for N-demethylation as they can be more selective and the work-up is often cleaner. The resulting carbamate intermediate is typically cleaved in situ with methanol.

    • Solution: Use ACE-Cl in a suitable solvent like dichloroethane (DCE) or toluene. The reaction is usually performed at reflux. Ensure the complete cleavage of the carbamate by heating with methanol.

  • Oxidative N-demethylation: Some methods involve the formation of an N-oxide intermediate followed by elimination.[6] These methods can sometimes be cleaner than the classical approaches.

    • Solution: Consider a two-step process involving oxidation of the N-methylpiperazine to the corresponding N-oxide (e.g., with m-CPBA), followed by a rearrangement/elimination reaction (e.g., Polonovski-type reaction).

Q3: My demethylated product is proving very difficult to purify. What strategies can I use?

A3: The products of demethylation (phenols from O-demethylation and secondary amines from N-demethylation) are significantly more polar than their methylated precursors. This change in polarity requires a different approach to purification.

  • For Phenolic Products (from O-demethylation):

    • Acid-Base Extraction: The phenolic product is acidic and can be selectively extracted into a basic aqueous solution (e.g., dilute NaOH). This allows for the separation from non-acidic impurities. The product can then be re-precipitated by acidifying the aqueous layer.

    • Reversed-Phase Chromatography: Given the increased polarity, reversed-phase column chromatography (e.g., using C18 silica) is often more effective than normal-phase silica gel chromatography. A gradient of water/acetonitrile or water/methanol, often with a small amount of acid (e.g., formic acid or TFA) to improve peak shape, is a good starting point.

  • For Secondary Amine Products (from N-demethylation):

    • Acid-Base Extraction: The secondary amine is basic and can be extracted into an acidic aqueous solution (e.g., dilute HCl). The aqueous layer can then be basified and the product re-extracted into an organic solvent.

    • Ion-Exchange Chromatography: Using a cation exchange resin can be a very effective way to capture the basic amine product, allowing neutral and acidic impurities to be washed away. The product is then eluted with a stronger base or a salt solution.

    • Normal-Phase Chromatography with Amine Additive: If using normal-phase silica gel chromatography, be aware that the basic amine can streak on the acidic silica. This can often be mitigated by adding a small amount of a volatile base, such as triethylamine (e.g., 0.5-1%), to the eluent.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which is generally easier to demethylate on a sildenafil analog, the O-ethyl group or the N-methyl group?

A1: Generally, the O-dealkylation of an aryl ether is chemically more facile and predictable than the N-demethylation of a piperazine ring in a laboratory setting. Reagents like BBr₃ are specifically designed for robust ether cleavage.[1] N-demethylation reactions often require harsher conditions or multi-step procedures which can be lower yielding and produce more side products.

Q2: Can I selectively demethylate the O-ethyl group without affecting the N-methyl group, or vice-versa?

A2: Yes, selective demethylation is achievable with the correct choice of reagents and conditions.

  • For selective O-de-ethylation: Using BBr₃ at low temperatures is highly selective for the aryl ether and is unlikely to affect the N-methylpiperazine group, other than by complexation.

  • For selective N-demethylation: Chloroformate reagents like ACE-Cl are generally selective for N-dealkylation and will not cleave the robust aryl ether bond under standard conditions.

Q3: How can I monitor the progress of my demethylation reaction?

A3: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS).[4]

  • Procedure: At regular intervals, take a small aliquot from the reaction mixture. Quench it appropriately (e.g., with a drop of methanol or water). Dilute the quenched sample in a suitable solvent (e.g., acetonitrile/water) and inject it into the HPLC or LC-MS.

  • What to look for: You should see the peak for your starting material decrease over time, while a new, more polar peak (which will have a shorter retention time on a reversed-phase column) for your demethylated product appears and grows. LC-MS is particularly powerful as it will also show the mass of the product, confirming its identity.[7]

Q4: What are the key safety precautions I should take when performing these reactions?

A4:

  • Boron Tribromide (BBr₃): This is a highly corrosive and moisture-sensitive reagent. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Work under an inert atmosphere. The quenching process can be highly exothermic and release HBr gas, so it must be done slowly and with caution.[2]

  • Cyanogen Bromide (CNBr): This is a highly toxic and volatile solid. It should only be handled in a well-ventilated fume hood with appropriate PPE.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.

Section 3: Experimental Protocols & Data

Representative Protocol: O-De-ethylation of a Sildenafil Analog using BBr₃

This protocol is a general guideline and may need to be optimized for your specific sildenafil analog.

Materials:

  • Sildenafil Analog (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Boron Tribromide (BBr₃), 1.0 M solution in DCM (4.0 eq)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, syringes, needles, inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, dissolve the sildenafil analog (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the BBr₃ solution (4.0 eq) dropwise via syringe over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS.[4]

  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Slowly and carefully add methanol dropwise to quench the excess BBr₃. You will observe gas evolution (HBr).

  • Work-up: Add saturated aqueous sodium bicarbonate solution to neutralize the acid. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenolic product.

  • Purification: Purify the crude product by column chromatography (reversed-phase C18 is recommended) or by recrystallization.

ParameterRecommended ValueRationale
BBr₃ Equivalents 3.0 - 5.0To account for complexation with Lewis basic sites on the sildenafil core.[1]
Temperature 0 °C to RTControlled addition at low temperature, followed by reaction at ambient temperature to balance reactivity and stability.[3]
Solvent Anhydrous DCMA common, inert solvent for BBr₃ reactions. Must be dry.
Reaction Time 12 - 24 hoursTypically requires overnight stirring for completion. Must be monitored.

Visualizing the Demethylation Process

Demethylation_General_Scheme General Demethylation of Sildenafil Analogs cluster_start Starting Material cluster_reagents Reagents cluster_products Products Sildenafil_Analog Sildenafil Analog (O-Ethyl or N-Methyl) O_Demethylation O-Demethylation (e.g., BBr₃, HBr) Sildenafil_Analog->O_Demethylation O-Dealkylation N_Demethylation N-Demethylation (e.g., ACE-Cl, CNBr) Sildenafil_Analog->N_Demethylation N-Dealkylation Phenolic_Analog Phenolic Analog (O-Desethyl) O_Demethylation->Phenolic_Analog Secondary_Amine_Analog Secondary Amine Analog (N-Desmethyl) N_Demethylation->Secondary_Amine_Analog

Caption: General demethylation pathways for sildenafil analogs.

Troubleshooting Workflow

Troubleshooting_Workflow Demethylation Troubleshooting Workflow Start Reaction Start Monitor Monitor by HPLC/LC-MS Start->Monitor Problem Problem Detected? Monitor->Problem Workup Proceed to Work-up & Purification Problem->Workup No LowYield Low Yield/No Reaction Causes: - Insufficient Reagent - Low Temperature - Moisture Contamination Solutions: - Increase Reagent Equivalents - Increase Temperature Gradually - Ensure Anhydrous Conditions Problem->LowYield Yes (Low Conversion) SideProducts Multiple Side Products Causes: - Temperature Too High - Reagent Not Selective - Incorrect Stoichiometry Solutions: - Lower Reaction Temperature - Switch to Milder Reagent - Optimize Stoichiometry Problem->SideProducts Yes (Impurity Formation) PurificationIssue Purification Difficulty Causes: - Incorrect Chromatography - Product Streaking (Silica) - Poor Extraction Solutions: - Use Reversed-Phase HPLC - Add Base to Eluent (Normal Phase) - Optimize Acid/Base Extraction Workup->PurificationIssue If issues arise LowYield->Monitor Implement Solutions SideProducts->Monitor Implement Solutions

Caption: A workflow for troubleshooting common demethylation issues.

References

purification challenges in Desmethyl Carbodenafil synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Desmethyl Carbodenafil Synthesis

A Senior Application Scientist's Guide to Navigating Purification Challenges

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this sildenafil analogue. As a synthetic compound, achieving high purity is paramount for reliable downstream applications and accurate research outcomes.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common purification hurdles.

This compound, a phosphodiesterase type 5 (PDE5) inhibitor, is structurally similar to sildenafil.[2][3] Its synthesis can result in a variety of process-related impurities and degradation products that complicate isolation. This guide offers a systematic approach to identifying and removing these contaminants.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during the purification of this compound. The solutions are presented in a question-and-answer format, emphasizing the scientific principles behind each recommendation.

Question 1: My initial purity analysis (TLC/LC-MS) of the crude product shows multiple peaks/spots. What are the likely impurities?

Answer: The impurity profile of your crude this compound can be complex, originating from several sources.[1] Understanding these sources is the first step in designing an effective purification strategy.

  • Starting Materials & Reagents: Unreacted starting materials or residual reagents are common initial impurities.

  • Process-Related Impurities: These are by-products formed from side reactions during the synthesis. For sildenafil analogues, these can include isomers, incompletely reacted intermediates, or products from alternative reaction pathways.[4][5]

  • Degradation Products: this compound, like other complex organic molecules, can degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures, or oxidation).[5][6] Stress testing studies on sildenafil have shown susceptibility to oxidative and alkaline conditions.[5]

A preliminary analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to get an initial idea of the molecular weights of the major impurities, which can provide clues to their structures.[7]

Question 2: I am struggling to separate a closely-eluting impurity using normal-phase silica gel chromatography. What are my options?

Answer: Co-elution is a frequent challenge when impurities have similar polarity to the target compound. When standard silica gel chromatography is insufficient, you should modify your approach.

  • Optimize the Mobile Phase: Systematically vary the solvent system. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent selectivities can alter the retention factors and improve separation.

  • Switch to Reversed-Phase Chromatography: This is often the most effective solution. Reversed-phase chromatography separates compounds based on hydrophobicity rather than polarity. A C18-functionalized silica is the standard stationary phase. This technique is highly effective for purifying sildenafil and its analogues.[4] A gradient elution, typically with water and acetonitrile, is powerful for resolving complex mixtures.[6]

  • Preparative HPLC: If the impurity is present in a small quantity and is very difficult to separate, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. It offers significantly higher resolution than standard flash chromatography.[8]

Workflow: Selecting a Purification Strategy

The following diagram illustrates a decision-making process for purifying crude this compound.

purification_workflow start_node Crude Product Analysis (TLC, LC-MS) process_flash Primary Purification: Flash Chromatography (Normal or Reversed-Phase) start_node->process_flash decision_purity Purity Acceptable? decision_purity->process_flash  No end_node Pure this compound decision_purity->end_node  Yes decision_resolution Impurity Resolved? process_flash->decision_resolution process_crystallization Secondary Purification: Recrystallization analysis_final Final Purity & Identity Check (HPLC, LC-MS, NMR) process_crystallization->analysis_final process_prep_hplc High-Resolution Purification: Preparative HPLC process_prep_hplc->analysis_final analysis_final->decision_purity decision_resolution->process_crystallization No, Minor Impurity decision_resolution->process_prep_hplc No, Major/Co-eluting Impurity decision_resolution->analysis_final  Yes

Caption: Decision workflow for purifying this compound.

Question 3: My attempt at crystallization resulted in an oil or very fine powder with low purity. How can I achieve high-quality crystals?

Answer: Successful crystallization is a thermodynamic process that requires creating a supersaturated solution from which the target compound can slowly and selectively precipitate, leaving impurities behind in the "mother liquor".[8] Oiling out or crashing indicates that the solution became supersaturated too quickly or that the chosen solvent is inappropriate.

  • Systematic Solvent Screening: The choice of solvent is critical.[9] An ideal solvent should dissolve this compound when hot but have low solubility when cold.[8] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

  • Use a Dual-Solvent (Anti-Solvent) System: If a single good solvent cannot be found, use a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. This point of incipient precipitation is ideal for initiating slow cooling.[8][9]

  • Control the Cooling Rate: Slow, controlled cooling is essential for forming large, well-ordered crystals. A dewar flask or an insulated bath can be used to slow down the cooling process significantly. Rapid cooling often traps impurities and leads to small crystal sizes.[10]

  • Seeding: If you have a small amount of pure material, adding a single "seed" crystal to the supersaturated solution can initiate crystallization and promote the formation of a single, desired crystal lattice.[10]

Question 4: After purification, my final product has a persistent yellow or brown tint. How can I remove colored impurities?

Answer: Color in the final product typically arises from highly conjugated, non-volatile impurities that may be present even in small quantities.

  • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent and add a small amount (typically 1-2% by weight) of activated carbon. Heat the mixture gently for a short period (10-15 minutes), then filter the hot solution through a pad of celite to remove the carbon. The colored impurities adsorb to the high surface area of the carbon.[11] Caution: Activated carbon can also adsorb your product, so use it sparingly to avoid significant yield loss.

  • Final Recrystallization: A final, careful recrystallization step after carbon treatment is often sufficient to remove any residual color and other impurities, yielding a white to off-white crystalline solid, which is the expected appearance for sildenafil and its analogues.[12]

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the molecular formula and weight of this compound? The molecular formula is C₂₃H₃₀N₆O₃, with a corresponding molecular weight of approximately 438.5 g/mol .[2][3]
Why is impurity profiling so critical for this compound? As an active pharmaceutical ingredient (API) analogue, even minor impurities can have unintended biological effects, confounding research results.[1] Regulatory guidelines for APIs require stringent impurity control. Furthermore, this compound itself has been identified as an undeclared substance in some supplements, highlighting the public health importance of accurately identifying and quantifying such compounds and their related substances.[2]
What are the primary analytical techniques used for purity assessment? High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying purity and separating related substances.[4][5][13] Liquid Chromatography-Mass Spectrometry (LC-MS) is used for impurity identification by providing molecular weight data.[2][13] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the final structure of the purified compound.[14][15]
What storage conditions are recommended for the purified compound? To prevent degradation, the purified compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Inappropriate storage can lead to the formation of degradation impurities.[1]

Experimental Protocols

Protocol 1: Purification by Reversed-Phase Flash Chromatography

This protocol is designed for the primary purification of crude this compound (1-5 g scale).

  • Column Selection and Packing:

    • Select a C18-functionalized silica gel column appropriate for your sample size.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) until a stable baseline is achieved.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMSO.

    • Alternatively, for better resolution, create a slurry of the crude product with a small amount of C18 silica and load it dry onto the column.

  • Elution:

    • Begin elution with the initial low-organic mobile phase.

    • Run a linear gradient to a higher concentration of organic solvent (e.g., ramp to 95% Acetonitrile over 20-30 column volumes). A typical gradient for sildenafil analogues might be from 30% to 70% acetonitrile.[6]

    • Monitor the elution using a UV detector, typically at a wavelength around 225-230 nm.[4][6]

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. Be aware that removing water from reversed-phase fractions may require lyophilization (freeze-drying) for best results.

Troubleshooting Common Chromatography Issues

The following diagram provides a troubleshooting guide for common issues encountered during chromatographic purification.

troubleshooting_chromatography start_node Problem Observed issue_poor_sep Poor Separation (Overlapping Peaks) start_node->issue_poor_sep issue_no_elution Product Not Eluting start_node->issue_no_elution issue_tailing Peak Tailing start_node->issue_tailing solution_gradient Solution: Flatten Gradient issue_poor_sep->solution_gradient solution_phase Solution: Change Mobile/ Stationary Phase issue_poor_sep->solution_phase solution_polarity Solution: Increase Mobile Phase Polarity issue_no_elution->solution_polarity solution_loading Solution: Reduce Sample Load or Use Dry Loading issue_tailing->solution_loading solution_modifier Solution: Add Modifier (e.g., TFA, TEA) issue_tailing->solution_modifier

Caption: Troubleshooting guide for flash chromatography.

Protocol 2: Recrystallization by Anti-Solvent Addition

This protocol is for secondary purification to achieve high crystalline purity.

  • Solvent Selection:

    • Identify a "good" solvent (e.g., Methanol, Ethanol, or Dichloromethane) and a miscible "anti-solvent" (e.g., Water, Hexane, or Diethyl Ether) through small-scale screening.

  • Dissolution:

    • Place the impure, semi-purified this compound in a clean Erlenmeyer flask equipped with a stir bar.

    • Heat the flask in a water bath to a temperature below the boiling point of the "good" solvent.

    • Add the "good" solvent dropwise while stirring until the solid is completely dissolved. Avoid using a large excess of solvent.

  • Induce Supersaturation:

    • While maintaining the temperature, add the "anti-solvent" dropwise until the solution becomes persistently cloudy.

    • If necessary, add one or two more drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • For maximum yield, subsequently place the flask in an ice bath or refrigerator for several hours.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.[1]

    • Dry the crystals under high vacuum to remove all residual solvents.

References

avoiding degradation of Desmethyl Carbodenafil during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Desmethyl Carbodenafil. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for handling this analyte during sample preparation. As this compound is a synthetic analog of Sildenafil and is often encountered as an adulterant in unregulated supplements, maintaining its integrity from sample collection to analysis is paramount for accurate quantification and identification.[1][2] This document provides direct answers to common challenges, focusing on the chemical principles behind each recommendation to ensure robust and reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experimental workflow. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Low or Inconsistent Analyte Recovery

You've completed your sample preparation, but the analytical results from your HPLC or LC-MS/MS show significantly lower concentrations of this compound than expected, or the recovery varies widely between samples.

Q: What are the primary causes of poor recovery for this compound?

A: Low recovery is one of the most common challenges and typically points to one of four key areas: suboptimal extraction pH, inappropriate solvent selection, analyte adsorption onto surfaces, or thermal degradation during processing.[3]

  • Root Cause Analysis: pH and Analyte Stability

    The stability and solubility of many pharmaceutical compounds are highly dependent on pH.[4][5] this compound, like its parent compound Sildenafil, contains basic nitrogen atoms, making its ionization state—and thus its solubility and stability—sensitive to the pH of the surrounding medium. Operating at an incorrect pH can lead to poor partitioning during liquid-liquid extraction (LLE) or inefficient binding/elution in solid-phase extraction (SPE), as well as potential hydrolytic degradation. While Sildenafil has been shown to be relatively stable to acid/base hydrolysis, maintaining an optimal pH is crucial for consistent results.[6]

    Solution Protocol: pH Optimization

    • Buffer Your Aqueous Samples: Before extraction, buffer your aqueous samples or solutions to a slightly acidic pH. For related compounds like Sildenafil, a pH range of 4.0-5.0 has been shown to provide good stability.[6][7] A citrate or formate buffer is a suitable choice.

    • Verify Extraction Efficiency: Perform a small-scale test by extracting the analyte from samples buffered at different pH values (e.g., 4, 5, 6, and 7) to determine the optimal condition for your specific matrix.[8][9]

    • Maintain Mobile Phase pH: For LC analysis, ensure your mobile phase is also buffered and consistent, as shifts in pH on the column can affect peak shape and retention time, which can be misinterpreted as low recovery.[10]

  • Root Cause Analysis: Solvent Selection

    The principle of "like dissolves like" is fundamental to extraction. If the polarity of your extraction solvent does not adequately match that of this compound, you will achieve incomplete extraction and therefore low recovery.[3][11][12]

    Solution Protocol: Solvent System Optimization

    • Assess Polarity: this compound is a moderately polar molecule. Solvents like acetonitrile, methanol, or mixtures containing ethyl acetate are effective for extracting PDE5 inhibitors and their analogs.[13][14]

    • Recommended Solvents: A validated LC-MS/MS method for this compound utilized a mobile phase containing acetonitrile and an ammonium formate buffer, indicating its compatibility with these solvent systems.[15] For liquid-liquid extraction, a combination of a polar organic solvent with an aqueous buffer is a standard approach.[15][16]

    • Test Solvent Mixtures: If a single solvent yields poor recovery, test mixtures to fine-tune the polarity. For example, a dichloromethane/isopropanol or ethyl acetate/methanol mixture may improve extraction from complex matrices.

  • Root Cause Analysis: Adsorption and Heat

    Analytes can be lost through adsorption to glass or plastic surfaces, especially at low concentrations.[17] Furthermore, excessive heat during solvent evaporation steps can cause thermal degradation.[3]

    Solution Protocol: Minimizing Adsorption and Thermal Stress

    • Use Silanized Glassware: To prevent adsorption onto active sites on glass surfaces, use silanized vials and glassware.

    • Check Filter Compatibility: Before filtering your extracts, ensure the filter material (e.g., PVDF, PTFE) does not bind with your analyte. A quick recovery study with a standard solution passed through the filter can validate this.[10]

    • Gentle Evaporation: If you need to concentrate your sample, use a gentle stream of nitrogen and a water bath set to a low temperature (e.g., 35-40°C). Avoid heating to dryness, which can cause both degradation and irreversible adsorption to the vial surface.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

Your chromatogram shows the this compound peak, but also several other unexpected peaks that are not present in your blank matrix or standard, suggesting the analyte is degrading during preparation.

Q: What causes this compound to degrade into other compounds during sample prep?

A: The appearance of new peaks is a classic sign of chemical degradation. For sildenafil analogs, the most common culprits are photodegradation and oxidation.[10][18][19] The piperazine ring, a key feature in the structure of Sildenafil and its analogs, is particularly susceptible to these degradation pathways.[19]

  • Root Cause Analysis: Photodegradation

    Many complex organic molecules are sensitive to light, particularly in the UV spectrum. Exposure to ambient lab lighting or sunlight during sample preparation can be sufficient to induce photochemical reactions, breaking down the parent molecule into various degradants.[20] Studies on Sildenafil have confirmed its susceptibility to photodegradation under simulated sunlight.[19]

    Solution Protocol: Light Protection

    • Work in Low Light: Conduct all sample preparation steps under reduced lighting conditions.

    • Use Amber Vials: Immediately transfer samples and standards into amber glass vials or vials wrapped in aluminum foil to protect them from light exposure.[3] This includes autosampler vials waiting for injection.

    • Minimize Exposure Time: Prepare samples as efficiently as possible to reduce the total time they are exposed to any light.

  • Root Cause Analysis: Oxidative Degradation

    Sildenafil and its analogs are known to be sensitive to oxidation.[10][18] Dissolved oxygen in solvents, exposure to air, or the presence of oxidizing agents in the sample matrix can lead to the formation of N-oxide and other oxidative byproducts.

    Solution Protocol: Preventing Oxidation

    • Use Fresh, High-Purity Solvents: Always use freshly opened, HPLC-grade or MS-grade solvents, as older solvents can accumulate peroxides and other impurities.

    • Degas Solvents: Before use, degas all solvents and the mobile phase by sonication or helium sparging to remove dissolved oxygen.

    • Consider an Inert Atmosphere: For highly sensitive samples or long-term storage, consider blanketing the sample with an inert gas like nitrogen or argon during evaporation and before sealing the vial.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for storing a this compound stock solution? A: Based on stability data for the closely related Sildenafil, a slightly acidic pH of around 4.0-5.0 is recommended for aqueous solutions.[6][7] Prepare your stock solution in a solvent like methanol or acetonitrile and store it in a tightly sealed amber vial at -20°C for long-term stability. For working solutions in aqueous media, use a buffer (e.g., 10 mM ammonium formate) to maintain a stable pH.

Q2: My sample matrix is a complex herbal supplement. What is the best extraction technique? A: For complex matrices like dietary supplements, a multi-step cleanup is often necessary. A combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is a robust approach.[21]

  • Initial LLE: Perform an initial extraction with a solvent like acetonitrile or methanol to pull the analyte from the bulk material.

  • SPE Cleanup: Use a cation-exchange SPE cartridge (like a Plexa PCX) to selectively retain the basic this compound while washing away neutral and acidic interferences. Elute the analyte with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). This approach provides a much cleaner extract for LC-MS/MS analysis.[21]

Q3: Can I use a QuEChERS method for extraction? A: Yes, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be effective for initial cleanup, especially for screening purposes. However, for complex botanical matrices, QuEChERS may not provide a sufficiently clean extract for sensitive quantification, and a more selective technique like SPE might be required to achieve the desired limits of detection.[21]

Q4: I see peak tailing in my chromatogram. Is this related to degradation? A: While peak tailing can be caused by degradation products co-eluting with the main peak, it is more commonly an analytical issue. Potential causes include:

  • Secondary Interactions: The basic nature of this compound can cause it to interact with free silanol groups on the silica of the HPLC column. Using a column with end-capping or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak distortion. Try diluting your sample.[22]

  • Solvent Mismatch: If your sample is dissolved in a much stronger solvent than your mobile phase's initial conditions, it can cause peak distortion, particularly for early-eluting peaks.[23]

Workflow & Data Visualization

To synthesize these recommendations, the following diagrams illustrate a best-practice workflow and the key degradation pathways to avoid.

Recommended Sample Preparation Workflow

G cluster_prep Sample Preparation (Under Amber Light) cluster_cleanup Sample Cleanup (SPE) cluster_final Final Steps Sample 1. Homogenize Sample Weigh 2. Weigh Aliquot Sample->Weigh AddBuffer 3. Add Acidic Buffer (e.g., pH 4.5 Formate) Weigh->AddBuffer Extract 4. Extract with Solvent (e.g., Acetonitrile) AddBuffer->Extract Centrifuge 5. Centrifuge & Collect Supernatant Extract->Centrifuge Condition 6. Condition Cation- Exchange SPE Cartridge Centrifuge->Condition Load 7. Load Supernatant Condition->Load Wash 8. Wash with Methanol Load->Wash Elute 9. Elute with Basic Methanol Wash->Elute Evaporate 10. Evaporate to Near Dryness (N2 Stream, <40°C) Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 12. Analyze via LC-MS/MS (Amber Autosampler Vial) Reconstitute->Analyze

Caption: Recommended workflow for extracting this compound.

Key Degradation Pathways

G cluster_degradation Degradation Products cluster_factors Causative Factors Analyte This compound (Stable) Photo Photodegradants Analyte->Photo Photodegradation Oxidized Oxidative Products (e.g., N-Oxides) Analyte->Oxidized Oxidation Hydrolyzed Hydrolysis Products Analyte->Hydrolyzed Hydrolysis UV UV/Sunlight UV->Photo O2 Oxygen / Peroxides O2->Oxidized pH_extreme Extreme pH (High or Low) pH_extreme->Hydrolyzed

Caption: Primary degradation pathways for this compound.

Summary of Key Stability Parameters
ParameterRecommendationRationale
pH Maintain slightly acidic conditions (pH 4-5)Enhances stability and aids in consistent extraction of the basic analyte.[6][7][8]
Light Exposure Use amber glassware and minimize ambient lightPrevents photodegradation, a known issue for Sildenafil and its analogs.[3][19]
Temperature Keep below 40°C during solvent evaporationAvoids thermal decomposition of the analyte.[3]
Atmosphere Use degassed solvents; consider inert gasMinimizes oxidative degradation from dissolved oxygen.[10][18]
Solvents Acetonitrile, Methanol, Ethyl AcetateAppropriate polarity for efficient extraction of PDE5 inhibitors.[13][14]

References

Technical Support Center: A Guide to Selecting an Internal Standard for Desmethyl Carbodenafil Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Desmethyl Carbodenafil. The accuracy and reliability of any chromatographic method, particularly those using mass spectrometry, hinge on the proper selection and implementation of an internal standard (IS). This document provides a series of frequently asked questions and troubleshooting guides to navigate the complexities of choosing the most appropriate internal standard for your this compound assays, ensuring data integrity and method robustness in line with regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it absolutely essential for this compound analysis?

An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) standard in an analytical batch.[1][2] Its primary function is to correct for variability that can be introduced at nearly every stage of the analytical process.[3][4]

This compound, often identified as an adulterant in complex matrices like herbal supplements or quantified in biological fluids, is susceptible to several sources of error:[5][6][7]

  • Sample Preparation: Analyte can be lost during extraction, evaporation, and reconstitution steps.

  • Injection Volume: Minor variations in the volume injected onto the LC system can lead to proportional changes in the analyte signal.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate measurements.[3]

The IS experiences these same variations. Therefore, instead of relying on the absolute response of the analyte, quantification is based on the ratio of the analyte's peak area to the IS's peak area.[2][4] This ratio remains stable even if both the analyte and IS signals are suppressed by 20%, thereby ensuring the precision and accuracy of the final calculated concentration.

Q2: What are the primary types of internal standards, and which is the "gold standard" for LC-MS/MS analysis?

There are two main categories of internal standards used in mass spectrometry.[3][8]

  • Structural Analogs: These are distinct chemical compounds that are structurally and functionally similar to the analyte. For this compound, this could include other phosphodiesterase type 5 (PDE-5) inhibitors. While they can be effective, they are not ideal because their chromatographic retention, extraction recovery, and ionization efficiency may not perfectly mirror that of the analyte under all conditions.[1]

  • Stable Isotope-Labeled (SIL) Internal Standards: This is the universally recognized gold standard for LC-MS analysis.[3][4] A SIL-IS is the analyte molecule itself, but with one or more atoms (e.g., Hydrogen, Carbon, Nitrogen) replaced by their heavier, non-radioactive stable isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).

A SIL-IS is superior because its physicochemical properties are nearly identical to the analyte. It will co-elute chromatographically, exhibit the same extraction recovery, and experience the exact same degree of ionization suppression or enhancement.[3] This provides the most effective correction for analytical variability.

cluster_0 Ideal Scenario: Stable Isotope-Labeled IS cluster_1 Less Ideal: Structural Analog IS a1 Analyte a2 SIL-IS a1->a2 Co-elutes perfectly, experiences identical matrix effects b1 Analyte b2 Analog IS b1->b2 Elutes at a different time, matrix effects may differ

Caption: Ideal vs. Non-Ideal Internal Standard Behavior.

Q3: What is the ideal internal standard for this compound analysis?

Based on the principles outlined above, the unequivocal best choice is a Stable Isotope-Labeled this compound (e.g., this compound-d₃, -d₄, -d₈).

This compound has a molecular formula of C₂₃H₃₀N₆O₃ and a molecular weight of approximately 438.5 g/mol .[5][9] A deuterated version, such as this compound-d₈, would have a distinct mass-to-charge ratio (m/z) easily resolved by a mass spectrometer while behaving identically during chromatography and ionization. This ensures the highest level of accuracy and compliance with regulatory guidelines like the FDA's Bioanalytical Method Validation Guidance.[10][11]

Q4: Stable Isotope-Labeled this compound is not in my supplier's catalog. What are the best practical alternatives?

The unavailability of a dedicated SIL-IS is a common challenge in research, especially for novel or illicit compounds. The following hierarchy of alternatives should be considered, with the understanding that the further down the list you go, the more extensive the validation must be.

  • Best Alternative: SIL-IS of a Close Structural Analog. The most logical and scientifically sound alternative is the SIL-IS of a very closely related compound. In this case, Sildenafil-d₈ is an excellent candidate.[12] Sildenafil is the parent compound to N-desmethyl sildenafil and is structurally very similar to this compound.[13] Sildenafil-d₈ is commercially available and is likely to have chromatographic and ionization properties that closely track this compound.

  • Acceptable Alternative: A Non-Labeled Structural Analog. Using a non-labeled PDE-5 inhibitor like Sildenafil or Vardenafil can be an option. However, this approach has significant drawbacks. The IS will not perfectly co-elute with this compound, meaning it may not experience the same matrix effects at the precise retention time of the analyte.[14] Furthermore, there is a risk that the chosen analog could be present in the samples being tested, especially in cases of supplement adulteration.

  • Expert-Level Alternative (Use with Caution): In some reported cases, structurally unrelated compounds have been used. For instance, one study on a fatal this compound intoxication used Diphenhydramine-D₃ as an IS because it happened to have a nearly identical retention time under their specific chromatographic conditions.[7] This is not a generally recommended practice. It requires exhaustive validation to demonstrate that the IS response reliably tracks the analyte across different matrices and concentration levels. This approach is typically a last resort and may face greater scrutiny.

Internal Standard CandidateTypeProsConsKey Validation Checks
This compound-d₈ Stable Isotope-Labeled (SIL)Gold Standard. Co-elutes, identical chemical properties, best correction for matrix effects.Often not commercially available.Confirm isotopic purity and absence of "cross-talk" from unlabeled analyte.
Sildenafil-d₈ SIL AnalogCommercially available. Structurally very similar, likely to have close retention time and similar ionization.[12]May not perfectly co-elute, slight differences in ionization possible.Verify elution proximity, assess matrix factor parallelism with analyte.
Sildenafil Structural AnalogCommercially available and inexpensive.Does not co-elute. Different ionization efficiency. May be present in samples.Must demonstrate chromatographic resolution. Extensive matrix effect validation required.[15]
Diphenhydramine-d₃ Structurally UnrelatedMay be chosen for a specific retention time match in a validated method.[7]Not Recommended. No structural similarity, vastly different chemical properties, ionization behavior will not track the analyte.Requires rigorous, matrix-specific validation to prove its suitability. High risk of method failure.

Troubleshooting Guides & Protocols

Q5: How do I properly validate my chosen internal standard to satisfy regulatory standards?

Validating the internal standard is a cornerstone of the overall bioanalytical method validation process, as outlined by the FDA and ICH M10 guidelines.[10][11] The goal is to prove that the IS response is consistent and that it effectively normalizes the analyte's response.

G start Start: IS Validation Protocol prep_samples Prepare 3 Sample Sets (n≥6 per set from different sources) start->prep_samples set_a Set A: IS in Neat Solution (No Matrix) prep_samples->set_a set_b Set B: IS in Extracted Blank Matrix (Post-Extraction Spike) prep_samples->set_b set_c Set C: IS in Blank Matrix (Pre-Extraction Spike) prep_samples->set_c analyze Analyze all samples via LC-MS/MS set_a->analyze set_b->analyze set_c->analyze calculate Calculate IS Peak Area Ratios and CV% analyze->calculate eval_me Evaluate Matrix Effect: (Mean Area B) / (Mean Area A) calculate->eval_me eval_rec Evaluate Recovery: (Mean Area C) / (Mean Area B) calculate->eval_rec eval_cv Evaluate Consistency: Calculate CV% of IS area across all extracted samples (Set C) calculate->eval_cv decision Assess Results: Are CVs < 15%? Is Matrix Effect consistent? eval_me->decision eval_rec->decision eval_cv->decision pass PASS: IS is suitable for use decision->pass Yes fail FAIL: Re-evaluate IS choice or sample preparation method decision->fail No

Caption: Workflow for Internal Standard Validation.

Experimental Protocol: IS Response, Matrix Effect, and Recovery Evaluation

  • Prepare Solutions:

    • Prepare a stock solution of your chosen internal standard (e.g., Sildenafil-d₈) in an appropriate organic solvent.

    • Create a working solution at the final concentration that will be used in the assay. This concentration should yield a robust signal without saturating the detector.[3]

  • Source Blank Matrix:

    • Obtain at least six different lots of blank matrix (e.g., human plasma, urine, or a well-characterized herbal placebo).

  • Prepare Sample Sets:

    • Set A (Neat Solution): Add the IS working solution to a solvent mixture that mimics the final composition of your extracted samples.

    • Set B (Matrix Effect): Process the blank matrix lots through your entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or SPE). In the final step, spike the processed extracts with the IS working solution. This measures the effect of the matrix on the IS signal without accounting for extraction losses.

    • Set C (Recovery & Overall Process Variability): Spike the blank matrix lots with the IS working solution before starting the sample preparation procedure. Process these samples through the entire method.

  • Analysis and Data Evaluation:

    • Inject all samples from Sets A, B, and C onto the LC-MS/MS system.

    • Assess Consistency: For all processed samples (Set C), calculate the mean, standard deviation, and coefficient of variation (CV%) of the IS peak area. The CV% should ideally be less than 15%.

    • Assess Matrix Effect: Calculate the matrix factor (MF) for each lot by dividing the mean peak area of Set B by the mean peak area of Set A. The CV% of the MF across all lots should be less than 15%.

    • Assess Recovery: Calculate the extraction recovery for each lot by dividing the mean peak area of Set C by the mean peak area of Set B. Recovery should be consistent across lots.

Q6: My internal standard response is erratic across my analytical run. What should I check first?

Inconsistent IS response is a red flag that compromises the entire batch. Here is a troubleshooting checklist:

  • Pipetting and Addition: Is the IS being added precisely and consistently to every single sample? Verify the calibration of your pipettes. Automated liquid handlers can help minimize this source of error.

  • IS Stability: Has the IS degraded in your working solution or in the processed samples? Run a freshly prepared IS solution against your current one. Perform bench-top stability experiments as part of your validation.[16]

  • Severe Matrix Effects: If you are using a structural analog, it may not be adequately compensating for variable matrix effects between samples. This is a common cause of failure. Re-evaluate your sample cleanup procedure or consider switching to a SIL-IS.

  • Analyte Cross-Talk: At the upper limit of quantitation (ULOQ), is the signal from the high-concentration this compound spilling into the mass channel of the IS? This can happen if the isotopic purity of the SIL-IS is low or if fragmentation patterns overlap. Check a ULOQ sample prepared without IS to see if any signal is present in the IS MRM transition.

  • Sample Source: Is there an issue with a specific sample? Extreme IS signal suppression in one sample often points to a unique matrix composition for that particular sample. Consider dilution as a potential remedy.

By methodically selecting and rigorously validating your internal standard, you build a robust and reliable analytical method capable of producing high-quality, defensible data for this compound quantification.

References

addressing poor peak shape in Desmethyl Carbodenafil chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Desmethyl Carbodenafil. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor peak shape during their experiments. As an analogue of Sildenafil and a basic compound, this compound presents specific chromatographic behaviors that, if not properly managed, can lead to inaccurate quantification and poor resolution.[1][2][3] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding this compound's Chromatographic Behavior

Q1: Why is this compound prone to poor peak shape, especially peak tailing?

A1: The primary reason lies in its chemical structure. This compound is a basic compound containing nitrogen atoms that can easily be protonated.[3][4] In reversed-phase HPLC, which typically uses silica-based columns, the surface of the silica contains residual acidic silanol groups (Si-OH).[1][5]

At mid-range pH values (approx. 3-7), these silanols can become ionized (Si-O⁻), creating active sites that interact strongly with the positively charged (protonated) this compound molecule.[5][6][7] This secondary ionic interaction, in addition to the desired hydrophobic interaction with the C18 stationary phase, causes a portion of the analyte molecules to be retained longer, resulting in an asymmetric peak with a pronounced "tail".[2] This phenomenon compromises peak integration, reduces resolution, and affects analytical accuracy.[1]

cluster_low_ph Low pH (<3) cluster_mid_ph Mid pH (3-7) Analyte_Low Basic Analyte (DMC-H⁺) Positively Charged Silanol_Low Silanol (Si-OH) Protonated (Neutral) Analyte_Low->Silanol_Low Minimal Ionic Interaction (Repulsion Possible) Result_Low Good Peak Shape Analyte_Mid Basic Analyte (DMC-H⁺) Positively Charged Silanol_Mid Silanol (Si-O⁻) Ionized (Negative) Analyte_Mid->Silanol_Mid Strong Ionic Interaction (Causes Tailing) Result_Mid Peak Tailing

Caption: Analyte-Silanol interactions at different mobile phase pH values.

Section 2: Troubleshooting Peak Tailing

Peak tailing is the most common issue when analyzing basic compounds like this compound. It is quantified by a Tailing Factor or Asymmetry Factor (As) greater than 1.2.[2][8]

Q2: My this compound peak is tailing. What is the first thing I should check?

A2: The first and most impactful parameter to investigate is the mobile phase pH . The pH controls the ionization state of both your analyte and the column's residual silanols.[9][10][11]

  • Causality: If your mobile phase pH is in the mid-range (e.g., pH 4-7), silanols are ionized and will strongly interact with your protonated basic analyte, causing tailing.[6][7] Operating at a pH close to the analyte's pKa can also cause peak distortion because both ionized and unionized forms of the analyte exist simultaneously.[10][11]

  • Troubleshooting Step: Check the pH of the aqueous portion of your mobile phase before mixing it with the organic solvent. Ensure it is consistent with your method's requirements.[7]

Q3: How can I use mobile phase pH to fix peak tailing for this compound?

A3: You have two primary strategies, both aimed at minimizing secondary silanol interactions. The goal is to adjust the pH to be at least 2 units away from the analyte's pKa.

Strategy 1: Low pH (Recommended Starting Point) Lower the mobile phase pH to between 2.5 and 3.0.

  • Mechanism: At this low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[1][2][7] While the this compound will be fully protonated (positively charged), the neutral silanol surface minimizes the unwanted ionic interactions, leading to a much-improved, symmetrical peak shape.[8][12]

  • Protocol: Use a buffer suitable for low pH, such as 0.1% formic acid or a phosphate buffer.

Strategy 2: High pH (Requires a Specific Column Type) Increase the mobile phase pH to > 9.

  • Mechanism: At high pH, the this compound molecule will be in its neutral, free-base form. This prevents ionic interactions with the now fully ionized silanol groups, improving peak shape and often increasing retention.[13]

  • Critical Consideration: Standard silica columns are not stable above pH 8 and will dissolve, leading to rapid column degradation.[13] You must use a column specifically designed for high pH work, such as a hybrid-silica or polymer-based column.[14]

Parameter Low pH (2.5 - 3.0) Mid pH (4.0 - 7.0) High pH (> 9.0)
This compound Ionized (Positively Charged)Ionized (Positively Charged)Neutral (Free Base)
Silica Surface (Silanols) Neutral (Protonated)Ionized (Negatively Charged)Ionized (Negatively Charged)
Primary Interaction HydrophobicHydrophobic + IonicHydrophobic
Expected Peak Shape Symmetrical Tailing Symmetrical
Column Requirement Standard Silica C18Standard Silica C18High-pH Stable Column Required

Q4: I've adjusted the pH, but the tailing persists. What else could be the cause?

A4: If pH optimization is insufficient, consider these other common causes:

  • Inappropriate Column Choice: Your column may have a high level of residual silanol activity.

    • Solution: Switch to a high-purity, "end-capped" column. End-capping treats the silica surface to chemically block many of the residual silanol groups, reducing their availability for secondary interactions.[1][2] For very basic compounds, consider columns with polar-embedded groups or a positively charged surface chemistry, which further shield the analyte from silanols.[8][14][15]

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components or silica bed degradation can create active sites that cause tailing.[16][17]

    • Solution: First, try flushing the column with a strong organic solvent.[18] If that fails, a void may have formed at the column inlet.[7][8] You can try back-flushing the column (if permitted by the manufacturer), but replacement is often necessary. Using a guard column is a cost-effective way to protect your analytical column from contamination.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[6][18]

    • Solution: Minimize tubing length and use narrow internal diameter (e.g., 0.005") PEEK tubing where possible.[6]

Section 3: Troubleshooting Peak Fronting

Peak fronting, where the leading edge of the peak is sloped, is less common but indicates a different set of problems. It is often described as a "shark fin" shape.[19]

Q5: My this compound peak is fronting. What is the most likely cause?

A5: The most common cause of peak fronting is sample overload .[18][19] This can happen in two ways:

  • Mass Overload: The concentration of the analyte in your sample is too high, saturating the stationary phase at the column inlet.[19][20] Excess molecules have nowhere to bind and are pushed down the column prematurely, eluting at the front of the main peak band.[19]

  • Volume Overload: The injection volume is too large for the column dimensions, causing the initial sample band to be too wide.[20][21]

  • Troubleshooting Protocol: Overload Test

    • Dilute your sample 10-fold with the mobile phase.

    • Inject the diluted sample.

    • If the peak shape becomes symmetrical, the original issue was mass overload.[19]

    • If fronting persists, reduce the injection volume by half. If this resolves the issue, the problem was volume overload.[20]

Q6: I've ruled out sample overload, but fronting continues. What should I check next?

A6: The next most probable cause is sample solvent incompatibility .[16][21]

  • Causality: If you dissolve your this compound sample in a solvent that is significantly "stronger" (has a higher elution strength) than your mobile phase, it disrupts the partitioning process at the column inlet. The strong solvent carries the analyte down the column too quickly instead of allowing it to bind to the stationary phase, resulting in a distorted, fronting peak.[16]

  • Solution: Always try to dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Section 4: Troubleshooting Split or Shoulder Peaks

Split peaks can be frustrating as they can indicate either a chemical separation issue or a physical problem with the HPLC system.[17][22]

Q7: My single this compound peak is appearing as a split or shouldered peak. How do I determine the cause?

A7: The troubleshooting approach depends on whether this is happening to all peaks or just the analyte peak.

Start Split Peak Observed AllPeaks Does it affect ALL peaks? Start->AllPeaks ChemIssue Chemical Issue (Analyte-Specific) AllPeaks->ChemIssue No PhysIssue Physical System Issue (General) AllPeaks->PhysIssue Yes Coelution Co-eluting Impurity? ChemIssue->Coelution pH_pKa Mobile Phase pH close to Analyte pKa? ChemIssue->pH_pKa Dissolution Incomplete Sample Dissolution? ChemIssue->Dissolution FritBlock Partially Blocked Inlet Frit? PhysIssue->FritBlock Void Column Void or Channeling? PhysIssue->Void Injector Injector Malfunction? PhysIssue->Injector

Caption: Diagnostic workflow for troubleshooting split peaks.

Scenario 1: Only the this compound peak is split. This points to a chemical issue .

  • Co-elution: You may have an impurity or related compound eluting very close to your main peak.

    • Test: Reduce your injection volume. If the split peak resolves into two smaller, distinct peaks, it confirms co-elution.[23]

    • Solution: Optimize your method's selectivity by adjusting the mobile phase composition (e.g., organic solvent ratio) or changing the gradient.[23]

  • Mobile Phase pH near Analyte pKa: As mentioned for tailing, this can cause the presence of both ionized and neutral forms of the analyte, leading to peak splitting.[10]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa.

Scenario 2: All peaks in the chromatogram are split. This strongly suggests a physical problem in the flow path before or at the column.

  • Partially Blocked Inlet Frit: Particulate matter from the sample or system can clog the frit at the top of the column, causing the sample to be distributed unevenly onto the packing material.[23]

    • Solution: Use an in-line filter and always filter your samples. Try back-flushing the column. If the problem persists, the column or frit may need replacement.[23]

  • Column Void or Channeling: A void (gap) can form at the column inlet due to pressure shocks or silica dissolution.[23][24] This creates two different flow paths for the sample, one through the void and one through the packed bed, resulting in a split peak.

    • Solution: A column with a significant void cannot be repaired and must be replaced.[23]

References

Technical Support Center: Ensuring Reproducibility in Desmethyl Carbodenafil Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Desmethyl Carbodenafil Bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring reproducible results when working with this sildenafil analogue. Given that this compound is often found as an undeclared ingredient in supplements and is not an FDA-approved compound, its purity, stability, and handling characteristics can be highly variable, posing significant challenges to consistent bioassay performance.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter.

The Challenge of Reproducibility with Unregulated Analogues

This compound, a structural analogue of sildenafil, functions as a phosphodiesterase type 5 (PDE5) inhibitor.[3][4][5] Like sildenafil, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[6][7] However, its unapproved status means that researchers often work with material of unknown provenance, purity, and stability, which are critical factors that can undermine experimental reproducibility. This guide emphasizes robust assay design and rigorous quality control to mitigate these inherent variabilities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a phosphodiesterase type 5 (PDE5) inhibitor.[3] PDE5 is the enzyme responsible for breaking down cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG), resulting in the relaxation of smooth muscle tissue, particularly in the corpus cavernosum and pulmonary vasculature.[6][7] This is the same mechanism of action as sildenafil and other approved PDE5 inhibitors.[5]

Q2: Which type of bioassay is more suitable for this compound: enzymatic or cell-based?

A2: The choice between an enzymatic and a cell-based assay depends on your research question.

  • Enzymatic assays directly measure the inhibition of purified PDE5 enzyme activity and are ideal for determining a compound's potency (e.g., IC50 value) and for initial high-throughput screening.[8][9] They offer a cleaner system with fewer biological variables.

  • Cell-based assays provide a more physiologically relevant context by measuring the downstream effects of PDE5 inhibition within a living cell, such as changes in intracellular cGMP levels or vasodilation in smooth muscle cell cultures.[10][11] These assays can also provide insights into cell permeability, potential cytotoxicity, and off-target effects.[10][12] For a comprehensive understanding, employing both assay types is recommended.

Q3: How should I prepare and store this compound stock solutions?

A3: Given the potential variability of the compound, proper handling is crucial.

  • Solubility: Determine the solubility of your specific batch of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[13] Always use high-purity, anhydrous solvents.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your assays, as solvents like DMSO can have toxic effects on cells at higher concentrations.[12]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[12][13] Protect from light.

  • Stability: The stability of this compound in solution is not well-documented. It is advisable to prepare fresh dilutions for each experiment from a recently thawed aliquot.[13][14]

Troubleshooting Guide

This section addresses common problems encountered during this compound bioassays, providing potential causes and actionable solutions.

Issue 1: High Variability Between Replicate Wells or Experiments

High variability is a common issue that can mask the true effect of your compound.[14]

Possible Cause Troubleshooting Steps & Explanations
Inconsistent Pipetting Small errors in pipetting, especially during serial dilutions, can lead to significant concentration inaccuracies.[14] Solution: Follow best pipetting practices: pre-wet tips, use a consistent and slow plunger speed, and ensure your pipettes are regularly calibrated.[15][16][17][18] For multi-well plates, using a multichannel pipette can improve consistency.[12]
Cell Seeding & Health Non-uniform cell density and poor cell health can lead to variable responses.[12] Solution: Ensure a homogenous cell suspension before seeding. Only use cells within a specific passage number range and in the logarithmic growth phase.[14] Regularly monitor cell morphology and viability.
Reagent Instability Degradation of this compound or other critical reagents (e.g., enzyme, substrate) can cause inconsistent results. Solution: Prepare fresh dilutions of the compound for each experiment.[12] Ensure enzymes are stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles.[19]
Edge Effects in Plates Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentrations. Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
Issue 2: Poor or No Signal in an Enzymatic Assay

A weak or absent signal can make it impossible to determine inhibitory activity.[19]

Possible Cause Troubleshooting Steps & Explanations
Inactive PDE5 Enzyme The enzyme may have lost its activity due to improper storage or handling. Solution: Verify enzyme activity by running a positive control with a well-characterized PDE5 inhibitor like sildenafil at a known effective concentration.[19] A lack of inhibition suggests a problem with the enzyme.
Suboptimal Reagent Concentrations The concentrations of the enzyme, substrate (cGMP), and inhibitor are interdependent.[19] Solution: Titrate the PDE5 enzyme to find a concentration that yields a robust signal-to-background ratio. The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibition.[19]
Incorrect Assay Conditions pH, temperature, and buffer composition can significantly impact enzyme activity. Solution: Confirm that your assay buffer has the optimal pH and ionic strength for PDE5 activity. Ensure that incubation times and temperatures are appropriate and consistent across experiments.[19]
High Background Noise Autofluorescence from the test compound or contaminated reagents can mask the signal.[19] Solution: Test for compound autofluorescence at the assay's excitation and emission wavelengths. Prepare all buffers and reagents with high-purity water and filter-sterilize them if necessary.[19]
Issue 3: Unexpected Results in Cell-Based Assays (e.g., Cytotoxicity, No Effect)

Cell-based assays introduce more biological complexity, which can lead to unexpected outcomes.[12]

Possible Cause Troubleshooting Steps & Explanations
Compound Cytotoxicity At high concentrations, this compound or impurities may be toxic to cells, confounding the results. Solution: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.[12][14]
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. Solution: Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[12]
Inadequate Cell Stimulation In assays measuring cGMP production, the stimulus used to activate guanylate cyclase (e.g., a nitric oxide donor like SNP) may be insufficient. Solution: Ensure the stimulating agent is fresh and used at an optimal concentration. Titrate the stimulus to achieve a robust cGMP production window.[12]
Cell Culture Contamination Bacterial, fungal, or mycoplasma contamination can severely impact cell health and experimental outcomes.[20][21] Solution: Practice strict aseptic technique.[22][23] Regularly test for mycoplasma contamination.[20][21] If contamination is suspected, discard the affected cultures and thoroughly disinfect the incubator and biosafety cabinet.[21][24]

Visualizing Experimental Workflows

Enzymatic Assay Workflow

A typical workflow for an in vitro PDE5 inhibition assay involves preparing reagents, initiating the enzymatic reaction, and then detecting the product.

Enzymatic_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection & Analysis prep_inhibitor Prepare this compound and Control (Sildenafil) Dilutions add_inhibitor Add Inhibitor/Control to Microplate Wells prep_inhibitor->add_inhibitor prep_enzyme Dilute PDE5 Enzyme in Assay Buffer add_enzyme Add PDE5 Enzyme prep_enzyme->add_enzyme prep_substrate Dilute cGMP Substrate in Assay Buffer add_substrate Initiate Reaction: Add cGMP Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (15-30 min) (Inhibitor-Enzyme Binding) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (30-60 min, 37°C) (Enzymatic Reaction) add_substrate->incubate stop_reaction Stop Reaction (e.g., Add Stop Solution) incubate->stop_reaction detect_signal Detect Signal (e.g., Fluorescence, Luminescence) stop_reaction->detect_signal analyze_data Analyze Data (Calculate % Inhibition, IC50) detect_signal->analyze_data

Caption: A generalized workflow for an in vitro PDE5 enzymatic inhibition assay.

NO/cGMP Signaling Pathway

Understanding the signaling pathway is crucial for interpreting results from both enzymatic and cell-based assays.

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Inhibitor Desmethyl Carbodenafil Inhibitor->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.[6]

References

managing low signal-to-noise in Desmethyl Carbodenafil detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of Desmethyl Carbodenafil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for managing low signal-to-noise (S/N) ratios during experimental analysis. As a synthetic analogue of Sildenafil, this compound is often found as an undeclared adulterant in dietary supplements, making its sensitive and accurate detection critical for public health and regulatory compliance.[1][2] This resource synthesizes field-proven insights and established scientific principles to help you navigate the complexities of trace-level analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

A1: this compound is a structural analogue of Sildenafil, a phosphodiesterase type-5 (PDE-5) inhibitor.[1] Its detection is often challenging due to its presence at trace levels in complex matrices such as herbal supplements, food products, or biological fluids.[3][4] These matrices contain numerous endogenous components that can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal and contribute to high background noise.[5][6][7] Achieving the low limits of detection (LOD) required for regulatory purposes necessitates a highly optimized analytical method to ensure a sufficient signal-to-noise ratio.[8]

Q2: What is the primary analytical technique for detecting this compound?

A2: The gold standard for detecting and quantifying this compound and other sildenafil analogues is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][4][9] This technique offers the high selectivity and sensitivity needed to distinguish the target analyte from matrix interferences.[10] High-resolution mass spectrometry (HRMS) platforms, like TOF or Orbitrap systems, are also frequently used for screening and identifying unknown analogues due to their ability to provide highly accurate mass measurements.[3]

Q3: What is a "good" signal-to-noise ratio for quantitative analysis?

A3: For the limit of detection (LOD), a signal-to-noise ratio (S/N) of 3:1 is generally accepted. For the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision, an S/N of 10:1 is the standard requirement in most regulatory guidelines.[7] Maintaining an S/N ratio well above 10 for all points on a calibration curve is essential for robust and reliable quantification.

Q4: Can I use a deuterated internal standard for this compound?

A4: Yes, using a stable isotope-labeled (SIL) internal standard, such as a deuterated version of this compound, is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.[11] By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during sample preparation and injection can be effectively normalized, leading to significantly improved accuracy and precision. While a specific SIL standard for this compound may need to be custom synthesized, deuterated analogues of sildenafil are available and may serve as a suitable alternative if their chromatographic behavior and ionization efficiency are proven to be comparable.[12][13]

Troubleshooting Guide: Managing Low Signal-to-Noise

This guide provides a systematic approach to diagnosing and resolving common issues that lead to a poor S/N ratio in the LC-MS/MS analysis of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a structured approach to identifying the source of a low S/N issue.

G cluster_start cluster_phase1 Phase 1: System & Consumables Check cluster_phase2 Phase 2: Sample-Related Issues cluster_phase3 Phase 3: Instrument Optimization cluster_end start Low S/N Detected blank_inj Inject System Blank (Mobile Phase) start->blank_inj fresh_mp Prepare Fresh LC-MS Grade Mobile Phase blank_inj->fresh_mp Baseline Noisy? matrix_effect Assess Matrix Effects (Post-Extraction Spike) blank_inj->matrix_effect Baseline Clean system_flush Perform System Flush fresh_mp->system_flush leak_check Check for Leaks system_flush->leak_check leak_check->matrix_effect System Clean sample_prep Optimize Sample Prep (e.g., SPE, LLE) matrix_effect->sample_prep Suppression Detected? source_opt Optimize ESI Source Parameters via Infusion matrix_effect->source_opt No Suppression concentration Incorporate Sample Concentration Step sample_prep->concentration concentration->source_opt Signal Still Low ms_params Refine MS Parameters (Dwell Time, Cone Voltage) source_opt->ms_params end_node S/N Ratio Improved ms_params->end_node

Caption: A systematic workflow for troubleshooting low S/N issues.

Issue 1: High, Noisy Baseline Across the Entire Chromatogram

Q: My total ion chromatogram (TIC) shows a high, noisy baseline even when no sample is injected. What are the likely causes and how can I fix this?

A: A high and noisy baseline is typically due to chemical or electronic noise. A systematic check is the best approach.[14]

  • Cause 1: Contaminated Mobile Phase. Even high-purity solvents can become contaminated over time or may not be of sufficient quality for sensitive MS analysis.[8][15] Plasticizers (e.g., phthalates) from storage containers or trace impurities in lower-grade solvents can ionize and create a high chemical background.[10]

    • Solution: Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate).[15] Prepare fresh mobile phase daily in scrupulously clean glassware. To diagnose, run a blank injection of your mobile phase. If the baseline is noisy, the mobile phase is the likely culprit.[14]

  • Cause 2: System Contamination. The LC system—including tubing, injector, and pump seals—can accumulate contaminants over time.[10][16] These contaminants can slowly leach into the mobile phase and flow into the mass spectrometer.

    • Solution: Perform a systematic system flush. Replace the column with a union and flush all lines with a strong solvent series. A common flush sequence is to start with your mobile phase (without buffer salts), move to water, then isopropanol, and finally back to the initial mobile phase. A "steam clean" with high aqueous flow and high gas temperatures overnight can also be very effective.[14][17]

  • Cause 3: Leaks in the LC or MS System. An air leak, particularly between the column and the MS source, can introduce atmospheric components like nitrogen, leading to a high background and unstable spray.

    • Solution: Systematically check all fittings and connections, especially PEEK fittings that can wear over time. Use an electronic leak detector or a small amount of isopropanol on a wipe around fittings while monitoring the background for characteristic ions.

Issue 2: Analyte Signal is Weak or Undetectable

Q: I've injected my sample, but the peak for this compound is very small or completely absent, even at concentrations I expect to see. What should I investigate?

A: A weak or absent signal points to issues with the analyte itself, either due to degradation, poor ionization, or significant signal suppression.

  • Cause 1: Suboptimal MS and Ion Source Parameters. The efficiency of converting the analyte in solution into gas-phase ions is paramount for a strong signal.[8][15] Every parameter in the electrospray ionization (ESI) source—from capillary voltage to gas temperatures and flows—dramatically impacts this process.[18][19]

    • Solution: Optimize ESI source parameters by directly infusing a standard solution of this compound. Systematically adjust parameters like capillary voltage, nebulizer pressure, drying gas temperature, and flow rate to find the settings that yield the maximum, most stable signal.[20][21] Additionally, ensure the correct precursor and product ions are selected for MRM analysis. Sildenafil analogues often produce common fragment ions that can be used as a starting point.[3][22]

    Table 1: Suggested Starting LC-MS/MS Parameters for this compound

    Parameter Value Rationale & Comments
    Ionization Mode Positive ESI The pyrazolopyrimidinone core is basic and readily protonates.[22][23]
    Precursor Ion (Q1) m/z 439.2 Based on the molecular weight of 438.5 g/mol [M+H]⁺.[1]
    Product Ion (Q3) m/z 283.1 A common fragment for sildenafil analogues resulting from cleavage of the ethoxyphenyl group.[3][13]
    Dwell Time 50-100 ms Balances sensitivity with the need for sufficient data points across the peak.
    Cone/Fragmentor Voltage 80-120 V Optimize via infusion to maximize precursor ion intensity without excessive fragmentation.[24]

    | Collision Energy | 20-40 eV | Optimize via infusion to maximize the intensity of the target product ion. |

  • Cause 2: Severe Matrix-Induced Ion Suppression. Co-eluting compounds from the sample matrix can interfere with the desolvation and ionization of this compound in the ESI source, drastically reducing its signal.[5][7][25] This is a very common problem in complex matrices like herbal supplements.

    • Solution: Improve sample cleanup. The goal is to selectively remove interfering compounds while recovering the analyte. Solid-Phase Extraction (SPE) is highly effective for this.[26][27] Alternatively, adjust the chromatographic gradient to separate the analyte from the region where matrix components elute. A qualitative assessment of ion suppression can be performed by post-column infusion of the analyte while injecting a blank matrix extract.[11]

  • Cause 3: Inefficient Sample Extraction. The analyte may not be efficiently extracted from the sample matrix, leading to low recovery and a weak signal.

    • Solution: Validate your extraction procedure. Perform a recovery experiment by spiking a known amount of this compound into a blank matrix before and after extraction. Compare the peak areas to determine the extraction efficiency.[7] Experiment with different extraction solvents or techniques (e.g., sonication, homogenization) to improve recovery.[28][29]

Visualizing Sources of Analytical Noise

Understanding where noise originates is key to mitigating it.

G cluster_system LC-MS System cluster_lc LC Components cluster_ms MS Components mobile_phase Mobile Phase (Solvent Impurities, Contaminated Additives) pump Pump (Seal Wear, Pulsations) mobile_phase->pump injector Injector (Carryover, Port Contamination) pump->injector column Column (Bleed, Fouling) injector->column source Ion Source (Unstable Spray, Dirty Optics) column->source detector Detector (Electronic Noise) source->detector output High Background Noise & Low S/N Ratio detector->output sample Sample Matrix (Endogenous Compounds, Phospholipids, Salts) sample->source Matrix Effects

Caption: Primary sources of chemical and electronic noise in an LC-MS system.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up complex sample extracts (e.g., from herbal supplements) using a mixed-mode cation exchange SPE cartridge, suitable for a basic compound like this compound.

Objective: To remove non-polar and neutral interferences and concentrate the analyte.

Materials:

  • Mixed-mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

  • SPE Vacuum Manifold

  • Methanol (LC-MS Grade)

  • Ammonium Hydroxide (5%) in Methanol

  • Formic Acid (0.1%) in Water

  • Sample Extract (dissolved in a weak, acidic solvent)

Procedure:

  • Conditioning: Pass 2 mL of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.[14]

  • Equilibration: Pass 2 mL of 0.1% formic acid in water through the cartridge to equilibrate the sorbent to the appropriate pH.

  • Sample Loading: Load the acidified sample extract onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). The basic analyte will be retained by the cation exchange mechanism.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar impurities. Follow with 2 mL of methanol to remove non-polar, neutral impurities.

  • Elution: Elute the this compound from the cartridge using 2 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis. This step also serves to concentrate the analyte.[7]

Protocol 2: ESI Source Optimization via Tee-Infusion

Objective: To determine the optimal ion source parameters for maximizing the this compound signal.

Materials:

  • Syringe Pump

  • Standard solution of this compound (e.g., 100 ng/mL in 50:50 Acetonitrile:Water)

  • PEEK Tee Union and necessary fittings

  • LC-MS/MS system

Procedure:

  • Setup: Disconnect the column from the mass spectrometer. Using a PEEK tee, connect the LC flow to one inlet, the syringe pump (containing the analyte standard) to the second inlet, and the MS source to the outlet.

  • Initial Conditions: Set the LC to deliver mobile phase at your analytical flow rate (e.g., 0.4 mL/min). Begin infusing the analyte standard at a low flow rate (e.g., 10 µL/min).

  • MS Method: Create an MS method in MRM mode monitoring the transition for this compound (e.g., m/z 439.2 → 283.1). Set a short dwell time and display the signal intensity in real-time.

  • Parameter Optimization: While monitoring the signal intensity, adjust one parameter at a time to find the maximum response. Record the optimal setting for each.

    • Capillary Voltage: Adjust in 200-500 V increments.

    • Nebulizer Gas Pressure: Adjust in 5 psi increments.

    • Drying Gas Flow and Temperature: Adjust flow in 1-2 L/min increments and temperature in 10-25 °C increments. Note that these parameters are often interdependent.[19][21]

  • Finalize Method: Once all parameters are optimized, save them in your analytical method. This self-validating process ensures your instrument is configured for the best possible sensitivity for your target compound.

References

Validation & Comparative

A Comparative Analysis of PDE5 Inhibition: Desmethyl Carbodenafil vs. Sildenafil

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the landscape of phosphodiesterase type 5 (PDE5) inhibitor research, the quest for novel compounds with optimized potency, selectivity, and pharmacokinetic profiles is perpetual. This guide provides a detailed comparative analysis of desmethyl carbodenafil and the well-established PDE5 inhibitor, sildenafil. As an unapproved sildenafil analog, this compound has appeared as an adulterant in unregulated products, making a thorough understanding of its pharmacological properties a matter of public health and a point of interest for medicinal chemists and pharmacologists.[1][2]

This document will delve into the molecular mechanisms of PDE5 inhibition, compare the known biochemical and pharmacological properties of both compounds, and provide detailed experimental protocols for their in-vitro evaluation. While comprehensive data on this compound is limited in peer-reviewed literature, this guide will leverage available information and draw parallels with the known active metabolite of sildenafil, N-desmethyl sildenafil, to provide a scientifically grounded comparison.

The Crucial Role of PDE5 in Cellular Signaling

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3] This pathway is integral to smooth muscle relaxation and vasodilation. Under physiological stimulation, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to the relaxation of smooth muscle cells. PDE5 terminates this signal by specifically hydrolyzing cGMP to 5'-GMP. By inhibiting PDE5, compounds like sildenafil and its analogs prevent the degradation of cGMP, leading to its accumulation and enhanced vasodilation.[3]

cluster_0 Cellular Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP Inhibitor PDE5 Inhibitor (Sildenafil / this compound) Inhibitor->PDE5 inhibits

Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Head-to-Head Comparison: Biochemical and Pharmacological Properties

A direct comparison of this compound and sildenafil is challenging due to the limited availability of peer-reviewed data for this compound. However, laboratory studies suggest that its PDE5 inhibitory potency is comparable to that of sildenafil.[1] To provide a more quantitative perspective, we will also consider the properties of N-desmethyl sildenafil, the primary active metabolite of sildenafil, which shares a key structural feature with this compound (the absence of a methyl group on the piperazine ring).

ParameterSildenafilN-Desmethyl Sildenafil (Metabolite)This compound
PDE5 IC50 ~3.7 nM~50% of Sildenafil's potencyStated to be "comparable" to Sildenafil, but specific IC50 not widely published.[1]
Selectivity Highly selective for PDE5. Lower selectivity against PDE6 and PDE1.[4][5]Similar selectivity profile to sildenafil.[6]Not fully characterized, but expected to have a similar profile to sildenafil.
Metabolism Primarily by hepatic CYP3A4 (major) and CYP2C9 (minor) to N-desmethyl sildenafil.[7]Further metabolized before excretion.[6]Pharmacokinetics are not well-studied but are presumed to be similar to sildenafil.[8]
Half-life ~3-4 hours~4 hours[6]Unknown
Bioavailability ~40%[9]-Unknown

Expert Insights: The N-demethylation of sildenafil to its primary metabolite results in a twofold reduction in PDE5 inhibitory potency.[7][10] This suggests that the N-methyl group on the piperazine moiety of sildenafil contributes to its binding affinity for the PDE5 active site. While this compound is a distinct molecule, the lack of this methyl group is a significant structural similarity to N-desmethyl sildenafil. Therefore, it is plausible that this compound may also exhibit slightly reduced potency compared to a hypothetical "carbodenafil" parent compound. However, without experimental data, this remains speculative. The primary concern with this compound is its unregulated and uncharacterized nature, as highlighted by a case of fatal toxicity.[2][8]

Experimental Protocols: In-Vitro PDE5 Inhibition Assay

To experimentally determine and compare the PDE5 inhibitory potency of compounds like this compound and sildenafil, a robust in-vitro assay is essential. The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PDE5.

cluster_1 In-Vitro PDE5 Inhibition Assay Workflow Prep Prepare Reagents: - PDE5 Enzyme - cGMP Substrate - Test Compounds - Assay Buffer Plate Plate Compounds: - Serially dilute test compounds - Add to microplate Prep->Plate Enzyme Add PDE5 Enzyme Plate->Enzyme Incubate1 Pre-incubation Enzyme->Incubate1 Substrate Add cGMP Substrate Incubate1->Substrate Incubate2 Enzymatic Reaction Substrate->Incubate2 Detect Detect GMP Production (e.g., Fluorescence Polarization) Incubate2->Detect Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Detect->Analyze

Caption: Workflow for an in-vitro PDE5 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (sildenafil and this compound) in a suitable solvent, such as DMSO.

    • Prepare a series of dilutions of the test compounds to cover a range of concentrations.

    • Reconstitute purified, recombinant human PDE5 enzyme in an appropriate assay buffer.

    • Prepare a solution of cGMP substrate in the assay buffer.

  • Assay Procedure:

    • Add a small volume of each dilution of the test compounds to the wells of a microplate. Include a positive control (a known PDE5 inhibitor) and a negative control (vehicle only).

    • Add the diluted PDE5 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding a stop solution or by heat inactivation.

  • Detection and Data Analysis:

    • The amount of GMP produced, which is inversely proportional to the inhibitory activity of the test compound, can be quantified using various methods, such as:

      • Fluorescence Polarization (FP) Immunoassay: This is a common and sensitive method.

      • Luminescence-based assays: These assays measure the remaining cGMP.

      • High-Performance Liquid Chromatography (HPLC): This can be used to separate and quantify cGMP and GMP.

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation and Causality: The inclusion of a known PDE5 inhibitor like sildenafil as a positive control is crucial for validating the assay's performance. The IC50 value obtained for sildenafil should be consistent with previously reported values, confirming the accuracy of the experimental setup. The dose-dependent inhibition observed provides a causal link between the concentration of the test compound and its effect on PDE5 activity.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and sildenafil, highlighting the critical role of PDE5 inhibition in their mechanism of action. While sildenafil is a well-characterized therapeutic agent, this compound remains an enigmatic compound due to the scarcity of published scientific data. The available information suggests a comparable PDE5 inhibitory profile to sildenafil, but this requires rigorous experimental verification.

For researchers in drug development, the key takeaway is the importance of comprehensive characterization of novel PDE5 inhibitors. This includes not only determining their in-vitro potency and selectivity but also thoroughly evaluating their pharmacokinetic and toxicological profiles. The case of this compound serves as a cautionary tale about the potential dangers of unapproved and uncharacterized sildenafil analogs. Future research should focus on obtaining and publishing detailed experimental data for such compounds to better inform both the scientific community and regulatory bodies.

References

Comparative Analysis of Sildenafil Analogs' Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Beyond Erectile Dysfunction - The Cytotoxic Potential of PDE5 Inhibitors

Sildenafil, the active ingredient in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] While renowned for its efficacy in treating erectile dysfunction, a growing body of evidence suggests that sildenafil and its analogs possess cytotoxic properties against various cancer cell lines.[2][3][4] This has opened a new avenue of research into repurposing these well-established drugs for oncological applications.[3][5]

This guide provides a comprehensive comparative analysis of the cytotoxicity of sildenafil and its analogs. We will delve into the underlying molecular mechanisms, present standardized protocols for assessing cytotoxicity, and offer a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, pharmacology, and medicinal chemistry.

The Landscape of Sildenafil Analogs

The term "sildenafil analogs" encompasses a range of molecules that share a structural similarity to sildenafil and exhibit inhibitory activity against PDE5. These can be broadly categorized as:

  • Approved PDE5 Inhibitors: This group includes drugs like vardenafil (Levitra®), tadalafil (Cialis®), and avanafil (Stendra®), which have undergone rigorous clinical testing and are approved for medical use.[1][6][7]

  • Synthetic Structural Analogs: These are compounds developed for research purposes or, in some cases, found as adulterants in "herbal" supplements.[1][8][9][10] Examples include acetildenafil, homosildenafil, and hydroxyhomosildenafil.[10][11]

The structural variations among these analogs, often in the piperazine ring and the sulfonyl group, can significantly influence their potency, selectivity, and cytotoxic profiles.[8]

Comparative Cytotoxicity: A Data-Driven Overview

Compound Cancer Cell Line(s) Observed Effect(s) Key Findings & IC50 Values (where available) References
Sildenafil Prostate (PC-3, DU145), Breast (MCF7), Colon Carcinoma, Chronic Lymphocytic LeukemiaInduction of apoptosis, Inhibition of proliferation, G1 cell cycle arrest, Sensitization to chemotherapySildenafil alone showed dose-dependent cytotoxicity. It significantly potentiated the effects of doxorubicin and cisplatin. IC50 for colon cancer cells ranged from 190 to 271 µM.[2][3][4][12]
Vardenafil B-chronic lymphocytic leukemia (B-CLL)Induction of caspase-dependent apoptosisVardenafil was found to be a more potent inducer of apoptosis in B-CLL cells compared to sildenafil.[13]
Tadalafil -Limited public data on direct cytotoxicity in cancer cell lines.Has been linked to rare instances of acute liver injury.[6]
Avanafil -Limited public data on direct cytotoxicity in cancer cell lines.No significant association with liver injury in premarketing studies.[7]
Acetildenafil -Primarily identified as an adulterant; cytotoxic profile not well-characterized in peer-reviewed literature.-[1][10]
Homosildenafil -Primarily identified as an adulterant; cytotoxic profile not well-characterized in peer-reviewed literature.-[10]

Note: The IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.

Mechanisms of Cytotoxicity: Unraveling the Signaling Pathways

The cytotoxic effects of sildenafil and its analogs are not merely a consequence of PDE5 inhibition. Research points to a multi-faceted mechanism involving the induction of apoptosis through various signaling pathways.

Intrinsic (Mitochondrial) Pathway of Apoptosis

Several studies have demonstrated that sildenafil, often in combination with chemotherapeutic agents, activates the intrinsic apoptotic pathway.[4] This is characterized by:

  • Increased expression of pro-apoptotic proteins: such as Bax and Bad.[4]

  • Decreased expression of anti-apoptotic proteins: like Bcl-2 and Bcl-xL.[4]

  • Activation of Caspase-3: a key executioner caspase in the apoptotic cascade.[2][4]

Extrinsic (Death Receptor) Pathway of Apoptosis

Sildenafil has been shown to sensitize cancer cells to apoptosis by upregulating the expression and activity of the CD95 (Fas) death receptor.[14][15] This pathway involves:

  • Formation of the Death-Inducing Signaling Complex (DISC): upon ligand binding.[16]

  • Activation of Caspase-8: which in turn activates downstream executioner caspases like Caspase-3.[14][15]

  • Inhibition of NF-κB activity: a transcription factor that promotes cell survival and resistance to apoptosis.[14][15]

Other Contributing Factors
  • Generation of Reactive Oxygen Species (ROS): Sildenafil can enhance the production of ROS, leading to oxidative stress and cellular damage.[4]

  • Inhibition of Xanthine Oxidase: Sildenafil has been shown to inhibit xanthine oxidase, an enzyme that can produce ROS. This suggests a complex role for sildenafil in modulating cellular redox balance.[17]

  • Alteration of Heat Shock Protein 90 (HSP90) expression: Sildenafil treatment has been associated with altered HSP90 expression, leading to the degradation of client proteins involved in tumor growth, such as PKD2.[3][5]

Below is a diagram illustrating the proposed signaling pathways involved in sildenafil-induced cytotoxicity.

Sildenafil_Cytotoxicity_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_other Other Mechanisms Sildenafil_Ext Sildenafil CD95 CD95 (Fas Receptor) Sildenafil_Ext->CD95 Upregulates DISC DISC Formation CD95->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3_Ext Caspase-3 Activation Caspase8->Caspase3_Ext Apoptosis_Ext Apoptosis Caspase3_Ext->Apoptosis_Ext Sildenafil_Int Sildenafil Bax_Bad Bax/Bad ↑ Sildenafil_Int->Bax_Bad Bcl2_BclxL Bcl-2/Bcl-xL ↓ Sildenafil_Int->Bcl2_BclxL Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bad->Mitochondrion Bcl2_BclxL->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3_Int Caspase-3 Activation Caspase9->Caspase3_Int Apoptosis_Int Apoptosis Caspase3_Int->Apoptosis_Int Sildenafil_Other Sildenafil ROS ROS Generation Sildenafil_Other->ROS HSP90 HSP90 Alteration Sildenafil_Other->HSP90 Cell_Damage Cellular Damage ROS->Cell_Damage PKD2 PKD2 Degradation HSP90->PKD2 PKD2->Cell_Damage leads to

Caption: Proposed signaling pathways for sildenafil-induced cytotoxicity.

Experimental Protocols for Assessing Cytotoxicity

To ensure the generation of reliable and reproducible data, it is crucial to employ standardized and validated cytotoxicity assays. Here, we provide detailed, step-by-step methodologies for key experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[21] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the sildenafil analogs. Replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19][22] Incubate for 4 hours at 37°C.[18][23]

  • Formazan Solubilization: Carefully remove the medium.[22] Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19][22] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Sildenafil Analogs Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[24][25]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant (cell culture medium) without disturbing the cell layer.

  • LDH Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to each well.[26] Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well.[26]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[26]

  • Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution to each well.[26] Measure the absorbance at 490 nm.[26]

  • Data Analysis: Include controls for background LDH activity in the medium and maximum LDH release (by lysing a set of untreated cells). Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with sildenafil analogs as desired.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[27] Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL) to 100 µL of the cell suspension.[27][28]

  • Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[27]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.[27]

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.

AnnexinV_PI_Workflow Start Start Culture_Treat Culture and Treat Cells Start->Culture_Treat Harvest_Wash Harvest and Wash Cells with PBS Culture_Treat->Harvest_Wash Resuspend Resuspend in Annexin-Binding Buffer Harvest_Wash->Resuspend Stain Add Annexin V and PI Resuspend->Stain Incubate Incubate (15-20 min, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Interpret Interpret Data (Viable, Apoptotic, Necrotic) Analyze->Interpret End End Interpret->End

References

A Comparative Guide to the Bioanalytical Validation of Desmethyl Carbodenafil in Human Blood: An LC-MS/MS-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification of compounds in biological matrices is paramount for both pharmacokinetic assessments and forensic toxicology. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for the validation of Desmethyl Carbodenafil in human blood. As an unapproved analogue of Sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor, the presence of this compound in dietary supplements marketed for sexual performance enhancement poses a significant public health risk, underscored by documented fatalities.[1][2][3] This reality necessitates robust and reliable analytical methods for its detection and quantification.

This guide will focus on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as the primary analytical technique. The rationale behind experimental choices will be elucidated, and its performance will be objectively compared against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. All discussions are framed within the stringent validation parameters set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]

The Primacy of LC-MS/MS in Bioanalysis

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the complexity of the biological matrix, and the required sensitivity and selectivity. For this compound, a polar and non-volatile molecule, LC-MS/MS emerges as the superior choice over techniques like GC-MS. The inherent advantages of LC-MS/MS include its applicability to a wide range of compounds without the need for derivatization, high sensitivity and selectivity, and its capacity for high-throughput analysis.

Experimental Workflow: A Validated LC-MS/MS Method

The following workflow outlines a validated approach for the quantification of this compound in human blood, drawing from established methodologies for similar analogues.[9][10][11][12]

LC-MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing & Validation Sample 1. Blood Sample Collection (100 µL) Fortification 2. Fortification with Internal Standard (Diphenhydramine-D3) Sample->Fortification Ensures accuracy LLE 3. Liquid-Liquid Extraction (e.g., with ether-dichloromethane) Fortification->LLE Isolates analyte Evaporation 4. Evaporation to Dryness LLE->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. Injection into LC System Reconstitution->Injection Separation 7. Chromatographic Separation (C18 or Biphenyl Column) Injection->Separation Isocratic or Gradient Elution Ionization 8. Electrospray Ionization (ESI+) Separation->Ionization Detection 9. MS/MS Detection (Multiple Reaction Monitoring) Ionization->Detection Precursor -> Product Ion Quantification 10. Quantification (Calibration Curve) Detection->Quantification Validation 11. Method Validation (Accuracy, Precision, etc.) Quantification->Validation Confirms reliability

Caption: Workflow for this compound analysis in blood by LC-MS/MS.

Method Validation Parameters: A Comparative Overview

A bioanalytical method is only as reliable as its validation. The following table compares the performance of a typical LC-MS/MS method with a GC-MS method for the analysis of this compound or its close analogues, based on established validation parameters.

Validation ParameterLC-MS/MSGC-MSRationale and Significance (as per FDA/EMA Guidelines)
Selectivity High; distinguishes analyte from endogenous matrix components and metabolites.Moderate to High; may require derivatization to improve selectivity.Ensures that the detected signal is solely from the analyte of interest, preventing interference from other substances in the blood.
Linearity (r²) >0.99[10][11]>0.99[13]Demonstrates a proportional relationship between the instrument response and the known concentration of the analyte over a specified range.
Lower Limit of Quantification (LLOQ) 0.5 - 5.0 ng/mL[11][13]5.0 - 15.0 ng/mL[13]The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. Crucial for detecting low levels of the substance.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[10][11]Within ±15% (±20% at LLOQ)[13]The closeness of the measured concentration to the true concentration. A critical measure of systemic error.
Precision (%RSD) <15% (<20% at LLOQ)[10][11]<15% (<20% at LLOQ)[13]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measures random error.
Recovery (%) 80 - 110%[12]83.1 - 93.2%[13]The efficiency of the extraction process in recovering the analyte from the biological matrix.
Matrix Effect Assessed and minimized.[9]Can be significant; derivatization can help mitigate.The alteration of the analyte's ionization efficiency due to co-eluting matrix components. A key consideration in LC-MS/MS.
Stability Assessed under various conditions (freeze-thaw, short-term, long-term).[11]Assessed under relevant storage and processing conditions.Ensures that the analyte concentration does not change from the time of sample collection to the time of analysis.

In-Depth Experimental Protocol: LC-MS/MS Method

This section provides a detailed, step-by-step methodology for the validated LC-MS/MS analysis of this compound in human blood.

Materials and Reagents
  • This compound reference standard

  • Diphenhydramine-D3 (Internal Standard)

  • Human blood (drug-free)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • Water (deionized)

  • Extraction solvent (e.g., ether-dichloromethane, 3:2, v/v)

Preparation of Standards and Quality Control (QC) Samples
  • Prepare a stock solution of this compound in methanol.

  • Prepare working solutions by serial dilution of the stock solution.

  • Spike drug-free human blood with working solutions to prepare calibration standards and QC samples at various concentration levels (e.g., LLOQ, low, medium, high).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of blood sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 400 µg/L Diphenhydramine-D3) to all samples except the reagent blank.[9]

  • Vortex briefly.

  • Add 1 mL of the extraction solvent.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

Caption: Typical LC-MS/MS instrument parameters for this compound analysis.

Data Analysis and Validation
  • Quantify this compound in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Validate the method according to FDA or EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][6]

Comparative Analysis with GC-MS

While LC-MS/MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) presents a potential alternative.

GC-MS Workflow

GC-MS_Workflow cluster_SamplePrep_GC Sample Preparation cluster_GCMS GC-MS Analysis cluster_Data_GC Data Processing Sample_GC 1. Blood Sample Collection SPE 2. Solid-Phase Extraction (SPE) Sample_GC->SPE Cleaner extract Derivatization 3. Derivatization (e.g., with BSTFA) SPE->Derivatization Increases volatility Injection_GC 4. Injection into GC System Derivatization->Injection_GC Separation_GC 5. Gas Chromatographic Separation Injection_GC->Separation_GC Ionization_GC 6. Electron Ionization (EI) Separation_GC->Ionization_GC Detection_GC 7. Mass Spectrometric Detection Ionization_GC->Detection_GC Quantification_GC 8. Quantification Detection_GC->Quantification_GC

Caption: General workflow for this compound analysis by GC-MS.

Key Differences and Considerations:

  • Derivatization: GC-MS often requires a derivatization step to increase the volatility and thermal stability of polar analytes like this compound.[13] This adds complexity and potential for variability to the sample preparation process.

  • Sensitivity: LC-MS/MS generally offers a lower limit of quantification compared to GC-MS for this class of compounds.[13]

  • Sample Throughput: The additional derivatization step in GC-MS can reduce sample throughput compared to the more direct LC-MS/MS approach.

  • Matrix Effects: While matrix effects are a primary concern in LC-MS/MS, GC-MS can also be susceptible to interferences, although the nature of these effects is different.

Conclusion

For the bioanalytical validation of this compound in human blood, LC-MS/MS stands out as the more robust, sensitive, and direct analytical technique. Its ability to handle polar, non-volatile compounds without derivatization, coupled with its high selectivity and lower detection limits, makes it the gold standard for both regulated bioanalysis and forensic applications. While GC-MS is a viable alternative, its limitations, particularly the need for derivatization and potentially higher limits of quantification, position it as a secondary choice. The selection of the most appropriate method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired level of sensitivity.

References

cross-reactivity of Desmethyl Carbodenafil in immunoassay

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Immunoassay Cross-Reactivity of Desmethyl Carbodenafil

Executive Summary

The proliferation of undeclared sildenafil analogues in herbal supplements and so-called "natural" products presents a significant challenge for regulatory screening and public health.[1][2][3] this compound, a potent sildenafil analogue, is one such compound frequently identified as an adulterant.[4][5] Immunoassays are a primary tool for high-throughput screening of these substances due to their speed and sensitivity. However, the accuracy of these assays is critically dependent on their specificity. This guide provides a detailed framework for understanding, evaluating, and quantifying the cross-reactivity of this compound in competitive immunoassay platforms. We will explore the structural basis of antibody recognition, present a comparative analysis framework, and provide a robust, field-proven protocol for determining cross-reactivity, enabling researchers to validate their screening methods with confidence.

Introduction: The Challenge of Illicit Sildenafil Analogs

The Public Health Risk

Sildenafil, the active ingredient in Viagra®, is a phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction.[6] Its efficacy has led to the illicit synthesis of numerous structural analogues, such as this compound, which are illegally included in over-the-counter products.[2][4] These unapproved compounds have not undergone safety or efficacy testing and can pose serious health risks, including dangerous interactions with prescription medications like nitrates, which can cause a life-threatening drop in blood pressure.[2][5] A fatal case of this compound toxicity has been documented, highlighting the critical need for accurate detection methods.[5][7]

Profile of this compound

This compound is structurally similar to sildenafil and its parent compound, carbodenafil.[6][8] Its molecular formula is C₂₃H₃₀N₆O₃.[9] The core structure shares significant similarity with other PDE-5 inhibitors, which is the root cause of potential cross-reactivity in immunoassays designed to detect this class of compounds. Effective screening relies on antibodies that can either specifically detect a single compound or, if designed for broad-spectrum detection, have well-characterized cross-reactivity profiles for all relevant analogues.

The Role and Limitations of Immunoassays in Screening

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are foundational tools in forensic and regulatory toxicology for initial screening.[10][11] They offer rapid, cost-effective, and high-throughput analysis suitable for processing large numbers of samples. However, these assays are presumptive.[11] Their reliability hinges on the specificity of the antibody used. Cross-reactivity, where an antibody binds to a non-target molecule that is structurally similar to the target analyte, can lead to false-positive results.[12][13] Therefore, any positive immunoassay result must be confirmed by a more definitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][14]

The Mechanism of Competitive Immunoassay Cross-Reactivity

For small molecules like this compound, which possess a single antigenic determinant (epitope), the competitive immunoassay is the format of choice.[15][16]

Principle of Competitive Binding

In a typical competitive ELISA for a small molecule, the following occurs:

  • Immobilization: A limited number of specific antibodies are coated onto the surface of a microplate well.

  • Competition: The sample (potentially containing the unlabeled analyte, e.g., this compound) is added to the well along with a fixed amount of enzyme-labeled analyte (the tracer or conjugate).

  • Binding: The unlabeled analyte from the sample and the enzyme-labeled analyte compete for the limited antibody binding sites.

  • Signal Generation: After washing away unbound reagents, a substrate is added. The enzyme on the bound tracer converts the substrate into a measurable signal (e.g., color change).

The signal intensity is inversely proportional to the concentration of the analyte in the sample.[17] High concentrations of analyte in the sample result in less tracer binding and thus a weaker signal.

Structural Basis for Cross-Reactivity

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope.[18] Cross-reactivity occurs when an analogue, like this compound, shares enough structural similarity with the target analyte (e.g., sildenafil) that it can also fit into the antibody's binding site, albeit potentially with a different affinity. The degree of cross-reactivity is a function of how well the analogue mimics the shape and chemical properties of the primary antigen's epitope.

Diagram: Mechanism of Specific vs. Cross-Reactive Binding

G cluster_0 Scenario A: High Specificity (Low Analyte) cluster_1 Scenario B: High Analyte Concentration cluster_2 Scenario C: Cross-Reactivity Ab1 Antibody Tracer1 Ab1->Tracer1 Binding Analyte1 Result1 Result: Strong Signal Ab2 Antibody Analyte2 Ab2->Analyte2 Binding Tracer2 Result2 Result: Weak Signal Ab3 Antibody XReactant Ab3->XReactant Binding Tracer3 Result3 Result: Weak Signal (False Positive) G cluster_workflow Workflow prep 1. Prepare Standards - Serial dilutions of Sildenafil - Serial dilutions of each Test Compound (e.g., this compound) assay 2. Perform Competitive ELISA - Add standards/compounds to wells - Add enzyme conjugate - Incubate prep->assay wash 3. Wash Plate - Remove unbound reagents assay->wash develop 4. Develop Signal - Add substrate - Incubate - Add stop solution wash->develop read 5. Read Absorbance - Use microplate reader develop->read analyze 6. Analyze Data - Plot dose-response curves - Determine IC50 for each compound - Calculate % Cross-Reactivity read->analyze

References

A Comparative Guide to the Metabolic Stability of Sildenafil and Its Unapproved Analogue, Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, sildenafil stands as a well-characterized therapeutic agent. Its metabolic fate has been extensively studied, providing a clear understanding of its pharmacokinetic profile. However, the emergence of unapproved analogues, such as Desmethyl Carbodenafil, presents a significant challenge to public health and a knowledge gap for the scientific community. This guide provides a detailed comparison of the metabolic stability of sildenafil and this compound, drawing upon established experimental data for sildenafil and a structural-activity relationship analysis for its lesser-known counterpart.

Introduction: The Critical Role of Metabolic Stability in Drug Efficacy and Safety

Metabolic stability is a cornerstone of drug development, profoundly influencing a compound's half-life, bioavailability, and potential for drug-drug interactions. A drug that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels. The liver, equipped with a vast arsenal of metabolic enzymes, is the primary site of drug biotransformation. Understanding how a drug candidate weathers this metabolic onslaught is paramount.

This guide delves into the metabolic stability of two structurally related PDE5 inhibitors: the approved drug sildenafil and the unapproved analogue this compound. While sildenafil's metabolic pathways are well-documented, data on this compound is sparse, primarily limited to a single fatal toxicity report.[1][2][3][4][5] This comparison, therefore, will juxtapose the known with the inferred, highlighting the importance of rigorous metabolic assessment for all bioactive compounds.

Structural Comparison: A Tale of Two Phenyl Rings

At a glance, sildenafil and this compound share a common pyrazolopyrimidinone core, essential for their inhibitory action on PDE5. However, a critical structural divergence on the phenyl ring dictates their likely metabolic fates.

CompoundChemical NameKey Structural Feature
Sildenafil 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneSulfonyl linkage to the piperazine ring
This compound 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneCarbonyl linkage to the piperazine ring

This seemingly subtle substitution of a sulfonyl (-SO₂-) group in sildenafil with a carbonyl (-C(=O)-) group in this compound has profound implications for the molecule's electronic properties and susceptibility to enzymatic attack. The amide bond in this compound is generally more susceptible to hydrolysis than the sulfonamide bond in sildenafil, suggesting a potentially different and more rapid metabolic clearance for the unapproved analogue.

Metabolic Pathways and Stability: The Known vs. The Inferred

Sildenafil: A Well-Trodden Metabolic Path

Sildenafil undergoes extensive and rapid metabolism, primarily in the liver.[6][7] Its oral bioavailability is approximately 40%, a direct consequence of significant first-pass metabolism.[6] The primary metabolic route is N-demethylation of the piperazine methyl group, a reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4 , with a minor contribution from CYP2C9 .[7]

This process yields the major circulating metabolite, N-desmethyl sildenafil , which retains about 50% of the parent drug's PDE5 inhibitory activity and accounts for approximately 20% of the overall pharmacological effect.[8] Further metabolism of both sildenafil and its N-desmethyl metabolite occurs through oxidation and other pathways, with the majority of the dose being excreted as metabolites in the feces (around 80%) and a smaller portion in the urine.[7][9]

Sildenafil Sildenafil N_desmethyl_sildenafil N-desmethyl sildenafil (Active Metabolite) Sildenafil->N_desmethyl_sildenafil N-demethylation (CYP3A4 - major, CYP2C9 - minor) Further_Metabolism Further Metabolism N_desmethyl_sildenafil->Further_Metabolism Excretion Excretion (Feces/Urine) Further_Metabolism->Excretion

Metabolic Pathway of Sildenafil.

This compound: Piecing Together the Metabolic Puzzle

Direct experimental data on the metabolic stability of this compound is not publicly available. However, a fatal intoxication case report provides crucial, albeit limited, insights.[1][2][4][5] In this case, postmortem blood analysis revealed the presence of this compound, a hydroxy metabolite , and probable desmethyl and hydroxydesmethyl metabolites .[1][2][4][5]

The presence of these metabolites suggests that this compound is indeed metabolized in humans, likely through several pathways:

  • Hydroxylation: The identification of a hydroxy metabolite points to oxidative metabolism, a common pathway for many xenobiotics, likely mediated by CYP enzymes.

  • N-demethylation: The detection of a desmethyl metabolite suggests that, similar to sildenafil, the N-methyl group on the piperazine ring is a site of metabolic attack.

The key structural difference—the carbonyl linker—introduces a potential site for amide hydrolysis , a pathway not available to sildenafil. This could lead to a more rapid clearance of this compound compared to sildenafil.

Desmethyl_Carbodenafil This compound Hydroxy_Metabolite Hydroxy Metabolite Desmethyl_Carbodenafil->Hydroxy_Metabolite Hydroxylation (CYP-mediated) Desmethyl_Metabolite Desmethyl Metabolite Desmethyl_Carbodenafil->Desmethyl_Metabolite N-demethylation (CYP-mediated) Hydrolysis_Products Amide Hydrolysis Products Desmethyl_Carbodenafil->Hydrolysis_Products Amide Hydrolysis (e.g., by esterases) Hydroxydesmethyl_Metabolite Hydroxydesmethyl Metabolite Desmethyl_Metabolite->Hydroxydesmethyl_Metabolite Hydroxylation

Postulated Metabolic Pathways of this compound.

Experimental Assessment of Metabolic Stability: A Standardized Approach

To definitively compare the metabolic stability of this compound and sildenafil, standardized in vitro assays are essential. The human liver microsomal stability assay is a widely accepted method for this purpose.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (Sildenafil and this compound)

  • Positive control compound (e.g., a compound with known high clearance)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of test compounds and controls.

  • Incubation: In a 96-well plate, combine HLM, phosphate buffer, and the test compound. Pre-warm the plate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells by adding the cold quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (concentration of microsomal protein).

cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis HLM Human Liver Microsomes Incubation Incubation Mixture HLM->Incubation Buffer Phosphate Buffer Buffer->Incubation Compound Test Compound Compound->Incubation NADPH Add NADPH to start Incubation->NADPH Quench Quench at time points NADPH->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Workflow for an In Vitro Metabolic Stability Assay.

Comparative Data Summary and Future Directions

The following table summarizes the known and predicted metabolic stability parameters for sildenafil and this compound. It is crucial to reiterate that the values for this compound are hypothetical and require experimental validation.

ParameterSildenafilThis compound (Hypothesized)Rationale for Hypothesis
Primary Metabolic Enzymes CYP3A4, CYP2C9[7]Likely CYP enzymes; potential for amidasesPresence of an amide bond susceptible to hydrolysis.
Primary Metabolic Pathways N-demethylation[7]N-demethylation, Hydroxylation, Amide HydrolysisBased on toxicology report and chemical structure.[1][2][4][5]
Key Metabolites N-desmethyl sildenafil (active)[8]Hydroxy, desmethyl, and hydroxydesmethyl metabolites[1][2][4][5]Identified in a fatal intoxication case.
Predicted in vitro Half-life (t½) ModeratePotentially shorter than sildenafilThe amide bond is generally more labile than the sulfonamide bond.
Predicted Intrinsic Clearance (CLint) ModeratePotentially higher than sildenafilA shorter half-life would result in a higher intrinsic clearance.

Conclusion: A Call for Rigorous Scientific Investigation

The comparison between sildenafil and this compound underscores a critical principle in drug development and public health: structural similarity does not guarantee a similar safety or metabolic profile. While sildenafil's metabolic stability is well-understood, allowing for its safe and effective clinical use, the data for this compound is dangerously incomplete.

The presence of a carbonyl group in place of a sulfonyl group is a significant chemical modification that likely alters its metabolic fate, potentially leading to faster clearance and the formation of different metabolites. The limited toxicological data, while informative, is no substitute for controlled in vitro and in vivo metabolic studies.

For researchers and drug development professionals, this comparison serves as a case study on the importance of comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling for all new chemical entities, especially unapproved analogues that may appear as adulterants in consumer products. The established protocols for assessing metabolic stability provide a clear roadmap for the necessary experimental work to fill the current knowledge gap and fully understand the risks associated with this compound.

References

A Comparative Guide to Phosphodiesterase Isoenzyme Selectivity: Profiling Desmethyl Carbodenafil in the Context of Approved PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase (PDE) isoenzyme selectivity profiles of major approved PDE5 inhibitors. It uses Desmethyl Carbodenafil, a potent but unapproved sildenafil analogue, as a case study to highlight the critical importance of comprehensive selectivity profiling in drug development and public health. As an uncharacterized agent often found in illicit supplements, its unknown off-target activity underscores the risks associated with compounds that have not undergone rigorous pharmacological evaluation.

The Central Role of the NO/cGMP Pathway and PDE5

The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway is fundamental to smooth muscle relaxation and vasodilation.[1] During sexual stimulation, NO is released from nerve endings and endothelial cells, activating soluble guanylate cyclase (sGC) to produce cGMP.[1] This elevation in cGMP leads to the relaxation of smooth muscle in the corpus cavernosum, increased blood flow, and penile erection.[1]

The action of cGMP is terminated by phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides.[2] The PDE5 isoenzyme is the predominant phosphodiesterase in the corpus cavernosum, making it a prime therapeutic target.[1] By inhibiting PDE5, drugs like sildenafil prevent the degradation of cGMP, thereby potentiating the vasodilatory signal.[1][3]

NO_cGMP_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Binds & Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Inhibitor PDE5 Inhibitor (e.g., this compound) Inhibitor->PDE5 Blocks

Figure 1: The Nitric Oxide (NO)/cGMP signaling pathway targeted by PDE5 inhibitors.

Profile of an Uncharacterized Agent: this compound

This compound (also known as Norcarbodenafil) is a synthetic structural analogue of sildenafil.[1][4] It is created by the demethylation of carbodenafil (hongdenafil) or a similar precursor.[4] This compound is not approved for therapeutic use by any major regulatory agency and has been identified as an adulterant in products illicitly marketed as "natural" or "herbal" dietary supplements.[4] The presence of such unapproved pharmaceutical ingredients poses a significant public health risk, underscored by the first known fatal case associated with this compound intoxication reported in 2017.[5][6]

While its primary pharmacological action is presumed to be the inhibition of the PDE5 enzyme, its full selectivity profile against other PDE isoenzymes remains a critical unknown.[4] This lack of data prevents a thorough risk-benefit assessment and highlights the dangers of consuming unregulated products.

Comparative Selectivity Profiles of Approved PDE5 Inhibitors

The clinical utility and side-effect profile of a PDE inhibitor are defined not only by its potency at the target isoenzyme (PDE5) but also by its selectivity over other PDE families distributed throughout the body.[2] The table below compares the in vitro inhibitory activity (IC50) of three widely-prescribed PDE5 inhibitors—Sildenafil, Vardenafil, and Tadalafil—against key PDE isoenzymes. Lower IC50 values indicate higher potency.

IsoenzymeSubstrateTissue Distribution & FunctionSildenafil IC50 (nM)Vardenafil IC50 (nM)Tadalafil IC50 (nM)
PDE5 cGMPCorpus Cavernosum, Lungs, Platelets 3.9 - 6.6 [3]0.7 [3]1.8 - 5
PDE1 CaM-stim. cGMP/cAMPBrain, Myocardium, Vascular Smooth Muscle280180[3]>10,000
PDE6 cGMPRetinal Photoreceptors (Vision)22 - 3011[3]>10,000
PDE11A4 cGMP/cAMPSkeletal Muscle, Prostate, Testis7,400[7]29,000[7]31[7]

Note: IC50 values can vary between studies based on experimental conditions.

Analysis of Selectivity:

  • Potency for PDE5: Vardenafil demonstrates the highest in vitro potency for PDE5, followed by Tadalafil and Sildenafil.[3]

  • Selectivity against PDE1: Inhibition of PDE1 in vascular smooth muscle can lead to vasodilation and tachycardia.[2] Tadalafil is highly selective, showing minimal inhibition of PDE1. Vardenafil is more selective than sildenafil against PDE1.[2][3]

  • Selectivity against PDE6: The PDE6 enzyme is structurally similar to PDE5 and is crucial for phototransduction in the retina.[8] Inhibition of PDE6 is linked to transient visual disturbances, such as changes in color perception.[2] Sildenafil and Vardenafil inhibit PDE6 at concentrations only moderately higher than those required for PDE5 inhibition.[3] Tadalafil exhibits significantly higher selectivity for PDE5 over PDE6.[8]

  • Selectivity against PDE11: The physiological role of PDE11 is not fully understood, but its inhibition by Tadalafil has been associated with reports of myalgia (muscle pain).[2] Sildenafil and Vardenafil are highly selective for PDE5 over PDE11A4.[7]

Standard Protocol for Determining PDE Isoenzyme Selectivity

To characterize a novel compound like this compound, a standardized in vitro enzymatic assay is essential. This process determines the concentration of the inhibitor required to reduce the activity of each PDE isoenzyme by 50% (IC50).

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Purified Human Recombinant PDE Isoenzyme (e.g., PDE1, PDE4, PDE5, PDE6) Incubation 1. Incubate Enzyme, Compound, and Substrate at 37°C Enzyme->Incubation Compound Test Compound (e.g., this compound) Serial Dilutions Compound->Incubation Substrate Radiolabeled Substrate ([3H]cGMP or [3H]cAMP) Substrate->Incubation Termination 2. Terminate Reaction (e.g., by boiling) Incubation->Termination Conversion 3. Convert Product ([3H]5'-NMP to [3H]Nucleoside) using 5'-nucleotidase Termination->Conversion Separation 4. Separate Substrate and Product (e.g., Anion-Exchange Chromatography) Conversion->Separation Quantification 5. Quantify Radiolabeled Product (Scintillation Counting) Separation->Quantification Plot Plot % Inhibition vs. Log[Compound] Quantification->Plot CurveFit Non-linear Regression (Sigmoidal Dose-Response) Plot->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Figure 2: Experimental workflow for determining the IC50 of a test compound against PDE isoenzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize purified human recombinant PDE isoenzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11) to ensure specificity.[3]

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) to assess a wide range of concentrations.

  • Reaction Initiation: In a suitable buffer, combine the specific PDE isoenzyme, a concentration from the test compound's serial dilution, and a radiolabeled substrate (e.g., [³H]cGMP for PDE5). The reaction is initiated by the addition of the substrate.

  • Incubation: Incubate the reaction mixture at a physiological temperature (e.g., 37°C) for a fixed period during which the enzyme is in its linear activity range.

  • Reaction Termination: Stop the enzymatic reaction, often by boiling the mixture.

  • Product Conversion: Add a 5'-nucleotidase (e.g., from snake venom) to convert the radiolabeled product ([³H]5'-GMP) into a radiolabeled nucleoside ([³H]guanosine).

  • Separation: Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted product using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Selectivity Calculation: Repeat the assay for each PDE isoenzyme of interest. The selectivity ratio is calculated by dividing the IC50 for an off-target isoenzyme (e.g., PDE6) by the IC50 for the target isoenzyme (PDE5). A higher ratio indicates greater selectivity.

Conclusion

The therapeutic success of PDE5 inhibitors is a direct result of their targeted action within the NO/cGMP signaling pathway. However, the safety and tolerability of these drugs are critically dependent on their selectivity for the PDE5 isoenzyme over other PDE families. As demonstrated by the profiles of Sildenafil, Vardenafil, and Tadalafil, even approved drugs have distinct selectivity profiles that translate to different potential side effects.

The case of this compound exemplifies the significant public health threat posed by uncharacterized synthetic drug analogues. Without a comprehensive PDE isoenzyme selectivity profile, the potential for dangerous off-target effects remains unknown and unquantified. This guide underscores the necessity for rigorous, systematic pharmacological profiling for any novel chemical entity and serves as a critical reminder of the scientific principles that ensure drug safety and efficacy.

References

Navigating Bioequivalence for Sildenafil Analogs: A Senior Application Scientist's Guide to In Vivo Study Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic sildenafil analogs is a critical regulatory hurdle. This guide provides an in-depth, technically-grounded framework for designing and executing in vivo bioequivalence studies for this important class of phosphodiesterase type 5 (PDE5) inhibitors. Moving beyond a simple checklist, we will explore the scientific rationale behind key design choices, ensuring a robust and defensible study.

The Foundation: Understanding Sildenafil and its Analogs

Sildenafil and its analogs, such as tadalafil and vardenafil, exert their therapeutic effect by selectively inhibiting PDE5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. During sexual stimulation, the release of nitric oxide (NO) activates guanylate cyclase, leading to increased cGMP levels and smooth muscle relaxation, which in turn facilitates penile erection. By inhibiting cGMP degradation, sildenafil and its analogs enhance this natural physiological response.[1][2]

A successful bioequivalence study hinges on a thorough understanding of the pharmacokinetic (PK) profiles of the test and reference drugs. While sharing a common mechanism, sildenafil and its principal analogs exhibit distinct PK properties that directly influence study design, particularly the duration of the washout period and the sampling schedule.

Comparative Pharmacokinetics of Key PDE5 Inhibitors

The choice of study parameters is dictated by the absorption, distribution, metabolism, and excretion (ADME) characteristics of the specific analog . The following table summarizes key pharmacokinetic parameters for sildenafil, tadalafil, and vardenafil, providing a comparative basis for designing a study for a new analog.

Pharmacokinetic ParameterSildenafilTadalafilVardenafil
Time to Max. Concentration (Tmax) ~60 minutes~120 minutes~60 minutes
Half-life (t1/2) ~3-4 hours~17.5 hours~4-5 hours
Effect of High-Fat Meal on Absorption Reduced Cmax (~29%) and delayed Tmax (~60 min)NegligibleReduced Cmax and delayed Tmax
Active Metabolite(s) N-desmethyl sildenafil (approx. 50% potency of parent)No major active metabolites-

Data compiled from multiple sources. Direct comparisons should be made with caution due to variations in study populations and methodologies.[3][4][5]

The significant difference in half-life, particularly for tadalafil, is a critical consideration for the washout period in a crossover study design to prevent carryover effects.[5] The influence of food on the absorption of sildenafil and vardenafil underscores the rationale for conducting bioequivalence studies under fasting conditions to maximize the ability to detect formulation differences.[1]

The Gold Standard: Pharmacokinetic Endpoint Bioequivalence Study Design

For systemically acting drugs like sildenafil and its analogs, the most widely accepted approach to demonstrating bioequivalence is through a pharmacokinetic study that compares the rate and extent of absorption of the test and reference products.

Core Study Design: A Self-Validating System

The standard and recommended design is a randomized, open-label, two-period, two-sequence, single-dose, crossover study .[1] This design is powerful because each subject serves as their own control, which minimizes inter-subject variability and increases the statistical power to detect differences between formulations.[1]

Logical Framework for a Crossover Bioequivalence Study

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_period1 Phase 3: Dosing Period 1 cluster_washout Phase 4: Washout Period cluster_period2 Phase 5: Dosing Period 2 (Crossover) cluster_analysis Phase 6: Analysis Screening Screening of Healthy Volunteers (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization into Two Sequences (TR or RT) Enrollment->Randomization Dosing1 Single Dose Administration (Test or Reference Product) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥ 5 half-lives) Sampling1->Washout Dosing2 Single Dose Administration (Alternate Product) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis Bioanalytical Quantification (LC-MS/MS) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis

Caption: Experimental workflow for a two-period crossover bioequivalence study.

Detailed Experimental Protocol: An In Vivo Bioequivalence Study for a Sildenafil Analog

The following protocol outlines the key steps for a standard in vivo bioequivalence study, grounded in regulatory expectations from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Study Population
  • Selection: Healthy adult male volunteers are the standard population for sildenafil studies.[6] Key inclusion criteria include an age range of 18-55 years and a body mass index (BMI) within a normal range.

  • Exclusion Criteria: Subjects with any clinically significant medical conditions, history of drug or alcohol abuse, or hypersensitivity to PDE5 inhibitors should be excluded.

  • Informed Consent: All participants must provide written informed consent prior to any study-related procedures.[1]

Drug Administration and Dose
  • Test and Reference Products: The test product is the new generic analog, and the reference product is the innovator drug or a designated reference standard.

  • Dose: The highest strength of the drug is typically used for the bioequivalence study.[6] For sildenafil, this is often the 100 mg tablet. A biowaiver for lower strengths can often be justified if the drug exhibits linear pharmacokinetics and the formulations are proportionally similar.[2]

  • Administration: The drug should be administered orally with a standardized volume of water (e.g., 240 mL) following an overnight fast of at least 10 hours.[1]

Blood Sampling Schedule
  • Rationale: The sampling schedule must be designed to adequately characterize the plasma concentration-time profile, especially the peak concentration (Cmax) and the total exposure (AUC).

  • Schedule: Blood samples (typically in K2-EDTA tubes) should be collected at pre-dose (0 hour) and at multiple time points post-dose. For a sildenafil analog with a similar half-life, a typical schedule would be: 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.

  • Processing: Plasma should be separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

Bioanalytical Method
  • Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying sildenafil and its analogs in biological matrices due to its high sensitivity and selectivity.[3][7][8][9]

  • Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA guidelines on bioanalytical method validation). This includes demonstrating acceptable linearity, accuracy, precision, selectivity, and stability.[1]

  • Analytes to Measure: For sildenafil, both the parent drug and its active metabolite, N-desmethyl-sildenafil, should be measured in plasma.[6][10] The bioequivalence determination is based on the parent drug, while the metabolite data serves as supportive evidence.[6][10]

Pharmacokinetic and Statistical Analysis
  • Parameter Calculation: The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data for each subject using non-compartmental methods.[1]

  • Statistical Model: An Analysis of Variance (ANOVA) is performed on the log-transformed Cmax and AUC data.

  • Bioequivalence Criteria: Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratio (Test/Reference) of Cmax and AUC fall within the acceptance range of 80.00% to 125.00% .[1]

Underlying Mechanism: The NO/cGMP Signaling Pathway

G cluster_stimulation Initiation cluster_pathway Signaling Cascade cluster_inhibition Point of Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP → cGMP sGC_Activation->GTP_to_cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation GTP_to_cGMP->Smooth_Muscle_Relaxation cGMP_Degradation cGMP Degradation (to 5'-GMP) GTP_to_cGMP->cGMP_Degradation Inactivated by Erection Erection Smooth_Muscle_Relaxation->Erection PDE5 PDE5 PDE5->cGMP_Degradation Catalyzes Sildenafil_Analog Sildenafil Analog Sildenafil_Analog->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the mechanism of action of sildenafil analogs.

Beyond Pharmacokinetics: The Role of Pharmacodynamic Studies

While pharmacokinetic studies are the standard for demonstrating bioequivalence for sildenafil and its analogs, pharmacodynamic (PD) studies can be considered when PK endpoints are not feasible or sufficiently sensitive.[9][11] However, for PDE5 inhibitors, this approach presents significant challenges.

  • Potential PD Endpoints:

    • Penile Plethysmography (PPG): This technique objectively measures penile blood flow and rigidity, which are direct pharmacodynamic effects of PDE5 inhibitors.[3][8][12][13]

    • Measurement of cGMP: As PDE5 inhibitors prevent the degradation of cGMP, measuring its levels in relevant tissues or fluids could theoretically serve as a biomarker of drug activity.[4]

  • Causality and Challenges:

    • The primary challenge with using PPG in a bioequivalence setting is the lack of standardized and validated protocols that can reliably and reproducibly distinguish between the effects of two different formulations.[8] The response is also highly dependent on subjective factors like sexual stimulation.

    • Measuring cGMP as a PD endpoint is complicated by its intracellular nature and the difficulty in obtaining relevant tissue samples (i.e., from the corpus cavernosum) in a clinical study. While it might be measurable in plasma, the correlation between systemic cGMP levels and local tissue concentrations at the site of action is not well-established for the purpose of bioequivalence assessment.

Due to these significant validation and standardization hurdles, pharmacokinetic endpoint studies remain the definitive method for establishing bioequivalence for sildenafil and its analogs.

Conclusion: A Pathway to Regulatory Success

Designing a bioequivalence study for a sildenafil analog requires a deep understanding of the drug's pharmacokinetic profile, the regulatory landscape, and the scientific principles underpinning the chosen study design. A well-designed, randomized, crossover pharmacokinetic study, conducted under fasting conditions and utilizing a validated LC-MS/MS bioanalytical method, provides the most robust and reliable pathway to demonstrating bioequivalence. By adhering to these principles and meticulously documenting every step of the process, researchers can confidently navigate the regulatory requirements and bring safe, effective, and affordable generic alternatives to the market.

References

A Comparative Guide to the Off-Target Effects of PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of cyclic nucleotide signaling, phosphodiesterase type 5 (PDE5) inhibitors represent a cornerstone of targeted therapy. While their efficacy in treating conditions like erectile dysfunction and pulmonary arterial hypertension is well-established, a nuanced understanding of their off-target effects is critical for both optimizing therapeutic outcomes and mitigating adverse events. This guide provides an in-depth, objective comparison of the selectivity profiles of major PDE5 inhibitors, supported by experimental data and detailed methodologies for in-house characterization.

The Central Role of the cGMP Signaling Pathway

The therapeutic action of PDE5 inhibitors hinges on their ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to stimuli such as sexual stimulation, NO is released, activating soluble guanylate cyclase (sGC).[1] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, a crucial second messenger that promotes smooth muscle relaxation and vasodilation by activating cGMP-dependent protein kinase (PKG).[2] PDE5 is the primary enzyme responsible for the degradation of cGMP, thus terminating the signal.[2] By competitively inhibiting PDE5, these drugs elevate intracellular cGMP levels, prolonging the vasodilatory effects.[2][3]

cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP Converts GTP GTP GTP->Soluble Guanylate Cyclase (sGC) PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE5->5'-GMP Degrades Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Promotes

Figure 1: The canonical cGMP signaling pathway targeted by PDE5 inhibitors.

Comparative Selectivity Profiles of Major PDE5 Inhibitors

The clinical utility and side-effect profile of a PDE5 inhibitor are largely dictated by its selectivity for PDE5 over other PDE isozymes. The human phosphodiesterase superfamily comprises 11 families, and cross-reactivity, particularly with PDE1, PDE6, and PDE11, can lead to distinct off-target effects.

Table 1: Comparative Potency and Selectivity of PDE5 Inhibitors

InhibitorPDE5 IC50 (nM)Selectivity Ratio (PDE5 IC50 / Off-Target IC50)
PDE1
Sildenafil 3.5 - 8.5[4]~380x[5]
Tadalafil 1.8 - 2.7[3]>10,000x[6]
Vardenafil 0.1 - 0.4[3]~1000x[5]
Avanafil 5.2[5]>10,000x[5]

Note: IC50 values can vary depending on experimental conditions. The selectivity ratio is a measure of how much more potently the inhibitor binds to PDE5 compared to the off-target isozyme. A higher ratio indicates greater selectivity.

Off-Target Spotlight: PDE6 and Visual Disturbances

PDE6 is structurally similar to PDE5 and is a critical component of the phototransduction cascade in retinal rod and cone cells. Inhibition of PDE6 can lead to an accumulation of cGMP in the retina, causing transient visual disturbances such as blurred vision, increased light sensitivity, and a blue or green tinge to vision (cyanopsia).[7][8][9]

  • Sildenafil and Vardenafil: These first-generation inhibitors exhibit the lowest selectivity for PDE5 over PDE6.[5] This lack of selectivity is the primary reason for the higher incidence of visual side effects associated with these drugs.[7][9] The prevalence of these disturbances is dose-dependent, with estimates ranging from 3% to 11% at standard doses and increasing significantly at higher doses.[8][9]

  • Tadalafil and Avanafil: Both tadalafil and avanafil demonstrate significantly higher selectivity for PDE5 over PDE6, resulting in a much lower incidence of visual disturbances.[6][7] Avanafil, in particular, is noted for its high selectivity against PDE6.[5]

Off-Target Spotlight: PDE11 and Myalgia

PDE11 is expressed in various tissues, including the prostate, testes, and skeletal muscle.[10] While its precise physiological role is still under investigation, its inhibition has been linked to myalgia (muscle pain) and back pain.[10]

  • Tadalafil: Among the approved PDE5 inhibitors, tadalafil shows the most significant cross-reactivity with PDE11.[5][11][10] This is believed to be the underlying cause of the back pain and myalgia reported by some patients taking tadalafil.[10]

  • Sildenafil, Vardenafil, and Avanafil: These inhibitors exhibit substantially higher selectivity for PDE5 over PDE11, and consequently, myalgia is not a commonly reported side effect.[11]

Off-Target Spotlight: PDE1 and Cardiovascular Effects

PDE1 is a calcium and calmodulin-dependent PDE found in cardiovascular tissues. Its inhibition can lead to vasodilation. While all PDE5 inhibitors have some vasodilatory effects, significant inhibition of PDE1 could potentially lead to more pronounced hemodynamic changes.

  • Avanafil and Tadalafil: Both avanafil and tadalafil show very high selectivity for PDE5 over PDE1.[5][6]

  • Sildenafil and Vardenafil: These inhibitors have lower selectivity for PDE1 compared to avanafil and tadalafil.[5][6]

Experimental Protocol: Determining Inhibitor Selectivity via Competitive Enzyme Inhibition Assay

To rigorously assess the selectivity of a novel compound, a robust and reproducible in vitro assay is essential. The following protocol outlines a standard procedure for a competitive enzyme inhibition assay using a fluorescence polarization (FP) format. This method is widely used due to its sensitivity, homogeneity (no-wash steps), and amenability to high-throughput screening.

cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Detection & Analysis A Prepare Reagents: - Assay Buffer - PDE Enzymes (PDE5, PDE6, etc.) - Fluorescent cGMP Substrate - Test Inhibitor Dilutions B Dispense Enzyme and Inhibitor into 384-well plate A->B C Incubate at Room Temperature B->C D Add Fluorescent cGMP Substrate to initiate reaction C->D E Incubate to allow for enzymatic cleavage D->E F Read Fluorescence Polarization (FP) on a plate reader E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] to determine IC50 G->H I Calculate Selectivity Ratio: IC50 (Off-Target) / IC50 (PDE5) H->I

References

A Senior Application Scientist's Guide to the Comprehensive Validation of Desmethyl Carbodenafil Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analysis of phosphodiesterase type 5 (PDE5) inhibitors, the availability of highly characterized reference materials is paramount. Desmethyl Carbodenafil, a synthetic analogue of Sildenafil, has been identified as an adulterant in a variety of consumer products, making its accurate detection and quantification a critical public health concern.[1][2] This guide provides an in-depth technical comparison of a newly synthesized batch of this compound reference material against a commercially available standard, detailing the rigorous validation process required to establish its suitability for quantitative and qualitative applications.

The objective of this guide is to move beyond a simple checklist of validation parameters. Instead, it aims to provide a causal understanding of the experimental choices and a self-validating system of protocols. This ensures that the reference material is not only fit for its intended purpose but also that its characterization is robust and scientifically sound.

The Imperative for a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[3][4] Its quality directly impacts the validity of analytical results, making its comprehensive validation a non-negotiable aspect of good laboratory practice. For a compound like this compound, which is not an approved therapeutic agent but a potential adulterant, a reliable reference standard is crucial for:

  • Accurate identification and quantification in seized or suspect products.

  • Development and validation of analytical methods for its detection.

  • Pharmacokinetic and toxicological studies to understand its effects.[1]

  • Ensuring the traceability and comparability of results across different laboratories.

This guide will walk through the essential validation experiments, presenting a hypothetical but realistic comparison between an "In-House Synthesized" lot and a "Commercial Standard" of this compound.

The Validation Workflow: A Multi-Pronged Approach

The validation of a new reference material is a holistic process that interrogates its identity, purity, and content. The following diagram illustrates the interconnected experimental workflow.

Validation_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Residual Impurities cluster_3 Final Characterization NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) MS Mass Spectrometry (HRMS) HPLC HPLC-UV (Purity & Impurities) NMR->HPLC Identity Confirmed FTIR FTIR Spectroscopy MS->HPLC Identity Confirmed FTIR->HPLC Identity Confirmed qNMR qNMR (Absolute Purity/Assay) TGA TGA (Residual Solvents) HPLC->TGA Purity Established Mass_Balance Mass Balance Calculation qNMR->TGA Purity Established KF Karl Fischer (Water Content) CoA Certificate of Analysis TGA->CoA Impurities Quantified ICP_MS ICP-MS (Elemental Impurities) KF->CoA Impurities Quantified ICP_MS->CoA Impurities Quantified

Caption: A comprehensive validation workflow for a new reference material.

Identity Confirmation: Is the Material What It Claims to Be?

The foundational step in validating a reference material is unequivocally confirming its chemical structure. A convergence of spectroscopic techniques is employed to provide orthogonal data, ensuring a high degree of confidence in the material's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organic molecules. For this compound (C₂₃H₃₀N₆O₃), 1H and 13C NMR spectra provide a detailed map of the hydrogen and carbon environments, respectively. Two-dimensional techniques like COSY and HSQC are used to confirm the connectivity between protons and carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference material and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire 1H, 13C, COSY, and HSQC spectra under standard acquisition parameters.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and correlations with the expected structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition.[1] This technique is invaluable for confirming the molecular formula of the reference material.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the reference material in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use an LC-HRMS system (e.g., Q-TOF or Orbitrap) capable of high mass accuracy.

  • Data Acquisition: Infuse the sample directly or via a short chromatographic run and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and compare it to the theoretical mass of C₂₃H₃₁N₆O₃⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule. The resulting spectrum serves as a unique fingerprint for the compound.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the reference material or use an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Utilize a calibrated FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Compare the positions and intensities of the absorption bands with the expected functional groups of this compound (e.g., C=O, N-H, C-O, aromatic C-H).

Comparative Summary: Identity Confirmation

Technique Parameter In-House Synthesized Lot Commercial Standard Acceptance Criteria
¹H & ¹³C NMR Spectral DataConsistent with structureConsistent with structureSpectra are superimposable and consistent with the proposed structure.
HRMS [M+H]⁺ (m/z)439.2452439.2455Theoretical: 439.2458. Measured mass within ± 5 ppm.
FTIR Spectral DataConsistent with structureConsistent with structureMajor absorption bands correspond to the functional groups of the molecule.

Purity Assessment and Assay: How Pure is the Material?

Once the identity is confirmed, the next critical step is to determine the purity of the reference material. This is not a single measurement but a composite value derived from multiple analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

HPLC with UV detection is the workhorse for assessing the presence of organic impurities.[5] A gradient elution method is typically developed to ensure the separation of the main component from any process-related impurities or degradation products.

Experimental Protocol: HPLC-UV for Purity

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic content to elute all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 290 nm).

  • Sample Preparation: Prepare a solution of the reference material in a suitable diluent at a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak.

Quantitative NMR (qNMR) for Absolute Purity (Assay)

qNMR is a primary ratio method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[6][][8][9] It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR for Assay

  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, and has a proton signal in a region of the spectrum that does not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh the this compound reference material and the internal standard into the same NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis: Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Mass Balance Approach

The final assay value is often determined by a mass balance approach, where the contributions of all impurities (organic, water, residual solvents, and inorganic) are subtracted from 100%.

Assay (%) = 100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities

Comparative Summary: Purity and Assay

Technique Parameter In-House Synthesized Lot Commercial Standard Acceptance Criteria
HPLC-UV Chromatographic Purity99.85%99.92%≥ 99.5%
qNMR Assay (Absolute Purity)99.7% (± 0.2%)99.8% (± 0.2%)Value to be used for Certificate of Analysis.
Mass Balance Calculated Assay99.68%99.75%Must be in good agreement with qNMR result.

Characterization of Impurities

A comprehensive validation requires the quantification of non-organic impurities that may be present in the material.

Thermogravimetric Analysis (TGA) for Residual Solvents

TGA measures the change in mass of a sample as a function of temperature.[10] It is a useful technique for determining the total amount of volatile components, such as residual solvents, in the reference material.[11][12]

Experimental Protocol: TGA

  • Instrumentation: Use a calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the reference material into a TGA pan.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above the boiling points of common organic solvents.

  • Data Analysis: Determine the percentage weight loss in the relevant temperature range.

Karl Fischer Titration for Water Content

Karl Fischer titration is a highly specific and accurate method for the determination of water content in a sample.[5][6][9][13]

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the reference material and introduce it into the titration cell.

  • Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Data Analysis: The instrument software will calculate the percentage of water in the sample.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities

ICP-MS is a highly sensitive technique used to detect and quantify trace elemental impurities, particularly residual catalysts from the synthesis process.[][8][14][15]

Experimental Protocol: ICP-MS

  • Sample Preparation: Accurately weigh the reference material and digest it in a suitable acid mixture using a microwave digestion system.

  • Instrumentation: Use a calibrated ICP-MS instrument.

  • Data Acquisition: Analyze the digested sample for a panel of relevant elements (e.g., Pd, Pt, Rh, etc.).

  • Data Analysis: Quantify the concentration of each element against a calibration curve.

Comparative Summary: Impurity Characterization

Technique Parameter In-House Synthesized Lot Commercial Standard Acceptance Criteria
TGA Volatile Residue0.15%0.10%≤ 0.2%
Karl Fischer Water Content0.12%0.10%≤ 0.2%
ICP-MS Elemental Impurities< 10 ppm (total)< 10 ppm (total)Conforms to USP <232>/<233> limits.

Conclusion: Establishing a Fit-for-Purpose Reference Material

The comprehensive validation of a this compound reference material is a scientifically rigorous process that underpins the reliability of all subsequent analytical measurements. As demonstrated, the "In-House Synthesized Lot" shows comparable performance to the "Commercial Standard" across all critical validation parameters. The convergence of data from orthogonal analytical techniques provides a high degree of confidence in its identity, purity, and assigned assay value.

This guide has outlined a self-validating framework for the characterization of a new reference material. By understanding the causality behind the experimental choices and adhering to stringent protocols, researchers can ensure the integrity of their analytical data and contribute to the accurate monitoring of unapproved substances in the interest of public health.

References

A Guide to Inter-Laboratory Comparison of Desmethyl Carbodenafil Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Desmethyl Carbodenafil analysis. This compound, a synthetic analogue of Sildenafil, is a phosphodiesterase type-5 (PDE-5) inhibitor that has been identified as an undeclared adulterant in dietary supplements marketed for sexual enhancement.[1] Its presence poses a significant public health risk, necessitating robust and reliable analytical methods for its detection and quantification.[1] This guide is designed to assist laboratories in establishing and verifying their analytical proficiency, ensuring the accuracy and comparability of results across different facilities.

The core of this document is a detailed protocol for a hypothetical inter-laboratory comparison study, grounded in established principles of analytical method validation and proficiency testing.[2][3][4][5] By participating in such a study, laboratories can gain confidence in their analytical capabilities and contribute to a harmonized approach for monitoring this illicit substance.

Understanding this compound and its Analytical Challenges

This compound (Molecular Formula: C₂₃H₃₀N₆O₃, Molecular Weight: 438.5 g/mol ) is structurally similar to approved PDE-5 inhibitors.[1] Its analysis is often complicated by the complex matrices of dietary supplements, which can contain a wide range of herbal ingredients, excipients, and other undeclared substances.[6]

The most common and effective analytical technique for the identification and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6] This method offers high sensitivity and selectivity, which are crucial for detecting trace amounts of the analyte in challenging sample matrices.[7]

Designing a Robust Inter-Laboratory Comparison Study

An inter-laboratory comparison study is a powerful tool for assessing the performance of different laboratories and identifying potential discrepancies in analytical methods.[8][9] The design of such a study must be meticulous to ensure the validity and comparability of the data.

Study Objectives

The primary objectives of this inter-laboratory comparison are:

  • To assess the proficiency of participating laboratories in quantifying this compound in a common matrix.

  • To evaluate the accuracy, precision, and linearity of the analytical methods used by each laboratory.

  • To identify any systematic biases or sources of variability among the participating laboratories.

  • To provide a framework for the harmonization of analytical procedures for this compound analysis.[10]

Study Coordinator and Participating Laboratories

A designated study coordinator is responsible for the overall management of the comparison, including sample preparation and distribution, data collection, and statistical analysis. Participating laboratories should have experience in trace-level analysis of organic compounds, preferably with LC-MS/MS instrumentation. A minimum of eight to ten participating laboratories is recommended to ensure statistically meaningful results.

Test Material and Sample Preparation

A homogenous batch of a representative dietary supplement matrix (e.g., a powdered herbal blend) will be fortified with a known concentration of this compound certified reference material. Blank matrix samples (without this compound) will also be prepared.

Each participating laboratory will receive a set of blind samples, including:

  • Blank matrix samples.

  • Matrix samples fortified with this compound at three different concentration levels (low, medium, and high).

  • A quality control (QC) sample with a known concentration of this compound.

This design allows for the assessment of method performance across a range of concentrations and helps to identify potential matrix effects.

Harmonized Analytical Protocol: A Step-by-Step Guide

To ensure comparability of results, a harmonized analytical protocol is essential. While laboratories may have their own validated methods, the following protocol provides a recommended starting point based on published literature.[6][7]

Sample Extraction
  • Weighing: Accurately weigh 100 mg of the homogenized sample powder into a 15 mL centrifuge tube.

  • Extraction Solvent: Add 10 mL of a mixture of acetonitrile and water (1:1, v/v).[6]

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.[6]

  • Centrifugation: Centrifuge the extract at 6000 rpm for 10 minutes.[6]

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Instrumentation and Parameters

The following are recommended starting parameters for the LC-MS/MS analysis. Laboratories should optimize these parameters for their specific instrumentation.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[6]

  • Mobile Phase:

    • A: 10 mM ammonium formate and 0.1% formic acid in water.[6]

    • B: 10 mM ammonium formate and 0.1% formic acid in acetonitrile:methanol (1:1, v/v).[6]

  • Gradient Elution: A suitable gradient program should be developed to achieve good separation of this compound from matrix components.

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and a suitable internal standard should be used for quantification and confirmation.

Method Validation Parameters

Each participating laboratory should have a validated analytical method for this compound. The validation should be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[11] Key validation parameters to be reported include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Analysis and Interpretation of Inter-Laboratory Results

Data Reporting

Each laboratory will be required to submit a comprehensive report including:

  • The quantitative results for all blind samples.

  • The results of their internal quality control checks.

  • A summary of their validated method performance characteristics (as listed in section 3.3).

  • Details of any deviations from the harmonized protocol.

Statistical Evaluation

The study coordinator will perform a statistical analysis of the submitted data, which will include:

  • Calculation of Consensus Values: The assigned value for each fortified sample will be determined based on the formulation.

  • Assessment of Laboratory Performance: The performance of each laboratory will be evaluated using Z-scores, which measure the deviation of a laboratory's result from the consensus value.[15]

  • Evaluation of Method Performance: The overall performance of the harmonized method will be assessed by calculating the repeatability and reproducibility standard deviations.

  • Graphical Analysis: Mandel's h and k statistics will be used to graphically assess the consistency of the data and identify any laboratories with systematic biases or excessive variability.[15]

Performance Criteria

Acceptable performance criteria will be established prior to the study. For Z-scores, a common interpretation is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Laboratories with questionable or unsatisfactory performance will be encouraged to investigate the root cause and implement corrective actions.

Visualizing the Workflow

A clear visualization of the experimental workflow is essential for understanding the entire process of the inter-laboratory comparison.

InterLaboratory_Comparison_Workflow cluster_coordinator Study Coordinator cluster_labs Participating Laboratories prep Sample Preparation (Fortified & Blank Matrix) dist Sample Distribution (Blinded Samples) prep->dist collect Data Collection & Collation dist->collect receive Receive Samples dist->receive Shipment analysis Statistical Analysis (Z-scores, Mandel's h & k) collect->analysis report Final Report Generation analysis->report extract Sample Extraction receive->extract lcms LC-MS/MS Analysis extract->lcms data_report Data Reporting lcms->data_report data_report->collect Submission Desmethyl_Carbodenafil_Structure node_A This compound node_B

References

A Comparative Guide to PDE5 Inhibitors in Oncology Research: From Established Agents to the Uncharted Territory of Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of oncology, the repurposing of established drugs offers a promising avenue for novel therapeutic strategies. Phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs widely known for their use in erectile dysfunction, are increasingly being investigated for their anti-cancer properties.[1] This guide provides a comparative analysis of the effects of well-characterized PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—on cancer cell lines and introduces the synthetic analog, Desmethyl Carbodenafil, highlighting the significant knowledge gap that surrounds its potential in this field.

The Emerging Role of PDE5 Inhibition in Cancer Therapy

Phosphodiesterase type 5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger molecule.[2] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This signaling cascade has been shown to induce a range of anti-tumor effects, including apoptosis (programmed cell death), cell cycle arrest, and suppression of tumor growth.[3][4] Furthermore, PDE5 inhibitors can enhance the efficacy of conventional chemotherapeutic agents by increasing drug accumulation within cancer cells and modulating the tumor microenvironment.[4][5]

Comparative Efficacy of Established PDE5 Inhibitors in Cancer Cell Lines

Sildenafil, tadalafil, and vardenafil have been the subject of numerous preclinical studies investigating their anti-cancer potential across a variety of cancer cell lines. While the specific effects can vary depending on the cancer type and the specific inhibitor, a general trend of anti-proliferative and pro-apoptotic activity has been observed.

PDE5 Inhibitor Cancer Cell Line Reported IC50 Value Key Reported Effects References
Sildenafil Human Colorectal Cancer (HT-29, SW480, etc.)190 - 271 µMInduces cell cycle arrest and apoptosis.[6]
B-cell Chronic Lymphocytic LeukemiaNot specifiedInduces caspase-dependent apoptosis.[3]
Breast Cancer (MDA-MB-231)~25 µMImpairs proliferation and promotes apoptosis.[7]
Tadalafil Prostate Cancer (LNCaP, PC-3, DU-145)Concentration-dependent growth inhibitionModulates androgen receptor expression.[8][9]
MelanomaNot specifiedCan improve anti-tumor immunity.[10]
Vardenafil B-cell Chronic Lymphocytic LeukemiaNot specifiedInduces caspase-dependent apoptosis.[3]
Lung Cancer (H1915)20 µM (in combination)Enhances uptake of chemotherapy drugs.[11]

Note: IC50 values can vary significantly between studies due to different experimental conditions.

This compound: An Uncharacterized Sildenafil Analog

This compound is a synthetic compound structurally similar to sildenafil, and it is known to be an inhibitor of PDE5.[12][13] However, it is crucial to note that this compound is not an approved drug and has been identified as an adulterant in unregulated "herbal" supplements.[6][12] Research on this compound is primarily focused on its analytical detection for forensic and toxicological purposes.[14][15] Tragically, at least one fatal case of toxicity has been linked to this compound.[6][15]

To date, there is a complete lack of publicly available scientific literature investigating the effects of this compound on any cancer cell lines.

Based on its known function as a PDE5 inhibitor, one could hypothesize that this compound might exhibit similar anti-cancer properties to sildenafil and other drugs in its class. However, without experimental data, its efficacy, potency, and, most importantly, its safety profile in the context of cancer therapy remain entirely unknown. Its unapproved status and the reported fatality underscore the significant risks associated with this compound.

Mechanistic Insights: The cGMP-PKG Signaling Pathway

The primary mechanism by which PDE5 inhibitors are thought to exert their anti-cancer effects is through the potentiation of the nitric oxide (NO)/cGMP/PKG signaling pathway.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Effects Anti-Cancer Effects (Apoptosis, Cell Cycle Arrest, Anti-Proliferation) PKG->Effects GMP 5'-GMP PDE5->GMP Degrades Inhibitors PDE5 Inhibitors (Sildenafil, Tadalafil, Vardenafil, Desmethyl Carbodenafil) Inhibitors->PDE5 Inhibits

Caption: The cGMP-PKG signaling pathway and the role of PDE5 inhibitors.

Experimental Protocols for Comparative Analysis

For researchers interested in investigating the effects of this compound or other novel PDE5 inhibitors in cancer cell lines, the following standard protocols provide a robust framework for a comparative study.

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select appropriate cancer cell lines) start->cell_culture treatment 2. Treatment with PDE5 Inhibitors (Vehicle, Sildenafil, Tadalafil, Vardenafil, this compound) cell_culture->treatment mtt_assay 3. Cell Viability Assay (MTT Assay) treatment->mtt_assay flow_cytometry 4. Apoptosis & Cell Cycle Analysis (Flow Cytometry) treatment->flow_cytometry western_blot 5. Protein Expression Analysis (Western Blot) treatment->western_blot data_analysis 6. Data Analysis & Comparison mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for comparing PDE5 inhibitors in cancer cell lines.

Cell Viability Assessment (MTT Assay)

This assay determines the effect of the compounds on cell proliferation and viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[16]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]

  • Treatment: Treat the cells with a range of concentrations of each PDE5 inhibitor (and a vehicle control) for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.[4][18]

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of PDE5 inhibitors for a specified time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.[4]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.[12][13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[12][13]

Cell Cycle Analysis (Propidium Iodide Staining)

This technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[15][19]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.[20][21]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to eliminate RNA staining).[15][21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of PDE5 inhibitor action (e.g., expression of apoptosis-related proteins like caspases and Bcl-2 family members, or cell cycle regulators).

Protocol:

  • Cell Lysis: Treat cells with PDE5 inhibitors, then lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The existing body of research strongly suggests that approved PDE5 inhibitors like sildenafil, tadalafil, and vardenafil hold significant promise as repurposed anti-cancer agents. Their ability to induce apoptosis, inhibit proliferation, and sensitize tumors to conventional therapies warrants further investigation, particularly in clinical settings.

In stark contrast, this compound remains a pharmacological enigma in the context of cancer research. While its identity as a PDE5 inhibitor suggests a potential for similar anti-tumor activity, the complete absence of preclinical data, coupled with its unapproved status and documented toxicity, necessitates extreme caution.

For researchers in the field, the path forward is clear. A thorough preclinical evaluation of this compound, following the established experimental workflows outlined in this guide, is an essential first step to ascertain its potential efficacy and, critically, its safety. Only through rigorous scientific investigation can we determine if this compound is a viable candidate for further development or a dangerous adulterant that should be strictly avoided.

References

A Comparative Guide to the Neuroprotective Effects of Sildenafil and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Vasodilation - PDE5 Inhibitors as a New Frontier in Neuroprotection

Initially developed for cardiovascular applications and widely known for the treatment of erectile dysfunction, phosphodiesterase type 5 (PDE5) inhibitors are emerging as promising therapeutic agents for a range of neurological disorders.[1][2] Sildenafil, and its analogs tadalafil and vardenafil, exert their physiological effects by preventing the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[1][2] This pathway is not only crucial for vasodilation but also plays a significant role in neurotransmission, synaptic plasticity, and neuronal survival, making it a compelling target for neuroprotective strategies.[3][4] This guide provides an in-depth, objective comparison of the neuroprotective effects of sildenafil and its principal analogs, supported by experimental data, to inform future research and drug development in this exciting field.

Core Mechanism of Neuroprotection: The NO/cGMP Signaling Pathway

The neuroprotective effects of sildenafil and its analogs are fundamentally linked to their ability to potentiate the NO/cGMP signaling cascade. This pathway is integral to a multitude of processes that are critical for neuronal health and resilience.

Diagram of the NO/cGMP Signaling Pathway:

NO-cGMP Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_effects Neuroprotective Effects NMDA_R NMDA Receptor CaM Calmodulin NMDA_R->CaM Ca2+ influx nNOS nNOS CaM->nNOS Activates Arg L-Arginine nNOS->Arg Converts to NO NO Nitric Oxide (NO) Arg->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Converts to PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Neurogenesis Neurogenesis PKG->Neurogenesis Synaptic_Plasticity Synaptic Plasticity PKG->Synaptic_Plasticity Anti_Inflammation Anti-inflammation PKG->Anti_Inflammation Anti_Apoptosis Anti-apoptosis PKG->Anti_Apoptosis Sildenafil Sildenafil & Analogs Sildenafil->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of sildenafil and its analogs on PDE5.

This enhanced signaling cascade triggers a variety of downstream effects that contribute to neuroprotection, including:

  • Promotion of Neurogenesis and Synaptic Plasticity: Increased cGMP levels have been shown to promote the proliferation of neural stem cells and enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3][4] Sildenafil administration has been demonstrated to increase the number of immature neurons in the subventricular zone and striatum following ischemic injury.[5]

  • Reduction of Neuroinflammation: PDE5 inhibitors can modulate the activity of microglia, the resident immune cells of the central nervous system. Sildenafil has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, and promote a shift towards an anti-inflammatory microglial phenotype.[6]

  • Inhibition of Apoptosis: The cGMP/PKG pathway can activate anti-apoptotic signaling cascades, protecting neurons from programmed cell death. Both sildenafil and vardenafil have been shown to induce caspase-dependent apoptosis in B-chronic lymphocytic leukemia cells, indicating their potential to modulate apoptotic pathways.[7][8]

  • Improved Cerebral Blood Flow: By relaxing smooth muscle cells in cerebral blood vessels, PDE5 inhibitors can increase cerebral blood flow, which may be beneficial in conditions of ischemia.[1] However, the effects on cerebral blood flow in humans appear to be more related to improving cerebrovascular regulation rather than increasing resting blood flow.[9]

Comparative Analysis of Sildenafil and Its Analogs

While sildenafil, tadalafil, and vardenafil share a common mechanism of action, they exhibit distinct pharmacological profiles that may influence their neuroprotective efficacy.

FeatureSildenafilTadalafilVardenafil
Potency (PDE5 IC50) ~3.9 nM~1.8 nM~0.7 nM
Selectivity High for PDE5, but some inhibition of PDE6 (associated with visual disturbances)High for PDE5, with some inhibition of PDE11Highest selectivity for PDE5 over other PDEs
Half-life ~4 hours~17.5 hours~4-5 hours
Neuroprotective Evidence Extensive preclinical data in stroke, Alzheimer's disease, and traumatic brain injury models.[1][10][11]Shown to have neuroprotective effects in models of ischemia-reperfusion injury and hepatic encephalopathy.[12]Demonstrated neuroprotective effects in a model of Huntington's disease.[13]

Data Presentation: A Head-to-Head Look at Experimental Findings

Direct comparative studies on the neuroprotective effects of these three compounds are limited. However, some studies provide valuable insights into their relative efficacy in related biological processes.

Table 1: Comparison of Protective Effects in a Rat Ovarian Ischemia-Reperfusion Model

ParameterSildenafil (1.4 mg/kg)Vardenafil (1.7 mg/kg)Tadalafil (5.0 mg/kg)
Inflammation Protective effect (p=0.058)[8][12]Protective effect (p=0.138)[8][12]No significant effect[8][12]
Cellular Degeneration Not significantly protective[8][12]Protective effect (p=0.532)[8][12]Protective effect (p=0.140)[8][12]
Ovarian Reserve (AMH levels) Similar to normal group (p=0.108)[8][12]Significantly different from normal (p=0.004)[8][12]Similar to normal group (p=0.108)[8][12]

Source: Adapted from a study on ischemia-reperfusion injury in rat ovaries.[8][12]

This study suggests that while all three agents show some protective effects, sildenafil and vardenafil appear to be more effective at mitigating inflammation, whereas tadalafil and vardenafil showed better protection against cellular degeneration in this specific model. Sildenafil and tadalafil were more effective in preserving ovarian reserve.[8][12]

Table 2: Comparison of Apoptotic Induction in B-CLL Cells

CompoundPotency in Inducing Apoptosis
Vardenafil Most potent
Sildenafil 3-fold less potent than vardenafil
MQZ (another PDE5/6 inhibitor) 30-fold less potent than vardenafil

Source: Based on in vitro studies on B-chronic lymphocytic leukemia cells.[7][8]

These findings indicate that vardenafil is a more potent inducer of apoptosis in this cancer cell line compared to sildenafil, highlighting potential differences in their cellular effects that could translate to varying neuroprotective potencies.[7][8]

Experimental Protocols: A Guide to Assessing Neuroprotection

To ensure the reproducibility and validity of research in this area, standardized and well-documented experimental protocols are essential. The following are step-by-step methodologies for key experiments used to evaluate the neuroprotective effects of PDE5 inhibitors.

Experimental Workflow for In Vivo Neuroprotection Assessment:

In Vivo Neuroprotection Workflow cluster_model 1. Disease Model Induction cluster_treatment 2. Drug Administration cluster_assessment 3. Outcome Assessment MCAO Middle Cerebral Artery Occlusion (MCAO) Treatment Administer Sildenafil, Tadalafil, or Vardenafil MCAO->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Histological Histological Analysis (e.g., TUNEL, Nissl Staining) Treatment->Histological Biochemical Biochemical Assays (e.g., Cytokine levels) Treatment->Biochemical

Caption: A generalized experimental workflow for assessing in vivo neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) in Rats (Model for Ischemic Stroke)

This surgical procedure is a widely used model to mimic focal cerebral ischemia.

Step-by-Step Methodology:

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Carefully dissect and ligate the distal ECA. Temporarily clamp the CCA and ICA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert a pre-coated monofilament (e.g., 4-0 nylon) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

  • Occlusion and Reperfusion: Maintain the filament in place for the desired occlusion period (e.g., 60-120 minutes). For reperfusion models, withdraw the filament to restore blood flow.

  • Closure: Ligate the ECA stump and close the incision.

  • Post-operative Care: Monitor the animal for recovery and provide appropriate analgesia.

MTT Assay (Assessment of Neuronal Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (sildenafil, tadalafil, or vardenafil) for a specified duration.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta) to the wells.

  • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

TUNEL Assay (Detection of Apoptosis in Brain Tissue)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to identify apoptotic cells by detecting DNA fragmentation.

Step-by-Step Methodology:

  • Tissue Preparation: Perfuse the animal and fix the brain in 4% paraformaldehyde. Prepare cryosections or paraffin-embedded sections of the brain tissue.

  • Permeabilization: Permeabilize the tissue sections using proteinase K or a detergent-based solution (e.g., Triton X-100) to allow enzyme access to the nucleus.

  • Labeling Reaction: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs). TdT will add the labeled dUTPs to the 3'-OH ends of the fragmented DNA.

  • Detection: For non-fluorescent labels, use a secondary detection system (e.g., an antibody against the label conjugated to a reporter enzyme or fluorophore).

  • Counterstaining and Visualization: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) and visualize the sections under a fluorescence microscope. Apoptotic cells will show a positive TUNEL signal.

Morris Water Maze (Assessment of Spatial Learning and Memory)

This behavioral test is widely used to assess hippocampal-dependent spatial learning and memory in rodents.

Step-by-Step Methodology:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase: The animal is placed in the pool from different starting positions and must learn to find the hidden platform using the distal visual cues. This is typically done over several days with multiple trials per day. The latency to find the platform and the path taken are recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Cued Trial (Control): A visible platform is used to assess for any motor or visual impairments that could confound the results of the hidden platform task.

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports the neuroprotective potential of sildenafil and its analogs. Their ability to modulate the cGMP signaling pathway offers a multifaceted approach to combating the complex pathologies of various neurological disorders, including ischemic stroke, Alzheimer's disease, and traumatic brain injury.

While sildenafil is the most extensively studied in a neurological context, emerging data on tadalafil and vardenafil suggest they may also offer significant neuroprotective benefits, potentially with different efficacy profiles due to their distinct pharmacological properties. The longer half-life of tadalafil, for instance, may be advantageous for chronic neurodegenerative conditions, while the higher potency of vardenafil could be beneficial in acute settings.

Future research should focus on direct, head-to-head comparative studies of these compounds in standardized and clinically relevant animal models of neurological diseases. Such studies are crucial for elucidating the subtle but potentially significant differences in their neuroprotective efficacy and for identifying the optimal compound and dosing regimen for specific neurological indications. Furthermore, well-designed clinical trials are warranted to translate these promising preclinical findings into effective therapies for patients suffering from these devastating disorders.

References

A Senior Application Scientist’s Guide to the Validation of Screening Methods for Undeclared PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Escalating Challenge of Adulterated Supplements

The deliberate and fraudulent adulteration of herbal and dietary supplements with undeclared synthetic active pharmaceutical ingredients (APIs) is a significant public health threat. Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, are among the most common adulterants found in products marketed for male sexual enhancement.[1][2] While effective for treating erectile dysfunction under medical supervision, their clandestine inclusion in over-the-counter products can lead to severe adverse events, especially in individuals with contraindications like cardiovascular disease.[3]

For regulatory bodies and quality control laboratories, the challenge is twofold: not only to detect the approved, known PDE5 inhibitors but also to identify their growing number of unapproved, structurally-modified analogues designed to evade conventional detection methods.[2] This necessitates a multi-tiered analytical approach, underpinned by rigorously validated screening methods, to ensure consumer safety and regulatory compliance. This guide provides a comparative analysis of prevalent screening technologies and details the validation framework required to build a trustworthy and scientifically sound detection strategy.

The Regulatory Bedrock: ICH and FDA Guidelines on Method Validation

Before delving into specific technologies, it is crucial to ground our work in the established regulatory landscape. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] The International Council for Harmonisation (ICH) guideline Q2(R1) and its recent revision Q2(R2), along with guidance from the U.S. Food and Drug Administration (FDA), provide a comprehensive framework for this process.[5][6][7] These guidelines are not merely checklists; they are foundational principles that ensure analytical data is reliable, reproducible, and accurate.[8][9]

The validation process encompasses several key performance characteristics that must be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Adherence to these principles is the cornerstone of a self-validating system, ensuring that the methods we develop are not just functional but also defensible and trustworthy.[8][10]

A Tiered Approach to Screening: From Rapid Triage to Definitive Confirmation

A robust screening strategy often employs a tiered workflow. This approach uses rapid, cost-effective techniques for initial triage of a large number of samples, followed by more sophisticated, highly specific methods for confirmation and quantification of presumptive positives.

G cluster_0 Tier 1: Rapid Screening cluster_1 Tier 2: Confirmatory Analysis NIR NIR Spectroscopy Presumptive_Positive Presumptive Positive Samples NIR->Presumptive_Positive Potential Match Confirmed_Negative Confirmed Negative NIR->Confirmed_Negative No Match Raman Raman Spectroscopy Raman->Presumptive_Positive Potential Match Raman->Confirmed_Negative No Match HPLC_UV HPLC-UV Confirmed_Positive Confirmed Positive & Quantified HPLC_UV->Confirmed_Positive LC_MSMS LC-MS/MS LC_MSMS->Confirmed_Positive Incoming_Samples Bulk Sample Intake Incoming_Samples->NIR Non-destructive Triage Incoming_Samples->Raman Non-destructive Triage Presumptive_Positive->HPLC_UV Definitive Identification Presumptive_Positive->LC_MSMS Definitive Identification

Caption: A tiered workflow for screening undeclared PDE5 inhibitors.

Tier 1: Rapid Screening with Vibrational Spectroscopy

For high-throughput laboratories, the ability to rapidly triage samples is paramount. Vibrational spectroscopy techniques like Near-Infrared (NIR) and Raman spectroscopy are ideal for this purpose because they are fast, non-destructive, and often require minimal to no sample preparation.[11][12]

  • Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light (a laser) interacting with a sample. The resulting Raman spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the molecules present.[13] Its high chemical specificity allows it to distinguish between different APIs and even different polymorphic forms. Handheld Raman devices enable on-the-spot analysis, even through transparent packaging like plastic bags or glass vials, making it a powerful tool for field screening and counterfeit detection.[11][14][15]

  • Near-Infrared (NIR) Spectroscopy: NIR measures the absorption of light in the near-infrared region of the electromagnetic spectrum. While its spectral bands are broader and less specific than Raman, it is highly sensitive to organic molecules and offers excellent sample penetration.[16] Combined with chemometric models (e.g., Principal Component Analysis), NIR can rapidly classify large batches of samples as authentic or potentially adulterated.[17][18]

Causality of Choice: The primary reason for using Raman and NIR in Tier 1 is speed and efficiency . They allow a lab to quickly clear the vast majority of negative samples, focusing resources on the few that are flagged as suspicious. The trade-off is that these methods are generally qualitative or semi-quantitative and may have higher detection limits compared to chromatographic techniques.[12][16]

Tier 2: Confirmatory Analysis with Liquid Chromatography

Samples flagged as "presumptive positive" in Tier 1 require definitive identification and quantification. Liquid chromatography (LC) is the gold standard for this purpose.[19][20]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many analytical labs. The method separates compounds based on their interaction with a stationary phase (the column) and a mobile phase.[21] A UV detector then measures the absorbance of the compounds as they elute. By comparing the retention time and UV spectrum of a peak in the sample to that of a certified reference standard, a compound can be identified and quantified.[22][23] HPLC-UV methods are robust, reliable, and widely available.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and sensitive technique for this application.[24][25] After chromatographic separation, the mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). A tandem MS performs this twice, fragmenting the initial "parent" ion into characteristic "daughter" ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptionally high specificity and sensitivity, allowing for the detection of trace-level adulterants even in complex matrices like herbal supplements.[1][2] Furthermore, high-resolution mass spectrometry (HRMS) variants, like Time-of-Flight (TOF) or Orbitrap, can determine the elemental composition of an unknown compound, making them invaluable for identifying novel, unapproved analogues.[25][26]

Causality of Choice: The reason for using LC-based methods in Tier 2 is certainty and sensitivity . HPLC-UV provides reliable, quantitative results suitable for most routine confirmations.[27] LC-MS/MS is employed when the highest degree of specificity is required, for detecting trace amounts, or for identifying unknown analogues that would be missed by other methods.[19][28]

Experimental Protocols: A Framework for Self-Validating Systems

The following protocols are designed as a template. The specific parameters (e.g., column, mobile phase, concentrations) must be optimized for the specific analytes and matrices in your laboratory. The critical aspect is the logical flow of the validation experiments, which builds confidence in the method's performance at each step.

Protocol: Validation of an HPLC-UV Method for Sildenafil

This protocol outlines the validation of a method to identify and quantify sildenafil in a dietary supplement powder.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Outcome Dev Optimize Chromatography: - Column (e.g., C18) - Mobile Phase (e.g., ACN:Buffer) - Wavelength (e.g., 228 nm) Spec Specificity: Spike placebo with related compounds (tadalafil, vardenafil) Dev->Spec Establish Baseline Lin Linearity & Range: 5 levels, e.g., 50-150% of target Spec->Lin Confirm No Interference Acc Accuracy: Spike placebo at 3 levels (e.g., 80, 100, 120%) in triplicate Lin->Acc Prec Precision: - Repeatability (n=6) - Intermediate (different day/analyst) Acc->Prec LOQ LOD & LOQ: Based on S/N ratio or standard deviation of response Prec->LOQ Rob Robustness: Vary pH, flow rate, % organic LOQ->Rob Report Validation Report: Summarize data, confirm method is fit for purpose Rob->Report Finalize Method

Caption: Workflow for the validation of an HPLC-UV analytical method.

Step-by-Step Methodology:

  • System Suitability: Before any validation run, inject a standard solution (e.g., 10 µg/mL sildenafil) six times. The relative standard deviation (RSD) of the peak area should be <2.0%, and the tailing factor should be <2.0. This ensures the chromatographic system is performing correctly.[21]

  • Specificity:

    • Prepare and inject a blank (diluent).

    • Prepare and inject a placebo sample (supplement matrix without API).

    • Prepare a spiked placebo sample containing sildenafil and other potential adulterants (e.g., tadalafil, vardenafil).

    • Acceptance Criterion: The sildenafil peak should be free from any co-eluting peaks from the matrix or other APIs. Resolution between adjacent peaks should be >2.

  • Linearity and Range:

    • Prepare a stock solution of sildenafil reference standard.

    • Create a series of at least five calibration standards by diluting the stock. A typical range is 1-30 µg/mL.[22]

    • Inject each standard in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression.

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥0.999.

  • Accuracy (Recovery):

    • Prepare placebo samples spiked with sildenafil at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Prepare three independent samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criterion: The mean recovery should be within 98.0-102.0%, with an RSD <2.0% at each level.[21][22]

  • Precision:

    • Repeatability (Intra-day): Prepare six identical samples of the supplement (or a spiked placebo at 100% concentration). Analyze them on the same day by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: The RSD for repeatability and intermediate precision should be ≤2.0%.[22]

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N of 3:1 and LOQ at S/N of 10:1.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

    • Verification: Spike a sample at the determined LOQ concentration and confirm that it can be measured with acceptable accuracy and precision.

  • Robustness:

    • Identify critical method parameters (e.g., mobile phase pH ±0.2, flow rate ±10%, column temperature ±5°C).

    • Perform small, deliberate variations to these parameters and analyze a sample.

    • Acceptance Criterion: The system suitability parameters should still be met, and the final calculated concentration should not be significantly affected.

Performance Data: A Comparative Overview

The choice of method depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or structural elucidation. The table below summarizes typical performance characteristics compiled from various studies.

Parameter Raman/NIR Spectroscopy HPLC-UV LC-MS/MS & LC-HRMS
Primary Use Rapid, non-destructive screening[11]Routine quantification & confirmation[23]High-sensitivity quantification, confirmation, unknown identification[19][24]
Specificity Moderate to GoodGoodExcellent
Typical LOD ~mg/g (concentration dependent)[29]1-10 ng/mL[21][22]0.1-1.0 µg/L (sub-ng/mL)[24][26]
Typical LOQ Not typically used for quantification5-50 ng/mL[21][22]0.2-5.0 µg/L (sub-ng/mL)[26][29]
Accuracy (% Recovery) N/A98-102%[21][22]95-105%[26]
Precision (% RSD) N/A< 2%[22]< 10%[26]
Throughput Very High (<1 min/sample)Moderate (5-15 min/sample)Moderate (5-15 min/sample)
Sample Prep None to minimalDilution, extraction, filtrationDilution, extraction, filtration

Note: The values presented are illustrative and can vary significantly based on the specific instrument, method, matrix, and analyte.

Conclusion: Building a Defensible Screening Strategy

The validation of a screening method for undeclared PDE5 inhibitors is not a mere procedural formality; it is a scientific imperative that ensures the integrity of analytical results and protects public health. A tiered approach, beginning with rapid spectroscopic techniques like Raman and NIR for triage and escalating to definitive chromatographic methods like HPLC-UV and LC-MS/MS for confirmation, offers a powerful and efficient strategy.

The choice of technology must be justified by the analytical requirements—speed for initial screening, and sensitivity and specificity for confirmation. By grounding these methods in the principles of ICH and FDA guidelines and meticulously documenting the validation process, laboratories can build self-validating systems that are robust, reliable, and scientifically defensible. This rigorous approach is essential in the ongoing fight against pharmaceutical adulteration, providing the trustworthy data needed to remove dangerous products from the market.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Desmethyl Carbodenafil in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Desmethyl Carbodenafil. As a structural analogue of Sildenafil, this compound is a potent phosphodiesterase type-5 (PDE-5) inhibitor.[1][2] However, it is not approved for therapeutic use and has been implicated in at least one fatality due to acute toxicity.[3][4][5] Given its known hazards and the lack of comprehensive toxicological data, a cautious and rigorous approach to its disposal is mandatory to ensure personnel safety and environmental protection.

This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, empowering laboratories to manage this compound responsibly.

Hazard Assessment & Rationale for Precaution

Understanding the risk profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its classification as a hazardous substance is based on the following key points:

  • Acute Toxicity: There is a documented case of fatal acute toxicity associated with this compound, highlighting its potential danger even in non-clinical settings.[3][4]

  • Pharmacological Risk: Like other PDE-5 inhibitors, it can cause a significant and dangerous drop in blood pressure, especially when interacting with nitrates.[2][6]

  • Regulatory Status: The compound is not approved by the U.S. Food and Drug Administration (FDA), meaning it has not undergone the rigorous safety and efficacy testing required for pharmaceuticals.[2][3] It is primarily used as a reference standard in analytical and forensic research.[2][7]

  • Environmental Persistence: Related compounds like Sildenafil and its metabolites are known to persist through wastewater treatment processes and accumulate in the environment, posing a potential risk to aquatic ecosystems.[8]

Due to these factors, this compound waste must be managed under the precautionary principle and handled as hazardous chemical waste . This aligns with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which strictly govern the disposal of pharmaceutical waste.[9][10]

Core Principles of this compound Waste Management

All disposal procedures for this compound are built upon four foundational principles. Adherence to these principles is non-negotiable for maintaining a safe and compliant laboratory environment.

  • Principle 1: Absolute Prohibition of Sewer Disposal: The EPA has enacted a "sewer ban" for hazardous waste pharmaceuticals from healthcare facilities.[10][11] While research laboratories have a different operational context, this principle represents the best practice for preventing the release of active pharmacological agents into waterways.

  • Principle 2: Mandatory Hazardous Waste Characterization: All waste streams containing this compound—including pure compound, contaminated labware, and solutions—must be characterized and handled as hazardous waste.

  • Principle 3: Strict Waste Stream Segregation: this compound waste must be collected separately from other chemical waste streams (e.g., non-hazardous materials, different solvent wastes) to prevent unintended chemical reactions and ensure proper final disposal.[12]

  • Principle 4: Exclusive Use of Professional Disposal Services: The only acceptable final disposition for this waste is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management contractor.[12][13] In-lab treatment or neutralization is not recommended or permissible without specific EHS approval and a validated procedure.

G cluster_0 cluster_1 cluster_2 cluster_3 gen Waste Generation (Any form of this compound) char Characterize as Hazardous Chemical Waste gen->char contain Segregate, Contain, & Label Appropriately char->contain dispose Arrange Pickup via EHS / Licensed Contractor contain->dispose

Caption: High-level decision workflow for this compound waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed, actionable steps for managing different types of waste contaminated with this compound.

Protocol 3.1: Disposal of Pure (Neat) Compound and Original Containers

This applies to expired, unused, or surplus this compound powder.

  • Do Not Open: If the original container is sealed and simply needs to be discarded, do not open it.

  • Labeling: Affix a completed hazardous waste tag or label from your institution's EHS office directly to the container. The label must clearly state "Hazardous Waste" and list "this compound" as the constituent.[12]

  • Secure Storage: Place the labeled container in a designated and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials.

  • Schedule Pickup: Arrange for waste collection through your EHS department.

Protocol 3.2: Disposal of Contaminated Solid Waste

This stream includes items such as contaminated gloves, weigh boats, paper towels, bench protectors, and pipette tips.

  • Designated Container: Use a dedicated hazardous waste container, such as a plastic pail or drum with a secure lid, lined with a heavy-duty plastic bag.[12]

  • Labeling: Clearly label the container "Hazardous Waste" and list all contents, with "this compound Contaminated Debris" as the primary entry.

  • Collection: Place all contaminated solid waste directly into this container immediately after generation.

  • Secure Closure: Keep the container lid securely fastened at all times, except when adding waste.[12]

  • Pickup: Once the container is full, seal the inner bag and secure the lid. Arrange for pickup by EHS.

Protocol 3.3: Disposal of Contaminated Liquid Waste

This includes solutions of this compound in solvents, rinsate from glassware, and waste from analytical instruments (e.g., HPLC).

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container (e.g., a 4L glass or polyethylene solvent bottle). The container must have a screw-top cap.

  • Labeling: Attach a completed hazardous waste tag. List all constituents by percentage, including the solvent(s) and "this compound (~X%)".

  • Secondary Containment: Always store the liquid waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[12]

  • Collection: Add liquid waste to the container using a funnel. Keep the container capped when not in use. Do not overfill (leave at least 10% headspace).

  • Schedule Pickup: When the container is full, ensure the cap is tight and schedule a pickup with EHS.

Protocol 3.4: Decontamination of Glassware and Empty Containers

Due to the compound's toxicity, empty containers require a specific cleaning procedure before they can be disposed of as non-hazardous glass waste.

  • Initial Rinse Collection: Perform an initial rinse of the container or glassware with a suitable solvent (e.g., methanol, acetone, or ethanol).

  • Hazardous Waste Collection: This first rinsate must be collected and disposed of as hazardous liquid waste as described in Protocol 3.3.[12] For a compound with high toxicity like this compound, it is best practice to collect the first three rinses as hazardous waste to ensure thorough decontamination.[12]

  • Subsequent Rinsing: After the initial hazardous rinses are collected, the glassware can be washed normally.

  • Final Disposal: Once fully decontaminated, deface or remove the original label from the container and dispose of it in the appropriate broken glass or lab waste receptacle.

Safety and Compliance Summary

AspectRequirementRationale & Reference
Personal Protective Equipment (PPE) Standard laboratory coat, ANSI-rated safety glasses or goggles, and chemical-resistant nitrile gloves.To prevent skin, eye, and clothing contact with the hazardous substance. Standard practice under OSHA guidelines.[14][15]
Spill & Emergency Procedures Small Spill: Alert others. Wear appropriate PPE. Cover with an inert absorbent material. Collect into a hazardous waste container. Decontaminate the area. Large Spill: Evacuate the area. Call your institution's emergency number/EHS.Ensures rapid and safe containment, minimizing exposure and environmental release. Aligns with OSHA HAZWOPER standards.[16][17]
Waste Labeling Must include the words "Hazardous Waste," the full chemical name of all constituents, and the approximate percentages.Required by the EPA's RCRA for proper tracking, handling, and disposal of hazardous materials.[12]
Regulatory Framework EPA (40 CFR 266 Subpart P): Governs hazardous waste pharmaceuticals.[11] OSHA (29 CFR 1910.1200): Hazard Communication Standard requires hazard assessment, labeling, and training.[16]Compliance with federal regulations is mandatory and ensures a standardized, safe approach to chemical waste management.

Comprehensive Disposal Workflow

The following diagram illustrates the complete, multi-stream workflow for managing all forms of this compound waste from generation to final pickup.

G cluster_source Waste Generation Point cluster_containers Waste Accumulation & Containment cluster_process cluster_final pure Pure/Expired Compound pure_cont Original Container + Hazardous Waste Label pure->pure_cont liquid Contaminated Solutions (e.g., HPLC waste, rinsate) liquid_cont Sealed Liquid Waste Bottle in Secondary Containment + Hazardous Waste Label liquid->liquid_cont solid Contaminated Solids (e.g., gloves, weigh paper) solid_cont Lined Solid Waste Pail + Hazardous Waste Label solid->solid_cont glass Contaminated Glassware & Empty Containers decon Triple Rinse Protocol (Collect first 3 rinses) glass->decon pickup Secure Storage in Satellite Accumulation Area for EHS / Contractor Pickup pure_cont->pickup liquid_cont->pickup solid_cont->pickup decon->liquid_cont Rinsate clean_glass Clean Glassware for Reuse or Disposal decon->clean_glass Decontaminated Glass

Caption: Detailed workflow for managing different this compound waste streams.

References

Comprehensive Guide to Personal Protective Equipment for Handling Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to your essential resource for the safe handling of Desmethyl Carbodenafil. As a potent, unapproved sildenafil analog, this compound requires meticulous safety protocols to mitigate risks of exposure.[1][2][3] This guide moves beyond basic safety data sheets to provide a comprehensive framework for personal protective equipment (PPE) selection, use, and disposal, grounded in established laboratory safety principles and regulatory standards. Our objective is to empower you with the knowledge to create a secure research environment, ensuring both personal safety and data integrity.

Understanding the Hazard: Why Robust PPE is Non-Negotiable

This compound is a phosphodiesterase type-5 (PDE-5) inhibitor, structurally similar to sildenafil.[2] While comprehensive toxicological data for this compound is limited, its classification as a sildenafil analog necessitates treating it as a potent and hazardous compound. Sildenafil citrate is known to cause skin, eye, and respiratory irritation.[4][5] Moreover, this compound has been identified as an undeclared, and therefore unregulated, ingredient in some over-the-counter sexual enhancement supplements.[6][7] Tragically, its use has been linked to at least one fatality, underscoring the critical importance of stringent safety measures in a laboratory setting.[1][3]

The primary routes of occupational exposure to hazardous drugs are inhalation of aerosols or dust, dermal absorption, and, to a lesser extent, ingestion and injection. Therefore, a multi-faceted PPE strategy is essential to create a barrier against these exposure pathways.

Core PPE Recommendations for Handling this compound

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed.[8][9][10] Below is a detailed breakdown of recommended PPE for various laboratory activities involving this compound.

Laboratory Task Minimum PPE Requirements Enhanced Precautions (for higher risk procedures)
Weighing and Aliquoting (powder) Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 RespiratorAll minimum PPE plus a face shield and work within a certified chemical fume hood or a containment ventilated enclosure (CVE).
Solution Preparation Double Nitrile Gloves, Disposable Gown, Safety GogglesAll minimum PPE plus a face shield. Work should be conducted in a chemical fume hood.
In-vitro Assays (e.g., cell culture) Nitrile Gloves, Lab Coat, Safety GlassesDouble nitrile gloves, disposable gown, and safety goggles when handling stock solutions.
In-vivo Dosing and Sample Collection Double Nitrile Gloves, Disposable Gown, Safety Goggles, Surgical MaskAll minimum PPE plus a face shield and N95 respirator if aerosolization is possible.
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety GogglesAll minimum PPE plus a face shield and chemical-resistant apron.
  • Gloves: Double gloving with powder-free nitrile gloves provides an extra layer of protection against potential tears or permeation.[11] Nitrile is recommended for its chemical resistance.

  • Gowns and Lab Coats: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is crucial to protect against splashes and contamination of personal clothing.[8][9] For low-risk activities, a standard lab coat may suffice.

  • Eye and Face Protection: Safety goggles offer superior protection against splashes compared to safety glasses.[8] A face shield should be worn over goggles during activities with a high risk of splashing.[8][9]

  • Respiratory Protection: An N95 respirator is essential when handling powdered this compound to prevent inhalation of fine particles. For tasks with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.[9]

Procedural Discipline: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[11]

  • Gown: Fully cover your torso from neck to knees, arms to the end of your wrists, and wrap it around your back. Fasten in the back at the neck and waist.[11]

  • Mask or Respirator: Secure ties or elastic bands at the middle of your head and neck. Fit the flexible band to your nose bridge. Fit-check the respirator.[11]

  • Goggles or Face Shield: Place over your face and eyes and adjust to fit.[11]

  • Gloves: Extend to cover the cuff of the gown.[11] When double gloving, the inner glove goes under the cuff and the outer glove goes over.

  • Gloves (Outer Pair if double gloved): Grasp the outside of the glove near the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves.

  • Gown: Unfasten the ties. Peel the gown away from your neck and shoulders, touching the inside of the gown only. Turn the gown inside out as you remove it and fold or roll it into a bundle. Dispose of the gown.

  • Goggles or Face Shield: Remove from the back by lifting the headband or earpieces. Place in a designated receptacle for cleaning or disposal.

  • Mask or Respirator: Untie the bottom tie first, then the top tie. Remove without touching the front. Dispose of it.

  • Gloves (Inner Pair): Remove as described in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for tasks involving this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Identify Task with This compound IsPowder Is the compound in powdered form? Start->IsPowder IsSplashRisk Is there a risk of splashing or aerosolization? IsPowder->IsSplashRisk No FullProtection Full Protection: - Enhanced PPE - N95 Respirator - Face Shield - Work in Fume Hood/CVE IsPowder->FullProtection Yes BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses IsSplashRisk->BasePPE No EnhancedPPE Enhanced PPE: - Disposable Gown - Double Nitrile Gloves - Safety Goggles IsSplashRisk->EnhancedPPE Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.